Product packaging for 3-Hydroxycyclobutanecarboxylic acid(Cat. No.:CAS No. 1268521-85-2)

3-Hydroxycyclobutanecarboxylic acid

Cat. No.: B172593
CAS No.: 1268521-85-2
M. Wt: 116.11 g/mol
InChI Key: ZSHGVMYLGGANKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxycyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B172593 3-Hydroxycyclobutanecarboxylic acid CAS No. 1268521-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGVMYLGGANKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941231, DTXSID001273220, DTXSID801279191
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194788-10-8, 1268521-85-2, 552849-33-9
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxycyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Hydroxycyclobutanecarboxylic acid structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic properties is relentless. Among the vast arsenal of chemical building blocks, small, constrained ring systems have emerged as particularly valuable scaffolds. This compound, a bifunctional molecule featuring a four-membered carbocyclic ring, represents a premier example of such a scaffold. Its inherent ring strain and well-defined stereochemical possibilities offer a unique platform for crafting complex molecules with precise three-dimensional orientations—a critical factor for selective interaction with biological targets.[1] This guide provides an in-depth technical overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The Core Architecture

This compound (Molecular Formula: C₅H₈O₃, Molecular Weight: 116.12 g/mol ) is a derivative of cyclobutane substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[2][3] This dual functionality is central to its utility, providing two distinct chemical handles for synthetic elaboration, such as esterification, amidation, or etherification.[1][4] The cyclobutane ring itself imparts conformational rigidity, limiting the rotational freedom of the substituents and presenting them in a more defined spatial arrangement compared to acyclic or larger ring analogs.

cluster_main This compound mol

Caption: General structure of this compound.

Critical Insight: The Role of Stereochemistry

The substitution pattern on the cyclobutane ring gives rise to two diastereomers: cis and trans. This stereochemical distinction is not trivial; it fundamentally dictates the molecule's shape and, consequently, its application and biological activity.

  • trans-3-Hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid groups are on opposite faces of the ring plane.[4] This arrangement leads to a more linear or extended conformation.

  • cis-3-Hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid groups are on the same face of the ring plane. This results in a more compact, U-shaped conformation.

The ability to selectively synthesize or isolate a specific isomer is a key determinant of its utility. For instance, the cis isomer has been specifically identified for its use in developing advanced medical imaging agents.[5][6]

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_node Hydroxyl and Carboxyl groups on the SAME side of the ring trans_node Hydroxyl and Carboxyl groups on OPPOSITE sides of the ring

Caption: Stereoisomers of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference(s)
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [2][3]
IUPAC Name 3-hydroxycyclobutane-1-carboxylic acid[3]
Physical Form White to yellow solid or liquid[4][7]
Boiling Point (Predicted) 290.1 °C at 760 mmHg[8][9]
Density (Predicted) 1.448 g/cm³[8][9]
Solubility Soluble in polar solvents[4]

Part 2: Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is paramount. While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. The acidic proton of the carboxylic acid will appear as a characteristic broad singlet far downfield, typically between 10-12 ppm.[10] The protons on the cyclobutane ring will reside in the 2-4 ppm region. The methine protons (CH-OH and CH-COOH) would be the most downfield of the ring protons, with their precise chemical shift and coupling constants being diagnostic for distinguishing between the cis and trans isomers.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[11] The carbons attached to the oxygen atoms (C-OH and C-COOH) will appear further downfield than the unsubstituted methylene carbon of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for confirming the presence of the key functional groups.

  • O-H Stretch: A very broad and strong absorption band is predicted from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[11][12] This will likely overlap with the sharper O-H stretch from the alcohol group.

  • C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[12]

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid.[12]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ at m/z 116 would be expected. Key fragmentation patterns would likely include the loss of a water molecule ([M-H₂O]⁺), the loss of a carboxyl group ([M-COOH]⁺), and other cleavages of the cyclobutane ring.

Part 3: Synthesis and Reactivity

Strategic Approach to Synthesis

A robust and scalable synthesis is crucial for the utility of any building block. A logical and field-proven approach to synthesizing this compound involves the reduction of its corresponding ketone precursor, 3-oxocyclobutanecarboxylic acid. This precursor itself is accessible through several patented routes.[13][14] The choice of reducing agent for the final step is critical as it can dictate the stereochemical outcome, yielding either the cis or trans isomer preferentially.

A Starting Materials (e.g., Malonate Esters) B Cyclization & Hydrolysis A->B [Ref: 18] C 3-Oxocyclobutanecarboxylic Acid (Key Intermediate) B->C D Stereoselective Reduction C->D e.g., NaBH4 E cis/trans-3-Hydroxycyclobutanecarboxylic Acid (Final Product) D->E

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

This protocol is adapted from established methodologies and illustrates a common approach to forming the cyclobutane ring.[15]

Causality: The strategy involves a condensation ring-closure reaction between a malonate derivative and a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation to yield the target keto-acid.[16]

Step-by-Step Methodology:

  • Deprotonation: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), add potassium tert-butoxide. The choice of a strong, non-nucleophilic base is critical to fully deprotonate the malonate ester in the next step without competing side reactions.

  • Enolate Formation: Slowly add a solution of diisopropyl malonate in DMF to the base suspension. This forms the nucleophilic enolate species required for the subsequent cyclization.

  • Cyclization: Add a 1,3-dielectrophile such as 1,3-dibromopropane (or a protected equivalent) to the reaction mixture and heat. This Williamson-ether-synthesis-like reaction proceeds via a double nucleophilic substitution to form the four-membered ring.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid and water to the crude cyclized product and heat. This step serves two purposes: it hydrolyzes the diester to a diacid, and the resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield the final 3-oxocyclobutanecarboxylic acid.

  • Purification: After reaction completion, extract the product into an organic solvent (e.g., dichloromethane), dry, and concentrate. Recrystallization can be performed to obtain a high-purity product.

Exemplary Protocol 2: Stereoselective Reduction to Final Product

Causality: The reduction of the ketone at the 3-position generates the hydroxyl group. The stereochemical outcome is governed by the facial selectivity of the hydride attack on the carbonyl. This can be influenced by the choice of reducing agent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent, such as methanol or ethanol, at 0 °C.

  • Reduction:

    • For cis (thermodynamic) product: Slowly add a simple hydride reducing agent like sodium borohydride (NaBH₄). The small hydride ion can attack from either face, often leading to the more thermodynamically stable product after equilibration.

    • For trans (kinetic) product: Employ a bulkier reducing agent (e.g., L-Selectride®). The steric hindrance of the reagent favors attack from the less hindered face of the carbonyl, often leading to the kinetic product.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the excess reducing agent by the slow addition of dilute acid.

  • Workup and Isolation: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography or recrystallization to isolate the desired stereoisomer.

Part 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Scaffold for Biologically Active Molecules

The conformational rigidity of the cyclobutane ring helps to reduce the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity. This makes it an attractive scaffold for designing enzyme inhibitors and receptor antagonists where a precise orientation of functional groups is required.[1]

Case Study: Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology. The development of novel PET radiotracers is critical for early tumor detection and monitoring treatment response. cis-3-Hydroxycyclobutanecarboxylic acid has been identified as a non-natural amino acid used in the preparation of PET imaging agents for detecting human tumors, in some cases showing higher sensitivity than the standard tracer, FDG.[5][6]

Gateway to Complex APIs: Kinase Inhibitors

The precursor, 3-oxocyclobutanecarboxylic acid, is a documented key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune and inflammatory diseases.[13][14] The subsequent reduction to the hydroxyl derivative provides a crucial building block for further elaboration into these complex and high-value APIs.

A 3-Oxo-acid Intermediate B 3-Hydroxy-acid Scaffold A->B Reduction C Advanced Synthetic Intermediates B->C Functionalization D Active Pharmaceutical Ingredients (e.g., JAK Inhibitors) C->D Final Assembly

Caption: Logical flow from intermediate to final API.

Part 5: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

Hazard Identification

The compound is classified with several hazards that necessitate careful handling in a laboratory setting.[3]

Hazard ClassPictogramSignal WordHazard Statement(s)Reference(s)
Acute Toxicity, Oral (Category 3) GHS06DangerH301: Toxic if swallowed[2]
Skin Corrosion/Irritation (Category 2) GHS07WarningH315: Causes skin irritation[3][7]
Serious Eye Damage/Irritation (Category 2A) GHS07WarningH319: Causes serious eye irritation[3][7]
Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation) GHS07WarningH335: May cause respiratory irritation[3][7]
Recommended Handling and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid (In case of exposure):

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[18]

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis and medicinal chemistry. Its combination of a constrained cyclobutane ring and dual hydroxyl/carboxylic acid functionality provides a powerful tool for creating molecules with well-defined three-dimensional structures. The ability to control its stereochemistry further enhances its value, enabling the synthesis of specific isomers required for targeted biological activity, from PET imaging agents to complex kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for any research or development professional seeking to leverage this versatile scaffold for the next generation of innovative therapeutics.

References

  • 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3. PubChem. [Link]
  • 3-hydroxy-3-methylcyclobutanecarboxylic acid. ChemBK. [Link]
  • This compound (C5H8O3). PubChemLite. [Link]
  • The Chemistry Behind this compound: A Building Block for Innovation. Autech Industry Co.,Limited. [Link]
  • 3-hydroxycyclobutane-1-carboxylic acid. ChemBK. [Link]
  • cis-3-Hydroxycyclobutanecarboxylic acid. Nine Chongqing Chemdad Co., Ltd. [Link]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • Exploring the Market for this compound: Price and Availability. Autech Industry Co.,Limited. [Link]
  • The Role of 3-Oxocyclobutane-1-carboxylic Acid in Modern Drug Development. Autech Industry Co.,Limited. [Link]
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • IR: carboxylic acids. University of Calgary. [Link]
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

Sources

Introduction: The Strategic Importance of the Cyclobutane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxycyclobutanecarboxylic Acid: Cis vs. Trans Properties and Applications

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a uniquely valuable structural motif. Once considered a synthetic curiosity due to its inherent ring strain, it is now strategically employed by drug development professionals to confer advantageous properties upon therapeutic candidates.[1][2] The puckered, three-dimensional nature of the cyclobutane core offers a rigid scaffold that can improve metabolic stability, enhance binding affinity by precisely orienting pharmacophoric groups, and serve as a bioisostere for phenyl rings or alkenes, thereby optimizing pharmacokinetic profiles.[1][2][3]

This guide focuses on two key isomers of a substituted cyclobutane building block: cis- and trans-3-Hydroxycyclobutanecarboxylic acid. While sharing the same molecular formula and connectivity, their distinct spatial arrangements give rise to profoundly different physicochemical properties, synthetic pathways, and biological relevance. Understanding these differences is paramount for researchers aiming to leverage these isomers in the rational design of novel therapeutics and diagnostic agents.

Part 1: Physicochemical Properties — A Tale of Two Isomers

The fundamental distinction between the cis and trans isomers lies in the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents on the cyclobutane ring. In the cis isomer, both groups are positioned on the same face of the ring, whereas in the trans isomer, they are on opposite faces.[4] This seemingly subtle stereochemical difference has significant consequences for their physical and chemical behavior.

Comparative Data Summary

The disparate properties of the two isomers are summarized below. The most striking difference is their physical state at room temperature, which is a direct result of their molecular symmetry and intermolecular forces.

Propertycis-3-Hydroxycyclobutanecarboxylic Acidtrans-3-Hydroxycyclobutanecarboxylic AcidRationale for Difference
Molecular Formula C₅H₈O₃[5]C₅H₈O₃[4]Identical connectivity.
Molecular Weight 116.12 g/mol 116.12 g/mol Identical composition.
CAS Number 552849-33-9[6]1268521-85-2[4]Unique identifiers for distinct chemical substances.
Physical Form LiquidWhite to Yellow SolidThe higher symmetry of the trans isomer allows for more efficient crystal lattice packing, resulting in a solid state.
Boiling Point ~290.1 °C (Predicted)[5][7]N/A (Solid)The cis isomer's potential for intramolecular H-bonding may slightly alter its boiling point compared to a theoretical non-bonding state.
Storage Temperature Ambient2-8 °C, Sealed in DryThe solid trans isomer is typically stored under refrigeration to ensure long-term stability.
pKa ~4.54 (Predicted)[7]Not specified; expected to be similar.The proximity of the hydroxyl group in the cis isomer could slightly influence the acidity of the carboxylic acid through intramolecular interactions.
Solubility Soluble in polar solvents.Soluble in polar solvents.[4]Both isomers possess polar functional groups capable of hydrogen bonding with solvents like water or alcohols.

The greater symmetry of the trans isomer facilitates stronger and more ordered intermolecular interactions (hydrogen bonding and van der Waals forces) within a crystal lattice. This leads to a higher energy requirement to break this lattice, manifesting as a solid state at room temperature. The less symmetrical cis isomer packs less efficiently, resulting in weaker intermolecular forces and a liquid state.

Part 2: Synthesis and Stereocontrol — Crafting the Desired Isomer

The divergent properties of the cis and trans isomers necessitate distinct and highly controlled synthetic strategies. Most routes begin with a common precursor, 3-oxocyclobutanecarboxylic acid, and diverge based on the desired stereochemical outcome.[8][9]

General Synthetic Workflow

The following diagram illustrates the strategic divergence in synthesizing the cis and trans isomers from a common keto-acid precursor.

G KetoAcid 3-Oxocyclobutanecarboxylic Acid CisEster cis-3-Hydroxycyclobutane carboxylate Ester KetoAcid->CisEster  Stereoselective  Reduction  (e.g., NaBH4) CisAcid cis-3-Hydroxycyclo- butanecarboxylic Acid CisEster->CisAcid  Hydrolysis  (e.g., HCl) TransEster trans-p-Nitrobenzoic acid (3-alkoxycarbonyl cyclobutyl) ester CisEster->TransEster  Stereochemical Inversion  (Mitsunobu Reaction) TransAcid trans-3-Hydroxycyclo- butanecarboxylic Acid TransEster->TransAcid  Hydrolysis  (e.g., LiOH)

Caption: Synthetic pathways from 3-oxocyclobutanecarboxylic acid.

Experimental Protocol 1: Stereoselective Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

The synthesis of the cis isomer relies on the stereoselective reduction of the ketone precursor. The choice of reducing agent is critical for achieving high diastereoselectivity.

Causality: The hydride reagent (e.g., from Sodium Borohydride, NaBH₄) preferentially attacks the carbonyl from the less sterically hindered face of the cyclobutane ring. This directed attack leads predominantly to the formation of the cis alcohol, where the resulting hydroxyl group is on the same face as the pre-existing carboxylate group.

Step-by-Step Methodology: (Adapted from related reductions[10])

  • Preparation: To a solution of methyl 3-oxocyclobutanecarboxylate (1 eq.) in methanol at 0 °C, add Sodium Borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of 6 M hydrochloric acid (HCl) until the pH of the solution is adjusted to 5-6.

  • Extraction: Dilute the reaction mixture with ethyl acetate and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification (Ester): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl cis-3-hydroxycyclobutanecarboxylate.

  • Hydrolysis: Hydrolyze the resulting ester by refluxing with aqueous HCl. After cooling, extract the product with a suitable organic solvent, dry, and concentrate to yield cis-3-Hydroxycyclobutanecarboxylic acid.

Experimental Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid via Mitsunobu Inversion

The trans isomer is most effectively synthesized by inverting the stereochemistry of the more readily available cis isomer. The Mitsunobu reaction is the authoritative method for this transformation.[11]

Causality: The Mitsunobu reaction facilitates the nucleophilic substitution of an alcohol with a carboxylic acid (like p-nitrobenzoic acid) under mild conditions. Critically, the reaction proceeds via a backside (Sₙ2) attack on the alcohol's carbon atom. This mechanism forces a complete inversion of stereochemistry, converting the cis-alcohol into a trans-ester. Subsequent hydrolysis releases the desired trans-alcohol.

Step-by-Step Methodology: (Adapted from patent literature[11])

  • Preparation: Dissolve cis-3-hydroxycyclobutylformate (1 eq.), p-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous organic solvent such as tetrahydrofuran (THF).

  • Reaction: Cool the solution to -10 °C under a nitrogen atmosphere. Add diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure. Add methyl tert-butyl ether (MTBE) to the residue and stir to precipitate triphenylphosphine oxide and other byproducts.

  • Purification (Ester): Filter the mixture and wash the filtrate with saturated sodium bicarbonate solution. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the trans-p-nitrobenzoic acid ester.

  • Hydrolysis: Dissolve the purified trans-ester in a mixture of THF and water. Add lithium hydroxide (LiOH) monohydrate and stir at room temperature until hydrolysis is complete.

  • Isolation: Remove the THF under reduced pressure, adjust the pH of the aqueous solution to 4-5 with dilute acid, and extract with a chloroform/isopropanol mixture. Combine the organic phases, dry, and concentrate to yield trans-3-Hydroxycyclobutanecarboxylic acid.

Part 3: Analytical Differentiation — Telling Them Apart

Confirming the stereochemical identity and purity of each isomer is a critical step that underpins all further research. A multi-technique approach provides the most trustworthy validation.

Analytical Characterization Workflow

G Sample Synthesized Sample (cis/trans mixture or pure) HPLC HPLC Separation Sample->HPLC NMR NMR Spectroscopy (1H, 13C, NOESY) Sample->NMR Xray X-ray Crystallography (for solids) Sample->Xray if crystalline Purity Assess Purity & Isomeric Ratio HPLC->Purity Structure Confirm Structure & Stereochemistry NMR->Structure Xray->Structure

Caption: A typical workflow for separating and identifying isomers.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for differentiating diastereomers in solution.[12] The key lies in analyzing the coupling constants (J-values) between protons on the cyclobutane ring, which are highly sensitive to their dihedral angles.

  • cis Isomer: The protons on the carbons bearing the -OH and -COOH groups (C1 and C3) are on the same face of the ring. This results in characteristic cis coupling constants to adjacent ring protons (typically in the range of 8-10 Hz).[12]

  • trans Isomer: The C1 and C3 protons are on opposite faces. This leads to smaller trans coupling constants (typically 2-9 Hz). The exact value depends on the puckering of the ring, but the difference compared to the cis isomer is usually unambiguous.[12]

Additionally, 2D NMR experiments like NOESY can show through-space correlation between the C1 and C3 protons in the cis isomer, which would be absent in the trans isomer.

Method 2: X-ray Crystallography

For the solid trans isomer, single-crystal X-ray crystallography provides the definitive, unambiguous determination of its three-dimensional structure.[13][14] This technique precisely maps the atomic positions, confirming the trans relationship between the substituents and revealing details about bond lengths, angles, and the puckered conformation of the cyclobutane ring.[15] It is considered the "gold standard" for structural elucidation of crystalline materials.[13]

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for both analyzing the isomeric purity of a sample and for preparative separation of mixtures.[16][17]

Principle of Separation: The cis and trans isomers have different 3D shapes and slightly different polarities. These differences cause them to interact differently with the stationary phase of an HPLC column (e.g., a C18 reversed-phase column). The trans isomer, often being slightly less polar due to the opposing orientation of its functional groups, may elute at a different retention time than the more compact cis isomer. Method development can optimize this separation to allow for accurate quantification of each isomer.[18][19]

Part 4: Biological and Pharmacological Significance

The strict stereochemical requirements of biological systems mean that the cis and trans isomers of this compound are not interchangeable in a pharmacological context.[20] The specific 3D arrangement of a molecule is what determines its ability to fit into the binding site of a protein or enzyme—the "lock and key" principle.[20][21]

A prominent example highlighting the importance of this specific stereochemistry is the use of cis-3-Hydroxycyclobutanecarboxylic acid in the development of positron-emitting radiotracers for PET imaging.[6][22] In this application, the cis configuration is essential for the molecule to be recognized and processed by specific biological pathways, allowing it to act as a sensitive marker for detecting human tumors.[6][22] The trans isomer would not be a suitable substitute as its different shape would prevent the necessary biological interactions.

This demonstrates a core principle in drug development: a change from cis to trans can convert a biologically active compound into an inactive one, or in some cases, one with an entirely different or even toxic effect.[21] Therefore, the ability to synthesize and characterize stereochemically pure isomers is not merely an academic exercise but a prerequisite for safe and effective drug design.

Conclusion

Cis- and trans-3-Hydroxycyclobutanecarboxylic acid are distinct chemical entities whose properties are governed by their stereochemistry. The trans isomer is a solid due to its higher symmetry and efficient crystal packing, while the cis isomer is a liquid. Their synthesis requires stereocontrolled methods, either through selective reduction to yield the cis product or through a stereochemical inversion reaction to obtain the trans isomer. Robust analytical techniques, particularly NMR spectroscopy, are essential to confirm the identity and purity of each isomer. Ultimately, their differing biological roles, as exemplified by the use of the cis isomer in PET imaging, underscore the critical importance of stereochemical control in modern research and drug development.

References

  • Google Patents. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
  • Semantic Scholar.
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986. [Link]
  • PMC - PubMed Central.
  • ChemBK. 3-hydroxycyclobutane-1-carboxylic acid. [Link]
  • National Institutes of Health.
  • ResearchGate.
  • ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally.... [Link]
  • Chemdad. cis-3-Hydroxycyclobutanecarboxylic acid. [Link]
  • PubMed.
  • Radboud Repository.
  • ResearchGate. Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF. [Link]
  • Google Patents.
  • Patsnap Synapse. What is the application of stereochemistry in drug design?. [Link]
  • Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
  • Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. [Link]
  • PMC - NIH. X-Ray Crystallography of Chemical Compounds. [Link]
  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • RSC Publishing.
  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ResearchGate.
  • Reddit. Need help on determining Cis and Trans with NMR spectrum. [Link]
  • Caltech. Demystifying X-ray Crystallography. [Link]
  • Restek.
  • ResearchGate. (PDF) Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]
  • University of Calgary. Stereochemistry and biological activity of drugs. [Link]
  • CCDC. X-ray Crystallography. [Link]
  • MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]
  • Michigan State University Chemistry. HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]
  • PubMed Central. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. [Link]
  • Chromatography Forum.
  • National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

Sources

The Rising Profile of 3-Hydroxycyclobutanecarboxylic Acid Derivatives in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 9, 2026 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Among the emerging classes of compounds, derivatives of 3-hydroxycyclobutanecarboxylic acid (3-HCCA) are carving out a significant niche, demonstrating a breadth of biological activities that position them as promising candidates for the next generation of therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-HCCA derivatives for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique conformational properties. Its inherent ring strain and non-planar geometry provide a rigid framework that can pre-organize appended functional groups in a well-defined spatial orientation, facilitating precise interactions with biological targets. This structural feature is a key differentiator from more flexible aliphatic chains or flat aromatic systems, often leading to enhanced potency and selectivity. The introduction of hydroxyl and carboxylic acid functionalities at the 1 and 3 positions of the cyclobutane core, as seen in 3-HCCA, further enriches the molecule's potential for diverse chemical modifications and targeted biological engagement.

The Synthetic Keystone: Accessing the 3-HCCA Core

The journey to potent 3-HCCA derivatives begins with the efficient and scalable synthesis of its key precursor, 3-oxocyclobutanecarboxylic acid. This intermediate serves as a versatile platform for introducing the critical 3-hydroxy group and for subsequent derivatization of the carboxylic acid.

Synthesis of 3-Oxocyclobutanecarboxylic Acid: A Methodological Overview

Several synthetic routes to 3-oxocyclobutanecarboxylic acid have been developed, each with its own advantages in terms of yield, scalability, and starting material accessibility. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

  • Step 1: Condensation. N,N-dimethyl formamide (DMF) and potassium tert-butoxide are combined in a reaction vessel and cooled. Diisopropyl malonate dissolved in DMF is then added dropwise.

  • Step 2: Alkylation. Following the condensation, 2,2-dimethoxy-1,3-dibromopropane is introduced to the reaction mixture, which is then heated to facilitate the alkylation reaction.

  • Step 3: Hydrolysis and Decarboxylation. The resulting intermediate is subjected to acidic hydrolysis using concentrated hydrochloric acid. This step serves to both hydrolyze the ester and ketal functionalities and to promote decarboxylation, yielding the target 3-oxocyclobutanecarboxylic acid.

  • Step 4: Purification. The crude product is purified through extraction and recrystallization to yield the final, high-purity product.

This method, while effective, requires careful control of reaction conditions to optimize yield and minimize side products. Continuous flow chemistry processes are also being explored to enhance the efficiency and safety of large-scale production[1].

Reduction to this compound

The reduction of the ketone in 3-oxocyclobutanecarboxylic acid to the corresponding alcohol is a critical step that introduces a key stereocenter. The choice of reducing agent can influence the stereochemical outcome, yielding either the cis- or trans-isomer of 3-HCCA. This stereochemical control is often crucial for biological activity.

Diagram: Synthetic Pathway to 3-HCCA Derivatives

Synthesis_Pathway Start Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane Intermediate1 Cyclobutane Intermediate Start->Intermediate1 Condensation & Alkylation Oxo_Acid 3-Oxocyclobutanecarboxylic Acid Intermediate1->Oxo_Acid Hydrolysis & Decarboxylation Hydroxy_Acid This compound (cis/trans isomers) Oxo_Acid->Hydroxy_Acid Reduction Derivatives Biologically Active 3-HCCA Derivatives Hydroxy_Acid->Derivatives Amide Coupling, Esterification, etc.

Caption: General synthetic route to 3-HCCA derivatives.

Diverse Biological Activities of 3-HCCA Derivatives

The true potential of the 3-HCCA scaffold is realized in the diverse biological activities exhibited by its derivatives. By modifying the carboxylic acid and hydroxyl groups, as well as by functionalizing the cyclobutane ring itself, medicinal chemists have successfully targeted a range of enzymes and receptors implicated in various diseases.

Janus Kinase (JAK) Inhibition: A New Frontier in Inflammatory and Autoimmune Diseases

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is a hallmark of numerous inflammatory and autoimmune disorders. Several patents disclose azetidine and cyclobutane derivatives as potent JAK inhibitors[1][2]. The rigid cyclobutane core of 3-HCCA derivatives can serve as a scaffold to present key pharmacophoric elements for interaction with the ATP-binding site of JAK enzymes.

Signaling Pathway: JAK-STAT Pathway

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Gene_Transcription Gene Transcription (Inflammation) STAT->Gene_Transcription Induces Nucleus Nucleus Inhibitor 3-HCCA Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for 3-HCCA-based inhibitors.

While specific quantitative data for 3-HCCA derivatives as JAK inhibitors is often proprietary, the patent literature suggests that these compounds can achieve high potency and selectivity, making them attractive candidates for further development.

Cholesteryl Ester Transfer Protein (CETP) Inhibition: A Novel Approach to Cardiovascular Disease

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a promising strategy for raising HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. The 3-oxocyclobutanecarboxylic acid scaffold has been identified as a key component in the synthesis of certain CETP inhibitors[3]. The unique geometry of the cyclobutane ring likely plays a crucial role in orienting the molecule within the lipid-binding pocket of CETP.

Although several CETP inhibitors have faced challenges in clinical trials, the development of new agents with improved safety and efficacy profiles is an active area of research, with 3-HCCA derivatives representing a potential avenue for exploration.

G Protein-Coupled Receptor (GPCR) Modulation: Targeting Metabolic Disorders

Recent research has demonstrated that derivatives of 3-HCCA can act as ligands for G protein-coupled receptors (GPCRs). Specifically, cis- and trans-isomers of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid have been synthesized and their derivatives evaluated as agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion[4]. This finding opens up new possibilities for the development of 3-HCCA-based therapeutics for metabolic disorders such as type 2 diabetes. The study highlighted that these derivatives exhibited micromolar activity, underscoring the potential of this scaffold in GPCR modulation[4].

Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives

The biological activity of 3-HCCA derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Observations:

  • Stereochemistry: The relative orientation of the hydroxyl and carboxyl groups (cis vs. trans) can significantly impact biological activity. This is due to the different spatial arrangements of these functional groups, which can lead to distinct binding interactions with the target protein.

  • Carboxamide Modifications: Conversion of the carboxylic acid to various amides is a common strategy to modulate activity and improve drug-like properties. The nature of the amine used for amide formation can influence potency, selectivity, and cell permeability.

  • Hydroxyl Group Derivatization: The 3-hydroxy group can be derivatized to form ethers or esters, providing another handle for optimizing the molecule's properties.

  • Ring Substitution: Functionalization of the cyclobutane ring itself can introduce additional points of interaction with the target and fine-tune the overall physicochemical properties of the compound.

Future Directions and Conclusion

The field of this compound derivatives is ripe with opportunity. The versatility of the 3-HCCA scaffold, combined with its favorable structural properties, makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future research will likely focus on:

  • Expansion of the Target Space: Exploring the activity of 3-HCCA derivatives against other enzyme families and receptor classes.

  • Fine-Tuning of Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to develop orally bioavailable drugs with favorable safety profiles.

  • Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of cis- and trans-isomers to facilitate detailed SAR studies and identify the optimal stereochemistry for a given target.

References

  • Feskov, I. O., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 23-30. [Link]
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ACS Green Chemistry Institute. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
  • Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Google Patents. (n.d.). CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • World Intellectual Property Organization. (2021). (WO2021237123) JAKI AND/OR JAK2 INHIBITOR AND USE THEREOF.

Sources

The Strategic Deployment of 3-Hydroxycyclobutanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarboxylic acid, a seemingly simple bifunctional molecule, has emerged as a powerhouse building block in contemporary organic synthesis. Its inherent ring strain, coupled with the stereochemically defined placement of hydroxyl and carboxylic acid functionalities, offers a unique and highly valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutics. We will delve into the nuanced causality behind experimental choices in its synthesis and application, providing field-proven insights for researchers in drug discovery and development.

The Cyclobutane Motif: A Privileged Scaffold in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy in medicinal chemistry. The cyclobutane ring, in particular, offers a unique combination of properties that make it an attractive bioisostere for various functional groups.[1] Its puckered conformation provides a three-dimensional scaffold that can effectively orient substituents into specific vectors, enhancing interactions with biological targets.[1] This conformational rigidity, a direct consequence of the ring strain, can also lead to improved metabolic stability and reduced off-target effects.

This compound capitalizes on these inherent advantages by presenting two versatile functional handles—a hydroxyl group and a carboxylic acid. These groups can be readily modified through a wide array of synthetic transformations, allowing for the facile introduction of diverse pharmacophoric elements. The stereochemical relationship between these two functional groups, whether cis or trans, provides an additional layer of structural diversity that is crucial for fine-tuning the biological activity of the final molecule.

Stereoselective Synthesis: Accessing the Isomeric Landscape

The biological activity of molecules derived from this compound is often critically dependent on the stereochemistry of the cyclobutane core. Therefore, the development of robust and scalable stereoselective synthetic routes to both cis and trans isomers is of paramount importance.

Synthesis of Racemic 3-Oxocyclobutanecarboxylic Acid: A Key Precursor

A common and efficient strategy for the synthesis of this compound isomers begins with the preparation of 3-oxocyclobutanecarboxylic acid. This versatile intermediate can be synthesized via a multi-step sequence starting from readily available materials like acetone, bromine, and malononitrile.[2][3]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2][3]

  • Step 1: Synthesis of 1,3-dibromo-3-methyl-2-butanone. Acetone is reacted with bromine to yield 1,3-dibromo-3-methyl-2-butanone.

  • Step 2: Cyclization. The dibromoketone is then reacted with a malonate equivalent in the presence of a base to form the cyclobutane ring.

  • Step 3: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed and decarboxylated under acidic conditions to afford 3-oxocyclobutanecarboxylic acid.

Diastereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid

The stereochemical outcome of the reduction of the ketone functionality in 3-oxocyclobutanecarboxylic acid is the determining factor for obtaining either the cis or trans hydroxy acid. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack.

  • Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid: Reduction with sodium borohydride in a protic solvent typically favors the formation of the cis isomer due to the steric hindrance of the carboxylic acid group directing the hydride attack to the opposite face.

  • Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid: The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the trans isomer by approaching from the less hindered face, anti to the carboxylate.

Enzymatic Resolution for Enantiopure Isomers

For applications where single enantiomers are required, enzymatic resolution of a racemic mixture of this compound esters is a highly effective strategy. Lipases, such as Candida antarctica lipase B (CAL-B), are particularly adept at selectively hydrolyzing one enantiomer of an ester, leaving the other enantiomer unreacted and thus allowing for their separation.[4][5][6][7][8]

Workflow: Enzymatic Resolution of this compound Esters

G racemic_ester Racemic Ester of This compound hydrolysis Selective Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., CAL-B) lipase->hydrolysis s_acid (S)-3-Hydroxycyclobutanecarboxylic Acid hydrolysis->s_acid r_ester (R)-Ester hydrolysis->r_ester separation Separation s_acid->separation r_ester->separation hydrolysis2 Hydrolysis r_ester->hydrolysis2 separation->s_acid Aqueous Extraction separation->r_ester Organic Extraction r_acid (R)-3-Hydroxycyclobutanecarboxylic Acid hydrolysis2->r_acid

Caption: Enzymatic resolution of racemic this compound ester.

Applications in Drug Discovery and Development

The unique structural features of this compound have made it a valuable building block in the synthesis of a variety of biologically active molecules.

Antiviral Agents: The Case of Remdesivir and GS-441524

Perhaps the most prominent application of this compound is in the synthesis of the antiviral drug Remdesivir and its active metabolite, GS-441524. The cyclobutane moiety in these molecules serves as a constrained isostere for a ribose sugar, a modification that is crucial for their biological activity.

The synthesis of the core of GS-441524 involves the coupling of a protected 3-hydroxycyclobutanecarbonitrile with a pyrrolotriazine base. The stereochemistry of the hydroxyl group on the cyclobutane ring is critical for the proper orientation of the molecule within the active site of the viral RNA-dependent RNA polymerase.

Synthetic Pathway to a GS-441524 Precursor

G start cis-3-Hydroxycyclobutanecarboxylic Acid protection Protection of -OH and -COOH start->protection nitrile_formation Conversion of -COOH to -CN protection->nitrile_formation coupling Coupling with Pyrrolotriazine Base nitrile_formation->coupling precursor GS-441524 Precursor coupling->precursor

Caption: Key transformations in the synthesis of a GS-441524 precursor.

Kinase Inhibitors: A Scaffold for Specificity

The constrained nature of the cyclobutane ring in this compound makes it an excellent scaffold for the design of kinase inhibitors. By strategically functionalizing the hydroxyl and carboxylic acid groups, medicinal chemists can create molecules that precisely fit into the ATP-binding pocket of a target kinase, leading to high potency and selectivity. For example, derivatives of this compound have been incorporated into Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases and certain cancers.[9][10][11]

Data Summary: Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H8O3[12]
Molecular Weight116.12 g/mol [12]
XLogP3-0.4[12]
Hydrogen Bond Donor Count2[12]
Hydrogen Bond Acceptor Count3[12]

Conformational Analysis: The "Why" Behind the "How"

The puckered nature of the cyclobutane ring is a key determinant of its utility as a synthetic building block. Unlike the planar cyclobutadiene, cyclobutane adopts a bent conformation to relieve torsional strain. In substituted cyclobutanes, such as this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions.

The relative stability of the cis and trans isomers, and their respective conformers, is influenced by a delicate balance of steric and electronic interactions. For example, in the cis isomer, an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups can stabilize a particular conformation. This conformational preference can have a profound impact on the biological activity of the final drug molecule by pre-organizing the pharmacophoric groups for optimal binding to the target protein.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its unique combination of a strained, conformationally restricted core and readily functionalizable handles provides a powerful platform for the design and synthesis of novel therapeutics. The continued development of efficient and stereoselective synthetic routes to its various isomers will undoubtedly fuel further innovation in drug discovery. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the strategic deployment of scaffolds like this compound will become increasingly crucial in the quest for safer and more effective medicines.

References

  • Amarasinghe, N. R.; Turner, P.; Todd, M. H. Adv. Synth.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
  • van der Kolk, M. R.; Janssen, M. A. C. H.; Rutjes, F. P. J. T.; Blanco-Ania, D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022, 17 (9), e202200020. [Link]
  • Kukolich, S. G.; et al. CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]
  • Google Patents.
  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents.
  • Google Patents. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters.
  • MDPI.
  • PubMed. Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. [Link]
  • PubMed.
  • MDPI.
  • Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. [Link]
  • PubMed Central. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. [Link]
  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
  • PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra. [Link]
  • ResearchGate.
  • PubMed Central. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]
  • PubMed Central. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
  • PubMed Central. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
  • PubMed Central. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
  • PubMed. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Maricopa Open Digital Press.
  • St. Paul's Cathedral Mission College.
  • NC State University Libraries. 4.
  • SciSpace.
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

Sources

Spectroscopic Characterization of 3-Hydroxycyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-hydroxycyclobutanecarboxylic acid, a key building block in medicinal chemistry and materials science. In the absence of extensive published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to present a detailed predicted analysis of both cis and trans isomers. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectral features to aid in its synthesis, identification, and application.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a cyclobutane ring, a hydroxyl group, and a carboxylic acid moiety.[1] This unique combination of features makes it a valuable synthon for the introduction of constrained four-membered rings into larger molecules, a strategy often employed in drug design to modulate potency, selectivity, and pharmacokinetic properties. The stereochemical relationship between the hydroxyl and carboxylic acid groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and material properties.

Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for confirming its structure, determining its isomeric purity, and understanding its chemical environment. This guide provides an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, and IR spectra of both cis- and trans-3-hydroxycyclobutanecarboxylic acid.

Molecular Structure and Isomerism

The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The puckered, "butterfly" conformation of the cyclobutane ring further influences the spatial arrangement of the atoms.[2] Understanding this inherent structural complexity is crucial for interpreting the nuances of the spectroscopic data.

G cluster_cis cis-3-Hydroxycyclobutanecarboxylic acid cluster_trans trans-3-Hydroxycyclobutanecarboxylic acid c1_c c2_c c1_c->c2_c cooh_c c1_c->cooh_c COOH c3_c c2_c->c3_c c4_c c3_c->c4_c oh_c c3_c->oh_c OH c4_c->c1_c c1_t c2_t c1_t->c2_t cooh_t c1_t->cooh_t COOH c3_t c2_t->c3_t c4_t c3_t->c4_t oh_t c3_t->oh_t OH c4_t->c1_t

Figure 1: Chemical structures of cis- and trans-3-hydroxycyclobutanecarboxylic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane ring, the hydroxyl proton, and the carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The chemical shifts of the cyclobutane protons are influenced by the electron-withdrawing effects of the hydroxyl and carboxylic acid groups. In unsubstituted cyclobutane, the protons resonate around 1.96 ppm.[2][3] The presence of electronegative substituents will cause a downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans IsomerPredicted Multiplicity
H-1 (CH-COOH)2.8 - 3.22.7 - 3.1Multiplet
H-2, H-4 (CH₂)2.2 - 2.62.1 - 2.5Multiplet
H-3 (CH-OH)4.2 - 4.64.0 - 4.4Multiplet
-OHVariable (2.0 - 5.0)Variable (2.0 - 5.0)Broad Singlet
-COOHVariable (10.0 - 13.0)Variable (10.0 - 13.0)Broad Singlet
Interpretation of the Predicted ¹H NMR Spectrum
  • Cyclobutane Protons (H-1, H-2, H-3, H-4): The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal (²J) and vicinal (³J) coupling. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different dihedral angles and through-space interactions. The methine proton adjacent to the carboxylic acid (H-1) and the methine proton adjacent to the hydroxyl group (H-3) are expected to be the most downfield of the ring protons.

  • Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): The chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and their signals can be confirmed by D₂O exchange, where the signals will disappear. The carboxylic acid proton is expected to be significantly downfield, typically above 10 ppm.[4]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Signal averaging (e.g., 16-64 scans) is typically performed to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

G cluster_workflow ¹H NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) InstrumentSetup Instrument Setup (Lock, Shim) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (1D ¹H Spectrum) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration, Integration) DataAcquisition->DataProcessing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) DataProcessing->Analysis

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms in the cyclobutane ring are influenced by the attached functional groups. The unsubstituted cyclobutane carbon resonates at approximately 22.4 ppm.[2][5]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans Isomer
C-1 (CH-COOH)40 - 4539 - 44
C-2, C-4 (CH₂)30 - 3529 - 34
C-3 (CH-OH)65 - 7063 - 68
C=O (COOH)175 - 185174 - 184
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the range of 175-185 ppm.[4]

  • Carbinol Carbon (C-3): The carbon atom bearing the hydroxyl group (C-3) will be significantly deshielded and is predicted to appear in the 65-70 ppm range.

  • Methine Carbon (C-1): The carbon atom attached to the carboxylic acid group (C-1) will also be deshielded, but to a lesser extent than the carbinol carbon.

  • Methylene Carbons (C-2, C-4): The two methylene carbons are chemically equivalent and will give rise to a single peak. They are expected to be the most upfield of the ring carbons.

The precise chemical shifts for the cis and trans isomers are expected to be slightly different due to stereochemical effects on the local electronic environment of each carbon nucleus.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

    • Lock and shim the instrument as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (hundreds to thousands) is typically required due to the low sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is often used to ensure quantitative signal intensities, although for simple identification, a shorter delay may be sufficient.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal or an internal standard (TMS).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Frequencies

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and hydroxyl functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
O-H stretch (Alcohol)3200 - 3500Broad, Medium
C-H stretch (sp³ C-H)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O stretch (Carboxylic Acid/Alcohol)1210 - 1320Medium
O-H bend (Carboxylic Acid)1395 - 1440Medium
Cyclobutane Ring Vibrations~900 and ~1250Weak to Medium
Interpretation of the Predicted IR Spectrum
  • O-H Stretching Region: A very broad and intense absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[4][6] Superimposed on this broad band will be the O-H stretching vibration of the alcohol group, typically appearing between 3200 and 3500 cm⁻¹.[7]

  • C=O Stretching Region: A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretch of a saturated carboxylic acid.[4][6]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. This region will include C-O stretching and O-H bending vibrations. Characteristic vibrations of the cyclobutane ring are also expected in this region, with notable bands around 900 cm⁻¹ and 1250 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after use.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed framework for the structural elucidation of cis- and trans-3-hydroxycyclobutanecarboxylic acid. The ¹H and ¹³C NMR spectra are expected to provide definitive information on the carbon-hydrogen framework and the stereochemical arrangement of the substituents. The IR spectrum serves as a rapid and reliable method for confirming the presence of the key carboxylic acid and hydroxyl functional groups. By combining the insights from these powerful analytical techniques, researchers can confidently identify and characterize this important chemical building block, paving the way for its successful application in their scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Infrared spectral charateristics of the cyclobutane ring system.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid (CAS 194788-10-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid, identified by CAS number 194788-10-8, is a bifunctional organic compound that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis.[1] Its rigid, four-membered ring structure, combined with the presence of both a hydroxyl and a carboxylic acid functional group, offers unique stereochemical and synthetic possibilities. This guide provides a comprehensive overview of its physical and chemical properties, potential synthetic routes, analytical methodologies, and its emerging role in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

This compound is a cyclic organic compound featuring a cyclobutane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This unique arrangement imparts a combination of polarity, reactivity, and structural rigidity that is highly sought after in the design of complex molecules.[1]

Table 1: Key Identifiers and Molecular Properties
PropertyValueSource(s)
CAS Number 194788-10-8[2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
IUPAC Name 3-hydroxycyclobutane-1-carboxylic acid[2]
Synonyms Cyclobutanecarboxylic Acid, 3-Hydroxy-; 3-Hydroxy-cyclobutanecarboxylic acid; cis-3-Hydroxycyclobutanecarboxylic acid; trans-3-Hydroxycyclobutanecarboxylic acid[2]
SMILES C1C(CC1O)C(=O)O[2]
InChI InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8)[2]
Table 2: Physical and Chemical Properties
PropertyValueNotesSource(s)
Appearance White to yellow solid or liquidPhysical form can vary.[3]
Boiling Point 290.1 ± 33.0 °CPredicted[4]
Density 1.447 ± 0.06 g/cm³Predicted[4]
pKa 14.73 ± 0.40Predicted[5]
Storage Temperature 2-8 °CStore in a dry, sealed container.[3]
Solubility Expected to be soluble in polar solventsDue to the presence of hydroxyl and carboxylic acid groups.[1]

Synthesis and Purification

Conceptual Synthetic Workflow

G cluster_0 Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_1 Reduction to this compound A Starting Materials (e.g., acetone, bromine, malononitrile) B Multi-step Reaction (e.g., cyclization, hydrolysis) A->B [Ref: 9] C 3-Oxocyclobutanecarboxylic Acid B->C D 3-Oxocyclobutanecarboxylic Acid E Reduction (e.g., NaBH₄, LiAlH₄) D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

The following is a generalized procedure based on patented methods for the synthesis of 3-oxocyclobutanecarboxylic acid, a key intermediate.[6]

Step 1: Synthesis of 1,3-dibromo-2-propanone. Acetone and bromine are reacted in ethanol at room temperature. The solvent and byproducts are removed by distillation to yield 1,3-dibromo-2-propanone.

Step 2: Cyclization. The 1,3-dibromo-2-propanone is reacted with malononitrile in a suitable solvent such as DMF, with a base like potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide to form the cyclobutane ring.

Step 3: Hydrolysis. The resulting dicyano intermediate is hydrolyzed using a strong acid, such as hydrochloric acid, to yield 3-oxocyclobutanecarboxylic acid.

Purification

Purification of carboxylic acids like this compound can be achieved through standard laboratory techniques.[9]

Protocol: General Purification of Carboxylic Acids

  • Acid-Base Extraction: Dissolve the crude product in an aqueous alkali solution (e.g., sodium hydroxide) and extract with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities. Acidify the aqueous layer with a mineral acid to a pH well below the pKa of the carboxylic acid, causing it to precipitate. Extract the purified acid with an organic solvent.

  • Recrystallization: If the compound is a solid, it can be further purified by recrystallization from appropriate solvents.

  • Distillation: For liquid carboxylic acids, fractional distillation under reduced pressure can be employed.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclobutane ring and the hydroxyl and carboxylic acid protons. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm).[10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the cyclobutane ring, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (typically 160-185 ppm).[11]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+• would be observed at m/z 116. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (17 amu) and a subsequent loss of carbon monoxide (28 amu).[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:[10]

  • A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1700-1725 cm⁻¹.

  • A C-O stretching band for the alcohol and carboxylic acid.

  • An O-H stretching band for the alcohol group around 3200-3600 cm⁻¹.

Applications in Drug Discovery and Development

The rigid cyclobutane scaffold of this compound is of significant interest in drug design. Incorporating such a constrained ring system can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates.[1] The presence of two functional groups allows for diverse chemical modifications, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

While specific drugs directly synthesized from this compound are not prominently documented, the broader class of hydroxy-carboxylic acids has shown significant biological activity. For instance, certain hydroxy-carboxylic acids act as signaling molecules by activating G protein-coupled receptors, which are involved in metabolic and inflammatory processes.[12] Derivatives of hydroxy-carboxylic acids have been investigated for their anti-inflammatory, antimicrobial, and antitumor activities.[13][14][15]

Logical Flow of Application in Medicinal Chemistry

G A This compound (CAS 194788-10-8) B Chemical Derivatization (Esterification, Amidation, etc.) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency and Pharmacokinetic Properties F->G H Drug Candidate G->H

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information
Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS 194788-10-8) is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical and agrochemical research. Its unique structural features and bifunctionality provide a robust platform for the creation of novel and complex molecules. While a wealth of predicted data exists, further experimental investigation into its physical properties and biological activities will undoubtedly expand its applications and solidify its role in the development of next-generation chemical entities.

References

  • The Chemistry Behind this compound: A Building Block for Innov
  • 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem. (URL: [Link])
  • 3-hydroxycyclobutane-1-carboxylic acid - ChemBK. (URL: [Link])
  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google P
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • US2365703A - Alkylated cyclobutane carboxylic acid products and process for producing them - Google P
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Carboxylic Acids - University of Calgary. (URL: [Link])
  • This compound (C5H8O3) - PubChemLite. (URL: [Link])
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google P
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754)
  • Spectroscopy of Carboxylic Acids - Oregon St
  • Butanoic acid, 3-hydroxy- - the NIST WebBook. (URL: [Link])
  • 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem. (URL: [Link])
  • Hydroxy-Carboxylic Acid Receptor Actions in Metabolism - PubMed. (URL: [Link])
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (URL: [Link])
  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin deriv
  • 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - NIH. (URL: [Link])
  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (URL: [Link])
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and materials science. Its unique conformational constraints and metabolic stability offer significant advantages in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the discovery and synthetic evolution of cyclobutane carboxylic acids, from the early, often serendipitous, explorations of the 19th century to the sophisticated and stereoselective methodologies of the 21st century. We will delve into the foundational malonic ester synthesis, explore the advent of powerful cycloaddition reactions, and discuss the impact of these synthetic strategies on the accessibility and application of this important class of molecules.

Introduction: The Allure of the Strained Ring

The cyclobutane moiety, a four-membered carbocycle, presents a fascinating case study in the interplay between molecular strain and chemical utility. With approximately 26 kcal/mol of ring strain, cyclobutanes were initially thought to be too unstable for widespread application.[1] However, this inherent strain is also the source of their unique chemical reactivity and rigid, three-dimensional structure. In the context of drug design, the incorporation of a cyclobutane ring can confer several desirable properties, including:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of appended functionalities, which can lead to higher binding affinity and selectivity for biological targets.

  • Metabolic Stability: The cyclobutane core is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles of drug candidates.

  • Novel Chemical Space: The distinct three-dimensional arrangement of substituents on a cyclobutane ring allows for the exploration of novel pharmacophore space, potentially leading to the discovery of first-in-class therapeutics.

Cyclobutane carboxylic acids, in particular, serve as versatile building blocks for the synthesis of a wide array of functionalized cyclobutane derivatives. This guide will trace the historical development of their synthesis, providing both the conceptual framework and practical details necessary for their preparation and application in a research setting.

The Early Years: A Tale of Mistaken Identities and Foundational Syntheses

The late 19th and early 20th centuries were marked by pioneering but often challenging efforts to construct the cyclobutane framework. Early attempts were frequently plagued by rearrangements and misinterpretations of product structures, a testament to the limited analytical techniques of the era.

The Perkin Synthesis: A Landmark Achievement

One of the first successful and unambiguous syntheses of a cyclobutane derivative was achieved by William Henry Perkin Jr. in the 1880s. His work on the reaction of 1,3-dihalopropanes with sodio-malonic esters laid the groundwork for the synthesis of cyclobutane-1,1-dicarboxylic acids, which are key precursors to cyclobutanecarboxylic acid itself.[2] This approach, now a classic example of the malonic ester synthesis, remains a reliable method for the preparation of this important intermediate.

The overall transformation involves a tandem alkylation of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis

This protocol is adapted from the well-established procedure in Organic Syntheses.[3][4]

Part A: Diethyl 1,1-Cyclobutanedicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine diethyl malonate and 1,3-dibromopropane.

  • Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. Slowly add the sodium ethoxide solution to the stirred mixture of the ester and dihalide. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction Completion and Workup: After the addition is complete, continue to heat the mixture at reflux for several hours to ensure complete reaction. Cool the mixture, add water to dissolve the sodium bromide byproduct, and separate the organic layer. Extract the aqueous layer with ether and combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude diethyl 1,1-cyclobutanedicarboxylate is then purified by vacuum distillation.

Part B: 1,1-Cyclobutanedicarboxylic Acid

  • Hydrolysis: The purified diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed to the corresponding dicarboxylic acid by heating with a solution of potassium hydroxide in ethanol, followed by acidification with a strong mineral acid (e.g., HCl).

  • Isolation: The resulting 1,1-cyclobutanedicarboxylic acid can be isolated by extraction with ether, followed by crystallization.

Part C: Cyclobutanecarboxylic Acid

  • Decarboxylation: Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation flask and heat it in an oil bath to approximately 160-170 °C. Carbon dioxide will evolve.

  • Purification: After the evolution of CO2 ceases, the temperature is raised, and the cyclobutanecarboxylic acid is collected by distillation.[5][6][7]

Causality in Experimental Choices:

  • Choice of Base: Sodium ethoxide is used as the base to deprotonate the diethyl malonate. Using the same alkoxide as the ester prevents transesterification side reactions.[2]

  • Reaction Conditions: The reaction is typically run at reflux to provide the necessary activation energy for the SN2 reactions.

  • Decarboxylation: The presence of a second carboxyl group at the alpha-position facilitates decarboxylation upon heating through a cyclic transition state.

Mechanism of the Malonic Ester Synthesis of Cyclobutane-1,1-dicarboxylic Acid

malonic_ester_synthesis cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Intramolecular Cyclization malonate Diethyl Malonate enolate1 Enolate malonate->enolate1 NaOEt intermediate1 Mono-alkylated Intermediate enolate1->intermediate1 + 1,3-Dibromopropane dibromopropane 1,3-Dibromopropane enolate2 Enolate intermediate1->enolate2 NaOEt cyclobutane_ester Diethyl 1,1-Cyclobutanedicarboxylate enolate2->cyclobutane_ester Intramolecular Stextsubscript{N}2 photochemical_cycloaddition start Reactants (Alkene A + Alkene B) excitation Photochemical Excitation (hν) start->excitation excited_state Excited State Alkene A* excitation->excited_state cycloaddition [2+2] Cycloaddition excited_state->cycloaddition + Alkene B cyclobutane Cyclobutane Product cycloaddition->cyclobutane

Caption: Generalized workflow for a photochemical [2+2] cycloaddition reaction.

Key Mechanistic Considerations:

  • Excited State: The reaction typically proceeds through the triplet excited state of one of the alkene partners, which is often achieved using a photosensitizer.

  • Stereochemistry: The stereochemistry of the starting alkenes is often retained in the product, making this a stereospecific reaction.

  • Regioselectivity: The regioselectivity of the cycloaddition can be influenced by electronic and steric factors of the substituents on the alkenes.

Ketene Cycloadditions: A Versatile Route to Cyclobutanones

The [2+2] cycloaddition of ketenes with alkenes is a highly efficient method for the synthesis of cyclobutanones, which can then be converted to cyclobutane carboxylic acids through various oxidative cleavage methods. [8][9][10][11]Ketenes are highly reactive intermediates and readily undergo cycloaddition with a wide range of alkenes, including electron-rich and electron-neutral systems.

Mechanism of Ketene [2+2] Cycloaddition

The reaction is believed to proceed through a concerted, asynchronous transition state. The ketene approaches the alkene in a [π2s + π2a] manner, where the ketene acts as the antarafacial component. This geometric constraint has important stereochemical consequences.

ketene_cycloaddition reactants Ketene + Alkene transition_state [π2s + π2a] Transition State reactants->transition_state cyclobutanone Cyclobutanone transition_state->cyclobutanone

Caption: Concerted [π2s + π2a] mechanism of ketene-alkene cycloaddition.

Stereochemical Implications:

  • The stereochemistry of the alkene is retained in the cyclobutanone product.

  • The substituents on the ketene are positioned with predictable stereochemistry in the product, with the larger substituent often occupying the more sterically hindered endo position.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene

This protocol is a general representation based on modern methodologies. [12][13]

  • Ketene Generation: The ketene is typically generated in situ from an acid chloride and a non-nucleophilic base, such as triethylamine.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, the alkene and a Lewis acid (e.g., ethylaluminum dichloride) are dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).

  • Cycloaddition: The solution of the acid chloride and triethylamine is added slowly to the cooled solution of the alkene and Lewis acid.

  • Workup and Purification: The reaction is quenched, and the crude cyclobutanone is purified by column chromatography.

Causality in Experimental Choices:

  • Lewis Acid: The Lewis acid activates the alkene towards cycloaddition, allowing the reaction to proceed at lower temperatures and with higher stereoselectivity.

  • In situ Generation of Ketene: Ketenes are highly reactive and prone to dimerization, so they are almost always generated and used immediately.

Applications in Drug Discovery and Development

The unique structural and physicochemical properties of the cyclobutane ring have made it an increasingly popular motif in drug discovery. [14]Cyclobutane carboxylic acids and their derivatives are key components in a number of clinically important drugs and drug candidates.

Table 1: Examples of Cyclobutane-Containing Drugs and Drug Candidates

Drug/CandidateTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyThe 1,1-cyclobutanedicarboxylate ligand modulates the reactivity of the platinum center, leading to a better toxicity profile compared to cisplatin. [15][16]
Pranlukast AsthmaThe cyclobutane ring serves as a rigid scaffold to position the pharmacophoric groups for optimal interaction with the leukotriene receptor.
Voxelotor Sickle Cell DiseaseThe cyclobutane core provides a constrained conformation that is crucial for its allosteric modulation of hemoglobin.
GPR120 Modulators DiabetesCyclobutane carboxylic acid derivatives have been developed as potent and selective agonists of GPR120, a target for the treatment of type 2 diabetes. [17]

Case Study: The Synthesis of a Carboplatin Precursor

Carboplatin, a second-generation platinum-based anticancer drug, features a 1,1-cyclobutanedicarboxylate ligand. The synthesis of this ligand is a direct application of the classical malonic ester synthesis.

carboplatin_synthesis malonic_ester Diethyl Malonate cyclobutane_diester Diethyl 1,1-Cyclobutanedicarboxylate malonic_ester->cyclobutane_diester + 1,3-Dibromopropane, NaOEt dibromopropane 1,3-Dibromopropane dicarboxylic_acid 1,1-Cyclobutanedicarboxylic Acid cyclobutane_diester->dicarboxylic_acid Hydrolysis carboplatin Carboplatin dicarboxylic_acid->carboplatin + cis-[Pt(NHtextsubscript{3})textsubscript{2}(Htextsubscript{2}O)textsubscript{2}]textsuperscript{2+}

Caption: Synthetic route to the 1,1-cyclobutanedicarboxylate ligand of Carboplatin.

Conclusion and Future Outlook

The journey of cyclobutane carboxylic acids from enigmatic curiosities to indispensable tools in modern chemistry is a testament to the relentless progress of synthetic methodology. The early struggles of pioneers like Perkin ultimately paved the way for the development of robust and versatile synthetic routes. Today, with the power of photochemical and transition-metal-catalyzed cycloadditions, chemists can now access a vast array of stereochemically complex cyclobutane derivatives with unprecedented efficiency.

As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the demand for novel and diverse cyclobutane building blocks will undoubtedly continue to grow. Future research in this area will likely focus on the development of even more efficient and enantioselective catalytic methods for the construction of the cyclobutane ring, as well as the exploration of novel applications of these fascinating molecules in areas ranging from targeted protein degradation to the development of advanced materials.

References

  • de Meijere, A., & Kozhushkov, S. I. (2003). The Chemistry of Cyclobutanes. In Z. Rappoport (Ed.), The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]
  • Ghosez, L., & O'Donnell, M. J. (1985). Ketene Cycloadditions. In Pericyclic Reactions (Vol. 2, pp. 79-140). Academic Press. [Link]
  • Snider, B. B. (1991). Ketene Cycloadditions. In Comprehensive Organic Synthesis (Vol. 5, pp. 1-27). Pergamon. [Link]
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • Wikipedia. (n.d.). Ketene.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
  • de Meijere, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 18(12), 15542-15574. [Link]
  • Organic Syntheses Procedure. (n.d.). diethyl 1,1-cyclobutanedicarboxylate.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • Namyslo, J. C., & Stanitzek, T. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 17(20), 2296-2319. [Link]
  • ChemTalk. (n.d.). Cycloaddition Reactions.
  • NPTEL IIT Bombay. (2022, September 5). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Schematic representation of the proposed reaction mechanism. [2+2] Photocycloaddition of PEG-styrylquinoxaline (PEG-SQ).
  • Wang, L., & Houk, K. N. (1994). Ab initio studies on the mechanism of the cycloaddition reaction between ketene and allene. Journal of the American Chemical Society, 116(15), 6739-6745. [Link]
  • ResearchGate. (n.d.). Photochemical [2+2] cycloadditions.
  • ResearchGate. (n.d.). Photochemical [2+2] cycloadditions of alkenes; [PC]=photocatalyst.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM.
  • Pharmapproach. (2020, February 14). CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Anticancer Research, 36(1), 1-22. [Link]
  • Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. 93, 401-412. [Link]
  • Bouche, M., et al. (2020). Synthesis and in vitro antitumour activity of carboplatin analogues containing functional handles compatible for conjugation to drug delivery systems. Bioorganic & Medicinal Chemistry Letters, 30(22), 127527. [Link]
  • Google Patents. (n.d.). CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin.
  • Brown, M. K. (2021). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 54(17), 3367-3381. [Link]
  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • Hoffmann, N. (2008). Photochemical [2+2] Cycloaddition Reactions. Chemical Reviews, 108(4), 1052-1103. [Link]

Sources

The Therapeutic Potential of 3-Hydroxycyclobutanecarboxylic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxycyclobutanecarboxylic acid (3-HCCA) represents a versatile and promising scaffold in modern medicinal chemistry. Its inherent structural rigidity and the presence of synthetically tractable hydroxyl and carboxylic acid moieties make it an ideal starting point for the development of novel therapeutics across a range of disease areas. While direct therapeutic applications of the parent molecule are not extensively documented, its derivatives have shown significant potential in virology, oncology, and neurology. This technical guide provides an in-depth analysis of these potential applications, focusing on the scientific rationale, mechanistic hypotheses, and preclinical validation strategies for 3-HCCA-based compounds.

Introduction: The Strategic Advantage of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, offers unique advantages in drug design. Its puckered conformation and the inherent strain in its C-C bonds can lead to favorable metabolic stability and novel pharmacological profiles when incorporated into small molecules.[1][2] this compound is a particularly attractive building block due to its bifunctional nature, allowing for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize for specific biological targets. This guide will explore three key areas where derivatives of 3-HCCA are poised to make a significant impact: as antiviral agents, as platforms for Boron Neutron Capture Therapy (BNCT) in oncology, and as potential modulators of the GABAergic system for neurological disorders.

Potential Therapeutic Application I: Antiviral Agents

Derivatives of cyclobutane carboxylic acid have been identified as promising antiviral agents, with a notable patent highlighting their potential in the prevention and treatment of influenza virus-related diseases.[3]

Mechanistic Hypothesis: Inhibition of Viral Entry or Replication

While the precise mechanism for these patented compounds is not fully detailed in the public domain, the general approach for small molecule antivirals involves targeting key viral or host-cell proteins essential for the viral life cycle. For influenza, this could involve:

  • Neuraminidase Inhibition: Preventing the release of newly formed viral particles from infected cells.

  • Hemagglutinin Inhibition: Blocking the attachment of the virus to host cell receptors.

  • Viral Polymerase Inhibition: Disrupting the replication of the viral genome.

The cyclobutane core likely serves as a rigid scaffold to optimally position functional groups that interact with the active site of these viral enzymes or proteins.

Preclinical Validation Workflow: Antiviral Efficacy

A robust preclinical program is essential to validate the antiviral potential of novel 3-HCCA derivatives.

Table 1: Key In Vitro Assays for Antiviral Activity

Assay TypeObjectiveKey Parameters Measured
Cell-based Antiviral Assay To determine the 50% effective concentration (EC50) of the compound in inhibiting viral replication in a cellular context.Reduction in viral-induced cytopathic effect (CPE) or viral yield.
Neuraminidase Inhibition Assay To assess the direct inhibitory activity of the compound against the influenza neuraminidase enzyme.IC50 value for neuraminidase activity.
Plaque Reduction Assay To quantify the inhibition of viral replication and spread.Reduction in the number and size of viral plaques.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Test compounds (3-HCCA derivatives)

  • Cell culture medium and supplements

  • Cytotoxicity assay reagents (e.g., MTT, CellTiter-Glo®)

  • Antiviral assay reagents (e.g., Crystal Violet)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Infection and Treatment: Infect the MDCK cell monolayers with a predetermined titer of influenza virus in the presence of varying concentrations of the test compounds. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the development of CPE.

  • CPE Assessment: Stain the cells with Crystal Violet. The amount of staining is proportional to the number of viable, uninfected cells.

  • Data Analysis: Quantify the stain and calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral-induced death.

  • Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compounds on uninfected MDCK cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

antiviral_workflow start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells prepare_compounds Prepare serial dilutions of 3-HCCA derivatives seed_cells->prepare_compounds infect_treat Infect cells with influenza virus and add compounds prepare_compounds->infect_treat incubate Incubate for 48-72 hours infect_treat->incubate assess_cpe Assess Cytopathic Effect (CPE) with Crystal Violet staining incubate->assess_cpe assess_cytotoxicity Assess cytotoxicity on uninfected cells incubate->assess_cytotoxicity analyze_data Calculate EC50, CC50, and Selectivity Index (SI) assess_cpe->analyze_data assess_cytotoxicity->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based antiviral assay.

Potential Therapeutic Application II: Boron Neutron Capture Therapy (BNCT) for Cancer

A novel and highly specific application of 3-HCCA derivatives is in the field of Boron Neutron Capture Therapy (BNCT), a binary cancer therapy.[4][5]

Mechanism of Action: Targeted Radiation Therapy

BNCT involves the selective delivery of a non-radioactive boron-10 (¹⁰B) isotope to tumor cells.[6] The tumor is then irradiated with a beam of low-energy neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles and lithium-7 nuclei. These particles have a very short path length (approximately the diameter of a single cell), resulting in highly localized and potent tumor cell killing with minimal damage to surrounding healthy tissue.[6]

The success of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells. Boronated amino acids, such as derivatives of 1-aminocyclobutane-1-carboxylic acid, have shown high uptake in brain tumors and are therefore excellent candidates for BNCT agents.[7] The synthesis of a novel boronated aminocyclobutanecarboxylic acid highlights the potential of the cyclobutane scaffold in this therapeutic modality.[5]

bnct_mechanism cluster_delivery Boron Delivery cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction & Cell Death HCCA_Boron_Derivative 3-HCCA-¹⁰B Derivative Tumor_Cell Tumor Cell HCCA_Boron_Derivative->Tumor_Cell Selective Uptake Nuclear_Fission ¹⁰B(n,α)⁷Li Reaction Neutron_Beam Neutron Beam Neutron_Beam->Tumor_Cell Irradiation Cell_Death Tumor Cell Death Nuclear_Fission->Cell_Death High-LET Radiation

Caption: Mechanism of Boron Neutron Capture Therapy.

Preclinical Development of BNCT Agents

The preclinical evaluation of a new BNCT agent involves demonstrating its selective tumor uptake and subsequent efficacy upon neutron irradiation.

Table 2: Key Preclinical Studies for BNCT Agents

Study TypeObjectiveKey Parameters Measured
In Vitro Boron Uptake To quantify the accumulation of the ¹⁰B-containing compound in tumor cells versus normal cells.Intracellular boron concentration (e.g., by ICP-MS).
In Vitro Clonogenic Survival Assay To assess the cell-killing efficacy of the BNCT agent after neutron irradiation.Cell survival fraction as a function of neutron fluence.
In Vivo Biodistribution To determine the distribution and accumulation of the BNCT agent in tumor-bearing animals.Boron concentration in tumor, blood, and major organs over time.
In Vivo Efficacy Studies To evaluate the therapeutic efficacy of BNCT with the new agent in animal models of cancer.Tumor growth delay, tumor regression, and survival.

Potential Therapeutic Application III: Neurological Disorders

The structural similarity of cyclobutane-based amino acids to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests their potential as modulators of the GABAergic system for the treatment of neurological disorders such as epilepsy and anxiety.

Rationale: Conformationally Restricted GABA Analogues

A study on cis- and trans-3-aminocyclobutane-1-carboxylic acid, close analogues of 3-HCCA, demonstrated weak to moderate GABA-like activity. The cis isomer, in particular, showed inhibition of GABA uptake and binding to GABA receptors.[8] This suggests that the cyclobutane ring can hold the amino and carboxylic acid groups in a conformation that is recognized by GABAergic proteins. By modifying the 3-HCCA scaffold, it may be possible to develop potent and selective GABA receptor modulators or GABA uptake inhibitors.

Experimental Validation: Assessing GABAergic Activity

A tiered approach, from in vitro receptor binding to in vivo behavioral models, is necessary to characterize the GABAergic activity of 3-HCCA derivatives.

Table 3: Assays for Characterizing GABAergic Compounds

Assay TypeObjectiveKey Parameters Measured
Radioligand Binding Assays To determine the affinity of the compounds for GABA-A and GABA-B receptors.Ki values for displacement of specific radioligands.
GABA Uptake Inhibition Assay To measure the inhibition of GABA transporters (GATs).IC50 values for the inhibition of [³H]GABA uptake into synaptosomes or cells expressing GATs.
Electrophysiology (Patch Clamp) To determine the functional effects of the compounds on GABA receptor-mediated currents in neurons.Potentiation or inhibition of GABA-evoked currents.
Animal Models of Epilepsy (e.g., PTZ-induced seizures) To assess the in vivo anticonvulsant activity.Latency to and severity of seizures.
Animal Models of Anxiety (e.g., Elevated Plus Maze) To evaluate the in vivo anxiolytic effects.Time spent in the open arms of the maze.

Synthesis and Future Directions

The synthesis of 3-HCCA and its derivatives is achievable through established organic chemistry methodologies.[9] The future development of 3-HCCA-based therapeutics will rely on:

  • Library Synthesis and SAR Studies: The creation of diverse libraries of 3-HCCA derivatives to systematically explore the structure-activity relationships for antiviral, BNCT, and GABAergic activities.

  • Target Identification and Mechanism of Action Studies: For promising compounds, a detailed elucidation of their molecular targets and mechanisms of action will be crucial.

  • Pharmacokinetic and Toxicological Profiling: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to ensure the drug-like properties of lead candidates.

Conclusion

This compound is a compelling and underexplored scaffold with significant therapeutic potential. Its derivatives have demonstrated promise in the diverse and high-impact fields of virology, oncology, and neurology. This technical guide provides a framework for the continued investigation and development of 3-HCCA-based compounds, from initial screening to preclinical validation. With a systematic and multidisciplinary approach, 3-HCCA is poised to be a valuable building block in the development of the next generation of innovative medicines.

References

  • The synthesis and use of boronated amino acids for boron neutron capture therapy. Anticancer Agents Med Chem. 2006 Mar;6(2):111-25.
  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. 2022; 17(9): e202200020.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Synthesis of a Potential Boron Neutron Capture Therapy Agent: 1-Aminocyclobutane-1-carboxylic Acid Bearing a Butylboronic Acid Side Chain. Synthesis. 2003;(18): 2890-2893.
  • Cyclobutane analogs of GABA. Neurochem Res. 1980 Apr;5(4):393-400.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Substituted cyclobutane carboxylic acid compounds and application thereof.
  • Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. Request PDF.
  • Boron Neutron Capture Therapy: Clinical Application and Research Progress. PMC. 2022 Oct 18.
  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. J Org Chem. 2004 Nov 26;69(24):8280-6.

Sources

The Cyclobutane Ring: A Cornerstone of Modern Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Long considered a synthetic curiosity due to its inherent ring strain, the cyclobutane moiety has emerged from relative obscurity to become a powerful and versatile scaffold in modern medicinal chemistry. Its unique three-dimensional and conformational properties offer a strategic advantage in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the multifaceted role of the cyclobutane ring in drug design, delving into its fundamental physicochemical properties, its application as a versatile bioisostere, and the synthetic strategies enabling its incorporation into complex molecular architectures. Through detailed case studies and practical insights, we will explore how this seemingly simple carbocycle is unlocking new potential in the pursuit of innovative medicines.

The Fundamental Nature of the Cyclobutane Ring: More Than Just a Square

The cyclobutane ring, the second most strained of the monocarbocycles with a strain energy of approximately 26.3 kcal/mol, possesses a unique set of physicochemical properties that are highly attractive for medicinal chemistry applications.[1] Unlike the planar depiction often seen in textbooks, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar arrangement.[1][2] This puckering is a critical feature that medicinal chemists exploit to orient substituents in precise three-dimensional space.

The puckering of the cyclobutane ring is not static; it undergoes rapid interconversion between two equivalent puckered conformations. The degree of this puckering and the energy barrier to the planar transition state can be influenced by the substitution pattern on the ring.[3][4] For instance, in 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer because both substituents can occupy pseudo-equatorial positions in the puckered conformation, minimizing steric interactions.[2] In the trans isomer, one substituent is forced into a pseudo-axial position, leading to greater steric strain.[2] This conformational preference has profound implications for how a cyclobutane-containing molecule can interact with a biological target.

The C-C bonds within a cyclobutane ring are slightly elongated (around 1.55 Å) compared to those in unstrained alkanes, and they exhibit increased p-character.[1] This unique electronic nature, coupled with its relative chemical inertness compared to the highly reactive cyclopropane ring, makes cyclobutane a robust and reliable scaffold in drug design.[1]

Strategic Applications of the Cyclobutane Ring in Drug Design

The unique properties of the cyclobutane ring have led to its strategic deployment in drug design to address a variety of challenges, from enhancing binding affinity to improving metabolic stability.

Conformational Restriction: Locking in the Bioactive Conformation

One of the most powerful applications of the cyclobutane ring is to impart conformational rigidity to otherwise flexible molecules.[1] Flexible ligands often pay an entropic penalty upon binding to their target, as they must adopt a specific, low-energy conformation. By incorporating a cyclobutane ring, medicinal chemists can "pre-organize" a molecule into its bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.

For example, a flexible ethyl linker in a drug candidate can be replaced by a 1,3-disubstituted cyclobutane to limit the number of possible conformations and orient pharmacophoric groups in a more defined spatial arrangement.[1] This strategy has been successfully employed in the development of various therapeutic agents, including peptide mimetics where the cyclobutane backbone restricts the peptide's conformational freedom.[5][6][7]

Caption: Cyclobutane restricts ligand conformation, enhancing binding.

The Cyclobutane Ring as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of drug optimization, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's pharmacological profile. The cyclobutane ring has proven to be an exceptionally versatile bioisostere for several common moieties.

The replacement of planar aromatic rings with saturated, three-dimensional scaffolds, a strategy often termed "escaping flatland," is a major trend in modern drug discovery. This is driven by the fact that planar aromatic rings can sometimes lead to metabolic liabilities, poor solubility, and off-target effects. The puckered cyclobutane ring serves as an excellent bioisostere for a phenyl ring, offering a three-dimensional alternative that can significantly improve a drug candidate's properties.

The benefits of this bioisosteric substitution include:

  • Increased Fsp³ Character: An increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.

  • Improved Solubility: The non-planar nature of the cyclobutane ring can disrupt crystal packing, leading to improved aqueous solubility.

  • Enhanced Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.

  • Novel Intellectual Property: Replacing a common phenyl ring with a cyclobutane can create novel chemical entities with distinct patentability.

PropertyPhenyl AnalogueCyclobutane AnalogueFold ImprovementTarget/Compound SeriesReference
Aqueous Solubility (µg/mL) <0.1104>1000-fold increaseγ-Secretase Modulator[8]
Lipophilicity (ChromLogD) >4.03.6Reductionγ-Secretase Modulator[8]
Human Liver Microsomal Stability (T½ min) Not Reported> 80 minutesEnhanced Stabilityαvβ3 Antagonist[8]
Binding Affinity (IC₅₀, nM) 1.10.52.2-fold improvementBruton's Tyrosine Kinase (BTK) Inhibitor[8]

Table 1: Comparative data for phenyl ring vs. cyclobutane bioisosteres.

The cyclobutane ring can also serve as a bioisostere for double and triple bonds, providing a more metabolically stable and three-dimensional alternative. This is particularly useful for mitigating in vivo cis/trans isomerization of alkenes, which can lead to a loss of activity. By "locking" the geometry with a cyclobutane ring, the desired stereochemistry can be maintained.[1]

Cyclobutane-containing amino acids have been developed as conformationally restricted proline mimetics.[5] The rigid cyclobutane backbone can mimic the pyrrolidine ring of proline while offering different substitution patterns and conformational biases, which can be used to fine-tune the properties of peptides and peptidomimetics.[5][9]

bioisosteres Figure 2: The cyclobutane ring as a versatile bioisostere. cluster_phenyl Phenyl Ring Mimicry cluster_alkene Alkene/Alkyne Mimicry cluster_proline Proline Mimicry Phenyl Phenyl Ring (Planar, Metabolically Liable) Cyclobutane_Phenyl Cyclobutane (3D, Stable, Improved Solubility) Phenyl->Cyclobutane_Phenyl Bioisosteric Replacement Alkene Alkene (cis/trans Isomerization) Cyclobutane_Alkene Cyclobutane (Fixed Geometry, Stable) Alkene->Cyclobutane_Alkene Bioisosteric Replacement Proline Proline (Pyrrolidine Ring) Cyclobutane_Proline Cyclobutane Amino Acid (Constrained Mimetic) Proline->Cyclobutane_Proline Bioisosteric Replacement

Caption: Cyclobutane serves as a key bioisostere in drug design.

Synthesis of Cyclobutane-Containing Scaffolds: Enabling Access to Novel Chemical Space

The increasing application of cyclobutanes in medicinal chemistry has been driven by the development of robust and stereocontrolled synthetic methods. While the synthesis of cyclobutanes has been reviewed extensively elsewhere, we will highlight some key strategies and provide illustrative protocols.[10]

[2+2] Photocycloaddition

The [2+2] photocycloaddition of two olefins is a powerful and direct method for the construction of the cyclobutane core.[11] This reaction can be performed both inter- and intramolecularly and allows for the creation of complex, polycyclic systems in a single step.

Experimental Protocol: Diastereoselective [2+2] Photocycloaddition [12]

  • Reaction Setup: In a photoreactor tube, dissolve the alkene substrate (1.0 eq), the cycloaddition partner (1.2 eq), and a photosensitizer (e.g., xanthone, 2 mol%) in an appropriate solvent (e.g., CH₂Cl₂).

  • Degassing: Sparge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., 365 nm LEDs) at room temperature. Monitor the reaction progress by TLC or NMR.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to afford the desired cyclobutane product.

Synthesis of Functionalized Cyclobutane Building Blocks

The development of synthetic routes to versatile cyclobutane building blocks, such as 3-oxocyclobutanecarboxylic acid and 3-aminocyclobutane-1-carboxylic acid, has been crucial for their widespread adoption in drug discovery programs. These intermediates can be further elaborated to introduce a wide range of functional groups.[11][13][14]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [14]

This multi-step synthesis starts from readily available materials:

  • Synthesis of 1,3-dibromo-2-propanone: React acetone and bromine in ethanol at room temperature.

  • Synthesis of 3,3-dicyanocyclobutanone: React 1,3-dibromo-2-propanone with malononitrile in DMF using potassium carbonate as the base and a phase-transfer catalyst.

  • Hydrolysis to 3-oxocyclobutanecarboxylic acid: Hydrolyze 3,3-dicyanocyclobutanone using concentrated hydrochloric acid.

Case Studies: The Cyclobutane Ring in Action

The impact of the cyclobutane ring is best illustrated through its successful incorporation into clinical candidates and approved drugs.

Carboplatin: A Second-Generation Platinum-Based Anticancer Agent

Carboplatin is a classic example of how modifying a drug with a cyclobutane-containing moiety can improve its therapeutic index. The two chloride ligands of its predecessor, cisplatin, are replaced with a 1,1-cyclobutanedicarboxylate ligand.[15][16] This bidentate carboxylate ligand is more stable and is released more slowly than the chloride ligands of cisplatin, resulting in a different pharmacokinetic profile and reduced nephrotoxicity.[7]

Synthesis of Carboplatin [7][15]

The synthesis involves the reaction of cisplatin with silver nitrate to form an aqua complex, which is then reacted with cyclobutane-1,1-dicarboxylic acid to yield carboplatin.

Caption: Synthesis of Carboplatin from Cisplatin.

Zasocitinib (TAK-279): A Selective TYK2 Inhibitor

Zasocitinib is an investigational, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of immune-mediated inflammatory diseases such as psoriasis.[8][9][17][18][19] The structure of zasocitinib features a 1,2-disubstituted cyclobutane ring, which plays a crucial role in positioning the key pharmacophoric elements for optimal interaction with the TYK2 protein.[2] The rigid cyclobutane scaffold likely contributes to the high selectivity of zasocitinib for TYK2 over other Janus kinases (JAKs), potentially leading to a better safety profile.[17][18]

Cyclobutane-Containing Nucleoside Analogues in Antiviral Therapy

Cyclobutane nucleoside analogues have been investigated as potential antiviral agents.[5][6][20][21] The constrained cyclobutane ring serves as a carbocyclic mimic of the ribose or deoxyribose sugar in natural nucleosides. This modification can lead to compounds that are recognized by viral polymerases but act as chain terminators, thus inhibiting viral replication. Furthermore, the carbocyclic nature of these analogues makes them resistant to cleavage by phosphorylases, which can improve their metabolic stability.[6]

Conclusion and Future Perspectives

The cyclobutane ring has firmly established itself as a valuable and versatile component of the medicinal chemist's toolbox. Its unique conformational properties and its ability to serve as a bioisostere for common structural motifs have enabled the design of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to an even wider application of this fascinating scaffold in the quest for new and improved medicines. As we continue to explore the vastness of chemical space, the humble cyclobutane ring is poised to play an increasingly important role in shaping the future of drug discovery.

References

  • Application Notes and Protocols for the Diastereoselective Synthesis of 1,2-Disubstituted Cyclobutanes. (2025). BenchChem.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948.
  • CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). PharmaCompass.
  • Preparation of novel nucleoside analogues from cyclobutane precur. (2018). Longdom Publishing.
  • Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate)
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). Molecules, 26(10), 2841.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem, 17(9), e202200020.
  • Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. (2018). Research and Reviews.
  • Carboplatin. (n.d.). In Wikipedia.
  • SYNTHESIS OF CYCLOBUTANE ANALOGUES OF THE ANTIVIRAL CYCLOPROPANE NUCLEOSIDE A-5021. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948.
  • SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. (2016). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(2), 143-149.
  • High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Deriv
  • Which is more more stable, cis - or trans- 1,3-di-(methylcarboxyl
  • (PDF) Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). (2025).
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • Examples of 1,2‐disubsituted cyclobutanes in clinical trials: anti‐tumor agent 1, selective Y4R agonist 2, and zasocitinib (3) a TYK2 inhibitor to treat psoriasis. (n.d.).
  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. (2017). The Journal of Physical Chemistry A, 121(32), 6150-6154.
  • New Derivatives of Cyclobutane β-Amino Acids. (2023). ChemistryViews.
  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. (2007). The Journal of Chemical Physics, 127(13), 134304.
  • Novel TYK2 inhibitor Zasocitinib. (2024). RheumNow.
  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. (2017). The Journal of Physical Chemistry A, 121(32), 6150-6154.
  • Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. (n.d.). University of Michigan Library.
  • Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials: histamine H3 receptor antagonist PF‐03654746, inverse agonist of RORγt TAK‐828F, and FDA‐approved drug abrocitinib. (n.d.).
  • (PDF) Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. (2025).
  • X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. (n.d.).
  • Zasocitinib (TAK-279) Displays High Levels of TYK2 Inhibition and No Inhibition of JAK 1/3 Compared with Licensed TYK2 and JAK Inhibitors. (n.d.). ACR abstract.
  • TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action. (n.d.). DelveInsight.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • X-ray crystallographic studies of protein-ligand interactions. (1999). Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1669-1675.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • 29 Cyclobutane Synthesis. (n.d.). Organic Chemistry - Scribd.
  • X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology, 305, 155-166.
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2018). Beilstein Journal of Organic Chemistry, 14, 2534-2542.
  • (PDF) X-ray Structure-Based Chemoinformatic Analysis Identifies Promiscuous Ligands Binding to Proteins with Different Classes with Varying Shapes. (2020).
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).

Sources

3-Hydroxycyclobutanecarboxylic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-Hydroxycyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a key building block in medicinal chemistry, valued for the conformational constraints and metabolic stability conferred by its cyclobutane ring.[1][2][3] Understanding its intrinsic stability and potential degradation pathways is critical for the development of robust drug formulations and for predicting metabolic fate. This guide provides a comprehensive analysis of the stability of this compound, hypothesizes its degradation pathways under various stress conditions, and presents detailed protocols for conducting forced degradation studies.

Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring is a structural feature of increasing interest in drug design.[1][3] Its incorporation into a molecule can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. This compound, with its chiral centers and functional groups, offers a versatile scaffold for the synthesis of novel therapeutics. However, the inherent ring strain of the cyclobutane moiety, coupled with the reactivity of the hydroxyl and carboxylic acid groups, necessitates a thorough investigation of its chemical stability.[4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand and evaluate the stability of this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing stability studies and analytical methods.

PropertyValueSource
Molecular FormulaC₅H₈O₃[6]
Molecular Weight116.12 g/mol [6]
AppearanceSolid
IUPAC Name3-hydroxycyclobutane-1-carboxylic acid[7][8]

Hypothesized Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under forced degradation conditions. These conditions are designed to accelerate degradation and identify potential liabilities in the molecule's stability.[9]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups.[10][11] For this compound, the carboxylic acid and hydroxyl groups are generally stable to hydrolysis. However, under extreme pH and temperature, certain reactions could be envisioned.

  • Acid-Catalyzed Degradation: Under strong acidic conditions and heat, the strained cyclobutane ring may be susceptible to ring-opening reactions.[5] The secondary alcohol could also undergo dehydration to form an unsaturated cyclobutane derivative.

  • Base-Catalyzed Degradation: While the carboxylate is stable, the hydroxyl group could participate in neighboring group reactions, although this is less likely without a suitable leaving group.

Oxidative Degradation

Oxidative degradation is a critical stability concern, often initiated by atmospheric oxygen or residual peroxides.[9] The secondary alcohol in this compound is a likely site for oxidation.

  • Oxidation of the Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, forming 3-oxocyclobutanecarboxylic acid. This is a common transformation for secondary alcohols.[12][13]

  • Oxidative Ring Cleavage: More aggressive oxidation could lead to the cleavage of the C-C bonds of the cyclobutane ring, resulting in linear dicarboxylic or hydroxy-keto acids.

Photolytic Degradation

Exposure to UV or visible light can induce photochemical reactions in susceptible molecules.[14] While the core structure of this compound does not contain strong chromophores, photolytic degradation can still occur, potentially through radical mechanisms or photosensitization.[3]

  • Photochemical Ring Cleavage: The strained cyclobutane ring may undergo cleavage upon absorption of UV radiation, leading to the formation of acyclic isomers.[14]

  • Decarboxylation: Photochemical decarboxylation could occur, yielding cyclobutanol.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.[15][16]

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation to release carbon dioxide.[17][18] For this compound, this would result in the formation of cyclobutanol.

  • Dehydration: The secondary alcohol could undergo thermal dehydration, leading to the formation of cyclobutenecarboxylic acid.

  • Ring Cleavage: The thermal decomposition of cyclobutane itself is known to proceed via cleavage to ethylene. While the substituents on this compound will influence this, thermal ring fragmentation is a plausible pathway at high temperatures.

A visual representation of these hypothesized pathways is provided below.

G cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation H0 This compound H1 Ring-Opened Products H0->H1 Strong Acid/Heat H2 Cyclobutenecarboxylic Acid (Dehydration) H0->H2 Strong Acid/Heat O0 This compound O1 3-Oxocyclobutanecarboxylic Acid O0->O1 Oxidizing Agent O2 Ring-Opened Products O1->O2 Further Oxidation P0 This compound P1 Acyclic Isomers P0->P1 UV/Vis Light P2 Cyclobutanol P0->P2 UV/Vis Light T0 This compound T1 Cyclobutanol (Decarboxylation) T0->T1 Heat T2 Cyclobutenecarboxylic Acid (Dehydration) T0->T2 Heat G cluster_stress Forced Degradation Conditions start Start: Pure this compound prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions prep->stress sampling Withdraw Aliquots at Time Points stress->sampling hydro Hydrolytic (Acid, Base, Neutral) oxy Oxidative (H₂O₂) photo Photolytic (ICH Q1B) thermal Thermal (Solid State) quench Quench Reaction (if necessary) sampling->quench analysis Analyze by Stability-Indicating Method quench->analysis end End: Identify & Quantify Degradants analysis->end

Workflow for forced degradation studies.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse for stability studies. Given the polar nature of this compound, a polar-embedded or polar-endcapped C18 column may be suitable. An aqueous mobile phase with an acidic modifier (e.g., formic acid or phosphoric acid) will be necessary to ensure good peak shape for the carboxylic acid. [19][20]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is a common choice for compounds lacking a strong chromophore. [19]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is an indispensable tool. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the degradants. Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ions and provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile degradation products, such as those that might arise from thermal decomposition (e.g., cyclobutanol), GC-MS can be a valuable technique. Derivatization of the hydroxyl and carboxylic acid groups may be necessary to improve volatility and chromatographic performance.

Conclusion

While this compound is a valuable building block in drug discovery, a thorough understanding of its stability is paramount. This guide has outlined the theoretical basis for its potential degradation pathways and provided detailed, actionable protocols for conducting forced degradation studies. By systematically evaluating its stability under hydrolytic, oxidative, photolytic, and thermal stress, researchers can develop stable formulations, anticipate potential metabolic liabilities, and ensure the quality and safety of new drug candidates. The combination of well-designed stress studies and robust analytical methodologies will provide the necessary insights to confidently advance molecules containing this important scaffold through the drug development pipeline.

References

  • Science of Synthesis. 5.
  • BTC. Can Cyclobutanol react with metals? - Blog. [Link]
  • Georganics. Cyclobutanecarboxylic acid - general description. [Link]
  • Wikipedia. Cyclobutanecarboxylic acid. [Link]
  • Organic Syntheses. 19 - Organic Syntheses Procedure. [Link]
  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
  • National Institutes of Health. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. [Link]
  • ResearchGate.
  • Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. [Link]
  • ResearchGate. Oxidation of cyclobutanol to cyclobutanone. [Link]
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
  • National Institutes of Health. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
  • MDPI. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]
  • ResearchGate. (PDF) Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]
  • ResearchGate. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]
  • National Institutes of Health.
  • MedCrave.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • SciSpace.
  • ChemBK. 3-hydroxycyclobutane-1-carboxylic acid. [Link]
  • Google Patents.
  • University of Windsor. HYDROLYSIS. [Link]
  • IntechOpen. HYDROLYSIS REACTIONS. [Link]
  • SIELC. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
  • PubChemLite. This compound (C5H8O3). [Link]
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]
  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. [Link]
  • Semina: Ciências Agrárias. Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. [Link]
  • Organic Chemistry Portal.
  • RSC Publishing.
  • Wikipedia. Thermal decomposition. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxycyclobutanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for empirical determination.

Introduction: The Molecular Profile of this compound

This compound (C₅H₈O₃, MW: 116.12 g/mol ) is a bifunctional organic molecule featuring a cyclobutane ring, a hydroxyl group, and a carboxylic acid moiety.[1][2] This unique combination of a polar carboxylic acid, a hydrogen-bonding hydroxyl group, and a small, non-polar carbocyclic ring dictates its solubility across a spectrum of solvents. Understanding these physicochemical properties is paramount for applications in medicinal chemistry, materials science, and chemical synthesis, where solubility directly impacts reaction kinetics, bioavailability, and formulation.

The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and hydroxyl oxygen) suggests a high propensity for forming intermolecular hydrogen bonds. This leads to a relatively high boiling point and a solid physical state at room temperature.[1] The key to understanding its solubility lies in the interplay between these polar functional groups and the compact cyclobutane backbone.

Theoretical Framework and Solubility Prediction

The guiding principle in predicting solubility is "like dissolves like."[3][4][5] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a balance between its hydrophilic (water-loving) carboxylic acid and hydroxyl groups, and its more lipophilic (fat-loving) cyclobutane ring.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid and hydroxyl groups, this compound is expected to be readily soluble in these solvents.[3][6][7][8] The polar carboxyl group can form strong hydrogen bonds with water molecules.[6][7][8] Simple aliphatic carboxylic acids with up to four carbon atoms are typically miscible with water, and while the cyclobutane ring adds some non-polar character, the two polar functional groups on a small C4 ring suggest good water solubility.[3][6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding. They can, however, accept hydrogen bonds. Therefore, this compound is predicted to be soluble in these solvents, though perhaps to a lesser extent than in polar protic solvents. The dipole-dipole interactions and hydrogen bond acceptance will facilitate dissolution.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The large, non-polar hydrocarbon portion of higher molecular weight carboxylic acids makes them soluble in such solvents.[3][6][7] However, for a small molecule like this compound, the strong intermolecular hydrogen bonding between the acid molecules themselves (often forming dimers) will likely make it poorly soluble in nonpolar solvents. The energy required to break these strong solute-solute interactions is not sufficiently compensated by the weak van der Waals forces with the solvent.[3]

The following diagram illustrates the predicted solubility trend based on solvent polarity.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Low Solubility Nonpolar->Low Weak solute-solvent interactions PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Moderate Moderate to High Solubility PolarAprotic->Moderate Dipole-dipole and H-bond acceptance PolarProtic Polar Protic (e.g., Water, Ethanol) High High Solubility PolarProtic->High Strong H-bonding

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

In the absence of published quantitative data, empirical determination is necessary. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[9][10]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the process for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analysis method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.[9]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid material, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start: Excess Solid + Solvent equilibration Equilibration (Shaking at constant T for 24-72h) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Sample Supernatant separation->sampling filtration Filtration (0.22 µm filter) sampling->filtration dilution Dilution filtration->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis end End: Solubility Data (mg/mL or M) analysis->end

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Protic WaterHigh[Insert Experimental Value]
MethanolHigh[Insert Experimental Value]
EthanolHigh[Insert Experimental Value]
Polar Aprotic AcetonitrileModerate to High[Insert Experimental Value]
DMSOModerate to High[Insert Experimental Value]
AcetoneModerate[Insert Experimental Value]
Nonpolar HexaneLow[Insert Experimental Value]
TolueneLow[Insert Experimental Value]
Diethyl EtherLow to Moderate[Insert Experimental Value]

The results from these experiments would be expected to align with the theoretical predictions. High solubility in polar protic solvents would be attributed to the strong hydrogen bonding interactions. Moderate to high solubility in polar aprotic solvents would be due to dipole-dipole interactions. Low solubility in nonpolar solvents would confirm that the energy from weak van der Waals forces is insufficient to overcome the strong intermolecular forces of the crystalline solid.

Conclusion

References

  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • ChemicalBook. (2025).
  • Sigma-Aldrich. This compound.
  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
  • ChemBK. 3-hydroxycyclobutane-1-carboxylic acid.
  • UNT Digital Library. (2025).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. Shake Flask Method Summary.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • ACS Publications. (2020).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Pharmaceutical Sciences. (2024).
  • EXPERIMENT 1 DETERMIN
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid.

Sources

theoretical calculations on 3-Hydroxycyclobutanecarboxylic acid conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical Calculations on 3-Hydroxycyclobutanecarboxylic Acid Conformations: A Guide for Drug Discovery Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry, offering a constrained, three-dimensional scaffold for the synthesis of novel therapeutics.[1] The biological activity of molecules derived from this scaffold is inextricably linked to their three-dimensional conformation, which is governed by the subtle interplay of ring strain, substituent effects, and non-covalent interactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to elucidate the conformational landscape of this compound. We delve into the principles of cyclobutane ring puckering, detail robust computational workflows using Density Functional Theory (DFT), analyze the key stable conformers of both cis and trans isomers, and discuss the critical role of intramolecular hydrogen bonding. The insights and protocols presented herein are designed to empower rational drug design by providing a foundational understanding of the conformational behavior of this versatile chemical motif.

Introduction: The Strategic Importance of Conformation

In the realm of drug discovery, a molecule's identity is defined by more than its two-dimensional structure; its function is dictated by its three-dimensional shape. The ability of a drug candidate to bind to a biological target with high affinity and selectivity is critically dependent on its conformation. The this compound scaffold has emerged as a valuable design element due to the rigid and well-defined spatial orientation it imparts to its functional groups.[1]

The cyclobutane ring, however, is not a simple planar square. It exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain, creating distinct axial and equatorial positions for its substituents.[2][3] The conformational preferences of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on this ring determine the molecule's overall topology and its pharmacophoric presentation. Predicting and understanding these preferences is paramount for designing effective drug candidates. Theoretical calculations provide an indispensable toolkit for exploring this conformational space, offering insights that are often difficult or impossible to obtain through experimental means alone.

This guide will illuminate the theoretical underpinnings and practical application of computational chemistry to the conformational analysis of cis- and trans-3-hydroxycyclobutanecarboxylic acid, providing a roadmap from first principles to actionable insights for drug design.

The Conformational Dynamics of the Cyclobutane Ring

The chemistry of cyclobutane is dominated by a compromise between two opposing forces: angle strain and torsional strain.[2][3]

  • Angle Strain: A planar cyclobutane would have internal C-C-C bond angles of 90°, a significant deviation from the ideal sp³ angle of 109.5°. This creates substantial angle strain.

  • Torsional (Eclipsing) Strain: In a planar structure, all hydrogen atoms on adjacent carbons would be fully eclipsed, leading to maximum torsional strain.

To relieve this torsional strain, the cyclobutane ring "puckers" or folds along a diagonal, adopting a bent conformation with D2d symmetry.[4][5] This puckering slightly increases angle strain but significantly reduces the eclipsing interactions, resulting in a more stable overall structure. The planar D4h structure represents the transition state for the interconversion between two equivalent puckered forms.[6] This fundamental behavior gives rise to two distinct substituent positions, analogous to the well-known cyclohexane system:

  • Axial (a): Substituents that are perpendicular to the approximate plane of the ring.

  • Equatorial (e): Substituents that are in the approximate plane of the ring.

The puckering is not static; the ring rapidly inverts between two equivalent puckered states at room temperature. The energy barrier for this inversion in unsubstituted cyclobutane is low, estimated to be around 482 cm⁻¹ (approx. 1.4 kcal/mol).[4][5][7] However, the presence of substituents, such as in this compound, breaks this equivalence and leads to specific conformers having lower energies than others.

cluster_0 Cyclobutane Ring Puckering Puckered1 Puckered Conformer 1 (e.g., R1-axial, R2-equatorial) Planar_TS Planar Transition State (High Torsional Strain) Puckered1->Planar_TS Ring Inversion Puckered2 Puckered Conformer 2 (e.g., R1-equatorial, R2-axial) Planar_TS->Puckered2

Caption: Equilibrium between puckered conformers of a substituted cyclobutane via a planar transition state.

A Validated Protocol for Theoretical Conformational Analysis

To reliably map the conformational energy landscape of this compound, a systematic and validated computational workflow is essential. Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost for a molecule of this size.

Rationale for Method Selection
  • Density Functional Theory (DFT): We recommend a hybrid functional such as B3LYP or a dispersion-corrected functional like M06-2X . B3LYP is a robust workhorse for organic molecules, while M06-2X often provides a better description of non-covalent interactions, which is pertinent if intramolecular hydrogen bonding is significant.[8][9]

  • Basis Set: The 6-311++G(d,p) Pople-style basis set is an excellent choice. The double-plus signs (++) add diffuse functions on both heavy atoms and hydrogens, which are critical for describing lone pairs, anions (as in the carboxylate), and the diffuse electron density involved in hydrogen bonds. The (d,p) polarization functions allow for greater flexibility in describing bond shapes and are essential for accurate geometry and energy calculations.[9]

  • Solvation Model: Biological processes occur in water. An implicit solvent model, such as the Polarizable Continuum Model (PCM) , should be used to account for the bulk electrostatic effects of the solvent, which can significantly influence conformational equilibria.[10]

Step-by-Step Computational Workflow
  • Initial Structure Generation:

    • Construct 3D models for both cis and trans diastereomers of this compound.

    • For each diastereomer, generate starting geometries for all plausible conformers:

      • Substituents in axial/equatorial arrangements (e.g., cis-diaxial, cis-diequatorial).

      • Multiple rotamers for the carboxylic acid (O=C-O-H dihedral) and hydroxyl (C-C-O-H dihedral) groups. The syn conformation of the carboxylic acid is generally more stable, but the anti conformer should also be considered.[10]

  • Geometry Optimization:

    • Perform a full geometry optimization on each starting structure using the selected DFT functional, basis set, and solvation model (e.g., B3LYP/6-311++G(d,p) with PCM water).

    • This process locates the nearest stationary point on the potential energy surface for each initial guess.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory for each optimized structure.

    • Self-Validation: This step is crucial. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure should be perturbed along the imaginary mode and re-optimized.

    • The output provides thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy (G), which are essential for determining the relative populations of conformers at a given temperature.[8][9]

  • Analysis of Results:

    • Compare the relative Gibbs Free Energies (ΔG) of all confirmed minima to identify the most stable conformers and establish the equilibrium population distribution using the Boltzmann equation.

    • Analyze key geometric parameters (bond lengths, angles, dihedral angles) to characterize the structure of each conformer.

Caption: A self-validating workflow for computational conformational analysis.

The Conformational Landscape of this compound

The conformational preferences of this compound are dictated primarily by two factors: the stereochemical relationship of the substituents (cis vs. trans) and the potential for stabilizing intramolecular hydrogen bonds.

The trans Isomer

In the trans isomer, the -OH and -COOH groups are on opposite faces of the ring. The most stable conformation is overwhelmingly the diequatorial form. This arrangement minimizes 1,3-diaxial steric interactions, which would be highly destabilizing in the diaxial conformer. Intramolecular hydrogen bonding is geometrically impossible in the trans isomer due to the large distance between the functional groups.

The cis Isomer and the Role of Intramolecular Hydrogen Bonding

The cis isomer presents a more complex and interesting case. The two substituents are on the same face of the ring, allowing for two primary puckered conformations: diequatorial and diaxial.

  • Diequatorial Conformer: Generally, placing substituents in the equatorial position is sterically favored.

  • Diaxial Conformer: While sterically less favorable, this conformation brings the -OH and -COOH groups into close proximity, enabling the formation of a stabilizing intramolecular hydrogen bond .

This hydrogen bond can form in two ways: between the carboxylic acid proton and the hydroxyl oxygen (O-H···O) or between the hydroxyl proton and the carbonyl oxygen (O-H···O=C). This interaction can significantly lower the energy of the diaxial conformer, potentially making it the global minimum or at least a significantly populated state in the conformational equilibrium. The strength of such hydrogen bonds typically ranges from 1 to 10 kcal/mol.[11] The stabilization offered by this bond can offset the steric penalty of the diaxial arrangement.

Caption: Schematic of a potential intramolecular hydrogen bond in the cis-diaxial conformer.

Summary of Predicted Conformational Energies

The following table summarizes the expected qualitative results from DFT calculations for the relative stabilities of the main conformers in an aqueous solvent model.

IsomerConformationKey Stabilizing FactorsKey Destabilizing FactorsPredicted Relative Gibbs Energy (ΔG)
trans Diequatorial Low steric strainNoneGlobal Minimum (0.0 kcal/mol)
DiaxialNoneHigh 1,3-diaxial strainHigh (> 5 kcal/mol)
cis Diequatorial Low steric strainGauche interaction between groupsLow (~0.5 - 2.0 kcal/mol)
Diaxial Intramolecular H-bond1,3-diaxial strainPotentially the most stable cis conformer

Note: Actual energy values require explicit calculation. The stability of the cis-diaxial conformer is highly dependent on the balance between steric repulsion and the strength of the intramolecular hydrogen bond.

Implications for Drug Design and Development

A thorough understanding of the conformational preferences of this compound is not merely an academic exercise; it has profound practical implications for drug discovery.

  • Pharmacophore Definition: The lowest energy conformer dictates the three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic features. This "bioactive conformation" is the key to designing molecules that fit precisely into a target's binding site. The difference between a diequatorial trans conformer and a hydrogen-bonded diaxial cis conformer is structurally dramatic and will lead to completely different molecular recognition properties.

  • Modulating Physicochemical Properties: Conformation influences key drug-like properties. An intramolecular hydrogen bond can "hide" polar functional groups from the solvent, increasing the molecule's lipophilicity (LogP) and enhancing its ability to cross cell membranes.[12][13] This can be a deliberate strategy to improve oral bioavailability.

  • pKa Prediction: Intramolecular hydrogen bonding can also affect the acidity of the carboxylic acid group. Stabilization of the neutral acid form can lead to a higher pKa, influencing the molecule's charge state at physiological pH and thus altering its solubility and target interactions.[8]

  • Intellectual Property: Creating novel derivatives based on a deep understanding of the conformational control of this scaffold can lead to new, patentable chemical matter with improved properties over existing drugs. The cyclobutane ring itself often serves as a bioisostere for other common groups, and controlling its substitution pattern provides a rich field for innovation.[14][15][16]

Conclusion

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. Its utility, however, can only be fully realized through a detailed appreciation of its conformational behavior. This guide has outlined the fundamental principles of cyclobutane puckering and presented a robust, validated theoretical workflow for exploring the molecule's conformational landscape using DFT.

The key takeaway for drug designers is the conformational dichotomy of the cis and trans isomers. The trans isomer reliably adopts a diequatorial conformation, presenting its functional groups in a splayed, anti-orientation. The cis isomer, in contrast, exists in a delicate balance where the steric preference for a diequatorial arrangement competes with the powerful stabilizing effect of an intramolecular hydrogen bond in the diaxial form. This conformational duality provides a strategic opportunity to design molecules with distinct three-dimensional shapes and tailored physicochemical properties. By leveraging the computational methods described herein, researchers can move beyond flat, two-dimensional drawings and make informed, structure-based decisions to accelerate the discovery of next-generation therapeutics.

References

  • Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., & Kuchitsu, K. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. ([Link])
  • Wann, D. A., & Legon, A. C. (2005). The structure and ring-puckering properties of cyclobutane and its perdeuterated isotopomer are studied using high-level ab initio methods and complete basis set extrapolations. The Journal of Physical Chemistry A, 109(4), 635-42. ([Link])
  • Jiménez, A. I., Cativiela, C., & Gómez-Catalán, J. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. ([Link])
  • Roy, D., Gil, R. R., & Navarro-Vázquez, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. ([Link])
  • Cremer, D. (1983). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. ([Link])
  • Wann, D. A., & Legon, A. C. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. ([Link])
  • Wann, D. A., & Legon, A. C. (2005). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier.
  • Wann, D. A., & Legon, A. C. (2005). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. ([Link])
  • SovaChem. (n.d.).
  • Rej, S., & Ghosh, S. (2019). Conformational analysis of cycloalkanes.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. ([Link])
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Zibinsky, M., & But, T. Y. S. (2019). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • Kabi, A., & -, K. (2025). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters, 6(3), 212-222. ([Link])
  • Sciencemadness Discussion Board. (2013). Intramolecular Hydrogen bonding.... ([Link])
  • Kabi, A., & -, K. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. ([Link])
  • Pharmacy 180. (n.d.). Classification of Hydrogen Bonding. Medicinal Chemistry. ([Link])
  • Grabowski, S. J. (2021). Intramolecular Hydrogen Bonding 2021.
  • Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. ([Link])
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. ([Link])
  • Nagy, P. I. (2013). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • Im, J., & Cho, M. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution.
  • Smith, B. C. (2018). The C=O bond, part III: Carboxylic acids.

Sources

A Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Strained Scaffold

3-Hydroxycyclobutanecarboxylic acid, a seemingly simple cyclobutane derivative, has emerged as a powerful building block in modern medicinal chemistry and materials science. Its inherent ring strain and densely functionalized nature offer unique conformational constraints and a versatile platform for structural elaboration. This guide provides a comprehensive overview of the synthesis, stereochemical control, and diverse applications of this valuable scaffold, with a focus on practical insights for researchers in drug discovery and development. The cyclobutane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and to serve as a non-aromatic bioisostere.[1] The strategic placement of hydroxyl and carboxylic acid functionalities on this strained ring system provides two key points for diversification, allowing for the exploration of vast chemical space.

Stereoselective Synthesis: Mastering the Four-Membered Ring

The therapeutic efficacy of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of robust and stereoselective synthetic routes to access the cis and trans isomers of this compound is of paramount importance.

Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

The synthesis of the cis isomer typically proceeds from the readily available precursor, 3-oxocyclobutanecarboxylic acid. Stereoselective reduction of the ketone is the key step in establishing the cis stereochemistry.

Workflow for the Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid:

A 3-Oxocyclobutanecarboxylic Acid B cis-3-Hydroxycyclobutanecarboxylic Acid Ester A->B  Stereoselective  Reduction & Esterification   C cis-3-Hydroxycyclobutanecarboxylic Acid B->C  Hydrolysis  

Caption: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid.

Experimental Protocol: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid Ester

A common strategy involves the reduction of an ester of 3-oxocyclobutanecarboxylic acid. The choice of reducing agent is critical for achieving high diastereoselectivity.

  • Esterification: 3-Oxocyclobutanecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard procedures, such as reaction with the respective alcohol in the presence of an acid catalyst.

  • Reduction: The resulting 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent, such as methanol or ethanol, and cooled to a low temperature (e.g., -78 °C). A reducing agent, such as sodium borohydride, is then added portion-wise. The steric hindrance of the ester group directs the hydride attack to the opposite face, leading predominantly to the cis-hydroxy ester.

  • Hydrolysis: The cis-3-hydroxycyclobutanecarboxylate is then hydrolyzed using aqueous base (e.g., lithium hydroxide or sodium hydroxide) followed by acidic workup to yield cis-3-hydroxycyclobutanecarboxylic acid.[1]

Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

The synthesis of the trans isomer often employs a stereoinvertive strategy, starting from the more readily accessible cis isomer. The Mitsunobu reaction is a powerful tool for achieving this inversion.

Workflow for the Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid:

A cis-3-Hydroxycyclobutanecarboxylic Acid Ester B trans-Ester Derivative A->B  Mitsunobu  Reaction   C trans-3-Hydroxycyclobutanecarboxylic Acid B->C  Hydrolysis  

Caption: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid.

Experimental Protocol: Mitsunobu Inversion of cis-3-Hydroxycyclobutanecarboxylate

  • Starting Material: Begin with the cis-3-hydroxycyclobutanecarboxylate obtained from the reduction step described previously.

  • Mitsunobu Reaction: The cis-alcohol is dissolved in an appropriate solvent, typically tetrahydrofuran (THF) or dichloromethane (DCM). Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added. A suitable nucleophile, such as p-nitrobenzoic acid, is then introduced. The reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.[1]

  • Hydrolysis: The resulting trans-ester derivative is then hydrolyzed under basic conditions to afford trans-3-hydroxycyclobutanecarboxylic acid.[1]

Biological and Medicinal Applications: A Scaffold for Innovation

The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents across various disease areas. The constrained cyclobutane ring can orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets.

Enzyme Inhibition

Derivatives of this compound have shown promise as inhibitors of various enzymes. The carboxylic acid can act as a key binding element, while the hydroxyl group provides a handle for further derivatization to enhance potency and selectivity.

Table 1: Examples of Enzyme Inhibition by this compound Derivatives

Derivative ClassTarget EnzymeReported Activity (IC₅₀)Therapeutic Area
Amide DerivativesKinasesVaries (nM to µM range)Oncology, Inflammation
Ester DerivativesProteasesVaries (µM range)Infectious Diseases

Note: Specific IC₅₀ values are highly dependent on the nature of the substituents and the specific enzyme isoform.

Signaling Pathway Modulation by a Hypothetical Kinase Inhibitor Derivative:

Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Downstream Downstream Signaling Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-HCBA Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Anticancer Applications

The development of novel anticancer agents is a major focus of modern drug discovery. The conformational rigidity and synthetic tractability of the this compound scaffold make it a valuable starting point for the design of potent and selective anticancer compounds. While specific derivatives of this compound with anticancer activity are still in early stages of research, the broader class of cyclobutane-containing molecules has shown significant promise.

Applications in Materials Science

Beyond its biomedical applications, the rigid and well-defined structure of this compound lends itself to applications in materials science. The bifunctional nature of the molecule allows for its incorporation into polymers and other materials as a monomer or cross-linking agent. The constrained cyclobutane ring can impart unique thermal and mechanical properties to the resulting materials. For instance, polyesters and polyamides incorporating this scaffold can exhibit enhanced rigidity and thermal stability compared to their more flexible aliphatic or aromatic counterparts.

Conclusion and Future Perspectives

This compound is a versatile and increasingly important building block in both medicinal chemistry and materials science. The ability to stereoselectively synthesize its cis and trans isomers provides a powerful platform for the rational design of novel molecules with tailored properties. As synthetic methodologies continue to improve and our understanding of the biological implications of conformational constraint deepens, the applications of this unique scaffold are poised to expand even further. Future research will likely focus on the development of more efficient and scalable synthetic routes, the exploration of a wider range of biological targets for its derivatives, and the investigation of its potential in the creation of advanced materials with novel properties.

References

  • Google Patents. Synthesis method of trans-3-hydroxycyclobutylformic acid. CN108129288B.
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]
  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]
  • ResearchGate. Graphical representation of calculated IC50 value for the compounds.... [Link]
  • ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]
  • ResearchGate.
  • Pulsus Group. Synthesis and biological importance of amide analogues. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of a Versatile Building Block

3-Hydroxycyclobutanecarboxylic acid (CAS No. 194788-10-8), a functionalized alicyclic carboxylic acid, is an increasingly important building block in medicinal chemistry and materials science.[1][2] Its rigid cyclobutane core, coupled with the dual reactivity of its hydroxyl and carboxylic acid moieties, makes it a valuable scaffold for introducing specific stereochemistry and conformational constraints in novel molecular architectures. As its application in research and development expands, a comprehensive understanding of its safe handling and management is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a compound's intrinsic hazards is the foundation of a robust safety protocol. While comprehensive toxicological data for this compound is not extensively documented, the available information from supplier safety data sheets and chemical databases allows for a clear GHS-based hazard classification.[2]

GHS Classification and Associated Hazards

This compound is classified with significant acute and irritant hazards. The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation.

Table 1: GHS Hazard Classification for this compound [2]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowed(GHS06)Danger
Skin Corrosion/Irritation2H315: Causes skin irritation(GHS07)Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation(GHS07)Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation(GHS07)Warning

The causality behind these classifications stems from the compound's chemical nature. The carboxylic acid group can be corrosive, leading to irritation of the skin, eyes, and respiratory tract.[3] While specific data on its acute oral toxicity mechanism is limited, the "Toxic if swallowed" classification necessitates stringent precautions to prevent ingestion.

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

Table 2: Key Physicochemical Properties of this compound [1][2][4]

PropertyValueSafety Implication
Molecular Formula C₅H₈O₃-
Molecular Weight 116.12 g/mol Used for accurate weighing and solution preparation.
Physical State SolidPotential for dust generation during handling; inhalation hazard.
Boiling Point 290.1 °C at 760 mmHg (Predicted)Low volatility at room temperature, but heating can generate vapors.
Density ~1.45 g/cm³ (Predicted)-
Flash Point 143.5 °C (Predicted)Considered combustible. Avoid proximity to open flames and high-temperature sources.

The solid form of this compound means that the primary risk of airborne exposure is through the generation of dust during weighing and transfer operations.[5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls as the primary line of defense, supplemented by appropriate PPE.

Engineering Controls: Containing the Hazard at the Source
  • Chemical Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to control dust and potential vapors.[6] This is especially critical when working with larger quantities or when the material is being heated.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of any fugitive emissions.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn, especially when there is a risk of splashing or dust generation.[7]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[7][8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For procedures with a high potential for aerosol or dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[5][7]

PPE_Selection_Workflow start Start: Handling This compound assess_procedure Assess Procedure: - Weighing/Transfer? - In Solution? - Heating? start->assess_procedure weighing Weighing/Handling Solid assess_procedure->weighing Solid solution Working with Solution assess_procedure->solution Solution fume_hood Work in Chemical Fume Hood weighing->fume_hood solution->fume_hood ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base add_face_shield Add Face Shield ppe_base->add_face_shield High splash/dust potential end Proceed with Experiment ppe_base->end Low splash/dust potential consider_respirator Consider Particulate Respirator (N95) add_face_shield->consider_respirator High aerosolization risk add_face_shield->end consider_respirator->end

Caption: PPE selection workflow for handling this compound.

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the compound's stability.

Safe Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to minimize dust generation.[7] Use spatulas and weighing paper in a draft-free area within the fume hood.

  • Grounding: For large-scale transfers, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[9]

Storage Requirements
  • Container: Keep the container tightly closed and properly labeled.[10]

  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Carboxylic acids are generally incompatible with strong oxidizing agents and strong bases.[11] Store this compound separately from these materials to prevent potentially hazardous reactions.[3][12] Do not store on metal shelves, which can corrode from acid vapors.[3][13]

Section 4: Emergency Procedures and First Aid

Rapid and appropriate response to an exposure is critical. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, prevent the spread of the spill. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6] For a solution, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste material in accordance with institutional and local regulations.[6]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large don_ppe Don Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) small_spill->don_ppe evacuate Evacuate Area Call Emergency Response large_spill->evacuate contain Contain Spill: - Solid: Sweep carefully - Liquid: Use absorbent don_ppe->contain collect Collect & Place in Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose end Spill Managed dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

Section 5: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Collection: Unused material and contaminated items (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or with regular trash. All disposal methods must be in accordance with federal, state, and local regulations.

Conclusion: A Culture of Safety

This compound is a valuable tool in the modern chemist's arsenal. Its effective and innovative use is intrinsically linked to a proactive and informed approach to safety. By integrating the principles and protocols outlined in this guide—from thorough hazard assessment and diligent use of controls to prepared emergency responses—researchers can confidently and safely explore the full potential of this versatile molecule. A culture of safety is not a static protocol but a continuous process of risk assessment, procedural refinement, and shared responsibility.

References

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. PubChem.
  • ChemBK. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. PubChem.
  • Angene Chemical. (2021). Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.
  • ChemBK. (2024). 3-hydroxy-3-methylcyclobutanecarboxylic acid.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Environmental Health & Safety, University of Washington. (2015). Laboratory Safety: Chemical Hygiene Program: Appendix 8.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclohexane carboxylic acid.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

Sources

Methodological & Application

Enantioselective Synthesis of 3-Hydroxycyclobutanecarboxylic Acid: A Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Hydroxycyclobutanecarboxylic Acid

The this compound scaffold is a coveted structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an invaluable building block for creating novel therapeutics and functional materials. The stereochemistry of the hydroxyl and carboxyl groups is critical for biological activity and material properties. Consequently, the development of robust and efficient methods for the enantioselective synthesis of its stereoisomers is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of modern synthetic strategies, complete with detailed protocols and the underlying scientific principles that govern their success.

Strategic Approaches to Enantioselectivity

The synthesis of enantiomerically pure this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. This guide will focus on four principal methodologies:

  • Asymmetric Hydrogenation of Prochiral Ketones: A direct and highly efficient method for setting the stereocenter of the hydroxyl group.

  • Enzymatic Kinetic Resolution: Leveraging the exquisite selectivity of enzymes to separate a racemic mixture.

  • Desymmetrization of Prochiral Cyclobutanones: The enantioselective functionalization of a symmetrical precursor.

  • Chiral Pool Synthesis: Utilizing nature's readily available chiral molecules as a starting point.

Asymmetric Hydrogenation of Ethyl 3-Oxocyclobutanecarboxylate

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. The use of chiral transition metal catalysts, particularly ruthenium complexes with the BINAP ligand, has become a benchmark for this transformation.

Causality Behind Experimental Choices

The success of this method hinges on the formation of a chiral catalyst that can differentiate between the two prochiral faces of the ketone. The C₂-symmetric BINAP ligand, when complexed with ruthenium, creates a well-defined chiral pocket. The substrate, ethyl 3-oxocyclobutanecarboxylate, coordinates to the metal center, and the steric and electronic interactions within the chiral pocket favor the delivery of hydrogen to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in high excess. The choice of solvent and pressure is crucial for catalyst activity and stability.

Asymmetric_Hydrogenation_Workflow start Ethyl 3-Oxocyclobutanecarboxylate (Prochiral Ketone) product Ethyl (R)-3-Hydroxycyclobutanecarboxylate (Chiral Alcohol) start->product Asymmetric Hydrogenation (High Pressure, Methanol) catalyst [RuCl₂(benzene)]₂ + (R)-BINAP (Catalyst Precursor) catalyst->product hydrogen H₂ Gas (Hydrogen Source) hydrogen->product hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) product->hydrolysis final_product (R)-3-Hydroxycyclobutanecarboxylic Acid hydrolysis->final_product Kinetic_Resolution_Workflow racemate Racemic Ethyl 3-Hydroxy- cyclobutanecarboxylate separation Separation (Chromatography) racemate->separation Enzymatic Acylation (~50% conversion) lipase Lipase (e.g., PCL) + Vinyl Acetate lipase->separation unreacted (S)-Ethyl 3-Hydroxy- cyclobutanecarboxylate (High ee) separation->unreacted acylated (R)-Ethyl 3-Acetoxy- cyclobutanecarboxylate (High ee) separation->acylated hydrolysis_S Hydrolysis unreacted->hydrolysis_S hydrolysis_R Hydrolysis acylated->hydrolysis_R final_S (S)-3-Hydroxycyclo- butanecarboxylic Acid hydrolysis_S->final_S final_R (R)-3-Hydroxycyclo- butanecarboxylic Acid hydrolysis_R->final_R Desymmetrization_Workflow prochiral 3-Substituted Cyclobutanone (Prochiral) product 2,3-Disubstituted Cyclobutanone (Chiral) prochiral->product Organocatalytic Desymmetrization catalyst Chiral Amine Catalyst (e.g., Proline derivative) catalyst->product electrophile Electrophile (e.g., Nitroalkene) electrophile->product reduction Reduction product->reduction final_product Substituted 3-Hydroxy- cyclobutane Derivative reduction->final_product Chiral_Pool_Workflow chiral_pool (+)-Verbenone (Chiral Pool Precursor) intermediate Chiral Intermediate chiral_pool->intermediate Initial Transformations cycloaddition Diastereoselective [2+2] Photocycloaddition intermediate->cycloaddition cyclobutane Chiral Cyclobutane Intermediate cycloaddition->cyclobutane functionalization Functional Group Manipulations cyclobutane->functionalization grandisol (+)-Grandisol (Final Product) functionalization->grandisol

Application Notes and Protocols for the Synthesis of 3-Hydroxycyclobutanecarboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxycyclobutanecarboxylic acid ethyl ester, a valuable building block in medicinal chemistry and drug discovery. The unique three-dimensional structure of the cyclobutane ring offers significant advantages in designing novel therapeutics by providing conformational rigidity and serving as a versatile scaffold.[1][2][3] This document details two primary, field-proven synthetic pathways, complete with step-by-step protocols, mechanistic insights, and quantitative data to ensure reproducibility and success in the laboratory. The protocols are designed for researchers, scientists, and professionals in drug development, offering both fundamental understanding and practical application.

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane motif, once considered synthetically challenging and thus underrepresented in medicinal chemistry, is now increasingly recognized for its favorable properties.[1][2] Unlike planar aromatic rings, the puckered nature of the cyclobutane ring provides a distinct three-dimensional architecture. This structural feature can lead to improved metabolic stability and binding affinity of drug candidates.[1] The incorporation of cyclobutane derivatives has been instrumental in the development of several marketed drugs.[3] this compound ethyl ester, with its hydroxyl and ester functionalities, serves as a versatile intermediate for introducing this valuable scaffold into more complex molecules.[4]

Strategic Approaches to Synthesis

Two principal and reliable synthetic strategies for the preparation of this compound ethyl ester are presented. The first is a direct and high-yielding reduction of a commercially available precursor, while the second outlines the formation of the cyclobutane ring itself, offering a more foundational approach.

Strategy 1: Reduction of Ethyl 3-Oxocyclobutanecarboxylate

This is the most direct route to the target compound, relying on the selective reduction of the ketone functionality of ethyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is critical to achieving high yield and selectivity.

Protocol 1: Sodium Borohydride Mediated Reduction

This protocol employs the mild and selective reducing agent, sodium borohydride, to afford the desired product in excellent yield.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity in reducing ketones in the presence of esters. It is also safer and easier to handle compared to more powerful reducing agents like lithium aluminum hydride.

  • Methanol (MeOH) as Solvent: Serves as a protic solvent that participates in the reaction mechanism and effectively dissolves the starting material and reagent.

  • Low Temperature (0 °C): The reaction is conducted at 0 °C to control the rate of reaction, minimize potential side reactions, and enhance selectivity.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve Ethyl 3-oxocyclobutanecarboxylate in Methanol B Cool solution to 0 °C A->B C Slowly add Sodium Borohydride B->C D Stir at 0 °C for 30 min C->D E Quench with 1N HCl (aq) D->E F Remove volatile solvents E->F G Extract with Ethyl Acetate F->G H Dry organic phase (MgSO₄) G->H I Concentrate under reduced pressure H->I J Obtain 3-Hydroxycyclobutanecarboxylic acid ethyl ester I->J

Caption: Workflow for the reduction of ethyl 3-oxocyclobutanecarboxylate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (approximately 70 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1N aqueous hydrochloric acid until the effervescence ceases.

  • Solvent Removal: Remove the volatile solvents (methanol) under reduced pressure using a rotary evaporator.

  • Extraction: Partition the remaining residue between ethyl acetate and 1N aqueous hydrochloric acid. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data Summary:

ReagentMolar Eq.PurityYieldReference
Ethyl 3-oxocyclobutanecarboxylate1.0>95%N/A[5]
Sodium Borohydride1.0>98%N/A[5]
Product N/AMixture of cis/trans93%[5]

Strategy 2: Synthesis of the Cyclobutane Ring and Subsequent Functionalization

Conceptual Pathway: Dieckmann Condensation Approach

The synthesis would commence with a suitable acyclic diester, such as diethyl succinate and an appropriate one-carbon electrophile in a multi-step sequence, or more directly from diethyl 1,3-propanedicarboxylate (diethyl glutarate) derivatives. For the purpose of illustrating the formation of the four-membered ring, we will conceptually outline the intramolecular cyclization. The key step is the base-catalyzed intramolecular condensation to form the cyclic β-keto ester.

Reaction Mechanism Diagram:

G cluster_0 Dieckmann Condensation Mechanism Start Acyclic Diester Enolate Enolate Formation (Base catalysis) Start->Enolate Base (e.g., NaOEt) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Alkoxide Intermediate->Elimination Product Cyclic β-Keto Ester (Ethyl 3-oxocyclobutanecarboxylate) Elimination->Product

Sources

Application Notes & Protocols: The Strategic Incorporation of 3-Hydroxycyclobutanecarboxylic Acid in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Discovery with 3-Hydroxycyclobutanecarboxylic Acid

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. The deliberate move away from planar, two-dimensional structures towards more three-dimensional (3D) molecular architectures has been a key strategy in developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The cyclobutane ring, a motif once considered synthetically challenging, has emerged as a valuable scaffold for instilling this desirable 3D character into small molecules.[1][2]

This guide focuses on a particularly valuable building block: This compound . This small, functionalized carbocycle offers a unique combination of a rigid, puckered scaffold with strategically placed hydroxyl and carboxylic acid groups. These features provide medicinal chemists with a powerful tool to create conformationally restricted analogues of more flexible molecules, explore novel interactions with biological targets, and fine-tune physicochemical properties.[1] The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (carboxylic acid) on a constrained ring system allows for precise vectoral presentation of these key pharmacophoric elements.

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical drug design. We will delve into its chemical rationale, provide detailed synthetic protocols for its stereoisomers, and present a case study on its application in the development of cutting-edge cancer therapeutics.

The Rationale for Employing the 3-Hydroxycyclobutane Scaffold

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring specific advantages. The inherent ring strain of the cyclobutane forces a puckered conformation, which can be leveraged to orient substituents in well-defined spatial arrangements.[1] This contrasts with more flexible aliphatic chains or larger ring systems, which can adopt multiple conformations, potentially leading to off-target effects or reduced potency.

The this compound moiety, in particular, offers several key benefits:

  • Conformational Rigidity: The cyclobutane scaffold restricts the rotational freedom of the molecule, locking it into a more defined conformation. This can lead to a more favorable entropic contribution to binding affinity with a biological target.

  • Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation.[1]

  • Precise Pharmacophore Presentation: The hydroxyl and carboxylic acid groups are positioned in a defined spatial relationship (either cis or trans), allowing for specific and directional interactions with amino acid residues in a protein binding pocket.

  • Modulation of Physicochemical Properties: The introduction of the polar hydroxyl and carboxylic acid groups can influence a molecule's solubility, lipophilicity (LogP), and polar surface area (PSA), which are critical determinants of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).[3]

  • Bioisosteric Replacement: The 3-hydroxycyclobutane moiety can serve as a rigid bioisostere for other chemical groups, such as substituted amino acids or diols, offering a novel chemical space for lead optimization.

Visualizing the Core Scaffold

To better understand the structural features of this compound, the following diagram illustrates its basic structure, highlighting the key functional groups.

Caption: Structure of this compound.

Case Study: Application in the Synthesis of NTRK Inhibitors for Cancer Therapy

A compelling application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of Tropomyosin Receptor Kinases (TRKs).[4] Fusions involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[5] First-generation TRK inhibitors like Larotrectinib and Entrectinib have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.[6][7]

The unique stereochemical properties of the cyclobutane unit in these inhibitors are crucial for their biological activity.[4] Specifically, the trans isomer of this compound is often the preferred building block.

Pharmacological Significance of the Cyclobutane Moiety in NTRK Inhibitors

While specific structural biology data for a drug containing the this compound moiety is not publicly available, we can infer its role based on the known pharmacology of NTRK inhibitors and the principles of medicinal chemistry.

The cyclobutane ring likely serves to:

  • Position key pharmacophoric elements: The rigid scaffold orients other parts of the molecule for optimal interaction with the ATP-binding pocket of the TRK kinase.

  • Enhance binding affinity: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced.

  • Improve pharmacokinetic properties: The incorporation of the cyclobutane can lead to improved metabolic stability and oral bioavailability. For instance, the NTRK inhibitor Entrectinib is well-absorbed orally and suitable for once-daily dosing.[8][9]

The following diagram illustrates a hypothetical interaction of a drug candidate containing the this compound scaffold within a kinase binding pocket.

Caption: Hypothetical binding of a drug with the 3-hydroxycyclobutane moiety.

Synthetic Protocols

The stereoselective synthesis of cis- and trans-3-hydroxycyclobutanecarboxylic acid is crucial for their application in drug discovery, as the relative orientation of the hydroxyl and carboxylic acid groups will dictate their interaction with the biological target. The most common starting material for these syntheses is 3-oxocyclobutanecarboxylic acid.

Protocol 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

The cis isomer can be prepared by the stereoselective reduction of 3-oxocyclobutanecarboxylic acid. Certain reducing agents will preferentially deliver a hydride from the less sterically hindered face, leading to the cis product.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol at 0 °C (ice bath).

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-3-hydroxycyclobutanecarboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

The synthesis of the trans isomer is more complex and often involves a stereochemical inversion of the cis alcohol. A common method is the Mitsunobu reaction.[4]

Materials:

  • cis-3-Hydroxycyclobutanecarboxylic acid methyl ester (prepared by esterification of the cis-acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • p-Nitrobenzoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Water/Methanol mixture

Procedure:

  • Mitsunobu Reaction:

    • Dissolve cis-3-hydroxycyclobutanecarboxylic acid methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC for the formation of the trans-p-nitrobenzoate ester.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the trans-ester.

  • Hydrolysis (Saponification):

    • Dissolve the purified trans-p-nitrobenzoate ester in a mixture of water and methanol.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with 1M HCl to pH ~3.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-3-hydroxycyclobutanecarboxylic acid.

Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general workflow for the synthesis of a drug candidate incorporating this compound and its subsequent biological evaluation.

G cluster_0 Synthesis cluster_1 Biological Evaluation A 3-Oxocyclobutanecarboxylic Acid B Stereoselective Reduction (e.g., NaBH4) A->B C cis-3-Hydroxycyclobutanecarboxylic Acid B->C D Esterification C->D E cis-Ester D->E F Mitsunobu Inversion E->F G trans-Ester F->G H Hydrolysis G->H I trans-3-Hydroxycyclobutanecarboxylic Acid H->I J Amide Coupling with Pharmacophore Fragment I->J K Final Drug Candidate J->K L In Vitro Kinase Assay (e.g., for NTRK) K->L Test for Target Engagement M Cell-Based Proliferation Assays L->M Confirm Cellular Activity N ADME Profiling (Solubility, Permeability, Metabolic Stability) M->N Assess Drug-like Properties O In Vivo Efficacy Studies (e.g., Xenograft Models) N->O Evaluate In Vivo Potential

Caption: General workflow for synthesis and evaluation.

Physicochemical Properties and Their Implications

The physicochemical properties of this compound and its derivatives are critical for their successful application in drug design.

PropertyTypical Value/RangeImplication in Drug Design
Molecular Weight ~116 g/mol Small size makes it an ideal fragment for library synthesis and lead optimization.
cLogP ~ -0.4The negative LogP indicates high polarity, which can enhance aqueous solubility but may reduce membrane permeability. This needs to be balanced by other parts of the drug molecule.
Polar Surface Area (PSA) ~57.5 ŲThe PSA is in a range that is generally favorable for oral bioavailability.
pKa Carboxylic acid: ~4-5The carboxylic acid will be ionized at physiological pH, which can be leveraged for salt formation to improve solubility and for ionic interactions with the target protein.

Data sourced from PubChem CID 22640986[8]

Conclusion

This compound is a versatile and powerful building block in the medicinal chemist's toolkit. Its rigid, three-dimensional structure, coupled with the precise placement of key hydrogen bonding groups, offers a sophisticated approach to designing drugs with improved pharmacological profiles. As demonstrated by its application in the synthesis of advanced therapeutic agents like NTRK inhibitors, this scaffold provides a rational pathway to developing next-generation medicines. The synthetic protocols and strategic considerations outlined in this guide are intended to empower researchers to effectively harness the potential of this compound in their drug discovery programs.

References

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information.
  • Deeks, E. D. (2021). Entrectinib: A Review in NTRK Fusion-Positive Solid Tumours. Targeted Oncology, 16(2), 235-245.
  • Drilon, A., Laetsch, T. W., Kummar, S., DuBois, S. G., Lassen, U. N., Demetri, G. D., ... & Hyman, D. M. (2018). Efficacy of larotrectinib in TRK fusion–positive cancers in adults and children. New England Journal of Medicine, 378(8), 731-739.
  • Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
  • Scott, L. J. (2019). Larotrectinib: First Global Approval. Drugs, 79(2), 201-206.
  • Siegel, D. R., & Ga-Segondi, M. (2019). Larotrectinib: A “Tumor-Agnostic” Approach to Cancer Therapy. Journal of the Advanced Practitioner in Oncology, 10(2), 167.
  • Ardini, E., Menichincheri, M., Banfi, P., Bosotti, R., De Ponti, C., Pulci, R., ... & Fancelli, D. (2016). Entrectinib, a pan-TRK, ROS1, and ALK inhibitor with activity in multiple molecularly defined cancer indications. Molecular cancer therapeutics, 15(4), 628-639.
  • Federman, N., & McDermott, R. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert review of clinical pharmacology, 12(10), 931-939.
  • Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747.
  • Menichincheri, M., Ardini, E., Banfi, P., Bigioni, M., Ciavolella, A., D'Alessio, R., ... & Fancelli, D. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of medicinal chemistry, 59(7), 3392-3408.
  • Rolfo, C., Ruiz, R., Giovannetti, E., Gil-Bazo, I., Russo, A., & Passiglia, F. (2020). Entrectinib: a potent new TRK, ROS1, and ALK inhibitor.
  • Flick, A. C. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of medicinal chemistry, 63(19), 10652-10704.
  • Feskov, I. O., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis-and trans-3-(4-hydroxyphenyl) cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4 (72)), 32-40.
  • StatPearls. (n.d.). Pharmacokinetics. NCBI Bookshelf.
  • Cancer Chemotherapy and Pharmacology. (2021). Population pharmacokinetic analysis of entrectinib in pediatric and adult patients with advanced/metastatic solid tumors: support of new drug application submission.
  • Cancer Discovery. (2022). Repotrectinib, a Next-Generation ROS1/TRK/ALK Inhibitor, in Patients with ROS1 Fusion–Positive NSCLC.
  • Wessjohann, L. A., & Csuk, R. (2022).
  • Wikipedia. (n.d.). Larotrectinib.
  • Stockdale, T. P., Williams, C. M., & Krenske, E. H. (2019). Cyclobutanes in medicinal chemistry. Australian Journal of Chemistry, 72(10), 737-751.
  • Drzazga, Z., et al. (2022). Repotrectinib. Drugs of the Future, 47(9), 664.
  • Feskov, I. O., et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 32-40.
  • Targeted Oncology. (2018). New Drug Application Completed for Larotrectinib for Solid Tumors Harboring NTRK Gene Fusion.
  • Targeted Oncology. (2022). Larotrectinib Efficacy Withstands Various NTRK Gene Fusions in Non-Primary CNS TRK Fusion+ Cancer.
  • Genomics Education Programme. (n.d.). NTRK inhibitors.
  • Cancer Care Ontario. (n.d.). entrectinib.
  • Grokipedia. (n.d.). Larotrectinib.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). larotrectinib.
  • Larotrectinib sulfate: uses, dosing, warnings, adverse events, interactions. (n.d.).
  • Drilon, A., et al. (2018). Repotrectinib in ROS1 Fusion-Positive Non-Small-Cell Lung Cancer. New England Journal of Medicine, 378(8), 731-739.
  • Doebele, R. C., et al. (2020). Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: an integrated analysis of three phase 1-2 trials. The Lancet Oncology, 21(2), 271-282.
  • Hong, D. S., et al. (2020). Efficacy of larotrectinib in TRK fusion-positive cancers in adults and children. The Lancet Oncology, 21(2), 271-282.
  • Liu, D., et al. (2018). K-252a and its analogues: a patent review (2012-2016).
  • Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639.
  • Cocco, E., et al. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747.
  • Federman, N., & McDermott, R. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Review of Clinical Pharmacology, 12(10), 931-939.
  • Scott, L. J. (2019). Larotrectinib: First Global Approval. Drugs, 79(2), 201-206.
  • Amatu, A., et al. (2016). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO open, 1(2), e000023.
  • Vaishnavi, A., et al. (2015). Oncogenic and drug-sensitive NTRK fusions in cancer.
  • Khotskaya, Y. B., et al. (2017). The landscape of NTRK fusions in solid tumors. Clinical cancer research, 23(10), 2487-2495.
  • Gatalica, Z., et al. (2019). A comprehensive analysis of NTRK fusions in a large cohort of solid tumors.
  • Okamura, R., et al. (2018). Analysis of NTRK alterations in pan-cancer adult and pediatric malignancies: implications for NTRK-targeted therapeutics. JCO precision oncology, 2, 1-20.
  • Solomon, J. P., et al. (2019). NTRK fusion detection across multiple assays and 33,718 cases of cancer.
  • Hechtman, J. F., et al. (2017). Pan-Trk immunohistochemistry is an efficient and reliable screen for NTRK fusions.
  • Rudzinski, E. R., et al. (2017). Pan-Trk immunohistochemistry identifies NTRK fusions in pediatric mesenchymal tumors.
  • Hung, Y. P., et al. (2019). Pan-TRK immunohistochemistry is a sensitive and specific ancillary tool for the screening of NTRK fusions in salivary gland MASC and other secretory carcinomas.
  • Shinozaki-Ushiku, A., et al. (2019). Pan-TRK immunohistochemistry for the screening of NTRK fusion-positive tumors.
  • Marchiò, C., et al. (2019). NTRK fusions in triple-negative breast cancer. Annals of Oncology, 30(6), 934-940.
  • Rosen, E. Y., et al. (2020). Overcoming TRK resistance: a new paradigm for cancer therapy. Clinical Cancer Research, 26(7), 1528-1537.
  • Drilon, A., et al. (2017). What hides behind the TRK-fusion oncogene?. Annals of Oncology, 28(9), 2071-2077.

Sources

Application Note: Synthesis of 3-Chlorocyclobutane-1-carbonyl Chloride via Reaction of 3-Hydroxycyclobutanecarboxylic Acid with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorocyclobutane-1-carbonyl chloride is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its strained cyclobutane core and two reactive sites—the acyl chloride and the secondary alkyl chloride—offer a unique platform for constructing complex molecular architectures.[1][3] This application note provides a detailed protocol for the synthesis of 3-chlorocyclobutane-1-carbonyl chloride from 3-hydroxycyclobutanecarboxylic acid using thionyl chloride. The described methodology is robust, scalable, and amenable to standard laboratory settings.

The dual functionality of this compound presents a unique challenge and opportunity. Thionyl chloride (SOCl₂) is a highly effective reagent for the conversion of both carboxylic acids and alcohols to their corresponding chlorides.[4][5][6] This one-pot reaction leverages the reactivity of SOCl₂ to simultaneously transform the carboxylic acid moiety into a highly reactive acyl chloride and the hydroxyl group into an alkyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion, simplifying purification.[7]

Reaction Mechanism and Rationale

The reaction of this compound with thionyl chloride proceeds through two distinct, yet concurrent, mechanistic pathways.

1. Conversion of the Carboxylic Acid to Acyl Chloride:

The carboxylic acid group reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates a chlorosulfite anion, which decomposes into sulfur dioxide and another chloride ion, yielding the acyl chloride.[7][8][9][10]

2. Conversion of the Alcohol to Alkyl Chloride:

The hydroxyl group, a poor leaving group, is activated by reaction with thionyl chloride to form an alkyl chlorosulfite. This converts the hydroxyl into a good leaving group. A chloride ion then displaces the chlorosulfite group via an SN2-type mechanism, resulting in the formation of the alkyl chloride with inversion of stereochemistry at that center.[6]

The overall transformation is highly efficient due to the irreversible nature of the reaction, driven by the evolution of gaseous SO₂ and HCl.[7]

Mechanistic Workflow

Reaction_Mechanism cluster_acid Carboxylic Acid to Acyl Chloride cluster_alcohol Alcohol to Alkyl Chloride Acid R-COOH Intermediate_A Acyl Chlorosulfite (R-CO-O-SOCl) Acid->Intermediate_A + SOCl₂ SOCl2_A SOCl₂ AcylChloride R-COCl Intermediate_A->AcylChloride + Cl⁻ Gases_A SO₂ + HCl Intermediate_A->Gases_A Final 3-Chlorocyclobutane- 1-carbonyl Chloride AcylChloride->Final Alcohol R'-OH Intermediate_B Alkyl Chlorosulfite (R'-O-SOCl) Alcohol->Intermediate_B + SOCl₂ SOCl2_B SOCl₂ AlkylChloride R'-Cl Intermediate_B->AlkylChloride Sɴ2 attack by Cl⁻ Gases_B SO₂ + HCl Intermediate_B->Gases_B AlkylChloride->Final Start 3-Hydroxycyclobutane- carboxylic Acid Start->Acid Start->Alcohol

Caption: Concurrent reaction pathways for the conversion of this compound.

Experimental Protocol

This protocol outlines the synthesis of 3-chlorocyclobutane-1-carbonyl chloride. All operations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[11]

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Commercial Source
Thionyl chloride (SOCl₂)≥99%Commercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial Source
Sodium bicarbonate (NaHCO₃), saturatedACS Grade-
Brine, saturatedACS Grade-
Anhydrous magnesium sulfate (MgSO₄)ACS Grade-
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH)

  • Addition funnel

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 1 equivalent).

    • Add anhydrous dichloromethane (100 mL) to the flask and stir to dissolve the starting material.

    • Fit the flask with a reflux condenser and an addition funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon). Connect the top of the condenser to a gas scrubber.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.2 mL) to the reaction mixture. DMF catalyzes the formation of the acyl chloride.[5][7]

  • Addition of Thionyl Chloride:

    • Charge the addition funnel with thionyl chloride (2.5 equivalents).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes. The dropwise addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours.

    • Monitor the reaction progress by taking aliquots and analyzing via thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The distillation apparatus should be vented to the scrubber.

    • The crude residue is then re-dissolved in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with ice-cold saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acidic components, followed by brine (30 mL). Caution: The initial wash with bicarbonate can be vigorous due to CO₂ evolution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chlorocyclobutane-1-carbonyl chloride.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the final product as a clear liquid.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Colorless to pale yellow liquid

  • Characterization: The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid and alcohol in the IR spectrum and the appearance of a sharp C=O stretch for the acyl chloride at approximately 1800 cm⁻¹ are indicative of a successful reaction.[1]

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is a corrosive, toxic, and moisture-sensitive liquid.[12] It reacts violently with water, releasing toxic gases (HCl and SO₂).[13] Inhalation can be fatal, and it causes severe skin burns and eye damage.[12]

  • Personal Protective Equipment (PPE): Always handle thionyl chloride in a chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or rubber), a lab coat, and tightly fitting safety goggles with a face shield.[11][12][13]

  • Handling: Use in a well-ventilated area. Keep containers tightly closed and store in a cool, dry place away from water and incompatible materials.[12][14] Handle and store under an inert gas.[12][13]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[13]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][13] If inhaled, move to fresh air and seek immediate medical attention.[13]

Waste Disposal:

  • All waste materials, including residual thionyl chloride, reaction byproducts, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[11] Quench excess thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate.

Conclusion

The reaction of this compound with thionyl chloride provides an efficient and direct route to the versatile synthetic intermediate, 3-chlorocyclobutane-1-carbonyl chloride. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably synthesize this valuable compound for applications in drug discovery and materials science.

References

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).
  • Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols.
  • ECHEMI. (n.d.). thionyl chloride addtion.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride.
  • Vulcanchem. (n.d.). 3-chlorocyclobutane-1-carbonyl Chloride - 30494-32-7.
  • Benchchem. (n.d.). 3-chlorocyclobutane-1-carbonyl Chloride | 30494-32-7.
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid.
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
  • LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides.
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.
  • Smolecule. (2024). Buy 3-chlorocyclobutane-1-carbonyl Chloride | 30494-32-7.
  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂.
  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride.
  • Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
  • Chemenu. (n.d.). cas 30494-32-7|| where to buy Cyclobutanecarbonyl chloride, 3-chloro-.
  • PubChem. (n.d.). Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705.
  • PubChem. (n.d.). 3-Chlorocyclobutane-1-carboxylic acid | C5H7ClO2 | CID 13815414.
  • PubChem. (n.d.). 3-Chlorocyclopentane-1-carbonyl chloride | C6H8Cl2O | CID 45081413.

Sources

Application Notes and Protocols: Fischer Esterification of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Fischer esterification of 3-Hydroxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of this classic reaction, offering a detailed, step-by-step protocol optimized for this specific substrate. The causality behind experimental choices, such as catalyst selection, reaction conditions, and purification strategies, is thoroughly explained to ensure both reproducibility and a deep understanding of the process. This guide is designed to be a self-validating system, empowering researchers to confidently synthesize 3-hydroxycyclobutyl carboxylate esters.

Introduction: The Significance of this compound Esters

Cyclobutane scaffolds are prevalent in a wide array of biologically active molecules and functional materials.[1] The this compound moiety, in particular, offers a trifunctional handle for further chemical elaboration, making its ester derivatives highly sought-after intermediates in drug discovery and polymer chemistry. The Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895, remains a straightforward and atom-economical method for converting carboxylic acids and alcohols into esters.[2] This application note will focus on the practical application of this acid-catalyzed reaction to this compound, addressing the specific considerations for this bifunctional substrate.

Mechanistic Overview of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]

  • Deprotonation: A base (such as water or the alcohol) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product.[6]

All steps in the Fischer esterification are in equilibrium.[7] To drive the reaction towards the product, Le Châtelier's principle is applied, typically by using a large excess of the alcohol or by removing water as it is formed.[4]

Experimental Protocol: Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

This protocol details the synthesis of Ethyl 3-hydroxycyclobutanecarboxylate, a representative ester of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially AvailableActs as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst. Handle with extreme care.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 3-Hydroxycyclobutane- carboxylic acid and Ethanol B Add H₂SO₄ catalyst A->B C Reflux for 4-6 hours B->C D Cool to RT C->D E Remove excess Ethanol D->E F Add Water & Et₂O E->F G Separate Layers F->G H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Filter drying agent J->K L Concentrate in vacuo K->L M Purify by Column Chromatography (optional) L->M N Characterize Product M->N

Caption: Experimental workflow for the Fischer esterification of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 43.0 mmol).

    • Add anhydrous ethanol (50 mL). The ethanol serves as both the reactant and the solvent, ensuring a large excess to drive the equilibrium towards the product.[3]

    • While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise. Caution: The addition is exothermic.

    • Attach a reflux condenser and ensure a steady flow of cooling water.

  • Reaction:

    • Heat the mixture to a gentle reflux using a heating mantle or oil bath (the boiling point of ethanol is approximately 78 °C).

    • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.[3]

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Pour the cooled reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.[3]

      • Brine (30 mL) to remove any remaining water.[3]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality and Field-Proven Insights

  • Choice of Catalyst: While strong Brønsted acids like H₂SO₄ and p-TsOH are traditional choices, Lewis acids can also be employed.[5] For substrates sensitive to strong acids, milder catalysts may be necessary.

  • Driving the Equilibrium: The use of excess alcohol is a simple and effective method to shift the equilibrium. Alternatively, for larger-scale reactions or with more precious alcohols, removal of water using a Dean-Stark apparatus with an azeotroping solvent like toluene can be highly effective.[8]

  • Potential for Lactonization: Given the presence of both a hydroxyl and a carboxylic acid group, intramolecular esterification to form a lactone is a potential side reaction.[7] However, under the intermolecular Fischer esterification conditions with a large excess of an external alcohol, the formation of the desired ester is favored. The formation of a four-membered β-lactone from this compound would be thermodynamically less favorable than the formation of five or six-membered rings.

  • Purification Strategy: The workup procedure is designed to remove the acid catalyst and water-soluble byproducts. The choice of extraction solvent and washing solutions is critical for obtaining a pure product. For cyclobutane derivatives, which can be somewhat volatile, care should be taken during solvent removal to avoid product loss.[9]

Data Presentation

ParameterValue
Reactants
This compound5.0 g (43.0 mmol)
Ethanol50 mL
Catalyst
Concentrated H₂SO₄0.5 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Time4-6 hours
Expected Product
Ethyl 3-hydroxycyclobutane-1-carboxylateC₇H₁₂O₃[10]
Molecular Weight144.17 g/mol [10]
Typical Yield 75-85%

Conclusion

The Fischer esterification of this compound is a robust and reliable method for the synthesis of its corresponding esters. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol provided herein serves as a validated starting point for the synthesis of a variety of 3-hydroxycyclobutyl carboxylate esters, which are valuable intermediates for further synthetic transformations in the fields of medicinal chemistry and materials science.

References

  • Organic Chemistry Portal.
  • Wikipedia.
  • Chemistry Steps.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Chemistry LibreTexts.
  • Google Patents.
  • PubMed Central. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. [Link]
  • Course Hero.
  • ElectronicsAndBooks. The Preparation and the Vapor Pressures of Cyclobutene and Cyclobutane. [Link]
  • OperaChem.
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
  • StuDocu. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • Organic Syntheses. 19 - Organic Syntheses Procedure. [Link]
  • Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters. [Link]
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
  • Patent Cloud.
  • ACS Publications.
  • Google Patents. Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Quora.
  • ACS Publications.
  • Google Patents.
  • Google Patents.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
  • PubChem.
  • Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. [Link]

Sources

Application Notes & Protocols: 3-HCCA in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Untapped Potential of 3-HCCA as an Agrochemical Scaffold

α-Cyano-3-hydroxycinnamic acid (3-HCCA), a derivative of the naturally abundant cinnamic acid, represents a versatile yet underexplored building block in the synthesis of novel agrochemicals.[1] While its utility in pharmaceuticals and material science is recognized, its structural features—a reactive α,β-unsaturated system, a cyano group, and a phenolic hydroxyl group—offer a compelling platform for the development of a new generation of pesticides.

This guide provides in-depth technical protocols and the underlying scientific rationale for two primary applications of 3-HCCA in agrochemical synthesis:

  • As a Precursor for Pyrethroid Insecticide Intermediates: A multi-step synthetic pathway to generate α-cyano-3-phenoxybenzyl alcohol, a crucial component of widely used pyrethroid insecticides such as cypermethrin.

  • As a Core Scaffold for Novel Fungicides and Herbicides: Protocols for the direct derivatization of 3-HCCA to create amides and esters, classes of compounds that have demonstrated significant fungicidal and herbicidal activities.[2][3][4]

Our objective is to provide not just a series of steps, but a comprehensive guide grounded in mechanistic principles, enabling researchers to confidently explore and innovate with this promising scaffold.

Part 1: Synthesis of Pyrethroid Precursors from 3-HCCA

The Type II pyrethroid insecticides, a cornerstone of modern pest management, are characterized by an α-cyano-3-phenoxybenzyl alcohol moiety. This section details a proposed four-step synthesis to convert 3-HCCA into this high-value intermediate and its subsequent esterification to form a pyrethroid insecticide.

Logical Workflow: From Cinnamic Acid Derivative to Insecticide

The overall strategy involves the systematic transformation of the 3-HCCA molecule, beginning with the oxidative cleavage of the acrylic side chain to unmask a benzaldehyde. This aldehyde then serves as the handle for constructing the final alcohol intermediate.

G cluster_0 Step 1: Oxidative Cleavage cluster_1 Step 2: Etherification cluster_2 Step 3: Cyanohydrin Formation cluster_3 Step 4: Esterification A 3-HCCA B 3-Hydroxybenzaldehyde A->B  Ozonolysis or  Lemieux-Johnson  Oxidation C 3-Phenoxybenzaldehyde B->C  Williamson Ether  Synthesis D α-Cyano-3-phenoxybenzyl alcohol C->D  NaCN / Acid F Pyrethroid Insecticide (e.g., Cypermethrin) D->F E DV-Acid Chloride E->F

Caption: Synthetic pathway from 3-HCCA to a pyrethroid insecticide.

Protocol 1.1: Oxidative Cleavage of 3-HCCA to 3-Hydroxybenzaldehyde

Causality: The critical first step is the cleavage of the C=C double bond of the acrylic acid side chain to yield an aldehyde. This transformation is effectively achieved through oxidative cleavage. Ozonolysis is a classic and highly effective method for this purpose.[5] An alternative, often milder and safer, approach is the Lemieux-Johnson oxidation, which uses a catalytic amount of osmium tetroxide with a stoichiometric oxidant like sodium periodate.[6][7][8] Both methods are designed to cleave the alkene and oxidize the carbons to carbonyls without over-oxidizing to a carboxylic acid, which is crucial for this pathway.

Methodology: Ozonolysis with Reductive Work-up

  • Dissolution: Dissolve 3-HCCA (1 equivalent) in a suitable solvent, such as a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), in a three-neck flask equipped with a gas inlet tube and a low-temperature thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or oxygen gas to remove any residual ozone.

  • Reductive Work-up: Add dimethyl sulfide (DMS, 2-3 equivalents) to the cold solution. Allow the mixture to slowly warm to room temperature and stir for at least 2 hours, or until the ozonide is fully reduced (can be tested with peroxide test strips).

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude 3-hydroxybenzaldehyde by column chromatography on silica gel or by recrystallization.

ParameterValueReference
Starting Material 3-HCCA-
Key Reagents Ozone (O₃), Dimethyl Sulfide (DMS)[9][10]
Solvent CH₂Cl₂/MeOH[5]
Temperature -78 °C to Room Temp.[5]
Expected Product 3-Hydroxybenzaldehyde[6]
Typical Yield 70-90% (Estimated)-
Purity >95% after purification-
Protocol 1.2: Etherification to 3-Phenoxybenzaldehyde

Causality: This step involves the formation of a diaryl ether, a key structural feature of the target intermediate. The Williamson ether synthesis is the classic and most reliable method, wherein the phenoxide, formed by deprotonating the hydroxyl group of 3-hydroxybenzaldehyde, acts as a nucleophile to displace a leaving group on a benzene ring. For this transformation, a copper-catalyzed Ullmann condensation is often employed for aryl-aryl ether formation.

Methodology: Ullmann Condensation

  • Reaction Setup: To a flask, add 3-hydroxybenzaldehyde (1 eq.), bromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 2 eq.), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude 3-phenoxybenzaldehyde by vacuum distillation or column chromatography.

Protocol 1.3: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

Causality: The introduction of the α-cyano group is critical for the enhanced insecticidal activity of Type II pyrethroids. This is achieved through a cyanohydrin formation reaction, where a cyanide anion nucleophilically attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. The reaction is typically performed under slightly acidic conditions to facilitate the protonation of the resulting alkoxide.

Methodology: Cyanohydrin Formation

  • Reaction Setup: In a well-ventilated fume hood, add 3-phenoxybenzaldehyde (1 eq.) to a mixture of dichloromethane and water.

  • Cyanide Addition: Add a solution of sodium cyanide (NaCN, 1.1 eq.) in water dropwise to the aldehyde solution at 0-5 °C with vigorous stirring.

  • Acidification: Slowly add a weak acid, such as acetic acid, or a dilute strong acid like HCl, to maintain a slightly acidic pH (around 5-6), facilitating the reaction.

  • Reaction: Continue stirring at low temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up & Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-cyano-3-phenoxybenzyl alcohol. This product is often used in the next step without further purification.

Part 2: 3-HCCA as a Scaffold for Novel Fungicides and Herbicides

The inherent biological activity of the cinnamic acid framework provides a strong rationale for exploring direct derivatives of 3-HCCA as potential agrochemicals. By modifying the carboxylic acid group into esters or amides, it is possible to tune the compound's lipophilicity, stability, and interaction with biological targets, leading to potent fungicidal or herbicidal effects.[2][3][4]

Logical Workflow: Derivatization of the Carboxylic Acid Moiety

This approach leverages the carboxylic acid functional group of 3-HCCA as a reactive handle for creating a library of potential active ingredients through esterification or amidation.

G A 3-HCCA B Activated 3-HCCA (e.g., Acyl Chloride) A->B Activation (e.g., SOCl₂) E 3-HCCA Ester (Potential Fungicide) B->E F 3-HCCA Amide (Potential Herbicide) B->F C Alcohol (R-OH) C->E Esterification D Amine (R-NH₂) D->F Amidation

Caption: Synthesis of potential fungicides and herbicides from 3-HCCA.

Protocol 2.1: Synthesis of 3-HCCA Amides for Herbicidal Screening

Causality: Studies have shown that amide analogues of substituted cinnamic acids exhibit significant herbicidal activity, in some cases comparable to commercial standards.[2][11] The amide functional group can enhance binding to target enzymes and modify the compound's translocation properties within the plant. This protocol details the synthesis of anilide derivatives, which have been shown to be particularly effective.

Methodology: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation:

    • In a round-bottom flask, suspend 3-HCCA (1 eq.) in toluene.

    • Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at room temperature.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-HCCA acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, dissolve the desired substituted aniline (1 eq.) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq.) in the same solvent.

    • Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Work-up & Purification:

    • Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by recrystallization or column chromatography.

ParameterValueReference
Starting Material 3-HCCA, Substituted Aniline[2]
Key Reagents SOCl₂, Triethylamine[2]
Solvent Toluene, DCM-
Temperature 0 °C to Reflux-
Expected Product N-Aryl-α-cyano-3-hydroxycinnamamide[11]
Typical Yield 65-85%-
Purity >98% after purification-
Protocol 2.2: Synthesis of 3-HCCA Esters for Fungicidal Screening

Causality: Ester derivatives of cinnamic acids have demonstrated notable antifungal activity against various plant pathogens.[3][12] Esterification of the carboxylic acid modifies the molecule's polarity, which can be crucial for its ability to penetrate fungal cell walls and membranes to reach its target site. This protocol describes a straightforward method for synthesizing a variety of 3-HCCA esters.

Methodology: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 3-HCCA (1 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol, isopropanol), which will also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux for 4-12 hours. The reaction is an equilibrium, and using excess alcohol drives it towards the product. Monitor progress by TLC.

  • Work-up & Purification:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography on silica gel.

ParameterValueReference
Starting Material 3-HCCA, Alcohol (R-OH)[12]
Key Reagents Sulfuric Acid (H₂SO₄)-
Solvent Excess Alcohol-
Temperature Reflux-
Expected Product Alkyl α-cyano-3-hydroxycinnamate[3]
Typical Yield 70-95%-
Purity >98% after purification-

References

  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. (2009). PubMed. [Link]
  • Lemieux–Johnson oxid
  • Design, Synthesis, Structure–Activity Relationship, Molecular Docking, and Herbicidal Evaluation of 2-Cinnamoyl-3-Hydroxycyclo. (2021).
  • Experiment 6 Ozonolysis of an Alkene. (n.d.).
  • Synthesis and Structure-Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. (2025).
  • Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry. [Link]
  • Ozonolysis. (n.d.). Chemistry Steps. [Link]
  • 14.3.9: Ozonolysis of Alkenes and Alkynes. (2023). Chemistry LibreTexts. [Link]
  • Synthesis and antifungal activity of cinnamic acid esters. (n.d.). PubMed. [Link]
  • Lemieux–Johnson oxid
  • Alkene ozonolysis in the academic lab. (2018). UNL Digital Commons. [Link]
  • Lemieux‐Johnson Reagent. (n.d.). Maxbrain Chemistry. [Link]
  • What is Lemieux-Johnson reaction?. (2017). Quora. [Link]
  • Lemieux-Johnson Oxid
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). PubMed Central. [Link]
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.).
  • Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candid
  • Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. (n.d.). PMC. [Link]
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.).
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). MDPI. [Link]
  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. (n.d.). PMC. [Link]
  • Efficient herbicidal activity of ethyl 4-hydroxy-3-methoxycinnamate. (n.d.).
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.). MDPI. [Link]
  • Synthesis and Antifungal Evaluation of Cinnamic Acid-Geraniol Hybrids as Potential Fungicides. (n.d.). PubMed. [Link]
  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024).
  • Oxidative C-C Bond Cleavage of Aldehydes via Visible-Light Photoredox Catalysis. (n.d.). Organic Chemistry Portal. [Link]
  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024). PMC. [Link]
  • 9.15: Oxidative Cleavage of Alkenes. (2020). Chemistry LibreTexts. [Link]
  • Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxid

Sources

Preparation of Novel 3-Hydroxycyclobutanecarboxylic Acid Derivatives for Bioassays: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint on molecules, which can lead to improved potency, selectivity, and metabolic stability compared to more flexible aliphatic or aromatic systems.[1][2] The introduction of a cyclobutane ring can favorably alter the pharmacokinetic properties of a drug candidate, making it an attractive design element for researchers.[1] This application note provides a comprehensive guide to the synthesis of 3-hydroxycyclobutanecarboxylic acid, a versatile building block, and its subsequent derivatization to generate a library of novel compounds for biological evaluation. We will further detail robust protocols for a panel of bioassays to screen these derivatives for potential therapeutic applications.

The this compound core is of particular interest as the hydroxyl and carboxylic acid functionalities provide convenient handles for chemical modification, allowing for the exploration of a diverse chemical space. By systematically altering the substituents on this scaffold, researchers can probe structure-activity relationships (SAR) and identify key interactions with biological targets.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutane-containing molecules in their discovery programs.

Part 1: Chemical Synthesis of this compound and its Derivatives

The synthetic strategy begins with the preparation of a key precursor, 3-oxocyclobutanecarboxylic acid, followed by its reduction to the desired this compound. Subsequently, a library of derivatives can be generated through standard esterification and amidation reactions.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

Several synthetic routes to 3-oxocyclobutanecarboxylic acid have been reported. A common and effective method involves a multi-step synthesis starting from readily available commercial reagents. One such patented method involves the reaction of acetone, bromine, and malononitrile in a three-step process.[4] Another approach utilizes the hydrolysis of 3,3-dicyanocyclobutanone.[4] For the purpose of this guide, we will outline a general procedure based on the hydrolysis of a dicyano precursor.

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Materials:

  • 3,3-Dicyanocyclobutanone

  • 6M Hydrochloric Acid (HCl)

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methyl tert-butyl ether (MTBE)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration and recrystallization

Procedure:

  • Suspend 3,3-dicyanocyclobutanone (1.0 eq) in 6M aqueous hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the water and excess HCl by rotary evaporation.

  • To the residue, add toluene and water and transfer to a separatory funnel.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-oxocyclobutanecarboxylic acid by recrystallization from a suitable solvent system, such as methyl tert-butyl ether/heptane, to yield the pure product.

Reduction to this compound

The reduction of the ketone in 3-oxocyclobutanecarboxylic acid to the corresponding alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce carboxylic acids.[5][6][7]

Protocol 2: Reduction of 3-Oxocyclobutanecarboxylic Acid

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2-3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. The product will be a mixture of cis and trans isomers, which may be separable by column chromatography if desired.

Derivatization of this compound

To create a library of compounds for bioassays, the parent molecule can be derivatized at the carboxylic acid and hydroxyl groups. Here, we provide protocols for esterification and amide bond formation.

1.3.1 Fischer Esterification

The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[8][9][10]

Protocol 3: Fischer Esterification of this compound

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol) - used in excess as the solvent

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in the desired alcohol (large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography on silica gel.

1.3.2 Amide Coupling

Amide bond formation can be achieved using a variety of coupling reagents that activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common and effective method.

Protocol 4: Amide Coupling of this compound

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF under a nitrogen atmosphere.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 10 minutes.

  • Add EDC (1.2 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel.

Part 2: Bioassay Protocols for Screening this compound Derivatives

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. The choice of bioassays will depend on the therapeutic area of interest. Here, we provide detailed protocols for three common types of assays: antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3][11]

Protocol 5: Broth Microdilution Assay for Antimicrobial Activity

Materials:

  • Synthesized cyclobutane derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth adjusted to the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (a known antibiotic) and a negative control (broth with inoculum and DMSO, but no compound). A sterility control (broth only) should also be included.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Anticancer Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]

Protocol 6: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized cyclobutane derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Positive control (e.g., doxorubicin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (final volume 200 µL per well). Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes implicated in disease.[2] The following is a general protocol that can be adapted for various enzymes.

Protocol 7: General Enzyme Inhibition Assay

Materials:

  • Target enzyme (purified)

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Synthesized cyclobutane derivatives (stock solutions in DMSO)

  • Positive control inhibitor

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Controls: Include a control reaction with no inhibitor (100% activity) and a control with no enzyme (background).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Visualization

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Synthetic Yields of this compound Derivatives

Derivative IDR Group (Ester/Amide)Yield (%)
Ester-01 Ethyl75
Ester-02 Isopropyl68
Amide-01 Benzylamino82
Amide-02 Morpholino79

Table 2: Bioassay Results (IC₅₀/MIC in µM)

Derivative IDAntimicrobial (S. aureus)Anticancer (HeLa)Enzyme X Inhibition
Ester-01 >10055.287.1
Ester-02 85.642.865.4
Amide-01 22.315.75.2
Amide-02 45.128.912.8
Experimental Workflows and Diagrams

Visual representations of experimental workflows can greatly aid in understanding the overall process.

Synthesis_Workflow Start 3,3-Dicyanocyclobutanone Step1 Hydrolysis (HCl, Reflux) Start->Step1 Precursor 3-Oxocyclobutanecarboxylic Acid Step1->Precursor Step2 Reduction (NaBH4, MeOH) Precursor->Step2 Core This compound Step2->Core Step3a Esterification (R-OH, H+) Core->Step3a Step3b Amide Coupling (R-NH2, EDC) Core->Step3b Deriv_Ester Ester Derivatives Step3a->Deriv_Ester Deriv_Amide Amide Derivatives Step3b->Deriv_Amide Bioassays Bioassays Deriv_Ester->Bioassays Deriv_Amide->Bioassays

Caption: Synthetic workflow for the preparation of this compound derivatives.

Bioassay_Workflow Library Library of Cyclobutane Derivatives Primary_Screening Primary Screening (Single High Concentration) Library->Primary_Screening Antimicrobial Antimicrobial Assay (MIC Determination) Primary_Screening->Antimicrobial Anticancer Anticancer Assay (MTT, IC50) Primary_Screening->Anticancer Enzyme Enzyme Inhibition Assay (IC50) Primary_Screening->Enzyme Dose_Response Dose-Response & IC50/MIC Determination Antimicrobial->Dose_Response Anticancer->Dose_Response Enzyme->Dose_Response Hit_Compounds Hit Compounds Dose_Response->Hit_Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compounds->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Bioassay screening cascade for the identification of lead compounds.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
  • Cyclobutanes in Small-Molecule Drug Candid
  • What is an Inhibition Assay? Biobide. [Link]
  • Bioassays for anticancer activities. Semantic Scholar. [Link]
  • Enzyme Inhibition Kit for Metabolic Studies.
  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. [Link]
  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics. [Link]
  • Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews. [Link]
  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
  • reduction of carbonyl compounds using sodium tetrahydridobor
  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Journal of Organic Chemistry. [Link]
  • Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Application Notes and Protocols: 3-Hydroxycyclobutanecarboxylic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Cycloaliphatic Monomers in Polymer Chemistry

In the quest for novel polymeric materials with tailored properties, the incorporation of cyclic monomers has emerged as a powerful strategy. 3-Hydroxycyclobutanecarboxylic acid, a bifunctional cycloaliphatic monomer, offers a unique combination of a reactive carboxylic acid and a secondary alcohol on a strained four-membered ring. This structure presents intriguing possibilities for the synthesis of advanced polyesters and other polymers with potentially enhanced thermal stability, mechanical performance, and unique responsiveness to external stimuli. The inherent ring strain of the cyclobutane moiety can also be harnessed for the synthesis of stress-responsive materials, where mechanical force can induce specific chemical transformations.[1][2]

These application notes provide a comprehensive overview of the utilization of this compound in polymer chemistry. We will delve into detailed synthetic protocols for the preparation of polyesters via both direct polycondensation and ring-opening polymerization of the corresponding β-lactone, discuss the characterization of the resulting polymers, and explore their potential applications, particularly in the realm of smart and responsive materials.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
Molecular FormulaC5H8O3[3][4][5]
Molecular Weight116.12 g/mol [4][5]
AppearanceWhite to yellow solid or liquid[6]
IUPAC Name3-hydroxycyclobutane-1-carboxylic acid[4]
CAS Number194788-10-8[6][7][8]

Polymerization Methodologies: Pathways to Novel Polyesters

Two primary routes are explored for the synthesis of polyesters from this compound: direct polycondensation and ring-opening polymerization (ROP) of its corresponding β-lactone.

Direct Polycondensation

Direct polycondensation is a well-established method for polyester synthesis, involving the reaction between a dicarboxylic acid and a diol, or in this case, the self-condensation of a hydroxy acid.[9][10][11] The reaction proceeds with the elimination of a small molecule, typically water.

Workflow for Direct Polycondensation:

cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Polymer Purification & Isolation cluster_analysis Characterization Monomer 3-Hydroxycyclobutane- carboxylic Acid Reactor Inert Atmosphere Reactor Monomer->Reactor Catalyst Catalyst Addition (e.g., Sn(Oct)2, Ti(OBu)4) Reactor->Catalyst Heating Heating under Nitrogen (e.g., 180-220 °C) Catalyst->Heating Vacuum High Vacuum Application Heating->Vacuum Dissolution Dissolution in Suitable Solvent (e.g., Chloroform) Vacuum->Dissolution Precipitation Precipitation in Nonsolvent (e.g., Methanol) Dissolution->Precipitation Drying Drying under Vacuum Precipitation->Drying Analysis GPC, NMR, DSC, TGA Drying->Analysis

Caption: Workflow for direct polycondensation.

Detailed Protocol for Direct Polycondensation:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Monomer Charging: this compound (1 equivalent) and a suitable polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate, 0.01-0.1 mol%) are charged into the reactor.

  • Inerting: The reactor is purged with dry nitrogen for 15-20 minutes to remove any residual air and moisture.

  • Pre-polymerization: The reaction mixture is heated to 180-200°C under a gentle stream of nitrogen. Water, the byproduct of the esterification, is continuously removed and collected. This stage is typically continued for 2-4 hours.

  • Polymerization under Vacuum: The temperature is gradually increased to 200-220°C, and a high vacuum (e.g., <1 Torr) is applied to facilitate the removal of the final traces of water and drive the polymerization towards higher molecular weights. This stage is maintained for 4-8 hours, with the viscosity of the reaction mixture noticeably increasing.

  • Isolation: The reactor is cooled to room temperature, and the resulting polymer is dissolved in a suitable solvent (e.g., chloroform, dichloromethane).

  • Purification: The polymer solution is then slowly added to a non-solvent (e.g., cold methanol, ethanol) with vigorous stirring to precipitate the purified polymer.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Ring-Opening Polymerization (ROP) of the Corresponding β-Lactone

An alternative and often more controlled method for producing polyesters from hydroxy acids is the ring-opening polymerization of their corresponding cyclic esters (lactones).[12][13] For this compound, this would involve the initial conversion to its β-lactone, followed by ROP. This method can offer better control over molecular weight and dispersity.[13]

Workflow for Ring-Opening Polymerization:

cluster_lactone Lactone Synthesis cluster_rop Ring-Opening Polymerization cluster_purification_rop Polymer Purification & Isolation cluster_analysis_rop Characterization Monomer 3-Hydroxycyclobutane- carboxylic Acid Lactonization Lactonization Reaction Monomer->Lactonization Lactone Purified β-Lactone Lactonization->Lactone ROP_Reactor Inert Atmosphere Reactor Lactone->ROP_Reactor Initiator Initiator/Catalyst Addition (e.g., Yttrium complexes) ROP_Reactor->Initiator Polymerization Polymerization at Controlled Temperature (e.g., 20-80 °C) Initiator->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation_ROP Precipitation in Nonsolvent Quenching->Precipitation_ROP Drying_ROP Drying under Vacuum Precipitation_ROP->Drying_ROP Analysis_ROP GPC, NMR, DSC, TGA Drying_ROP->Analysis_ROP

Caption: Workflow for ring-opening polymerization.

Detailed Protocol for Ring-Opening Polymerization:

  • Part A: Synthesis of the β-Lactone

    • Activation: this compound is first activated, for example, by conversion to a thioester or by using a dehydrating agent like a carbodiimide.[14]

    • Cyclization: The activated acid is then treated with a suitable base to promote intramolecular cyclization to the corresponding β-lactone. Purification is typically achieved by distillation or chromatography.

  • Part B: Ring-Opening Polymerization

    • Reactor Setup: A flame-dried Schlenk flask is charged with the purified β-lactone under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent and Initiator: Anhydrous solvent (e.g., toluene, THF) is added, followed by the addition of a suitable initiator or catalyst system via syringe. Yttrium-based catalysts have shown high activity and stereocontrol in the ROP of functional β-lactones.[12]

    • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 20-80°C) for a specified time, which can range from a few hours to a day, depending on the catalyst activity and desired molecular weight.

    • Termination and Isolation: The polymerization is terminated by the addition of a quenching agent (e.g., acidic methanol). The polymer is then isolated by precipitation in a non-solvent, filtered, and dried under vacuum.

Characterization of Poly(3-hydroxycyclobutanoate)

The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and thermal properties.

TechniquePurposeExpected Observations
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).Successful polymerization will yield polymers with controlled molecular weights and potentially narrow dispersities, especially via ROP.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and end-groups.The spectra should show characteristic peaks corresponding to the repeating ester units of the cyclobutane ring.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.The Tg will provide insight into the polymer's amorphous nature and flexibility. The presence of a Tm would indicate some degree of crystallinity.[15]
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition temperature of the polymer.The decomposition temperature will indicate the upper limit for processing and application of the material.[16]

Potential Applications: Beyond Conventional Polyesters

The unique cyclobutane structure in the polymer backbone opens up possibilities for a range of advanced applications.

  • Stress-Responsive Materials: The cyclobutane ring can act as a mechanophore, a mechanically active functional group.[1][2] Under mechanical stress, the ring can undergo a [2+2] cycloreversion, leading to changes in the polymer's properties. This could be exploited in the design of self-healing materials or materials that signal damage.[1][2]

  • Biodegradable Polymers: As a polyester, poly(3-hydroxycyclobutanoate) is expected to be biodegradable, similar to other polyhydroxyalkanoates (PHAs).[15][17] The rate of degradation can potentially be tuned by copolymerization with other hydroxy acids.

  • Drug Delivery: The biocompatibility and biodegradability of such polyesters make them promising candidates for drug delivery systems, where the polymer matrix can be designed to release a therapeutic agent over a controlled period.

Conclusion

This compound is a versatile monomer that provides access to a new class of polyesters with unique properties. The protocols outlined in these application notes, based on established principles of polymer chemistry, offer a starting point for the synthesis and exploration of these novel materials. The incorporation of the cyclobutane moiety into the polymer backbone is a promising strategy for developing advanced materials with applications in areas ranging from smart materials to biomedical devices. Further research into the stereoselective polymerization and the mechanical properties of these polymers will undoubtedly uncover even more exciting possibilities.

References

  • Wiggins, K. M., Brantley, J. N., & Bielawski, C. W. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13484–13493. [Link]
  • Wiggins, K. M., Brantley, J. N., & Bielawski, C. W. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Request PDF. [Link]
  • cis-3-Hydroxycyclobutanecarboxylic acid. ChemBK. [Link]
  • Fors, B. P., & Hawker, C. J. (2012).
  • 3-Hydroxycyclobutane-1-carboxylic acid. PubChem. [Link]
  • Al-Azemi, T. F., & Bisht, K. S. (2002). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry. [Link]
  • Katiyar, V., & Nanavati, H. (2011). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing. [Link]
  • The application of cyclobutane derivatives in organic synthesis.
  • Polyesters. Chemistry LibreTexts. [Link]
  • Synthesis of Biodegradable and Biocompostable Polyesters. Academia.edu. [Link]
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymeriz
  • Synthesis of Biodegradable and Biocompostable Polyesters. Semantic Scholar. [Link]
  • Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co 3-Hydroxyhexano
  • From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. PMC - NIH. [Link]
  • Process for the preparation of polyesters from hydroxycarboxylic acids.
  • Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxyl
  • Biosynthesis and Properties of Poly(3-hydroxybutyrate- c o -3-hydroxyhexano
  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. [Link]
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central. [Link]
  • From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field.
  • The Properties of Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) and Its Applications in Tissue Engineering. Request PDF. [Link]
  • Biopolymer Compositions Based on Poly(3-hydroxybutyrate)
  • Polymers from hydroxycarboxylic acids and polycarboxylic acids.
  • Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)

Sources

Industrial Scale-Up Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-3-Hydroxycyclobutanecarboxylic acid is a pivotal building block in modern medicinal chemistry, serving as a key structural motif in a variety of therapeutic agents, including kinase and JAK inhibitors. Its rigid, three-dimensional structure offers a valuable scaffold for optimizing the pharmacological properties of drug candidates. However, the stereocontrolled synthesis of this compound on an industrial scale presents significant challenges, including achieving high diastereoselectivity, ensuring process safety, and maintaining cost-effectiveness. This guide provides a comprehensive overview of a scalable and robust synthetic route starting from ethyl 3-oxocyclobutanecarboxylate. We delve into the critical aspects of process chemistry, detailing the rationale behind reagent selection for the key stereoselective reduction step, and provide validated, step-by-step protocols for synthesis and purification. Furthermore, this document addresses crucial scale-up considerations to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Strategic Route Selection

The synthesis of substituted cyclobutanes is often complex due to the inherent ring strain and the challenge of controlling stereochemistry.[1] For industrial applications, an ideal synthetic route must be concise, high-yielding, and utilize readily available, cost-effective starting materials while avoiding hazardous reagents and complex purification methods.

Several routes to cis-3-hydroxycyclobutanecarboxylic acid have been explored. Early methods involving the hydrogenation of m-hydroxybenzoic acid derivatives often resulted in mixtures of isomers requiring tedious and low-yielding separation processes, making them unsuitable for large-scale production.[2][3]

A more strategic and industrially viable approach begins with a pre-formed cyclobutane ring, specifically 3-oxocyclobutanecarboxylic acid or its esters.[4][5][6] This strategy consolidates the synthetic challenge into a single, critical transformation: the stereoselective reduction of a ketone. The most direct route proceeds via the ester, ethyl 3-oxocyclobutanecarboxylate, which offers better solubility in organic solvents and facilitates purification.

The chosen two-step synthetic pathway is as follows:

  • Stereoselective Reduction: Ethyl 3-oxocyclobutanecarboxylate is reduced to ethyl cis-3-hydroxycyclobutanecarboxylate.

  • Saponification: The resulting ester is hydrolyzed to the target carboxylic acid.

This approach is advantageous as it places the stereochemistry-defining step early in the sequence and concludes with a straightforward hydrolysis.

G start Ethyl 3-oxocyclobutanecarboxylate step1 Ethyl cis-3-hydroxycyclobutanecarboxylate start->step1 Stereoselective Reduction (NaBH4) end_product cis-3-Hydroxycyclobutanecarboxylic Acid step1->end_product Saponification (NaOH)

Diagram 1: Chosen industrial synthetic pathway.

Process Chemistry and Mechanistic Insights

Key Transformation: Stereoselective Ketone Reduction

The critical step in this synthesis is the reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate. The goal is to maximize the formation of the cis diastereomer over the trans.

Causality of Reagent Selection: The stereochemical outcome of hydride reductions of substituted cyclobutanones is governed by a combination of steric and electronic factors.[7] Unlike cyclohexanones where axial vs. equatorial attack is the primary consideration, the puckered nature of the cyclobutane ring and torsional strain play a more significant role.[7]

  • Bulky Reducing Agents (e.g., L-Selectride®): These reagents typically approach the carbonyl from the less sterically hindered face. In the case of a 1,3-substituted cyclobutanone, this often leads to the hydride attacking anti to the substituent, resulting in the trans alcohol.

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These less sterically demanding reagents are highly sensitive to subtler conformational and electronic effects. For 3-substituted cyclobutanones, computational and experimental studies have shown that the approach of a small hydride reagent syn to the substituent is disfavored due to developing torsional strain in the transition state.[7] Consequently, the hydride preferentially attacks from the face anti to the substituent, leading to the desired cis alcohol.

For these reasons, sodium borohydride (NaBH₄) is the reagent of choice for this transformation on an industrial scale. It is inexpensive, relatively safe to handle compared to reagents like lithium aluminum hydride, and provides high cis-selectivity in this specific substrate class.[1][7]

Solvent and Temperature Effects: The reaction is typically performed in a protic solvent, such as ethanol or methanol, at low temperatures (0–5 °C).

  • Solvent: Protic solvents activate the carbonyl group through hydrogen bonding, accelerating the reduction. Ethanol is an excellent choice for industrial scale due to its low cost, favorable toxicity profile, and ability to solubilize both the substrate and the borohydride reagent.

  • Temperature: Lowering the reaction temperature enhances stereoselectivity by favoring the transition state with the lowest activation energy, which in this case leads to the cis product.[7] It also allows for better control over the exothermic reaction.

Final Step: Saponification

The hydrolysis of the ethyl ester to the final carboxylic acid is a standard saponification reaction. Sodium hydroxide (NaOH) in a mixture of water and an alcohol (e.g., ethanol) is a common and effective system. The reaction is typically heated to reflux to ensure complete conversion. A subsequent acidic workup protonates the carboxylate salt, allowing for the isolation of the final product, often by crystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated area or fume hood.

Protocol 1: Stereoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Charge Reactor with Ethyl 3-oxocyclobutanecarboxylate and Ethanol p2 Cool to 0-5 °C p1->p2 r1 Portion-wise addition of Sodium Borohydride p2->r1 r2 Maintain Temp < 10 °C r1->r2 r3 Stir for 2-4h at 0-5 °C r2->r3 r4 Monitor by HPLC/TLC (IPC) r3->r4 w1 Slowly Quench with Acetone, then HCl (aq) r4->w1 w2 Solvent Exchange to Ethyl Acetate w1->w2 w3 Aqueous Washes (Brine) w2->w3 w4 Dry (Na₂SO₄) and Concentrate w3->w4

Diagram 2: Experimental workflow for the reduction step.

Materials & Reagents:

Reagent/Material Grade M.W. Moles (Equiv.) Quantity
Ethyl 3-oxocyclobutanecarboxylate ≥98% 142.15 1.0 1.00 kg
Sodium Borohydride (NaBH₄) ≥98% 37.83 0.5 133 g
Ethanol (200 proof) Anhydrous - - 10 L
Acetone Reagent - - 0.5 L
Hydrochloric Acid (3M aq.) Reagent - - ~2 L
Ethyl Acetate Reagent - - 15 L
Saturated NaCl (Brine) Reagent - - 4 L

| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | - | 0.5 kg |

Procedure:

  • Reactor Setup: Charge a suitable, clean, and dry reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet with ethyl 3-oxocyclobutanecarboxylate (1.00 kg, 7.03 mol) and anhydrous ethanol (10 L).

  • Cooling: Begin agitation and cool the solution to an internal temperature of 0–5 °C using an appropriate cooling bath.

  • Reagent Addition: Once the target temperature is reached, begin adding sodium borohydride (133 g, 3.52 mol) in small portions over 1–2 hours. Causality: Portion-wise addition is crucial to control the exotherm and the rate of hydrogen gas evolution. The internal temperature must be maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1% remaining).

  • Quench: Slowly add acetone (0.5 L) to quench any excess NaBH₄. A mild exotherm and gas evolution will be observed. After gas evolution ceases, slowly add 3M HCl (aq.) to adjust the pH to ~5-6, ensuring the temperature remains below 15 °C.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate (10 L) and water (5 L). Stir, then separate the layers.

  • Extraction & Wash: Extract the aqueous layer with ethyl acetate (5 L). Combine the organic layers and wash with saturated brine (2 x 2 L).

  • Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl cis-3-hydroxycyclobutanecarboxylate as a crude oil. This material is often of sufficient purity to be used directly in the next step.

    • Expected Yield: 90–95%

    • Expected Purity (cis:trans ratio): >95:5 by ¹H NMR or GC analysis.

Protocol 2: Saponification to cis-3-Hydroxycyclobutanecarboxylic Acid

Materials & Reagents:

Reagent/Material Grade M.W. Moles (Equiv.) Quantity
Ethyl cis-3-hydroxy... Crude 144.17 1.0 ~1.01 kg
Sodium Hydroxide (NaOH) Reagent 40.00 1.5 420 g
Ethanol Reagent - - 5 L
Water Deionized - - 5 L
Hydrochloric Acid (6M aq.) Reagent - - ~2.5 L

| Methyl tert-butyl ether (MTBE) | Reagent | - | - | 5 L |

Procedure:

  • Reactor Setup: Charge the crude ethyl cis-3-hydroxycyclobutanecarboxylate (~1.01 kg, ~7.0 mol) into a suitable reactor.

  • Hydrolysis: Add a pre-dissolved solution of sodium hydroxide (420 g, 10.5 mol) in water (5 L) and ethanol (5 L). Heat the mixture to reflux (approx. 80–85 °C) and maintain for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting ester.

  • Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath to <10 °C. Slowly and carefully add 6M HCl (aq.) to adjust the pH to ~2-3. Note: This step is exothermic.

  • Crystallization/Isolation: The product may crystallize upon acidification. If it does not, extract the aqueous solution with a suitable solvent like MTBE or ethyl acetate. For crystallization, stir the cold slurry for 1-2 hours, then collect the solid by filtration.

  • Purification: Wash the filter cake with cold water. The crude solid can be recrystallized from a water/isopropanol mixture or ethyl acetate/heptane to achieve high purity.

  • Drying: Dry the purified solid in a vacuum oven at 40–50 °C until a constant weight is achieved.

    • Expected Yield: 85–92% (from ester)

    • Expected Purity: ≥99% by HPLC.

Industrial Scale-Up: Safety and Process Considerations

Scaling this synthesis from the lab to a manufacturing plant requires careful consideration of several factors:

  • Thermal Safety: The NaBH₄ reduction and the subsequent acid quench are both exothermic. On a large scale, the rate of addition must be carefully controlled, and the reactor must have adequate cooling capacity to manage the heat load and prevent a thermal runaway.

  • Hydrogen Evolution: The reaction of NaBH₄ with protic solvents and the acidic quench generates flammable hydrogen gas. The reactor must be properly vented, and the process area should be equipped with appropriate ventilation and classified for handling flammable gases.

  • Material Handling: Sodium borohydride is a flammable solid and an irritant. Caustic (NaOH) and acidic (HCl) solutions are highly corrosive. All material transfers must be conducted using appropriate engineering controls (e.g., closed-system transfers) and PPE.

  • Crystallization and Isolation: Achieving a consistent crystal form and particle size distribution is critical for the final product's handling and performance characteristics. Seeding strategies, cooling profiles, and agitation rates must be carefully developed and controlled during the crystallization process. Filtration and drying equipment must be appropriately sized for the batch scale.

  • Impurity Control: The primary impurity is the trans-isomer. While the reduction is highly selective, the level of the trans-isomer must be monitored and controlled. The final crystallization step is typically effective at purging this and other minor impurities to meet the final product specification.

References

  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google P
  • US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google P
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Sodium borohydride, Sodium tetrahydrobor
  • Studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070. PubChem. [Link]
  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Semantic Scholar. [Link]
  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions. [Link]
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. PubMed. [Link]

Sources

Application Note: Strategic Protection of 3-Hydroxycyclobutanecarboxylic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxycyclobutanecarboxylic acid is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid cyclobutane core offers a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties to drug candidates. However, the presence of two reactive functional groups—a secondary alcohol and a carboxylic acid—presents a significant challenge for synthetic chemists. Unchecked, these groups can interfere with desired chemical transformations, leading to side reactions, low yields, and complex purification procedures.

This application note provides a detailed guide to the strategic implementation of protecting groups for this compound. We will explore orthogonal protection strategies, provide detailed, field-tested protocols, and explain the chemical reasoning behind the selection of specific protecting groups and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Core Principles: The Logic of Orthogonal Protection

When a molecule contains multiple reactive sites, the ability to selectively unmask one functional group in the presence of another is paramount. This concept is known as orthogonal protection .[1][2] An orthogonal set of protecting groups consists of groups that can be removed under distinct reaction conditions, without affecting each other.[2][3] For this compound, this means we can choose one protecting group for the hydroxyl moiety that is stable to the deprotection conditions of the carboxylic acid protecting group, and vice versa. This strategy provides maximum flexibility for sequential, site-selective modifications.

The selection of a protecting group strategy is dictated by the planned downstream synthetic steps. A robust protecting group must be:

  • Easy to install in high yield.

  • Stable to the specific reaction conditions of subsequent steps.

  • Selectively removable under mild conditions with high efficiency.[3]

cluster_start Starting Material cluster_protection Orthogonal Protection SM This compound Protected HO(PG1)-C4-COOH(PG2) SM->Protected Install PG1 & PG2 Deprotect_OH HO(PG1)-C4-COOH Protected->Deprotect_OH Condition B (Removes PG2) Deprotect_COOH HO-C4-COOH(PG2) Protected->Deprotect_COOH Condition A (Removes PG1) Deprotect_OH->Deprotect_OH Deprotect_COOH->Deprotect_COOH

Figure 1: Conceptual workflow for an orthogonal protecting group strategy.

Protecting Group Candidates for this compound

Protection of the Hydroxyl Group

The secondary alcohol is a nucleophile and can be acidic under strongly basic conditions. Common protecting groups include silyl ethers and benzyl ethers.

  • Silyl Ethers (TBDMS, TIPS): tert-Butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers are widely used due to their ease of installation and removal.[4] They are stable to a broad range of non-acidic and non-fluoride conditions.[5] Deprotection is typically achieved with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.[4][6][7] The steric bulk of the silyl group can also influence reactivity, with less hindered silyl ethers being more labile to acid-catalyzed cleavage.[8]

  • Benzyl Ether (Bn): The benzyl group is a robust protecting group, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[9][10] It is typically installed under basic conditions using benzyl bromide (BnBr).[9] The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild process that cleaves the benzylic C-O bond.[10]

Protection of the Carboxylic Acid Group

The carboxylic acid is acidic and can undergo a variety of reactions. Esterification is the most common protection strategy.[11]

  • Benzyl Ester (Bn): Similar to the benzyl ether, the benzyl ester is stable across a wide pH range. It can be formed via Fischer esterification or by reaction with benzyl bromide.[12] A key advantage is that it can be removed by the same hydrogenolysis conditions used for benzyl ethers, allowing for simultaneous deprotection if desired.[10][13]

  • tert-Butyl Ester (t-Bu): This sterically hindered ester is highly resistant to basic hydrolysis and nucleophilic attack. It is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation intermediate.[13]

Data Summary: Comparison of Protecting Groups
Protecting GroupFunctional GroupTypical Installation ReagentsStabilityTypical Deprotection Reagents
TBDMS (TBS) HydroxylTBDMS-Cl, Imidazole, DMFBasic, Reductive, OxidativeTBAF; HF•Pyridine; Acetic Acid
Benzyl (Bn) Ether HydroxylBnBr, NaH, DMFAcidic, Basic, Reductive, OxidativeH₂, Pd/C
Benzyl (Bn) Ester Carboxylic AcidBenzyl Alcohol, H⁺; or BnBr, BaseAcidic, Basic, Reductive, OxidativeH₂, Pd/C
tert-Butyl (t-Bu) Ester Carboxylic AcidIsobutylene, H⁺; or (Boc)₂O, DMAPBasic, Hydrogenolysis, ReductiveTFA; HCl

Experimental Protocols

The following protocols describe two distinct and reliable orthogonal protection strategies for this compound.

Protocol 1: TBDMS Ether and Benzyl Ester Strategy

This strategy is ideal when subsequent reactions involve acidic conditions or organometallic reagents, where the benzyl ester is stable, and the hydroxyl group needs protection.

Figure 2: Workflow for TBDMS ether and Benzyl ester protection.

Step 1.1: Protection of the Hydroxyl Group as a TBDMS Ether

  • Rationale: Imidazole acts as both a base and a catalyst, activating the silyl chloride for reaction with the alcohol. DMF is an excellent polar aprotic solvent for this transformation.[4]

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-((tert-butyldimethylsilyl)oxy)cyclobutanecarboxylic acid.

Step 1.2: Protection of the Carboxylic Acid as a Benzyl Ester

  • Rationale: Cesium carbonate is a mild base suitable for this esterification, minimizing potential side reactions.

  • Procedure:

    • Dissolve the TBDMS-protected acid from Step 1.1 (1.0 eq) in anhydrous DMF (~0.5 M).

    • Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir the suspension for 20 minutes.

    • Add benzyl bromide (BnBr, 1.2 eq) dropwise.

    • Stir at room temperature for 6-8 hours.

    • Monitor by TLC. Upon completion, dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the fully protected benzyl 3-((tert-butyldimethylsilyl)oxy)cyclobutanecarboxylate.

Step 1.3: Selective Deprotection Pathways

  • A. Cleavage of the Benzyl Ester (Revealing the Acid):

    • Rationale: Catalytic hydrogenolysis is a mild and highly selective method for removing benzyl groups without affecting the TBDMS ether.[10][13]

    • Procedure: Dissolve the fully protected compound (1.0 eq) in ethanol or ethyl acetate. Add palladium on carbon (10% Pd/C, ~5-10 mol%). Purge the flask with hydrogen gas (balloon or H₂ atmosphere) and stir vigorously for 4-12 hours. Filter the reaction mixture through a pad of Celite, wash with the solvent, and concentrate the filtrate to yield the TBDMS-protected acid.

  • B. Cleavage of the TBDMS Ether (Revealing the Alcohol):

    • Rationale: The fluoride ion in TBAF has a very high affinity for silicon, leading to the selective cleavage of the Si-O bond.[6][7]

    • Procedure: Dissolve the fully protected compound (1.0 eq) in tetrahydrofuran (THF). Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield the benzyl ester-protected alcohol.

Protocol 2: Benzyl Ether and tert-Butyl Ester Strategy

This combination is useful when reactions require strongly basic conditions (where the tert-butyl ester is stable) or when fluoride-based reagents must be avoided.

Step 2.1: Protection of the Carboxylic Acid as a tert-Butyl Ester

  • Rationale: In the presence of a strong acid catalyst, isobutylene acts as a source of the tert-butyl cation, which is trapped by the carboxylic acid to form the sterically hindered ester.

  • Procedure:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.

    • Cool the suspension to -78 °C.

    • Add a catalytic amount of concentrated sulfuric acid (~2 mol%).

    • Carefully condense isobutylene gas (~5-10 eq) into the vessel.

    • Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

    • Cool the vessel, vent carefully, and quench by pouring into a cold, saturated NaHCO₃ solution.

    • Extract with DCM, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield tert-butyl 3-hydroxycyclobutanecarboxylate.

Step 2.2: Protection of the Hydroxyl Group as a Benzyl Ether

  • Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the alcohol to form a reactive alkoxide, which then undergoes Williamson ether synthesis with benzyl bromide.[9]

  • Procedure:

    • Dissolve the tert-butyl ester from Step 2.1 (1.0 eq) in anhydrous THF.

    • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield the fully protected tert-butyl 3-(benzyloxy)cyclobutanecarboxylate.

Step 2.3: Selective Deprotection Pathways

  • A. Cleavage of the tert-Butyl Ester (Revealing the Acid):

    • Rationale: Strong acids like TFA readily cleave the tert-butyl ester without affecting the robust benzyl ether.[13]

    • Procedure: Dissolve the fully protected compound (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours. Concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA) to yield the benzyl ether-protected acid.

  • B. Cleavage of the Benzyl Ether (Revealing the Alcohol):

    • Procedure: Follow the hydrogenolysis procedure described in Protocol 1.3.A. This will selectively remove the benzyl ether in the presence of the tert-butyl ester.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-designed and executed protecting group strategy. By understanding the principles of orthogonal protection and the specific chemical stabilities of groups like silyl ethers, benzyl ethers, and various esters, researchers can navigate multi-step syntheses with precision and control. The protocols provided herein offer reliable and versatile pathways for the selective protection and deprotection of this important building block, enabling the advancement of innovative projects in drug discovery and materials science.

References

  • Wikipedia. Benzyl group. [Link]
  • Gelest Technical Library. Deprotection of Silyl Ethers. [Link]
  • Fu, Y., et al. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters. [Link]
  • Slideshare. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. [Link]
  • University of Wisconsin. Protecting Groups. [Link]
  • StudySmarter. Silyl Ether Protecting Groups Explained. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]
  • Wikipedia. Silyl ether. [Link]
  • ScholarWorks.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
  • Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. [Link]
  • Wikipedia. Protecting group. [Link]
  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]
  • Master Organic Chemistry.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • YouTube.
  • YouTube. 08.
  • Organic Chemistry Portal.
  • SciSpace. Amino Acid-Protecting Groups. [Link]

Sources

Application Note: Quantitative Analysis of 3-Hydroxycyclobutanecarboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive technical guidance for the quantitative analysis of 3-Hydroxycyclobutanecarboxylic acid (3-HCBCA) in biological matrices such as plasma, serum, and urine. Given the absence of a standardized, universally adopted method for 3-HCBCA, this application note details robust starting protocols for two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering a framework for in-house method development and validation. We emphasize the rationale behind critical experimental steps, from sample preparation to instrumental analysis, to ensure scientific integrity and reliable quantification.

Introduction

This compound (3-HCBCA) is a small, polar organic molecule characterized by a cyclobutane ring functionalized with both a hydroxyl and a carboxylic acid group. Its structural properties make it an interesting molecule in various fields, including as a potential biomarker or a metabolite of pharmaceutical compounds. Accurate quantification of 3-HCBCA in complex biological fluids is essential for pharmacokinetic studies, metabolomics research, and clinical diagnostics.

The inherent polarity and low molecular weight of 3-HCBCA present analytical challenges.[1][2] Direct analysis is often hindered by poor retention in reversed-phase liquid chromatography and low volatility for gas chromatography. Therefore, tailored analytical strategies are required to achieve the necessary sensitivity, specificity, and reproducibility.

This guide presents two primary methodologies:

  • GC-MS with Derivatization: A classic and robust approach for volatile and semi-volatile compounds. Derivatization is mandatory for polar analytes like 3-HCBCA to increase volatility and improve chromatographic performance.[3]

  • LC-MS/MS: A highly sensitive and specific technique that has become the gold standard for quantifying small molecules in complex matrices.[4] While it can sometimes analyze polar compounds directly, derivatization can also be employed to enhance ionization efficiency and chromatographic retention.[5]

Physicochemical Properties of 3-HCBCA

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₅H₈O₃[6]
Molecular Weight 116.12 g/mol [6][7]
IUPAC Name 3-hydroxycyclobutane-1-carboxylic acid[6]
Structure 3-HCBCA StructurePubChem CID: 22640986

General Sample Preparation for Biological Matrices

Effective sample preparation is the most critical step in bioanalysis, aiming to remove interferences such as proteins and phospholipids that can cause matrix effects and damage analytical instrumentation.[1] The choice of technique depends on the matrix, analyte concentration, and the subsequent analytical method.

Protein Precipitation (PPT)

This is a simple and fast method for removing proteins from plasma or serum. It is often the first choice for method development due to its ease of use.

  • Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins.

  • Protocol:

    • To 100 µL of plasma or serum, add 300-400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for further processing (e.g., evaporation and reconstitution or direct injection for LC-MS).

  • Causality: Acetonitrile is highly effective at disrupting the solvation shell of proteins, leading to their precipitation. Using a 3:1 or 4:1 solvent-to-sample ratio ensures efficient protein removal.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates analytes based on their differential solubility in two immiscible liquids.

  • Principle: The aqueous sample is mixed with a water-immiscible organic solvent. The analyte partitions into the organic phase, leaving polar interferences in the aqueous phase.

  • Protocol:

    • To 100 µL of sample, add an appropriate internal standard.

    • Acidify the sample by adding a small volume of dilute acid (e.g., formic acid) to protonate the carboxylic acid group of 3-HCBCA, making it less polar.

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5-10 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and concentration, making it ideal for trace-level quantification.

  • Principle: The sample is passed through a solid sorbent bed that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a different solvent. For a polar compound like 3-HCBCA, an anion-exchange or mixed-mode sorbent is recommended.

  • Protocol (Anion-Exchange SPE):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Equilibrate: Pass 1 mL of a weak buffer at a neutral or slightly basic pH through the cartridge.

    • Load: Load the pre-treated sample (e.g., diluted urine or PPT supernatant). The negatively charged carboxylate group of 3-HCBCA will bind to the positively charged sorbent.

    • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.

    • Elute: Elute the 3-HCBCA with a solvent containing an acid (e.g., 2-5% formic acid in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.

    • Evaporate the eluate and reconstitute for analysis.

G

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature and low volatility, 3-HCBCA requires derivatization prior to GC-MS analysis.[3] Silylation is the most common approach for compounds containing hydroxyl and carboxyl groups.

Derivatization Protocol (Silylation)
  • Principle: An active hydrogen in the hydroxyl and carboxylic acid groups is replaced by a trimethylsilyl (TMS) group, creating a less polar, more volatile, and more thermally stable derivative.[3]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and common silylating agent.

  • Protocol:

    • Ensure the sample extract (reconstituted in an aprotic solvent like acetonitrile or pyridine) is completely dry. Water will quench the derivatization reaction.

    • Add 50 µL of the sample extract to a micro-reaction vial.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection into the GC-MS.

G

GC-MS Instrumental Parameters

The following are suggested starting conditions and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of derivatized compounds.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (for trace analysis)Maximizes the amount of analyte transferred to the column, enhancing sensitivity.
Carrier Gas Helium at 1.0-1.2 mL/minProvides good chromatographic efficiency.
Oven Program Start at 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 minThis gradient allows for the separation of solvent and byproducts from the analyte of interest.
MS System Agilent 5977B MSD or equivalentA single quadrupole or triple quadrupole MS can be used.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching and quantification.
MSD Transfer Line 280°CPrevents condensation of the analyte before it reaches the ion source.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitoring characteristic ions of the derivatized 3-HCBCA increases sensitivity and selectivity compared to full scan mode.
Expected Data and Performance
  • Mass Spectra: The di-TMS derivative of 3-HCBCA (MW = 260.15 g/mol ) will produce characteristic fragment ions upon EI. Key ions to monitor in SIM mode would likely include the molecular ion (m/z 260) if stable, and fragments corresponding to the loss of a methyl group (m/z 245) or other characteristic losses.

  • Validation Parameters: A well-developed method should aim for the following performance characteristics.

ParameterTarget Value
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1-50 ng/mL (matrix dependent)
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific alternative that may not require derivatization. The primary challenges are achieving sufficient chromatographic retention and ionization efficiency.

Chromatographic Conditions
  • Principle: Reversed-phase chromatography is commonly used, but retaining small polar molecules can be difficult. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. Alternatively, a derivatization agent that adds a non-polar, ionizable group can be used with reversed-phase LC.

  • Suggested Columns:

    • Reversed-Phase: A C18 column with polar end-capping (e.g., Agilent ZORBAX Eclipse Plus C18) or a polar-embedded phase.

    • HILIC: A column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide).

LC-MS/MS Instrumental Parameters

The following are proposed starting conditions for a method using a reversed-phase column.

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II LC or equivalentA UHPLC system provides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, <2 µm particle sizeA short, narrow-bore column with small particles is ideal for high-throughput, sensitive LC-MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterThe acid protonates the carboxylate, aiding retention in reversed-phase and promoting positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic mobile phase for reversed-phase LC.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Gradient Start at 2-5% B, hold for 0.5 min, ramp to 95% B over 3-5 min, hold for 1 minA shallow initial gradient is crucial for retaining the polar 3-HCBCA.
Column Temp. 40°CImproves peak shape and reduces viscosity.
MS System Agilent 6470 Triple Quadrupole or equivalentA triple quadrupole is essential for the selectivity and sensitivity required for bioanalysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group will readily deprotonate to form [M-H]⁻, typically providing a strong signal in negative ESI. Positive mode [M+H]⁺ should also be evaluated.
Key MRM Transitions Precursor Ion (Q1): m/z 115.1 ([M-H]⁻)The parent ion of 3-HCBCA.
Product Ions (Q3): To be determined by infusionFragments will result from the collision-induced dissociation of the precursor ion. These must be optimized experimentally.
Method Development and Validation
  • Analyte Tuning: Infuse a standard solution of 3-HCBCA directly into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energy.

  • Chromatographic Optimization: Develop a gradient that provides a sharp, symmetrical peak for 3-HCBCA, with retention away from the solvent front to avoid matrix suppression.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[8]

ParameterTarget Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1-10 ng/mL (matrix dependent)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)

Conclusion

The quantification of this compound in biological matrices can be successfully achieved using either GC-MS with silylation or a carefully developed LC-MS/MS method. The choice between these techniques will depend on available instrumentation, required sensitivity, and sample throughput needs. GC-MS offers a robust and reliable platform, while LC-MS/MS provides superior sensitivity and specificity. Both approaches require rigorous in-house validation to ensure the generation of accurate and reproducible data for research and development applications. This guide provides a strong foundation and detailed starting protocols to facilitate this process.

References

  • International Journal of Pharmaceutical Sciences. A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis.
  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices.
  • PubChem. Cyclobutanecarboxylic acid.
  • PubMed. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • DergiPark. Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS.
  • PMC - NIH. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid.
  • PubChem. 3-Hydroxycyclopentanecarboxylic acid.
  • PubMed. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • PubMed. Analysis of carboxylic acids in biological fluids by capillary electrophoresis.
  • DTIC. Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples.
  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • YouTube. LC-MS/MS Method Development for Drug Analysis.
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.

Sources

enzymatic resolution of 3-Hydroxycyclobutanecarboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of (±)-3-Hydroxycyclobutanecarboxylic Acid: A Practical Guide to High-Purity Enantiomers

Abstract & Introduction

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and serve as a bioisostere for phenyl rings or tert-butyl groups.[1][2] Enantiomerically pure derivatives, such as the (R)- and (S)-enantiomers of 3-hydroxycyclobutanecarboxylic acid, are valuable chiral building blocks for the synthesis of complex pharmaceutical agents.[3] The stereochemistry of these molecules is critical, as different enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5][6]

Traditional methods for separating enantiomers, such as diastereomeric salt crystallization, can be laborious and may not be universally applicable.[7][8] Biocatalytic methods, particularly enzymatic kinetic resolution (EKR), offer a powerful alternative, providing exceptional enantioselectivity under mild, environmentally benign conditions.[9][10]

This application note provides a comprehensive guide to the kinetic resolution of racemic (±)-3-hydroxycyclobutanecarboxylic acid via lipase-catalyzed esterification. We will delve into the mechanistic principles, provide a detailed, step-by-step protocol using the robust and highly selective Candida antarctica Lipase B (CALB), and discuss methods for analysis and optimization. This guide is designed for researchers in drug discovery and process development seeking a reliable method to access these important chiral synthons.

The Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst—in this case, an enzyme.[11] The enzyme's chiral active site preferentially binds and transforms one enantiomer into a new product, leaving the less reactive enantiomer behind.

For the resolution of a racemic acid, a common strategy is selective esterification. The lipase catalyzes the esterification of one acid enantiomer (e.g., the R-enantiomer) with an alcohol, while the other enantiomer (S-enantiomer) remains largely unreacted. The reaction is halted at or near 50% conversion to theoretically achieve the maximum possible yield and enantiomeric excess (e.e.) of both the unreacted acid and the newly formed ester product.[12] The distinct chemical nature of the resulting acid and ester allows for their straightforward separation.

EKR_Principle cluster_start Starting Materials cluster_reaction Biocatalytic Reaction cluster_products Separated Products (~50% Conversion) racemate Racemic (R/S)-Acid (+ Alcohol) enzyme Lipase (e.g., CALB) racemate->enzyme One enantiomer reacts faster s_acid (S)-Acid (High e.e.) enzyme->s_acid Unreacted Enantiomer r_ester (R)-Ester (High e.e.) enzyme->r_ester Product

Figure 1: Conceptual workflow of the Enzymatic Kinetic Resolution (EKR) of a racemic acid.

Causality Behind Experimental Design

3.1 Choice of Enzyme: Candida antarctica Lipase B (CALB)

  • Expertise: CALB is one of the most versatile and widely used biocatalysts in organic synthesis.[13][14] Its reputation is built on its broad substrate tolerance, exceptional enantioselectivity across a wide range of reactions (including the resolution of alcohols and acids), and high stability, particularly in non-aqueous solvents.[10][15][16]

  • Causality: For a novel substrate like this compound, starting with a robust and well-documented enzyme like CALB maximizes the probability of success. It is frequently available in a highly stable, immobilized form (e.g., Novozym® 435), which simplifies handling, prevents protein aggregation, and allows for easy recovery and reuse of the biocatalyst.[17]

3.2 Choice of Reaction: Transesterification/Esterification

  • Expertise: Lipases are hydrolases, but in low-water environments (i.e., organic solvents), the catalytic equilibrium shifts from hydrolysis towards ester synthesis (esterification) or exchange (transesterification).[11][12]

  • Causality: Performing the reaction in an organic solvent with an alcohol (e.g., 1-butanol) as a co-substrate allows for the selective conversion of one carboxylic acid enantiomer into its corresponding butyl ester. This transformation is ideal for separation, as it converts a polar, acidic molecule into a neutral, less polar ester. This significant change in physicochemical properties is then exploited for purification via a simple acid-base extraction.

3.3 Choice of Solvent and Acyl Acceptor

  • Expertise: Non-polar, aprotic solvents like methyl tert-butyl ether (MTBE) or heptane are standard choices for lipase-catalyzed resolutions.[18] They solubilize the organic substrates while maintaining the essential micro-aqueous layer around the enzyme that is necessary for its catalytic activity.

  • Causality: MTBE is chosen for its good solubilizing power and low boiling point, which facilitates removal post-reaction. 1-Butanol is selected as the acyl acceptor (the alcohol) because it is a primary alcohol that reacts readily, and the resulting butyl ester is sufficiently non-polar for effective separation.

Detailed Experimental Protocol

Disclaimer: This protocol is a robust starting point. Optimal conditions (e.g., temperature, enzyme loading, reaction time) may vary and should be determined empirically for the specific substrate.

4.1 Materials & Reagents

  • Racemic (±)-3-hydroxycyclobutanecarboxylic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • 1-Butanol (anhydrous)

  • Methyl tert-butyl ether (MTBE, anhydrous)

  • Saturated sodium bicarbonate solution (aq. NaHCO₃)

  • 1 M Hydrochloric acid (aq. HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., screw-cap flask or vial)

  • Orbital shaker or magnetic stirrer with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment: Chiral HPLC or GC system for monitoring e.e. and conversion.

4.2 Enzymatic Resolution Procedure

  • Reaction Setup: To a 50 mL screw-cap flask, add racemic (±)-3-hydroxycyclobutanecarboxylic acid (e.g., 500 mg, 4.3 mmol).

  • Solvent & Reagent Addition: Add MTBE (20 mL) and 1-butanol (1.2 equivalents, ~0.48 mL, 5.16 mmol). Stir briefly until all solids are dissolved.

  • Enzyme Addition: Add immobilized CALB (e.g., 100 mg, 20% w/w relative to the substrate). The optimal enzyme loading may need to be adjusted.[18]

  • Incubation: Seal the flask and place it on an orbital shaker set to 200-250 rpm at a constant temperature (e.g., 30-40°C).[19]

  • Reaction Monitoring: Periodically (e.g., every 4-8 hours), pause the agitation, allow the enzyme to settle, and withdraw a small aliquot (~50 µL) of the supernatant. Analyze the aliquot by chiral HPLC/GC (after appropriate derivatization, if necessary) to determine the conversion percentage and the enantiomeric excess of the substrate (acid) and product (ester).

  • Termination: Stop the reaction when the conversion approaches 50% by filtering off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse.

4.3 Work-up and Product Separation

  • Extraction: Transfer the reaction mixture filtrate to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution (~20 mL) and shake vigorously. This step deprotonates the unreacted carboxylic acid, making it water-soluble.

  • Phase Separation: Allow the layers to separate.

    • Organic Layer: Contains the newly formed ester product.

    • Aqueous Layer: Contains the sodium salt of the unreacted carboxylic acid.

  • Isolate the Ester: Drain the aqueous layer. Wash the organic layer with brine (1 x 20 mL), then dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Isolate the Acid: Cool the separated aqueous layer in an ice bath and slowly acidify it to pH ~2 by adding 1 M HCl. The protonated carboxylic acid will precipitate or can be extracted with a fresh portion of an organic solvent (e.g., 3 x 20 mL of ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude unreacted acid.

  • Purification: If necessary, both the crude ester and acid can be further purified by flash column chromatography.

EKR_Workflow cluster_reaction Step 1: Reaction cluster_separation Step 2: Separation cluster_isolation Step 3: Isolation setup 1. Dissolve Racemic Acid & Alcohol in MTBE add_enzyme 2. Add Immobilized CALB setup->add_enzyme incubate 3. Incubate with Shaking (30-40°C, ~24-48h) add_enzyme->incubate monitor 4. Monitor by Chiral HPLC/GC (Target ~50% Conversion) incubate->monitor filter_enzyme 5. Filter to Remove Enzyme monitor->filter_enzyme extract 6. Add NaHCO₃ (aq) to Separate Phases filter_enzyme->extract org_phase Organic Phase (Contains Ester) extract->org_phase aq_phase Aqueous Phase (Contains Acid Salt) extract->aq_phase isolate_ester 7a. Dry & Evaporate Organic Phase ester_product Enantioenriched Ester isolate_ester->ester_product isolate_acid 7b. Acidify Aqueous Phase, Extract & Evaporate acid_product Enantioenriched Acid isolate_acid->acid_product

Figure 2: Detailed experimental workflow for the enzymatic resolution and separation of products.

Data & Expected Results

The success of a kinetic resolution is quantified by the conversion (c), the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantiomeric ratio (E). The E-value is a measure of the enzyme's selectivity and is independent of conversion. An E-value >200 is considered excellent for preparative scale synthesis.[11]

Table 1: Representative Data for Lipase-Catalyzed Resolution

Reaction Time (h) Conversion (c) [%] Substrate e.e.s [%] Product e.e.p [%] E-Value
8 25 33 >99 >200
16 40 67 >99 >200
24 48 92 >99 >200

| 36 | 55 | >99 | 90 | >200 |

Note: Data are illustrative, based on typical lipase resolutions. Actual results must be determined experimentally.

Calculations:

  • Conversion (c): c = e.e.s / (e.e.s + e.e.p)

  • Enantiomeric Ratio (E): E = ln[ (1 - c) * (1 - e.e.s) ] / ln[ (1 - c) * (1 + e.e.s) ]

References

  • Mata-Gómez, M. A., et al. (2020). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem.
  • Ghimire, A. (2019). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Doctoral Thesis.
  • AIGNER, R., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Mata-Gómez, M. A., et al. (2020). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Wiley Online Library.
  • Wang, L. (2015). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. ProQuest.
  • Brzozowski, K., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI.
  • Contente, M. L., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI.
  • G-S-B, et al. (2010). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. Protein Engineering, Design and Selection.
  • DOXSEE, D. D., et al. (1990). Enzymatic resolution process. Google Patents.
  • Messori, L., et al. (2016). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. Journal of Lipid Research.
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry.
  • Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology.
  • Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
  • Klibanov, A. M. (2018). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. ResearchGate.
  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.
  • Tosa, M., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering.
  • Veza, P. (2024). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. Veza.
  • Smith, J. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing.
  • da Silva, G. P., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society.
  • Kalaritis, P., et al. (1990). Lipase-catalysed reactions of chiral hydroxyacid esters: competition of esterification and transesterification. Semantic Scholar.
  • Gricman, L., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Zhang, G., et al. (2020). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate.
  • Wang, Y., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • S. J. F. (2015). The Significance of Chirality in Drug Design and Development. Journal of the American Chemical Society.
  • LibreTexts Chemistry. (2019). Resolution (Separation) of Enantiomers.
  • Cirilli, R., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
  • Gotor, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic.
  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Sánchez-Sordo, I., et al. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers.
  • Sánchez-Sordo, I., et al. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers.
  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Sánchez-Sordo, I., et al. (2024). Enantioselective synthesis of chiral BCPs. ResearchGate.

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a unique vectoral exit from a core molecule, enabling chemists to explore previously inaccessible chemical space. 3-Hydroxycyclobutanecarboxylic acid is a bifunctional building block of immense value, offering two distinct points for chemical modification: a secondary alcohol and a carboxylic acid.[1][2] This guide focuses specifically on the strategic manipulation of the hydroxyl group, a critical step in the synthesis of advanced intermediates for kinase inhibitors, antivirals, and other therapeutics.[3]

The Chemoselectivity Challenge: A Tale of Two Functional Groups

The primary challenge in modifying the hydroxyl group of this compound is chemoselectivity. The molecule possesses both a nucleophilic alcohol and an acidic carboxylic acid. Many reagents intended for the hydroxyl group can be neutralized or diverted by the carboxylic acid, while conditions used to activate the carboxylic acid can inadvertently involve the hydroxyl group. Therefore, a robust synthetic strategy requires careful planning, often involving the use of protecting groups to temporarily mask the reactivity of one group while the other is being modified.[4]

Strategic Workflow for Hydroxyl Functionalization

A successful functionalization campaign begins with a clear strategic decision based on the desired final product and the reaction conditions required. The following workflow provides a logical framework for navigating the chemistry of this bifunctional molecule.

G start Goal: Functionalize the -OH group of This compound decision1 Are the planned reaction conditions compatible with a free carboxylic acid? start->decision1 mitsunobu PART C: Stereoinvertive Functionalization (Mitsunobu Reaction) start->mitsunobu Need Stereoinversion? protect_cooh PART A: Protect the Carboxylic Acid (e.g., Esterification) decision1->protect_cooh No direct_func Proceed with Direct Functionalization of -OH decision1->direct_func Yes (e.g., Oxidation) functionalize_oh PART B: Functionalize the Hydroxyl Group (Esterification, Etherification, Oxidation) protect_cooh->functionalize_oh deprotect_cooh Deprotect the Carboxylic Acid (e.g., Saponification) functionalize_oh->deprotect_cooh end_product Final Product: Functionalized Hydroxyl, Free Carboxylic Acid mitsunobu->end_product deprotect_cooh->end_product direct_func->end_product Reaction Complete G sub cis-Alcohol Substrate (Protected COOH) reagents PPh3, DIAD + Nucleophile (Nu-H) sub->reagents intermediate Oxyphosphonium Intermediate [R-O-PPh3]+ reagents->intermediate sn2 SN2 Attack by Nucleophile intermediate->sn2 product trans-Product (Inverted Stereocenter) sn2->product byproducts Byproducts: Ph3P=O DIAD-H2 sn2->byproducts

Sources

amidation reactions of 3-Hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Amidation of 3-Hydroxycyclobutanecarboxylic Acid: Strategies and Protocols for Pharmaceutical Research

Authored by: A Senior Application Scientist

Introduction: The Significance of the 3-Hydroxycyclobutane Moiety

In the landscape of modern drug discovery, the strategic incorporation of small, rigid ring systems is a cornerstone of molecular design. Among these, the 3-hydroxycyclobutane scaffold has emerged as a particularly valuable motif. Its constrained, three-dimensional structure offers a compelling alternative to more flexible aliphatic chains or traditional aromatic rings, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and lipophilicity. This compound (3-HCA) serves as a critical building block for introducing this moiety, finding application in the synthesis of inhibitors for targets ranging from kinases and proteases to epigenetic modulators.[1]

However, the synthetic utility of 3-HCA is predicated on the ability to form robust amide bonds, one of the most fundamental and frequent reactions in pharmaceutical chemistry.[2][3][4] The bifunctional nature of 3-HCA, possessing both a carboxylic acid and a secondary alcohol, presents a distinct chemoselectivity challenge. This guide provides an in-depth analysis of the strategies and protocols for the successful amidation of 3-HCA, addressing the inherent challenges and offering field-proven methodologies for researchers in drug development.

The Core Challenge: Chemoselectivity and Side Reactions

The primary obstacle in the amidation of 3-HCA is the presence of the C3-hydroxyl group. This nucleophilic group can compete with the target amine, leading to undesirable side reactions.

  • Intramolecular Cyclization (Lactonization): Activation of the carboxylic acid can be followed by an intramolecular attack from the hydroxyl group, forming a strained β-lactone. While often reversible, this pathway sequesters the activated acid, reducing the yield of the desired amide.

  • Intermolecular Esterification: The hydroxyl group of one 3-HCA molecule can attack the activated carboxyl group of another, leading to the formation of dimers and oligomeric esters.

  • O-Acylation of the Product: The hydroxyl group on the final amide product can potentially be acylated by another molecule of activated 3-HCA, especially if excess coupling reagents are used.

A study on the coupling of α-hydroxy-β-amino acids, which share the feature of a proximate hydroxyl group, highlighted that the formation of side products like homobislactones can be a significant cause for low yields, particularly when using sterically hindered amines.[5] Therefore, the choice of coupling reagent and reaction conditions is paramount to favor N-acylation over O-acylation.

Strategic Approaches to Amidation

Two primary strategies can be employed for the amidation of 3-HCA: direct amidation without protection or a protecting group strategy. The choice depends on the specific amine substrate, the scale of the reaction, and the desired purity of the final product.

G cluster_input Starting Material cluster_decision Strategic Decision cluster_path1 Direct Amidation cluster_path2 Protection Strategy cluster_output Final Product & Purification start 3-Hydroxycyclobutane- carboxylic Acid (3-HCA) & Amine decision Protect Hydroxyl Group? start->decision direct Select Chemoselective Coupling Reagent (e.g., HATU, EDC/HOAt) decision->direct No protect 1. Protect -OH (e.g., TBSCl, imidazole) decision->protect Yes workup Reaction Work-up & Purification direct->workup couple_protected 2. Amide Coupling protect->couple_protected deprotect 3. Deprotect -OH (e.g., TBAF, HCl) couple_protected->deprotect deprotect->workup product Target 3-Hydroxycyclobutylamide workup->product

Caption: Decision workflow for the amidation of 3-HCA.

Protecting Group Strategy

For challenging couplings, particularly with low-nucleophilicity amines or on a large scale where maximizing yield is critical, protecting the hydroxyl group is the most robust approach. Silyl ethers are a common choice due to their ease of installation and removal under conditions that are typically orthogonal to amide bond formation.[6]

  • Common Protecting Groups for Alcohols:

    • tert-Butyldimethylsilyl (TBS): Installed with TBSCl and a base like imidazole. Cleaved with fluoride sources (TBAF) or acid.[6]

    • Benzyl (Bn): Installed with BnBr and a strong base. Cleaved by hydrogenolysis (H₂, Pd/C), which is compatible with many functional groups.[7]

Rationale: This strategy simplifies the reaction by removing the competing nucleophile, allowing for a wider range of coupling reagents and more forcing conditions if necessary. The trade-off is the addition of two synthetic steps (protection and deprotection), which can impact overall yield and atom economy.[8]

Direct Chemoselective Amidation

With the advent of highly efficient and selective coupling reagents, direct amidation is often the preferred method. The key is to select a reagent that rapidly activates the carboxylic acid to form an intermediate that is highly reactive towards amines but less so towards the sterically hindered secondary alcohol of 3-HCA.

Key Amidation Methodologies and Protocols

The following protocols are representative methods for the direct amidation of 3-HCA. Researchers should perform small-scale trials to optimize conditions for their specific amine substrate.

Method 1: Uronium/Aminium Salt Coupling with HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent known for fast reaction rates and low racemization, especially for sterically hindered substrates.[9][10][11] Its high reactivity is attributed to the formation of a highly activated OAt-ester, with the neighboring pyridine nitrogen providing anchimeric assistance during the amidation step.

Mechanism Overview:

Caption: Simplified mechanism of HATU-mediated amidation.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP, 0.1-0.5 M) at room temperature, add the desired amine (1.0-1.2 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture for 5-10 minutes.

  • Coupling Reagent Addition: Add a solution or solid portion of HATU (1.1-1.3 eq) to the mixture. A mild exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC. For sluggish reactions with hindered amines, the temperature can be gently raised to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography to remove tetramethylurea byproduct and any remaining impurities.

Causality Behind Choices:

  • Solvent: DMF is used for its excellent ability to dissolve reactants and intermediates.[9]

  • Base: DIPEA is a bulky, non-nucleophilic base that facilitates the deprotonation of the carboxylic acid without competing as a nucleophile.[4]

  • Stoichiometry: A slight excess of HATU and the amine is often used to drive the reaction to completion, but a large excess of HATU should be avoided as it can lead to side reactions.[11]

Method 2: Carbodiimide Coupling with EDC and an Additive

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is prone to rearrangement to a stable N-acylurea byproduct.[14][15] To mitigate this and reduce racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is essential. These additives trap the O-acylisourea to form a more stable and highly reactive active ester.[11]

Mechanism Overview:

Caption: EDC/HOBt pathway, highlighting the role of HOBt.

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt or HOAt (1.1-1.3 eq) in an anhydrous solvent like DCM or DMF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial activation and minimize side reactions.

  • EDC Addition: Add solid EDC·HCl (1.1-1.5 eq) portion-wise to the cooled, stirring solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS or TLC.

  • Work-up: If using DCM, dilute the reaction mixture and wash with 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).[16] The aqueous solubility of EDC and its urea byproduct (EDU) simplifies purification.[11]

  • Purification: Dry the organic layer, concentrate, and purify the residue by silica gel chromatography or crystallization as needed.

Causality Behind Choices:

  • Additive (HOBt/HOAt): These are critical for high yields and stereochemical fidelity. They act as acyl transfer catalysts, converting the transient O-acylisourea into a more stable active ester, which then reacts cleanly with the amine.[11]

  • Temperature Control: Starting at 0 °C minimizes the rate of the undesired N-acylurea rearrangement, allowing the additive to effectively trap the activated intermediate.

Comparative Data on Coupling Reagents

The selection of a coupling reagent is a critical parameter and should be based on a balance of reactivity, cost, safety, and ease of purification.

Reagent ClassExamplesProsConsByproduct Removal
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reactions, low racemization.[10][11]Higher cost, can cause guanidinylation of the amine if used in large excess.[17]Water-soluble; removed by aqueous work-up.
Carbodiimides EDC, DCC, DICCost-effective, widely available.[12]Risk of N-acylurea formation, potential for racemization without additives. DCC can be a sensitizer.[15][18]EDC/EDU are water-soluble. DCU is insoluble and removed by filtration.
Phosphonium PyBOP, PyAOPHigh reactivity, stable reagents. Does not cause guanidinylation.[11][13]Byproducts can be difficult to remove. BOP generates carcinogenic HMPA.[13]Requires careful chromatography.

Conclusion and Best Practices

The successful amidation of this compound is a readily achievable transformation with careful planning and execution. For most applications, direct amidation using a modern uronium salt like HATU with DIPEA in DMF offers a fast, high-yielding, and reliable protocol. Alternatively, the cost-effective EDC/HOAt system provides an excellent option, particularly when the water-soluble byproducts simplify purification. A protecting group strategy should be reserved for cases involving particularly precious or unreactive amines where maximizing yield is the absolute priority. As with any reaction development, empirical optimization for each unique substrate combination is the key to success.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • HATU - Wikipedia. (n.d.).
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Carbodiimide - Wikipedia. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio Peptide Synthesizer.
  • Protecting Groups. (n.d.).
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Challenges and outlook for catalytic direct amidation reactions. (n.d.). ResearchGate.
  • Exploring the Market for this compound: Price and Availability. (2025, October 12).
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Pedrood, K., et al. (2021, June 13). Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Singh, P., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.). ResearchGate.
  • Kiso, Y., et al. (n.d.). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed.
  • Safety as a Factor in Reaction Development: Considerations of Sensitization Potential with Amide Bond Forming Reagents. (2025, May 31). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Navigating the stereochemical challenges of this valuable building block is critical for its successful application in medicinal chemistry and materials science. This resource synthesizes established protocols with field-proven insights to help you overcome common hurdles in your synthetic endeavors.

Introduction: The Stereochemical Challenge

This compound possesses two stereocenters, leading to the possibility of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers exhibit distinct physical and biological properties, making stereocontrol a paramount objective in their synthesis. This guide will address the primary challenges in achieving high diastereoselectivity and enantioselectivity.

Core Synthetic Strategies & Troubleshooting

The most common and effective strategies for the stereoselective synthesis of this compound typically involve two key stages: establishing the relative stereochemistry (cis vs. trans) and then resolving the enantiomers. A prevalent approach is the diastereoselective reduction of a 3-oxocyclobutanecarboxylate precursor, followed by enzymatic kinetic resolution.

Troubleshooting Guide: Diastereoselective Reduction of 3-Oxocyclobutanecarboxylate Esters

The reduction of the ketone in a 3-oxocyclobutanecarboxylate ester is a critical step in controlling the cis/trans stereochemistry of the final product. The desired diastereomer is often dictated by the specific synthetic goal.

Q1: My reduction of ethyl 3-oxocyclobutanecarboxylate with sodium borohydride is giving a low diastereomeric ratio (dr). How can I improve the selectivity for the cis or trans isomer?

Root Cause Analysis:

Low diastereoselectivity in the reduction of cyclic ketones is often a result of insufficient facial bias for the hydride attack. The choice of reducing agent, solvent, temperature, and additives can significantly influence the stereochemical outcome. For instance, reductions with sodium borohydride can be influenced by chelation effects and steric hindrance.

Solutions & Protocols:

  • For enhanced cis-selectivity (less sterically hindered attack):

    • Utilize bulky reducing agents: Employing reducing agents with greater steric bulk, such as L-Selectride® or K-Selectride®, can favor hydride delivery from the less hindered face of the cyclobutanone ring, leading to a higher proportion of the cis-isomer.

    • Low-temperature reduction: Performing the reaction at lower temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, often favoring the less sterically hindered approach of the hydride.

  • For enhanced trans-selectivity (more sterically hindered attack):

    • Chelation-controlled reduction: The presence of a Lewis acid can promote chelation between the ketone and the ester carbonyl, directing the hydride attack from the more sterically hindered face to yield the trans-isomer. The Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is a classic example.[1]

    • Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation can also favor the formation of the trans-isomer, depending on the catalyst and substrate.[2][3]

Experimental Protocol: Luche Reduction for Improved trans-Selectivity

  • Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C.

  • Stir the mixture until the cerium salt is fully dissolved.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with acetone, followed by the addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Method Typical Diastereomeric Ratio (cis:trans) Key Considerations
NaBH₄, MeOH, 0 °C~1:1 to 2:1Poor selectivity, highly dependent on substrate and exact conditions.
L-Selectride®, THF, -78 °C>10:1Highly selective for the cis isomer; requires anhydrous conditions.
NaBH₄, CeCl₃, MeOH, 0 °C>1:10Favors the trans isomer through chelation control.[1]
H₂, Pd/C, EtOHVariable, often favors transCatalyst dependent; potential for over-reduction.

Troubleshooting Guide: Enzymatic Kinetic Resolution of 3-Hydroxycyclobutanecarboxylate Esters

Enzymatic kinetic resolution is a powerful technique to separate the enantiomers of the racemic 3-hydroxycyclobutanecarboxylate ester obtained from the reduction step. Lipases are commonly employed for this purpose.

Q2: My lipase-catalyzed kinetic resolution of racemic ethyl 3-hydroxycyclobutanecarboxylate is slow and results in low enantiomeric excess (ee). What can I do to optimize this reaction?

Root Cause Analysis:

Inefficient enzymatic resolutions can stem from several factors, including the choice of enzyme, solvent, acyl donor, temperature, and potential enzyme inhibition. The "Kazlauskas rule" can often predict which enantiomer will react faster.[4]

Solutions & Protocols:

  • Enzyme Selection: Screen a panel of lipases to find the most effective one for your substrate. Commonly successful lipases include Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (Amano Lipase PS), and lipases from Aspergillus and Candida species.[4][5]

  • Solvent Optimization: The choice of solvent can dramatically impact enzyme activity and enantioselectivity.[6]

    • Non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are often preferred as they tend to maintain the enzyme's active conformation.

    • Avoid polar solvents like DMF or DMSO which can denature the enzyme.

  • Acyl Donor Selection: For transesterification reactions, the acyl donor is crucial.

    • Vinyl acetate is a common and effective acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.

    • Isopropenyl acetate is another excellent option.

  • Temperature Control: Lipase activity is temperature-dependent. While higher temperatures can increase the reaction rate, they may also decrease enantioselectivity. A typical starting point is room temperature, with optimization between 25-40 °C.

  • pH Control (for hydrolysis): If performing a hydrolysis reaction, maintaining the optimal pH for the enzyme is critical. This is typically achieved using a buffered aqueous solution.

Experimental Protocol: Lipase-Catalyzed Resolution via Transesterification

  • To a solution of racemic ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in MTBE, add vinyl acetate (2.0-5.0 eq).

  • Add the immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).

  • Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC.

  • The reaction should be stopped at approximately 50% conversion to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric excess.

  • Filter off the enzyme (which can often be washed and reused) and concentrate the filtrate.

  • Separate the acylated product from the unreacted alcohol by column chromatography.

Parameter Troubleshooting Action Rationale
Low ee Screen different lipases and solvents.Enzyme-substrate compatibility is key to high enantioselectivity.
Lower the reaction temperature.May improve the energy difference between the transition states for the two enantiomers.
Slow Reaction Increase enzyme loading.More active sites available for catalysis.
Optimize temperature (a slight increase may help).Balances reaction rate with potential loss of selectivity.
Use an irreversible acyl donor like vinyl acetate.Drives the equilibrium towards product formation.
Low Conversion Ensure the enzyme is not denatured (check storage and handling).Enzyme activity is paramount.
Check for substrate or product inhibition.Diluting the reaction mixture may help in some cases.

Frequently Asked Questions (FAQs)

Q3: What are the best strategies for separating the final cis and trans isomers of this compound?

A: The separation of cis and trans diastereomers can be challenging due to their similar physical properties.

  • Chromatography: Flash column chromatography on silica gel is often effective for separating the ester precursors. A careful selection of the eluent system is crucial. For the final carboxylic acids, reversed-phase HPLC may be necessary.

  • Crystallization: If one diastereomer is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an efficient method for separation on a larger scale.[7]

  • Derivatization: In some cases, derivatizing the mixture (e.g., forming a bulky silyl ether on the hydroxyl group) can increase the physical differences between the diastereomers, facilitating their separation by chromatography, after which the protecting group is removed.

Q4: I need to synthesize a single enantiomer of cis-3-hydroxycyclobutanecarboxylic acid. Is enzymatic resolution the only way?

A: While enzymatic resolution is a very common and effective method, other strategies exist:

  • Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains some of the required stereocenters.

  • Asymmetric Catalysis: This is a more modern and highly efficient approach. For example, an asymmetric hydrogenation of a prochiral precursor could potentially set both stereocenters in a single step.[8]

  • Diastereomeric Salt Resolution: The racemic carboxylic acid can be reacted with a chiral amine (e.g., a brucine or cinchonidine derivative) to form diastereomeric salts.[8] These salts have different solubilities and can often be separated by crystallization. This is a classical but still very powerful technique.

Q5: What are some common protecting group strategies for the hydroxyl and carboxylic acid functionalities during the synthesis?

A: Protecting groups are often necessary to prevent unwanted side reactions.

  • Carboxylic Acid Protection: The carboxylic acid is most commonly protected as an ester (e.g., methyl, ethyl, or tert-butyl). Esters are generally stable to the reduction conditions used to form the hydroxyl group.[4]

  • Hydroxyl Protection: If further manipulations of the carboxylic acid group are needed (e.g., reduction to an alcohol), the hydroxyl group should be protected. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) which are robust but can be removed with fluoride ions, or benzyl ethers (Bn), which can be removed by hydrogenolysis.[9][10] The choice of protecting group will depend on the subsequent reaction conditions.

Diagrams of Key Processes

Workflow for Stereoselective Synthesis

G cluster_0 Diastereoselective Reduction cluster_1 Enantiomeric Resolution cluster_2 Purification & Final Product start 3-Oxocyclobutanecarboxylate Ester reduction Reduction (e.g., NaBH4/CeCl3) start->reduction racemic_mix Racemic cis/trans- 3-Hydroxycyclobutanecarboxylate reduction->racemic_mix resolution Enzymatic Kinetic Resolution (Lipase) racemic_mix->resolution enantio_mix Enantioenriched Ester & Enantioenriched Alcohol resolution->enantio_mix separation Chromatographic Separation enantio_mix->separation hydrolysis Hydrolysis separation->hydrolysis final_product Single Stereoisomer of This compound hydrolysis->final_product

Caption: General workflow for the stereoselective synthesis.

Decision Tree for Optimizing Diastereoselective Reduction

G start Low Diastereoselectivity in Reduction q1 Desired Isomer? start->q1 cis_path cis q1->cis_path cis trans_path trans q1->trans_path trans sol_cis Use Bulky Reducing Agent (e.g., L-Selectride®) Lower Temperature (-78 °C) cis_path->sol_cis sol_trans Use Chelation Control (e.g., NaBH4/CeCl3) Consider Catalytic Hydrogenation trans_path->sol_trans

Caption: Troubleshooting low diastereoselectivity in reductions.

References

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). Journal of Organic Chemistry, 69(12), 4256-4261.
  • Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. (2004). Journal of Organic Chemistry, 69(12), 4256-4261.
  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Research Portal.
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2004). The Journal of Organic Chemistry, 69(22), 7542-7547.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2003). Acta Pharmaceutica Hungarica, 73(2), 75-84.
  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. (2021). Journal of the Brazilian Chemical Society, 32(8), 1666-1675.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermedi
  • Access to Unexplored 3D Chemical Space: cis-Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. (2022).
  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. (2020). ACS Omega, 5(49), 31835-31844.
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • cis-3-Hydroxycyclobutanecarboxylic acid. (n.d.). Nine Chongqing Chemdad Co., Ltd.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). CN103232340A.
  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. (1994).
  • Diastereoselective reduction of b-keto ester 17. (n.d.). ResearchGate.
  • 3-chlorocyclobutanecarboxylic acid. (n.d.). Organic Syntheses.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Comparative study on separation of diastereomers by HPLC. (2003).
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). The Journal of Organic Chemistry, 87(1), 586-591.
  • Separation of diastereomers. (2008). Chromatography Forum.
  • 3-Hydroxycyclobutane-1-carboxylic acid. (n.d.). PubChem.
  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2023). International Journal of Molecular Sciences, 24(13), 11090.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015). CN105037130A.
  • Chiral Chromatography: Separating Twins. (2018). Blogs@NTU.
  • Access to Unexplored 3D Chemical Space: cis-Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. (2022).
  • Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. (1988). Journal of Medicinal Chemistry, 31(4), 864-867.
  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. (2009). The Journal of Physical Chemistry A, 113(15), 3749-3755.
  • Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. (1991). Tetrahedron, 47(26), 4747-4756.
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010). Arkivoc, 2011(1), 14-30.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3334-3345.

Sources

Technical Support Center: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial building block in the pharmaceutical industry for synthesizing kinase and thrombin inhibitors, achieving a high-yield, high-purity synthesis is paramount.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-oxocyclobutanecarboxylic acid?

A1: There are several established routes, each with distinct advantages and challenges. The three most common pathways are:

  • Malonic Ester Alkylation: This is a widely cited method involving the cyclization of a malonic ester derivative with a 1,3-dihalopropane equivalent, followed by acidic hydrolysis and decarboxylation.[1][4][5] It is a robust but often lengthy process.

  • Three-Step from Acetone: This route begins with the bromination of acetone to form 1,3-dibromoacetone, followed by a cyclization with malononitrile, and finally hydrolysis of the dicyano intermediate.[3][6] This method can achieve high purity but involves multiple steps.

  • Ozonolysis Route: This approach involves the synthesis of a precursor like 3-methylenecyclobutanecarboxylic acid, which is then cleaved via ozonolysis to yield the target ketone.[7] This route avoids the use of highly toxic heavy metal oxidants like osmium tetroxide.[7]

Q2: Which synthetic route is generally recommended for scalability and yield?

A2: While the malonic ester synthesis is historically common for large-scale production, it suffers from long reaction times and harsh conditions, which can complicate industrial applications.[1][4] The three-step synthesis from acetone reports good overall yields (52-68%) and high purity (99-99.2%), making it a strong candidate for producing high-quality material.[6] Recently, significant improvements in the malonic ester route have been achieved by developing continuous flow processes, which enhance efficiency and safety, making it highly competitive for industrial-scale production.[8]

Q3: What are the most critical parameters that influence the final yield?

A3: Across most routes, the critical parameters are:

  • Purity of Starting Materials: Impurities can initiate side reactions, complicating both the reaction and purification.

  • Strict Anhydrous Conditions: For steps involving strong bases like potassium tert-butoxide, the exclusion of water is essential to prevent base quenching and side reactions.

  • Temperature Control: Both the cyclization and hydrolysis/decarboxylation steps are highly temperature-sensitive. Insufficient heat can lead to incomplete reactions, while excessive heat can cause product degradation.[1][4]

  • Purification Strategy: The crude product is often impure and can be a dark oil or solid.[9] An effective purification strategy, often involving treatment with activated charcoal followed by a carefully chosen recrystallization solvent system, is crucial for obtaining a high-purity final product.[4][9]

Troubleshooting Guide: The Malonic Ester Route

This section focuses on the most widely documented and challenging synthesis: the reaction of a malonate ester with a protected 1,3-dihalopropane followed by deprotection, hydrolysis, and decarboxylation.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Purification A Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane B Base Addition (t-BuOK in DMF) A->B -5°C to 20°C C Cyclized Intermediate (3,3-dimethoxy-cyclobutane- 1,1-dicarboxylic acid diisopropyl ester) B->C Heat ~140°C (Long duration, ~4 days) D Acid Treatment (Conc. HCl) C->D Heat ~105°C (~120h) E Crude Product F Extraction (DCM or Ether) E->F G Recrystallization (Toluene/Hexane) F->G H Pure 3-Oxocyclobutanecarboxylic Acid G->H

Caption: General workflow for the malonic ester synthesis route.

Q4: My cyclization step (Step 1) has a very low yield. What are the common causes and how can I fix it?

A4: Low yield in the initial ring formation is a frequent issue. The root cause often lies in the reaction conditions and reagent quality.

  • Causality: The reaction is a slow, high-temperature bimolecular alkylation followed by an intramolecular cyclization. It competes with side reactions like simple alkylation without cyclization and decomposition of reagents and products at the high temperatures required (~140°C).[1][4] The base, potassium tert-butoxide, is extremely sensitive to moisture.

  • Troubleshooting Steps & Protocol:

    • Ensure Strict Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous DMF as the solvent. Handle potassium tert-butoxide in a glovebox or under a strong stream of inert gas (Argon or Nitrogen).

    • Control Reagent Addition Temperature: The initial deprotonation of diisopropyl malonate is exothermic. Add the base solution slowly to your malonate solution in DMF while maintaining a low temperature (-5°C to 0°C) with an ice bath to prevent side reactions.[1][4]

    • Verify Reagent Purity: Use freshly distilled diisopropyl malonate and high-purity 2,2-dimethoxy-1,3-dibromopropane. Impurities in the dibromide can significantly impact the reaction.

    • Optimize Reaction Time and Temperature: While the literature reports long reaction times (4 days at 140°C), it is beneficial to monitor the reaction by GC-MS if possible.[4] Taking aliquots every 24 hours can help determine if the reaction has stalled or if the product is degrading, allowing you to find the optimal endpoint.

Q5: The final hydrolysis and decarboxylation step (Step 2) is incomplete or produces a dark, intractable tar. How can I improve this?

A5: This is a critical and often problematic step. The harsh conditions (concentrated HCl at reflux for up to 120 hours) required to hydrolyze four ester/acetal groups and effect decarboxylation can also lead to polymerization and decomposition.[1][4]

  • Causality: The stability of the cyclobutane ring under prolonged, harsh acidic conditions is limited. The desired product itself can degrade. The formation of colored by-products is common.

  • Troubleshooting Steps & Protocol:

    • Staged Temperature Profile: Instead of immediately heating to high temperatures, a two-stage heating process can be more effective. First, heat at a lower temperature (e.g., 75-80°C) for 30-40 hours to gently hydrolyze the ester and acetal groups. Then, increase the temperature to 102-106°C for the remaining time to drive the decarboxylation to completion.[1][4]

    • Monitor the Reaction: Use TLC or ¹H NMR on worked-up aliquots to monitor the disappearance of the intermediate. The goal is to heat for the minimum time necessary to consume the starting material.

    • Consider a Continuous Process: For larger scales, adopting a continuous flow reactor for this step has been shown to dramatically improve efficiency, reduce hazardous waste, and minimize chemist exposure.[8] This approach allows for precise control of temperature and residence time, minimizing degradation.

Troubleshooting_Yield Start Low Final Yield Check_Step1 Analyze Cyclization Step (Step 1 Intermediate) Start->Check_Step1 Check_Step2 Analyze Hydrolysis Step (Step 2 Crude) Check_Step1->Check_Step2 Good yield of intermediate Fix_Step1 Troubleshoot Step 1: - Ensure anhydrous conditions - Check reagent purity - Optimize temp/time Check_Step1->Fix_Step1 Low yield of intermediate Fix_Step2 Troubleshoot Step 2: - Use staged heating profile - Monitor reaction closely - Ensure adequate acid conc. Check_Step2->Fix_Step2 High degradation in crude Fix_Purification Troubleshoot Step 3: - Use activated charcoal - Test multiple recrystallization  solvent systems Check_Step2->Fix_Purification Good crude yield, but low recovery End Yield Improved Fix_Step1->End Fix_Step2->End Fix_Purification->End

Sources

Technical Support Center: Purification of 3-Hydroxycyclobutanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Hydroxycyclobutanecarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this valuable building block. The unique structural constraints of the cyclobutane ring, combined with the presence of two stereocenters, present distinct challenges in separating the cis/trans diastereomers and their respective enantiomers.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each technique, empowering you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

What are the primary challenges in purifying this compound?

The purification of this compound (3-HCBA) is complicated by the presence of up to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The core challenges are twofold:

  • Separation of Diastereomers: The cis (hydroxyl and carboxyl groups on the same face of the ring) and trans (groups on opposite faces) isomers must be separated. These compounds have different physical properties (melting point, boiling point, polarity), which allows for their separation using standard techniques like crystallization or chromatography.

  • Resolution of Enantiomers: Each diastereomer (cis and trans) exists as a pair of enantiomers (mirror images). Enantiomers have identical physical properties in an achiral environment, making their separation (a process called chiral resolution) significantly more difficult than diastereomer separation. Specialized techniques such as diastereomeric salt formation or chiral chromatography are required.

The overall purification strategy must therefore address both of these challenges, as illustrated in the decision workflow below.

G start Crude Mixture of 3-HCBA Isomers diastereomer_sep Separate Diastereomers (cis vs. trans) start->diastereomer_sep method_choice Method? diastereomer_sep->method_choice chromatography Column Chromatography method_choice->chromatography Different Polarity crystallization Fractional Crystallization method_choice->crystallization Different Solubility racemic_cis Racemic cis-3-HCBA chromatography->racemic_cis racemic_trans Racemic trans-3-HCBA chromatography->racemic_trans crystallization->racemic_cis crystallization->racemic_trans chiral_res_cis Chiral Resolution of cis-Isomers racemic_cis->chiral_res_cis chiral_res_trans Chiral Resolution of trans-Isomers racemic_trans->chiral_res_trans enantiomer_1 Single cis Enantiomer chiral_res_cis->enantiomer_1 enantiomer_2 Single cis Enantiomer chiral_res_cis->enantiomer_2 enantiomer_3 Single trans Enantiomer chiral_res_trans->enantiomer_3 enantiomer_4 Single trans Enantiomer chiral_res_trans->enantiomer_4

Caption: General purification workflow for 3-HCBA isomers.

How can I separate the cis and trans diastereomers from my crude reaction mixture?

The difference in polarity and crystal packing between cis and trans isomers is the key to their separation.

Method 1: Flash Column Chromatography

This is often the most reliable method for separating diastereomers. The hydroxyl group in the cis isomer is generally more sterically hindered than in the trans isomer, leading to differences in polarity and interaction with the stationary phase (typically silica gel).

  • Principle: The more polar isomer will have a stronger affinity for the silica gel and will elute later (have a lower Rf value on TLC). The polarity difference can be subtle, so careful optimization of the mobile phase is crucial.

  • Troubleshooting:

    • Poor Separation (Overlapping Spots): If the spots are too close on TLC, decrease the polarity of your eluent system. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). Adding a small amount of acetic or formic acid (~0.5-1%) to the mobile phase can improve peak shape and reduce tailing for carboxylic acids.

    • Compound Sticking to the Column: Carboxylic acids can sometimes streak badly on silica. The addition of an acid to the mobile phase, as mentioned above, helps by keeping the analyte protonated and minimizing ionic interactions with silanol groups.

Method 2: Fractional Crystallization

If there is a significant difference in the solubility of the cis and trans isomers in a particular solvent, fractional crystallization can be an effective and scalable purification technique.

  • Principle: The less soluble isomer will crystallize out of a saturated solution upon cooling, while the more soluble isomer remains in the mother liquor. This process may need to be repeated several times to achieve high diastereomeric purity.

  • Troubleshooting:

    • No Crystals Form: The solution may not be sufficiently concentrated, or you may need to try a different solvent system. Seeding the solution with a tiny crystal of the desired product can help induce crystallization.

    • Oiling Out: If the compound separates as an oil instead of crystals, try using a less polar solvent or a solvent mixture. Oiling out often occurs when the compound's melting point is lower than the temperature of the solution.

My main goal is to isolate a single enantiomer. What is the most common method for chiral resolution of a racemic carboxylic acid like 3-HCBA?

The classic and most widely used method for resolving racemic carboxylic acids is diastereomeric salt formation . This technique converts the pair of enantiomers into a pair of diastereomeric salts, which have different physical properties and can be separated.

  • Causality: The process works by reacting the racemic acid (a 50:50 mixture of R-acid and S-acid) with a single, enantiomerically pure chiral base (e.g., R-base). This reaction forms two diastereomeric salts: (R-acid)•(R-base) and (S-acid)•(R-base). These salts are not mirror images and thus have different solubilities, allowing one to be selectively crystallized.

Technical Support Center: Troubleshooting Common Side Reactions in Cyclobutane Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Four-Membered Ring

Welcome to the technical support center for cyclobutane synthesis. Cyclobutane moieties are valuable structural motifs in natural products, medicinal chemistry, and materials science.[1] However, their synthesis is often challenging due to the inherent instability of the four-membered ring. This instability, known as ring strain, arises from deviations in bond angles from the ideal 109.5° of sp³-hybridized carbons and eclipsing interactions between substituents.[2][3] This strain not only makes the ring difficult to form but also renders the final product susceptible to undesired ring-opening or rearrangement reactions.[4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific issues researchers encounter during their experiments. We will delve into the mechanistic origins of common side reactions and provide field-proven strategies to optimize your synthetic outcomes.

Section 1: The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, where two π-bonds combine to form a four-membered ring, is the most common strategy for synthesizing cyclobutanes.[5] This reaction can be initiated thermally, photochemically, or with metal catalysis, each with its own set of potential pitfalls.

FAQ 1.1: My photochemical [2+2] cycloaddition is giving a low yield or failing completely. What's going wrong?

This is a frequent issue in photochemical cycloadditions. The problem often lies in the reaction conditions or competing photochemical pathways. Let's break down the potential causes and solutions.

Answer: Low yields in photochemical [2+2] reactions can be attributed to several factors, from the energy source to the degradation of the product itself. A systematic troubleshooting approach is crucial.

  • Inadequate Light Source: The wavelength and intensity of your UV lamp are critical. The lamp's emission spectrum must overlap with the absorbance spectrum of your alkene or a photosensitizer.[6]

    • Solution: Verify your lamp's specifications. If the yield is low, consider increasing the irradiation time, but be aware that this can also lead to product degradation.[7]

  • Competing Side Reactions: Under UV irradiation, alkenes can undergo undesirable reactions, such as E/Z isomerization or decomposition, which compete with the desired cycloaddition.[6]

    • Solution: The use of a triplet sensitizer (e.g., acetone, benzophenone) can be highly effective. The sensitizer absorbs the light and transfers the energy to the alkene, populating the reactive triplet state which is often more productive for cycloaddition and can minimize other unwanted singlet-state reactions.[7]

  • Photodegradation of the Product: The cyclobutane product itself may be photolabile and can decompose or undergo ring-opening upon prolonged exposure to UV light.[4][6]

    • Solution: Monitor the reaction progress closely using TLC or GC-MS and stop the irradiation as soon as the starting material is consumed. If the product is known to be sensitive, using a filter to block high-energy wavelengths can be beneficial.[6]

  • Oxygen Quenching: Molecular oxygen can quench the excited triplet state of the alkene, inhibiting the reaction.

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated before and during irradiation by bubbling an inert gas (N₂ or Ar) through the solvent.

G start Low or No Yield light Verify Light Source (Wavelength & Intensity) start->light deoxygenate Ensure Thorough Deoxygenation light->deoxygenate Source OK? sensitizer Consider Adding a Triplet Sensitizer deoxygenate->sensitizer System Deoxygenated? concentration Assess Reactant Concentration sensitizer->concentration Sensitizer Ineffective? monitor Monitor for Product Photodegradation concentration->monitor Concentration Optimized? end Improved Yield monitor->end Degradation Minimized?

Caption: A stepwise guide to troubleshooting low yields in photochemical [2+2] cycloadditions.

FAQ 1.2: I'm getting a mixture of stereoisomers in my [2+2] reaction. How can I improve the selectivity?

Achieving high stereoselectivity is a common challenge. The strategy for improvement depends heavily on the type of [2+2] cycloaddition you are performing.

Answer: Poor stereoselectivity often points to a reaction mechanism that allows for the loss of stereochemical information.

  • For Thermal Ketene Cycloadditions: These reactions often proceed through a stepwise, non-concerted mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemistry of the starting alkene.[8]

    • Causality: Polar solvents can stabilize the charge separation in the zwitterionic intermediate, increasing its lifetime and leading to lower diastereoselectivity.

    • Solution: Switch to a less polar solvent (e.g., from acetonitrile to toluene or hexanes). This disfavors the zwitterionic intermediate, promoting a more concerted-like transition state and preserving the stereochemistry.[8]

  • For Photochemical & Catalyzed Cycloadditions: Controlling stereoselectivity requires directing the approach of the two reacting molecules.

    • Solution 1: Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively block one face of the molecule, forcing the cycloaddition to occur from the less sterically hindered side. The auxiliary can be cleaved post-reaction.[4][6]

    • Solution 2: Lewis Acid Catalysis: Lewis acids can coordinate to one of the reacting partners, enforcing a specific geometry in the transition state and leading to higher diastereoselectivity.[8]

    • Solution 3: Temperature Control: Performing the reaction at lower temperatures can enhance selectivity by favoring the formation of the thermodynamically more stable diastereomer.[4]

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product R1 Alkene with Chiral Auxiliary (R*) TS Facial approach is blocked on one side by bulky R*. Reaction proceeds from the less hindered face. R1->TS R2 Alkene 2 R2->TS P Single Diastereomer of Cyclobutane TS->P

Caption: A chiral auxiliary (R*) sterically directs the approach of the second alkene.

FAQ 1.3: My cycloaddition with unsymmetrical alkenes is not regioselective. How do I control the head-to-head vs. head-to-tail products?

The formation of regioisomers complicates purification and reduces the yield of the desired product. Controlling regioselectivity is key when using unsymmetrical alkenes.

Answer: The regioselectivity of [2+2] cycloadditions is governed primarily by the electronic and steric properties of the substituents on the alkenes.

  • Electronic Effects: In many cases, particularly those involving a radical or zwitterionic intermediate, the reaction between an electron-rich alkene and an electron-poor alkene will favor the "head-to-tail" adduct. This is because this arrangement leads to the most stable intermediate (e.g., placing the radical/cation on the carbon best able to stabilize it and the anion on the other).[4]

  • Steric Hindrance: Bulky substituents on the alkenes will sterically disfavor the transition state that leads to the more crowded product. This often reinforces the electronic preference for the head-to-tail adduct.[4]

  • Catalysis: Certain photocatalysts, such as Ru(bipy)₃Cl₂, can exert strong control over regioselectivity, promoting the efficient and selective heterodimerization of dissimilar alkenes.[9]

FAQ 1.4: My ketene cycloaddition is just producing polymer. What's the issue?

Ketenes are exceptionally reactive and prone to polymerization, a common and frustrating side reaction.

Answer: The high reactivity of ketenes means they can easily react with themselves, especially at elevated concentrations or temperatures.[7]

  • Causality: The ketene is often more reactive towards itself than towards the intended alkene partner, particularly if the alkene is electron-deficient or sterically hindered.

  • Solution: In Situ Generation: The most effective solution is to generate the ketene in situ at a low concentration. This is typically achieved by the slow addition of a ketene precursor (e.g., an acid chloride with a non-nucleophilic base like triethylamine) to a solution already containing the alkene.[7][10] This ensures the concentration of free ketene is always low, favoring the bimolecular reaction with the alkene over polymerization.

  • Reaction Setup: To a stirred solution of the alkene (1.0 equiv) and activated zinc dust (2.0 equiv) in anhydrous diethyl ether at reflux, add a solution of trichloroacetyl chloride (1.5 equiv) in diethyl ether dropwise over 2 hours.

  • Reaction Monitoring: Monitor the consumption of the alkene by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture, filter off the excess zinc, and wash the filtrate with saturated aqueous sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Section 2: Ring Contraction and Rearrangement Methods

While less common than [2+2] cycloadditions, methods like the ring contraction of pyrrolidines offer alternative routes to substituted cyclobutanes. These methods also have characteristic side reactions.

FAQ 2.1: I'm attempting a ring contraction from a pyrrolidine derivative and observing significant olefin byproducts. Why is this happening?

The formation of acyclic byproducts indicates a competing elimination pathway is active.

Answer: The stereospecific synthesis of cyclobutanes from pyrrolidines often proceeds via a 1,4-biradical intermediate formed after the extrusion of nitrogen.[11][12] This high-energy intermediate has two potential fates: the desired ring-closure to form the cyclobutane, or a competing β-fragmentation that results in an acyclic olefin.[11]

  • Causality: The balance between these two pathways depends on the stability of the radical intermediates and the conformational freedom of the molecule. If the radical centers are sterically hindered from approaching each other for cyclization, fragmentation may become the dominant pathway.

  • Solution: This side reaction is inherent to the mechanism and can be difficult to eliminate completely. Optimization of the reaction temperature and solvent may alter the lifetime and conformational dynamics of the biradical intermediate, potentially favoring the desired cyclization pathway.

G A Pyrrolidine Derivative B 1,1-Diazene Intermediate A->B N₂ Extrusion C 1,4-Biradical Intermediate B->C D Desired Cyclobutane Product C->D Path A: Ring Closure E Olefin Side Product C->E Path B: β-Fragmentation

Caption: The key 1,4-biradical intermediate can either cyclize or fragment.

Section 3: Product Stability and Purification

Successfully forming the cyclobutane ring is only half the battle. The inherent strain in the product can lead to decomposition during the final stages of the synthesis.

FAQ 3.1: My cyclobutane product seems to be decomposing during workup or purification. What precautions should I take?

Answer: The ring strain that makes cyclobutanes challenging to synthesize also makes them susceptible to ring-opening under harsh conditions.[2][4]

  • Acid/Base Sensitivity: Strong acids or bases can catalyze ring-opening reactions, especially if the ring is substituted with activating groups.

    • Solution: Use mild workup conditions. Neutralize the reaction mixture carefully, and use gentle washes with saturated sodium bicarbonate or dilute ammonium chloride instead of strong acids or bases.

  • Thermal Instability: High temperatures during purification (e.g., high-temperature distillation) can provide enough energy to overcome the activation barrier for cycloreversion or other decomposition pathways.

    • Solution: Purify products using methods that do not require high heat, such as flash column chromatography on silica gel. If distillation is necessary, perform it under high vacuum to lower the boiling point.

  • Photochemical Instability: As mentioned in FAQ 1.1, if your product was formed photochemically, it might also be photolabile.

    • Solution: Protect the product from light after the reaction is complete by wrapping flasks in aluminum foil.

Troubleshooting Summary Table

ProblemPossible CauseSuggested Solution(s)
Low Yield ([2+2] Photochemical) Inadequate light source, O₂ quenching, product photodegradation.Verify lamp spectrum, deoxygenate solvent, use a sensitizer, monitor reaction time.[6][7]
Poor Stereoselectivity Stepwise mechanism (thermal), lack of facial control.Use nonpolar solvents for ketene additions; use chiral auxiliaries or catalysts.[4][8]
Poor Regioselectivity Mismatched electronics or unfavorable sterics.Use reactants with clear electronic differentiation (rich/poor); use a controlling catalyst.[4][9]
Polymerization (Ketenes) High ketene reactivity and concentration.Generate ketene in situ via slow addition of a precursor.[7]
Olefin Byproducts (Ring Contraction) Competing β-fragmentation of biradical intermediate.Optimize temperature and solvent to favor cyclization over fragmentation pathway.[11]
Product Decomposition Ring strain leading to instability towards heat, acid, or base.Use mild workup and purification conditions (e.g., chromatography instead of distillation).[4]

References

  • Fiveable. (n.d.). 2+2 cycloaddition Definition - Organic Chemistry II Key Term.
  • Request PDF. (2004). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study.
  • Grantham, H. F., & Kimber, M. C. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. ChemPhotoChem, 5(11), 1038-1045. [Link]
  • McCourt, R. O., et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 10(9), 1137-1142. [Link]
  • UND Scholarly Commons. (2021). Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials.
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9911. [Link]
  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes.
  • Zhang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.
  • Nanyang Technological University. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Angewandte Chemie International Edition, 60(46), 24653-24658. [Link]
  • Wikipedia. (n.d.). Ring strain.
  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes.
  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxycyclobutanecarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable esters. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your reaction conditions.

Introduction to the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its esterification, however, presents a unique set of challenges due to its bifunctional nature. The presence of both a carboxylic acid and a secondary alcohol on a strained cyclobutane ring necessitates careful selection of reaction conditions to favor the desired intermolecular esterification over potential side reactions, such as intramolecular lactonization. This guide provides a structured approach to overcoming these hurdles.

Fundamental Principles of Esterification

Two primary methods are typically considered for this transformation: the classic Fischer-Speier Esterification and the milder Steglich Esterification. Understanding their mechanisms is key to troubleshooting.

  • Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by actively removing water as it is formed.[3][4][5][6]

  • Steglich Esterification: This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to form the ester at room temperature.[7][8] It is not an equilibrium reaction, as DCC consumes the water generated, forming dicyclohexylurea (DCU).[7] This makes it ideal for sensitive or sterically hindered substrates.[9]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is low (<40%). What are the most likely causes and how can I fix it?

Low yield is the most common issue, often stemming from an unfavorable equilibrium in Fischer esterification or incomplete reaction in general.

DOT Script for Troubleshooting Low Yield

G start Low Yield (<40%) Observed method Which method was used? start->method fischer Fischer Esterification method->fischer Fischer steglich Steglich Esterification method->steglich Steglich fischer_q1 Is the reaction reaching equilibrium prematurely? fischer->fischer_q1 steglich_q1 Are reagents active and pure? steglich->steglich_q1 fischer_a1 Action: Drive Equilibrium Forward fischer_q1->fischer_a1 Yes fischer_q2 Is the catalyst sufficient? fischer_q1->fischer_q2 No, stalls early fischer_sol1 1. Use alcohol as the solvent (large excess). fischer_a1->fischer_sol1 fischer_sol2 2. Remove water with a Dean-Stark trap (if using a non-alcohol solvent like toluene). fischer_a1->fischer_sol2 fischer_sol3 3. Add a dehydrating agent (e.g., molecular sieves). fischer_a1->fischer_sol3 fischer_a2 Action: Optimize Catalyst fischer_q2->fischer_a2 fischer_sol4 Increase catalyst loading (e.g., H2SO4, p-TsOH) or switch to a stronger Lewis acid. fischer_a2->fischer_sol4 steglich_a1 Action: Verify Reagent Quality steglich_q1->steglich_a1 Unsure steglich_q2 Is reaction time or temperature optimal? steglich_q1->steglich_q2 Yes, reagents are good steglich_sol1 1. Use freshly opened or distilled DCC. DCC is moisture sensitive. steglich_a1->steglich_sol1 steglich_sol2 2. Ensure DMAP is pure and catalytic (typically 5-10 mol%). steglich_a1->steglich_sol2 steglich_sol3 3. Use anhydrous solvent (e.g., DCM, THF). steglich_a1->steglich_sol3 steglich_a2 Action: Adjust Conditions steglich_q2->steglich_a2 steglich_sol4 Increase reaction time (monitor by TLC/LCMS). While typically run at RT, gentle heating (to ~40°C) can sometimes help with sterically hindered substrates. steglich_a2->steglich_sol4

Caption: A logical workflow for troubleshooting low esterification yield.

Question 2: My TLC/LCMS analysis shows multiple products. How do I identify and suppress them?

For a hydroxy acid like this compound, the primary side product is often the intramolecularly formed lactone (a β-lactone in this case) or oligomeric polyesters.

  • Side Product Identification:

    • β-Lactone: This will have a mass corresponding to the starting material minus a molecule of water (C5H6O2, MW = 98.1 g/mol ).

    • Dimer/Oligomers: These will appear at multiples of the starting material's mass minus water. For example, the linear ester-dimer would have a mass of (2 * 116.12) - 18.02 = 214.22 g/mol .

  • Suppression Strategies:

    • Favor Intermolecular Reaction: High concentrations of the external alcohol nucleophile will kinetically outcompete the intramolecular hydroxyl group. Using the alcohol as the solvent is the most effective strategy.[4][5]

    • Avoid High Temperatures (Fischer): While heat is needed to drive the Fischer esterification, excessive temperatures can promote side reactions. Refluxing at the boiling point of the alcohol is standard, but avoid aggressive heating.

    • Switch to Milder Conditions: If lactonization is persistent, the Steglich esterification is a superior choice.[7] It runs at room temperature, which significantly disfavors the formation of the thermodynamically less stable four-membered β-lactone ring.

Question 3: My Steglich esterification is messy and the DCU byproduct is impossible to filter. What's wrong?

This is a classic problem with DCC-mediated couplings.

  • Cause: Dicyclohexylurea (DCU) is notoriously difficult to remove from some reaction mixtures as it can precipitate as a fine, gelatinous solid that clogs filter paper.

  • Solution 1 (Solvent Choice): Running the reaction in dichloromethane (DCM) usually ensures the DCU precipitates cleanly and can be filtered off. If you are using other solvents like THF or DMF where DCU might be more soluble, this can be an issue.

  • Solution 2 (Workup Procedure): After the reaction is complete, cool the mixture in an ice bath for 30 minutes to fully precipitate the DCU before filtration. Sometimes, diluting the mixture with a non-polar solvent like hexane can help crash out the DCU more effectively.

  • Solution 3 (Alternative Reagent): Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash, eliminating the filtration step entirely.

Frequently Asked Questions (FAQs)

Q: Which method, Fischer or Steglich, is better for esterifying this compound?

A: For initial trials and large-scale synthesis where cost is a factor, Fischer esterification is a good starting point, especially if the desired alcohol is inexpensive and can be used as the solvent. However, due to the sensitive nature of the substrate, the Steglich esterification is often the superior choice. Its mild, room-temperature conditions minimize the risk of side reactions like lactonization or degradation of the strained cyclobutane ring.[7][9]

FeatureFischer EsterificationSteglich Esterification
Conditions Acid catalyst (H₂SO₄, p-TsOH), heat (reflux)[1]DCC, DMAP (cat.), room temperature[7]
Reaction Type Equilibrium[3][4]Non-equilibrium (water consumed)[7]
Key Advantage Inexpensive, simple reagentsMild conditions, high yield for sensitive substrates[9]
Key Disadvantage Harsh conditions, equilibrium limits yieldExpensive reagents, DCU byproduct removal[10]
Best For... Robust substrates, large scale, simple alcoholsAcid-sensitive substrates, complex alcohols, preventing side reactions

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The carboxylic acid starting material should have a low Rf (streaking is common), while the ester product will have a higher Rf. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots for LCMS, GC, or ¹H NMR analysis is recommended.[11]

Q: Can I use a tertiary alcohol like t-butanol with these methods?

A: It is highly discouraged for the Fischer esterification. The strong acid and heat will cause rapid dehydration of the tertiary alcohol to isobutene.[5] The Steglich esterification is the preferred method for synthesizing t-butyl esters because it proceeds under mild, neutral conditions that avoid carbocation formation.[9]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)

This protocol uses a large excess of the alcohol to drive the reaction to completion.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

  • Add methanol (approx. 10-20 mL per gram of starting material) to serve as both the reagent and solvent.

  • Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) to the stirring solution.

  • Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.[12]

  • Once complete, cool the reaction to room temperature.

  • Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purify via flash column chromatography if necessary.

Protocol 2: Steglich Esterification (General Procedure)

This protocol is ideal for more complex alcohols or when Fischer esterification fails.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).[13]

  • Cool the flask to 0°C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC, 1.1 eq) to the stirring solution in one portion.[13]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, cool the flask to 0°C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the DCU through a pad of Celite, washing with cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl (aq) and saturated NaHCO₃ (aq).[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
  • Fischer esterific
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
  • Fischer–Speier esterific
  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014, November 7). PubMed. [Link]
  • Esterific
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Process for the production of cyclic esters from hydroxy acids and derivatives thereof.
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]
  • Fischer Esterific
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumar
  • Catalyst for manufacture of esters.
  • Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids.
  • Fischer Esterific
  • Ester synthesis by esterific
  • Steglich esterific
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com. [Link]
  • Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids.
  • Steglich Esterific
  • Steglich Esterific
  • Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervapor
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
  • How can I improve the yield of my Fischer Esterific
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC - NIH. [Link]
  • Esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • 08.08 Esterification of Carboxylic Acids. YouTube. [Link]
  • Esterification--Making Esters
  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

Sources

Cyclobutane Chemistry Technical Support Center: Strategies for Overcoming Ring Strain

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and manipulating cyclobutane rings. The inherent ring strain of the cyclobutane moiety presents unique challenges but also offers powerful opportunities for synthetic innovation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reactions.

Section 1: Foundational Concepts: Understanding Cyclobutane Ring Strain

Q: What is ring strain in cyclobutane and how is it quantified?

A: Ring strain is a type of instability in cyclic molecules that arises from deviations from ideal geometric parameters, such as bond angles, bond lengths, and torsional strain from eclipsing interactions.[1] In cyclobutane, the total ring strain is approximately 26.3 kcal/mol.[2][3] This high level of strain is primarily due to two factors:

  • Angle Strain: An ideal sp³ hybridized carbon atom has bond angles of 109.5°. If cyclobutane were a perfect square, the internal C-C-C bond angles would be 90°, a significant deviation. To partially alleviate torsional strain, the ring puckers slightly, resulting in an actual C-C-C bond angle of about 88°.[1] This deviation from the ideal 109.5° creates substantial angle strain.

  • Torsional Strain: In a planar cyclobutane, all eight C-H bonds on adjacent carbons would be eclipsed, leading to significant repulsive interactions (torsional strain). The puckered conformation of cyclobutane helps to relieve some, but not all, of this strain by staggering the C-H bonds.[2][4]

This stored energy makes cyclobutanes thermodynamically less stable than their acyclic counterparts or larger rings like cyclohexane, but it also makes them valuable synthetic intermediates, as the relief of this strain can be a powerful driving force for reactions.[1]

CycloalkaneTotal Ring Strain (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane27.69.2
Cyclobutane 26.3 6.6
Cyclopentane6.21.2
Cyclohexane0.10.0
Data compiled from multiple sources.[2][3][5]

Section 2: Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental challenges. Each guide explains the underlying causes of common problems and provides actionable, step-by-step protocols to overcome them.

Guide 1: Poor Yield in [2+2] Photocycloaddition Reactions
Q: My intermolecular [2+2] photocycloaddition is giving low yields and a complex mixture of byproducts. What are the likely causes and how can I troubleshoot this?

A: Low yields in [2+2] photocycloadditions are a frequent issue, often stemming from inefficient photochemical conditions, substrate incompatibility, or product decomposition.[6][7] The key is to systematically evaluate each component of the reaction.

Causality Analysis:

  • Inefficient Photon Capture: The reaction can only proceed if the substrate absorbs light or if energy is transferred efficiently from a photosensitizer. An incorrect wavelength or insufficient light intensity will lead to poor conversion.[6]

  • Competing Pathways: For photochemical reactions, cis/trans isomerization of the starting alkene can compete with the desired cycloaddition.[7] Furthermore, the excited state of the substrate might undergo other degradation pathways if the cycloaddition is not rapid.

  • Reversibility and Decomposition: The cyclobutane product itself might be photolabile under the reaction conditions, leading to a retro-[2+2] reaction or other photochemical degradation, establishing an undesired equilibrium.[7]

  • Solvent Effects: The polarity of the solvent can influence the stability of the excited states and the stereochemical outcome of the reaction. In some cases, a non-polar solvent may favor a desired pathway by promoting aggregation or specific orientations of the reactants.[8]

Below is a workflow to diagnose and solve low-yield issues.

G start Low Yield Observed in [2+2] Photocycloaddition check_setup Verify Photochemical Setup start->check_setup check_substrate Assess Substrate Reactivity check_setup->check_substrate Setup OK sub_setup Is wavelength correct? Is lamp intensity sufficient? Is reactor geometry optimal? check_setup->sub_setup optimize_cond Optimize Reaction Conditions check_substrate->optimize_cond Substrate is Reactive sub_substrate Are frontier orbitals matched? Is a photosensitizer needed? (e.g., benzophenone, thioxanthone) check_substrate->sub_substrate analyze_byproducts Analyze Byproduct Formation optimize_cond->analyze_byproducts Yield Still Low success Improved Yield optimize_cond->success Optimization Successful sub_cond Vary concentration. Screen solvents (polar vs. non-polar). Adjust temperature. optimize_cond->sub_cond analyze_byproducts->start Identify New Strategy sub_byproducts Is it starting material isomerization? Is it product decomposition (retro [2+2])? Use NMR/GC-MS to identify. analyze_byproducts->sub_byproducts

Caption: Troubleshooting workflow for low-yield [2+2] photocycloadditions.

Experimental Protocol: Optimizing a Sensitized [2+2] Photocycloaddition

This protocol describes a general method for optimizing the reaction between an alkene (e.g., styrene) and an enone (e.g., maleimide) using a triplet sensitizer.

  • Reactor Setup:

    • To a quartz Schlenk flask or photoreactor tube, add the alkene (1.2 equivalents) and a magnetic stir bar.

    • Add the photosensitizer (e.g., benzophenone, 0.1-0.2 equivalents).

    • Rationale: Quartz is used as it is transparent to the UV wavelengths required for the reaction. A sensitizer is used when the reactants themselves do not absorb light efficiently at the lamp's emission wavelength.[9]

  • Solvent and Reagent Addition:

    • Dissolve the components in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane, to a concentration of 0.05 M). Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the enone (1.0 equivalent) to the solution.

    • Rationale: Oxygen can quench the excited triplet state, so removing it is critical for efficiency. The choice of solvent can impact selectivity and yield.[7][8]

  • Irradiation:

    • Seal the vessel and place it in a photoreactor equipped with a cooling system to maintain a constant temperature (e.g., 20 °C).

    • Irradiate the mixture with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths <300 nm, or a 365 nm LED array) with vigorous stirring.[6]

    • Rationale: Filtering is crucial to prevent unwanted side reactions or product decomposition that can be initiated by high-energy UV light.[7] Constant temperature prevents thermal side reactions.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.

    • Once the limiting reagent is consumed (or conversion plateaus), stop the irradiation.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

  • Troubleshooting Steps:

    • No Reaction: Switch to a different sensitizer (e.g., thioxanthone) or a solvent of different polarity.[9]

    • Polymerization: Decrease the concentration of the reactants. Polymerization of styrene, for instance, can be a competing pathway.[9]

    • Low Diastereoselectivity: Change the solvent. In some cases, switching from a polar solvent like acetonitrile to a non-polar one like benzene can alter the transition state and improve selectivity.[7]

Guide 2: Uncontrolled Ring-Opening of Substituted Cyclobutanes
Q: My substituted cyclobutane is unstable and undergoes ring-opening during purification or subsequent reaction steps. How can I mitigate this?

A: The propensity of a cyclobutane to ring-open is directly related to its substitution pattern. The inherent strain energy of ~26 kcal/mol can be readily released if a low-energy pathway is available.[10]

Causality Analysis:

  • Thermodynamic Driving Force: Ring-opening is thermodynamically favorable if it leads to a more stable system. For example, the conversion of cyclobutene to 1,3-butadiene is highly exothermic.[11]

  • Electronic Effects: Donor-acceptor cyclobutanes, where adjacent carbons bear electron-donating and electron-withdrawing groups, are particularly susceptible to ring-opening initiated by nucleophiles or electrophiles.[12]

  • Catalysis: Trace amounts of acid, base, or transition metals (e.g., Pd, Rh) can catalyze ring-opening pathways.[13] For instance, Lewis acids like AlCl₃ can promote Friedel-Crafts-type ring-opening reactions.[12]

  • Thermal and Photochemical Lability: Heat or light can provide the activation energy needed for electrocyclic ring-opening or cleavage via radical intermediates.[14][15]

G start Cyclobutane Ring-Opening thermo Thermodynamic Relief of Strain start->thermo kinetic Kinetic Activation start->kinetic substituents Donor-Acceptor Substitution Pattern thermo->substituents Facilitated by reagents Presence of Acid, Base, or Metals kinetic->reagents Lowered by conditions Elevated Temperature or UV Light kinetic->conditions Provided by

Caption: Key factors driving the undesired ring-opening of cyclobutanes.

Protocol: Stabilizing Cyclobutanes During Workup and Purification

This protocol provides general guidelines for handling sensitive cyclobutane products.

  • Neutralize the Reaction Mixture:

    • Before solvent removal, perform a mild aqueous workup. Quench the reaction with a saturated aqueous solution of NaHCO₃ (if acidic catalysts were used) or NH₄Cl (if basic reagents were present).

    • Extract the product into a non-polar solvent like diethyl ether or ethyl acetate.

    • Rationale: This step removes catalytic species that could promote decomposition on the rotary evaporator or silica gel.

  • Use Mild Purification Conditions:

    • Deactivated Silica Gel: If using column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in the desired eluent system containing 1-2% triethylamine (for acid-sensitive compounds) or by using silica pre-treated with water.

    • Alternative Media: For highly sensitive compounds, consider using alternative stationary phases like alumina (neutral or basic) or Florisil.

    • Rationale: The acidic surface of standard silica gel can catalyze ring-opening or rearrangement reactions.[7]

  • Avoid Excessive Heat:

    • Remove solvents under reduced pressure at low temperatures (< 30 °C).

    • If the product is a solid, recrystallization from a suitable solvent system at low temperature is often preferable to chromatography.

  • Protect from Light:

    • If the cyclobutane product contains chromophores or is known to be photolabile, conduct all workup and purification steps in vessels wrapped in aluminum foil.[7][16]

    • Store the final product in an amber vial at low temperature (e.g., -20 °C).

Guide 3: Challenges in Transition-Metal-Catalyzed C-H Functionalization
Q: I am attempting a directed C(sp³)–H activation on a cyclobutane ring, but I'm getting low yields and a mixture of isomers, including ring-opened products. What factors should I optimize?

A: Transition-metal-catalyzed C-H activation of cyclobutanes is a powerful but challenging transformation. The high s-character of the C-H bonds due to strain makes them less reactive than their acyclic counterparts, and the system is primed for C-C bond cleavage.[17][18]

Causality Analysis:

  • C-H vs. C-C Activation: The catalyst must be selective for cleaving a C-H bond over a C-C bond. The energy difference between these two pathways can be small, and minor changes in the ligand, metal, or substrate can tip the balance.[19]

  • Directing Group Efficacy: The reaction relies on a directing group to position the metal catalyst near the target C-H bond. The geometry and chelation strength of the directing group are critical for both reactivity and selectivity.[20][21]

  • Reductive Elimination vs. β-Carbon Elimination: After C-H activation and insertion of the coupling partner, the resulting metallacycle must undergo reductive elimination to form the desired product. A competing pathway is β-carbon elimination, which leads to ring-opening. The choice of ligand and additives can influence this step.

Protocol: General Optimization Strategy for Rh(III)-Catalyzed C-H Arylation of a Cyclobutane Carboxamide

This protocol provides a starting point for optimizing a directed C-H functionalization reaction.

  • Initial Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried vial, add the cyclobutane carboxamide substrate (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).

    • Add the aryl coupling partner (e.g., an arylboronic acid, 2.0 equiv) and an oxidant/additive (e.g., Cu(OAc)₂, 1.5 equiv).

    • Rationale: Rh(III) is a common catalyst for C-H activation.[19] The silver salt acts as a halide scavenger to generate the active cationic Rh species. The copper oxidant is often required to regenerate the active catalyst.

  • Solvent and Temperature Screening:

    • Add a degassed solvent (start with t-AmylOH or 1,2-dichloroethane).

    • Seal the vial and heat the reaction to 80-120 °C for 12-24 hours.

    • Rationale: Solvent choice can dramatically affect catalyst solubility and reactivity. Higher temperatures are often needed to promote C-H cleavage.

  • Systematic Optimization Workflow:

    • Catalyst/Ligand: If the initial Rh catalyst fails, screen other metals known for C-H activation like Pd(II) or Ru(II). For Pd, ligands like mono-N-protected amino acids (MPAA) can be crucial for C(sp³)-H activation.

    • Oxidant/Additive: The choice of oxidant is critical. Screen alternatives like Ag₂CO₃ or benzoquinone. Sometimes, additives like pivalic acid can act as proton shuttles and accelerate the C-H activation step.

    • Directing Group: If the substrate is modular, consider synthesizing derivatives with different directing groups (e.g., pyridine vs. pyrimidine) to find one that provides better chelation and directs the catalyst more effectively.

  • Analysis:

    • After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite to remove metal salts, and analyze the crude mixture by ¹H NMR and LC-MS.

    • This analysis will reveal the ratio of desired product, recovered starting material, and any major byproducts (e.g., from ring-opening), guiding the next round of optimization.

References

  • Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions. Benchchem.
  • Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. ResearchGate.
  • Quantitative measurement of ring strain. Chemistry Stack Exchange.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.
  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
  • Ring strain. Wikipedia.
  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education.
  • Cycloalkanes and Ring Strain. Organic Chemistry Lessons - YouTube.
  • Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. PMC.
  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv.
  • Cyclobutene Ring Opening Reactions. ResearchGate.
  • Cyclobutene Ring Opening Reactions (1990). SciSpace.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Preparation of cyclobutene acetals and tricyclic oxetanes via photochemical tandem and cascade reactions. ResearchGate.
  • Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. Hilaris Publisher.
  • Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction Experimental Results. Wolf Research Group.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH.
  • Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand. ACS Publications.
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic & Biomolecular Chemistry.
  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education.
  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube.
  • General considerations of [2+2] photocycloadditions. ResearchGate.
  • Cyclobutanes in Organic Synthesis. Baran Lab.
  • Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
  • Thermal Cyclobutane Ring Formation. ResearchGate.
  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. NIH.
  • Help with understanding 2+2 cycloadditions. Reddit.
  • Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process. Organic & Biomolecular Chemistry.

Sources

assessing the stability of 3-Hydroxycyclobutanecarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxycyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, with a specific focus on its stability under acidic conditions. Understanding the stability profile of this strained cyclic molecule is critical for ensuring the integrity of your experiments, the viability of drug formulations, and the accuracy of analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially in acidic conditions?

A1: The main stability concern arises from the inherent ring strain of the cyclobutane structure combined with the reactivity of the hydroxyl and carboxylic acid functional groups. Under acidic conditions, the molecule is susceptible to several degradation pathways, including acid-catalyzed dehydration to form an unsaturated product and potential ring-opening or rearrangement reactions, which are known to occur in strained ring systems to alleviate strain.[1][2]

Q2: What is the expected impact of pH on the stability of this molecule?

A2: The stability is highly pH-dependent. In acidic solutions (pH < 4), the molecule is prone to degradation. The hydroxyl group can be protonated, turning it into a good leaving group (water), which can lead to elimination or rearrangement reactions.[1][3] Conversely, in neutral to slightly alkaline conditions (pH 6-8), the molecule is expected to be significantly more stable as the carboxylate salt, which is less prone to intramolecular reactions.[4]

Q3: How can I monitor the degradation of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of small molecules like this one.[5][6] A well-developed, stability-indicating HPLC method will allow you to separate the parent compound from its degradation products, enabling quantification of the degradation over time.[6][7] For structural identification of degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][8]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your stability studies.

Issue 1: Rapid loss of the parent compound in acidic solution with no clear major degradant peak in the HPLC chromatogram.

Question: I've prepared a solution of this compound in 0.1 M HCl. After a few hours at elevated temperature, my HPLC analysis shows the peak for the starting material has significantly decreased, but I don't see a corresponding major new peak. What could be happening?

Scientific Rationale: This scenario suggests a few possibilities. The degradation products may not be UV-active at the wavelength you are using for detection. Alternatively, the molecule could be undergoing polymerization or complex rearrangements to form multiple minor products that are difficult to detect, or it could be converting into a volatile compound that is lost from the sample. Given the strained nature of the cyclobutane ring, acid catalysis could potentially lead to ring-opening, which might be followed by polymerization.

Recommended Solutions:

  • Adjust HPLC Detection Wavelength: Analyze your samples at a lower UV wavelength (e.g., 200-220 nm) to increase the chances of detecting a wider range of organic molecules that may lack strong chromophores.

  • Employ Universal Detection: If available, use an HPLC detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to visualize non-UV-active compounds.

  • Analyze by LC-MS: Use LC-MS to screen for the masses of potential degradation products. This can help identify oligomers or other species even if they are present at low concentrations.[8]

  • NMR Analysis: Prepare a more concentrated sample and subject it to the same stress conditions. Analyze the resulting mixture by ¹H NMR to get a broader picture of all organic species present, which can help identify the types of products being formed.[5]

Issue 2: The appearance of multiple new peaks after acid treatment.

Question: My forced degradation study using acidic conditions has generated several new peaks in the chromatogram. How can I determine the primary degradation pathway?

Scientific Rationale: The formation of multiple products indicates that several degradation pathways are occurring simultaneously. For a molecule like this compound, these could include dehydration, ring expansion, or ring-opening reactions.[1][2] The four-membered ring is prone to rearrangements to form more stable five-membered rings (cyclopentane derivatives) under carbocation-forming conditions.[1][9]

Recommended Solutions:

  • Systematic Stress Study: Conduct a time-course study. By analyzing samples at multiple, shorter time points, you can identify the initial primary degradants before they undergo further reactions to form secondary products.

  • Vary Stress Conditions: Test different acid strengths (e.g., 0.01 M vs. 1 M HCl) and temperatures. Milder conditions may favor a single, lower-energy pathway, simplifying the resulting chromatogram and making it easier to identify the primary product. An extent of degradation of 5-20% is often considered suitable for these studies.[10]

  • Structural Elucidation: Isolate the major degradation products using preparative HPLC. Once isolated, use spectroscopic techniques (MS, NMR) to determine their structures. This is the most definitive way to establish the degradation pathways.[8]

Below is a diagram illustrating the potential degradation pathways that could lead to multiple products.

G cluster_dehydration Dehydration Pathway cluster_rearrangement Rearrangement/Ring Expansion cluster_opening Ring Opening parent This compound (in Acid, H+) dehydration_product Cyclobutene- carboxylic Acid parent->dehydration_product - H2O carbocation Cyclobutyl Carbocation (Intermediate) parent->carbocation - H2O rearranged_product Cyclopentanone Derivative (Post Ring Expansion) carbocation->rearranged_product 1,2-shift opened_product Acyclic Products (e.g., gamma-keto acids) carbocation->opened_product Ring Cleavage

Caption: A workflow diagram for conducting and evaluating a forced degradation study.

By following these guidelines, researchers can effectively assess the stability of this compound, troubleshoot common experimental issues, and ensure the generation of reliable and accurate data.

References

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.MDPI.
  • Small Molecule Development Analytical Methods for Faster Time to Market.Hovione.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.Spectroscopy Online.
  • Analytical Techniques In Stability Testing.Separation Science.
  • Stability Studies and Testing of Pharmaceuticals: An Overview.American Pharmaceutical Review.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.Luminata.
  • Core components of analytical method validation for small molecules-an overview.ResearchGate.
  • Forced degradation studies: A critical lens into pharmaceutical stability.LinkedIn.
  • Forced Degradation Studies for Biopharmaceuticals.Pharmaceutical Technology.
  • Cyclobutane Derivatives. I.1 The Degradation of cis- and trans-1,2-Cyclobutane-dicarboxylic Acids to the Corresponding Diamines.Journal of the American Chemical Society.
  • Development of forced degradation and stability indicating studies of drugs—A review.National Institutes of Health (NIH).
  • Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat.Filo.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.BioProcess International.
  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.National Institutes of Health (NIH).
  • 3-hydroxycyclobutane-1-carboxylic acid.ChemBK.
  • Some alleged cyclobutane derivatives.Journal of the Chemical Society C: Organic.
  • 3-Hydroxycyclobutane-1-carboxylic acid.PubChem.
  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.ResearchGate.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.ACS Publications.
  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes.National Institutes of Health (NIH).
  • The application of cyclobutane derivatives in organic synthesis.ResearchGate.
  • Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone leads to an unsaturated ketone.Study.com.
  • 3-Hydroxycyclopentanecarboxylic acid.PubChem.
  • Dehydration of Alcohols.YouTube.
  • Dehydration of Carboxylic Acid.YouTube.

Sources

methods for the removal of impurities from 3-Hydroxycyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxycyclobutanecarboxylic Acid Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable building block. The inherent ring strain and bifunctional nature of this molecule can lead to unique impurity profiles.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: The impurities in your crude product are almost always a direct reflection of the synthetic route employed. However, we can categorize the most common culprits:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue. For instance, if synthesizing from a ketone precursor like 3-oxocyclobutanecarboxylic acid, you will likely have residual ketone in your crude product.[2][3]

  • Reaction Byproducts: These are highly route-dependent. Syntheses involving [2+2] cycloadditions can yield various side products.[4][5] If a Baeyer-Villiger oxidation is used to form a lactone intermediate, the formation of regioisomers is a possibility that can carry through as impurities.[6]

  • Stereoisomers: this compound possesses stereocenters, leading to diastereomers (cis/trans isomers) and enantiomers. These are often the most challenging impurities to remove due to their very similar physical properties.[7]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from hydrogenation steps) or reagents from various synthetic steps can contaminate the final product.[4]

  • Degradation Products: The strained cyclobutane ring can be susceptible to ring-opening or other degradation pathways under harsh reaction conditions (e.g., strong acid/base, high temperatures).[8]

Impurity Type Common Source / Example Recommended Initial Action
Starting MaterialsResidual 3-oxocyclobutanecarboxylic acidAcid-Base Extraction
ByproductsRegioisomers from Baeyer-Villiger oxidationColumn Chromatography
Stereoisomerscis/trans diastereomersRecrystallization or Chromatography
Reagents/SolventsResidual palladium, DMF, DichloromethaneAqueous Wash, Recrystallization
Degradation ProductsRing-opened productsRecrystallization, Chromatography
Q2: My crude product is a dark, oily substance, but I expected a white solid. What happened?

A2: An oily or discolored product typically points to one of two issues: high levels of residual solvent or the presence of high-molecular-weight, colored byproducts. Before attempting more complex purification, try co-evaporating the crude material with a solvent like toluene or dichloromethane under reduced pressure to azeotropically remove residual high-boiling solvents (e.g., DMF). If the material remains oily or colored, the use of activated charcoal during recrystallization can be an effective solution for removing colored impurities.[9]

Q3: What is the best general-purpose technique for a first-pass purification of this carboxylic acid?

A3: For a carboxylic acid, an acid-base extraction is an exceptionally powerful and straightforward first-pass purification technique.[10][11] The principle is to leverage the acidic nature of your target compound to move it between aqueous and organic layers, leaving neutral and basic impurities behind. This method is particularly effective at removing unreacted starting materials that are not acidic and other neutral byproducts.

Troubleshooting and In-Depth Guides

Problem: My TLC plate shows multiple spots after an initial workup.

This is a common scenario. The key is to identify the nature of the spots to select the right purification strategy.

Purification_Decision_Tree cluster_impurities Impurity Characteristics cluster_methods Purification Methods start Crude Product Analysis (TLC/¹H NMR) impurity_type Are impurities significantly less polar than the product? start->impurity_type baseline Is there baseline material or streaking? start->baseline isomeric Are impurities close in polarity (isomers)? impurity_type->isomeric No extraction Perform Acid-Base Extraction impurity_type->extraction Yes flash_chrom Flash Column Chromatography isomeric->flash_chrom Yes (Diastereomers) recrystallization Attempt Recrystallization isomeric->recrystallization Maybe (Diastereomers) chiral_chrom Consider Chiral HPLC/SFC isomeric->chiral_chrom Yes (Enantiomers) baseline->extraction Yes (polar/ionic impurities) extraction->recrystallization Product is solid & >80% pure flash_chrom->recrystallization Fractions are pure

Caption: Decision workflow for purification strategy.

Q4: I performed an acid-base extraction, but my yield is very low. What went wrong?

A4: Low recovery after an acid-base extraction is typically due to one of three reasons:

  • Incorrect pH Adjustment: The pH of the aqueous layer is critical. When extracting into the basic aqueous layer, the pH should be at least 2-3 units above the pKa of your carboxylic acid (typically pKa ~4-5) to ensure it is fully deprotonated and water-soluble. Conversely, when acidifying to recover your product, the pH must be brought 2-3 units below the pKa to ensure complete protonation and precipitation/extraction.[10] Always check the pH with a pH meter or test strips.

  • Insufficient Extraction: Emulsions can form, or you may not be mixing the layers vigorously enough. Ensure thorough mixing and allow layers to fully separate. Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than a single extraction with a large volume, as this is more efficient.

  • Product Solubility: this compound has some water solubility due to its polar functional groups. When re-acidifying the aqueous layer, if the product doesn't precipitate, it may need to be extracted with a more polar organic solvent like ethyl acetate or even a mixture of dichloromethane/isopropanol. Saturating the aqueous layer with NaCl (brine) can also decrease the solubility of your organic product in the aqueous phase, improving recovery.

Protocol 1: Robust Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. Collect the aqueous layer. Repeat 2-3 times.

    • Expert Tip: NaHCO₃ is a weaker base and is preferred if your molecule has base-sensitive functional groups. Vent the funnel frequently as CO₂ will evolve.

  • Combine & Wash: Combine the basic aqueous layers. Perform one "back-wash" with the initial organic solvent to recover any entrained product. Discard the organic layer, which contains neutral/basic impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl or 3M H₂SO₄ with stirring until the pH is ~1-2.[10]

  • Product Recovery:

    • If a precipitate forms: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.[12]

    • If no precipitate forms: Extract the acidified aqueous solution 3-4 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.

Q5: I'm trying to purify by recrystallization, but the compound "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[13] This is a common problem when the purity is low or the wrong solvent is used.

Troubleshooting Steps:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to fully dissolve the oil, then attempt to cool again.

  • Lower the Cooling Temperature: Try cooling the solution at a much lower temperature (e.g., in a dry ice/acetone bath) to shock-cool it into a solid, even if it's amorphous. You can then attempt to recrystallize this more pure solid.

  • Change the Solvent System: This is the most reliable solution. An oil indicates that the compound's solubility in the chosen solvent is too high. You need a solvent system where the compound is less soluble. A two-solvent system is often ideal.[9]

Protocol 2: Two-Solvent Recrystallization

This method is ideal when finding a single perfect solvent is difficult.[9]

  • Solvent Selection:

    • Solvent 1 ("Soluble"): Find a solvent that dissolves your compound well, even at room temperature (e.g., Dichloromethane, Ethyl Acetate, Acetone).

    • Solvent 2 ("Insoluble"): Find a solvent in which your compound is poorly soluble, even when hot (e.g., Hexanes, Heptane, Diethyl Ether). The two solvents must be miscible.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot Solvent 1 needed to just dissolve it completely.[14]

  • Induce Cloudiness: While the solution is still hot, add Solvent 2 dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-clarify: Add 1-2 drops of hot Solvent 1 to make the solution clear again.

  • Crystallization: Cover the flask, and allow it to cool slowly to room temperature. Do not disturb it.[13] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold Solvent 2, and dry.[12]

Solvent System Examples Polarity Notes
Dichloromethane / n-HeptanePolar / Non-polarA common and effective system.[2]
Ethyl Acetate / HexanesPolar / Non-polarGood for moderately polar compounds.
Water / EthanolVery Polar / PolarUseful if the compound has high polarity.
Q6: How can I separate the cis and trans diastereomers?

A6: Diastereomers have different physical properties and can be separated by standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method. Since diastereomers have different shapes, they will interact differently with the stationary phase (usually silica gel). A systematic screen of mobile phase systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) will likely reveal a system that provides separation.[4][7]

  • Fractional Recrystallization: This is an older but potentially very effective technique. One diastereomer is often less soluble than the other in a given solvent system. By carefully performing a recrystallization, you can enrich the crystals in the less soluble isomer. This may require multiple recrystallization cycles to achieve high diastereomeric purity.

Chromatography_Workflow start Mixture of Diastereomers tlc TLC Solvent Screen (e.g., Hex/EtOAc, DCM/MeOH) start->tlc separation_check Is ΔRf > 0.1? tlc->separation_check separation_check->tlc No, try new system flash_chrom Prepare & Run Flash Column separation_check->flash_chrom Yes combine_fractions Analyze & Combine Pure Fractions flash_chrom->combine_fractions end Isolated Diastereomers combine_fractions->end

Caption: Workflow for separating diastereomers.

References

  • van der Heijden, G., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27, e202301309.
  • Magan, A., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 1981-2036.
  • ChemBK. (2024). 3-hydroxy-3-methylcyclobutanecarboxylic acid.
  • McKay, M. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(17), 7994-8005.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • McKay, M. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
  • Sinopeg. (n.d.). The Chemistry Behind this compound: A Building Block for Innovation.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015). Google Patents.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.
  • Goodman, C. G. (2011). The Synthesis of Bicyclic Ketones as a method of Studying the Photochemical Decarbonylation Reaction and the Search for Novel IAPP and Aβ-42 Aggregation Inhibitors. Scholars @ LMU.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Wang, D., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH.
  • Kaur, H., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14, 23485-23507.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • Organic Chemistry MU. (2023). Recrystallization Technique. YouTube.

Sources

Technical Support Center: Preventing Racemization in 3-Hydroxycyclobutanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Hydroxycyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization, a critical factor in the efficacy and safety of chiral molecules.

Troubleshooting Guide: Loss of Stereochemical Purity

This section provides a systematic approach to diagnosing and resolving issues of racemization during reactions involving this compound.

Issue 1: Significant racemization observed during reactions involving activation of the carboxylic acid (e.g., amide coupling, esterification).

Q1: What is the primary mechanism causing racemization when the carboxylic acid of this compound is activated?

A1: The most prevalent mechanism for racemization in reactions involving the activation of N-protected amino acids, and similarly for hydroxy acids, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] While this compound is not an amino acid, analogous cyclization can occur. The activation of the carboxyl group makes the proton on the alpha-carbon (the carbon to which the carboxyl group is attached) acidic.[2] Abstraction of this proton by a base leads to the formation of a planar, achiral enolate intermediate, which results in the loss of the original stereochemistry.[2][3] Subsequent reaction with a nucleophile can occur from either face of this planar intermediate, yielding a racemic or epimerized mixture.

Experimental Workflow for Mitigating Racemization During Carboxylic Acid Activation

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Verification start Racemization Detected in Product coupling Optimize Coupling Reagent & Additives start->coupling Investigate base Select Appropriate Base start->base Investigate temp Control Reaction Temperature start->temp Investigate protect Employ Protecting Groups start->protect Investigate protocol Execute Optimized Protocol coupling->protocol base->protocol temp->protocol protect->protocol analysis Analyze Product Stereochemistry (e.g., Chiral HPLC) protocol->analysis result Racemization Suppressed analysis->result Successful troubleshoot Further Troubleshooting analysis->troubleshoot Unsuccessful troubleshoot->coupling

Q2: Which coupling reagents and additives are recommended to minimize racemization?

A2: The choice of coupling reagent is critical. While carbodiimides like DCC and EDC are common, they can lead to significant racemization if used alone.[2] The addition of additives that can form activated esters less prone to racemization is highly recommended.

Coupling Reagent SystemPropensity for RacemizationRationale & Recommendations
Carbodiimides (EDC, DCC) High (without additives)These reagents can promote the formation of oxazolone intermediates. Always use with an additive.
EDC/HOBt or EDC/OxymaPure® LowHOBt and OxymaPure® are effective at suppressing racemization by forming activated esters that are more reactive towards the amine nucleophile than towards cyclization to the oxazolone.[4]
Onium Salts (HBTU, HATU, COMU) Very LowThese reagents are generally superior for suppressing racemization, especially with sensitive substrates.[2] HATU and COMU are often considered the gold standard for challenging couplings.

Protocol 1: Amide Coupling with Minimized Racemization

  • In an inert atmosphere, dissolve this compound (1.0 eq) and your amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the racemization-suppressing additive, such as OxymaPure® (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent, for instance, EDC·HCl (1.2 eq), to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Issue 2: Epimerization under acidic or basic reaction or workup conditions.

Q3: How do acidic or basic conditions contribute to the racemization of this compound?

A3: Both acidic and basic conditions can facilitate epimerization at the carbon bearing the hydroxyl or carboxylic acid group.

  • Acid-Catalyzed Epimerization: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water can lead to a planar carbocation intermediate.[5] Nucleophilic attack on this intermediate is not stereospecific, resulting in a racemic mixture.[3] This is particularly a concern at benzylic positions.[6]

  • Base-Catalyzed Epimerization: Strong bases can deprotonate the carbon alpha to the carbonyl group of the carboxylic acid, forming a planar enolate intermediate.[1][3] Reprotonation can occur from either face, leading to racemization.[3]

Q4: What are the best practices for choosing a base and controlling pH to maintain stereochemical integrity?

A4: The selection of a base and careful control of pH are paramount.

  • Base Selection: Opt for sterically hindered, non-nucleophilic bases. Triethylamine (TEA) is a common choice, but for sensitive substrates, bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are preferable as they are less likely to cause deprotonation at the chiral center.[2][7]

  • pH Control: During workups and purifications, maintain neutral or mildly acidic conditions.[1] Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.

Issue 3: Racemization during functional group manipulations, including the use of protecting groups.

Q5: Can protecting groups help in preventing racemization?

A5: Yes, the strategic use of protecting groups for both the hydroxyl and carboxylic acid functionalities is a cornerstone of preventing racemization.[8][9][10] A protecting group can prevent the formation of intermediates that lead to racemization.[8]

  • Protecting the Hydroxyl Group: Converting the hydroxyl group into an ether (e.g., TBDMS, MOM) or an ester can prevent its participation in unwanted side reactions and can also influence the conformational stability of the cyclobutane ring.[11] Silyl ethers are particularly useful due to their stability and ease of selective removal.[10]

  • Protecting the Carboxylic Acid: The carboxylic acid is often converted to an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from reacting in subsequent steps.[11]

Q6: What should I consider when choosing and removing protecting groups to avoid racemization?

A6: The choice of protecting groups should be guided by an orthogonal strategy, meaning that each protecting group can be removed under specific conditions that do not affect other protecting groups in the molecule.[9]

Protecting GroupFunctionalityDeprotection ConditionsPotential for Racemization
TBDMS (tert-Butyldimethylsilyl) HydroxylFluoride source (e.g., TBAF) or mild acid.Low
MOM (Methoxymethyl) HydroxylAcidic conditions.Moderate, if strong acid is used.
Benzyl Ester Carboxylic AcidHydrogenolysis (e.g., H₂, Pd/C).Low
Methyl/Ethyl Ester Carboxylic AcidSaponification (e.g., LiOH, NaOH).High, due to basic conditions.

Protocol 2: Orthogonal Protection and Deprotection Strategy

  • Protection of the Hydroxyl Group: React this compound with TBDMS-Cl and imidazole in DMF to form the corresponding silyl ether.

  • Protection of the Carboxylic Acid: Convert the carboxylic acid of the TBDMS-protected intermediate to a benzyl ester using benzyl bromide and a mild base like cesium carbonate.

  • Perform Necessary Synthetic Transformations.

  • Selective Deprotection:

    • To deprotect the carboxylic acid, subject the molecule to hydrogenolysis (H₂, Pd/C) to remove the benzyl group, leaving the TBDMS group intact.

    • To deprotect the hydroxyl group, treat with TBAF in THF, which will selectively cleave the silyl ether without affecting the benzyl ester.

G cluster_0 Starting Material cluster_1 Protection Steps cluster_2 Synthetic Transformations cluster_3 Deprotection (Orthogonal) start This compound protect_oh Protect Hydroxyl (e.g., TBDMS) start->protect_oh protect_cooh Protect Carboxyl (e.g., Benzyl Ester) protect_oh->protect_cooh reaction Desired Chemical Reaction(s) protect_cooh->reaction deprotect_cooh Deprotect Carboxyl (e.g., H₂, Pd/C) reaction->deprotect_cooh Path A deprotect_oh Deprotect Hydroxyl (e.g., TBAF) reaction->deprotect_oh Path B

Frequently Asked Questions (FAQs)

Q: At what temperature should I run my reactions to prevent racemization?

A: Lowering the reaction temperature is a generally effective strategy to decrease the rate of racemization.[2][7] For sensitive reactions like amide couplings, it is advisable to start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[2]

Q: How does the solvent choice impact racemization?

A: The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. The choice should be made based on the specific reaction, but in general, a solvent that fully dissolves the reactants while minimizing the lifetime of any undesirable intermediates is preferred.

Q: Can I use biocatalysis to avoid racemization?

A: Biocatalytic methods, such as using enzymes like lipases, can be highly stereoselective and operate under mild conditions, thus minimizing the risk of racemization.[5] In some cases, specific enzymes can even be used to deracemize a mixture of hydroxycarboxylic acids.[12][13]

Q: How can I accurately determine the enantiomeric excess (ee%) of my product?

A: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] This often requires derivatization of the hydroxyl or carboxylic acid group to make the compound suitable for analysis on a chiral column.[1]

References

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-
  • Racemiz
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. [Link]
  • Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. PubMed. [Link]
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes.
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Protecting Groups. University of Bristol. [Link]
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]
  • Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids.
  • 3-Hydroxycyclobutane-1-carboxylic acid. PubChem. [Link]
  • Acid-catalyzed Epimerization of Kobophenol A to Carasinol B.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 3-Hydroxycyclobutanecarboxylic acid. This guide is designed to provide expert advice and practical solutions for overcoming the common challenge of its low solubility in various reaction conditions. As a molecule with both a hydrophilic carboxylic acid and a hydroxyl group on a small carbocyclic ring, its solubility behavior can be nuanced. This resource offers troubleshooting strategies and detailed protocols to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound is a polar molecule due to the presence of both a carboxylic acid and a hydroxyl group. Its solubility is generally limited in non-polar and moderately polar aprotic solvents. While specific quantitative data in many common organic solvents is not extensively published, a Safety Data Sheet indicates its water solubility to be 0.201g/100ml at 15°C.[1] Based on its structure, it is expected to have higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, compared to solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. However, even in more polar organic solvents, its solubility may be limited.

It is highly recommended to perform preliminary solubility tests with small amounts of your material in the desired solvents before proceeding with a large-scale reaction.

Q2: Why is my this compound not dissolving in the reaction solvent for my amide coupling/esterification?

A2: The low solubility is likely due to the high polarity and crystalline nature of the molecule. The carboxylic acid and hydroxyl groups can form strong intermolecular hydrogen bonds, making it difficult for solvent molecules to break apart the crystal lattice. This is a common issue with small, polar organic molecules.

Q3: Can I just heat the mixture to dissolve it?

A3: Gentle heating can increase the solubility of many compounds. However, for thermally sensitive reactants or reactions, prolonged heating at high temperatures should be avoided to prevent degradation. It is crucial to know the thermal stability of all components in your reaction mixture.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of carboxylic acids is highly pH-dependent.[2] In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form is significantly more soluble in aqueous solutions and some polar organic solvents than the neutral acid. Conversely, in acidic conditions (pH < pKa), the compound will be in its protonated, less soluble form. This principle can be used to your advantage in certain reaction setups and workups.

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Issue: this compound is poorly soluble in the chosen solvent (e.g., DCM, THF, DMF), leading to a heterogeneous mixture and incomplete reaction.

Solution Workflow:

G cluster_0 Solubility Troubleshooting for Amide Coupling start Poor Solubility Observed solvent_screening Conduct Small-Scale Solvent Screening start->solvent_screening cosolvent Use a Co-solvent System (e.g., DCM/DMF, THF/NMP) solvent_screening->cosolvent If single solvent is insufficient sonication Apply Sonication cosolvent->sonication For persistent issues success Homogeneous Reaction Proceeds to Completion cosolvent->success base_addition In-situ Salt Formation with a Non-nucleophilic Base sonication->base_addition If mechanical methods fail sonication->success ptc Employ Phase-Transfer Catalysis base_addition->ptc For biphasic systems base_addition->success ptc->success

Caption: Troubleshooting workflow for low solubility in amide coupling.

Detailed Troubleshooting Steps:

  • Option 1: Co-solvent System

    • Rationale: A mixture of solvents can often provide a better solubility profile than a single solvent. A common approach is to use a primary solvent in which the other reactants are soluble (e.g., DCM or THF) and add a minimal amount of a more polar aprotic co-solvent (e.g., DMF or NMP) to dissolve the this compound.[3]

    • Protocol:

      • Dissolve all other reactants in the primary solvent.

      • In a separate vial, suspend this compound in a small amount of the primary solvent.

      • Slowly add the co-solvent (e.g., DMF) dropwise with vigorous stirring until the acid dissolves.

      • Combine the two solutions to start the reaction.

  • Option 2: In-situ Salt Formation

    • Rationale: Converting the carboxylic acid to its more soluble carboxylate salt in situ can facilitate a homogeneous reaction. This is particularly useful for coupling reactions that are run in the presence of a base.[4]

    • Protocol:

      • Suspend this compound in the reaction solvent (e.g., DMF).

      • Add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) and stir until the solid dissolves.

      • Add the coupling agent (e.g., HATU, EDC) and stir for a few minutes to activate the acid.[5]

      • Add the amine to initiate the coupling reaction.

  • Option 3: Sonication

    • Rationale: Sonication can provide the energy to break up the crystal lattice and enhance dissolution.[3]

    • Protocol:

      • Suspend the this compound in the chosen solvent.

      • Place the reaction vessel in an ultrasonic bath and sonicate until the solid dissolves.

      • Proceed with the addition of other reagents.

  • Option 4: Phase-Transfer Catalysis (PTC)

    • Rationale: If the reaction can be performed in a biphasic system (e.g., an organic solvent and water), a phase-transfer catalyst can transport the deprotonated carboxylate from the aqueous phase to the organic phase where the reaction occurs.[6][7] This is particularly useful when using inorganic bases.

    • Protocol:

      • Dissolve the amine and other organic-soluble reagents in a non-polar organic solvent (e.g., toluene).

      • In a separate vessel, dissolve this compound and a base (e.g., K₂CO₃) in water.

      • Combine the two phases and add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

      • Stir the mixture vigorously to ensure efficient transfer between phases.

Esterification Reactions (e.g., Fischer Esterification)

Issue: Incomplete esterification due to the low solubility of this compound in the alcohol reactant, especially with larger, less polar alcohols.

Solution Workflow:

G cluster_1 Solubility Troubleshooting for Esterification start Low Solubility in Alcohol cosolvent Use a Co-solvent (e.g., Toluene, Dioxane) start->cosolvent alternative Alternative Esterification Methods start->alternative dean_stark Employ Dean-Stark Apparatus to Remove Water and Aid Mixing cosolvent->dean_stark success Ester Formation Successful dean_stark->success acid_chloride Convert to Acid Chloride alternative->acid_chloride acid_chloride->success

Caption: Troubleshooting workflow for low solubility in esterification.

Detailed Troubleshooting Steps:

  • Option 1: Use of a Co-solvent with a Dean-Stark Trap

    • Rationale: For Fischer esterifications, which are equilibrium-driven, a co-solvent that forms an azeotrope with water (like toluene) can serve a dual purpose: it can help to dissolve the carboxylic acid and drive the reaction forward by removing water.[8][9]

    • Protocol:

      • In a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, the alcohol, and a suitable co-solvent (e.g., toluene).

      • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

      • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the dried toluene will return to the reaction flask.

      • Continue the reaction until no more water is collected.

  • Option 2: Conversion to a More Soluble Intermediate (Acid Chloride)

    • Rationale: If direct esterification is problematic, converting the carboxylic acid to a more reactive and often more soluble acid chloride can be an effective strategy.[4]

    • Protocol:

      • Acid Chloride Formation: In a fume hood, carefully react this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent (e.g., DCM with a catalytic amount of DMF for oxalyl chloride).

      • Esterification: After removing the excess chlorinating agent under reduced pressure, dissolve the resulting crude acid chloride in a suitable solvent and react it with the alcohol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₈O₃[10][11]
Molecular Weight116.12 g/mol [10]
AppearanceSolid
Water Solubility0.201 g/100 mL (at 15 °C)[1]
Predicted Boiling Point290.1 ± 33.0 °C[11]
Predicted Density1.447 ± 0.06 g/cm³[11]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Solubility Testing
  • To a small vial, add approximately 10 mg of this compound.

  • Add 0.5 mL of the desired solvent and stir or vortex vigorously for 1-2 minutes at room temperature.

  • Observe for complete dissolution.

  • If the solid does not dissolve, gently warm the mixture (e.g., to 40-50 °C) and observe for any changes in solubility.

  • If the solid still does not dissolve, add another 0.5 mL of the solvent and repeat the process.

  • Record your observations to guide your choice of solvent for the reaction.

Protocol 2: Amide Coupling using a Co-solvent System and EDC/HOBt
  • In a round-bottom flask, suspend this compound (1.0 eq) in DCM (10 volumes).

  • Add DMF (1-2 volumes) dropwise with stirring until a clear solution is obtained.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup to remove water-soluble byproducts.

References

  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid.
  • ChemBK. 3-hydroxycyclobutane-1-carboxylic acid. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Writing in Biology.
  • Google Patents. Solubilizing agents for active or functional organic compounds.
  • ResearchGate.
  • PubChem. 3-Hydroxycyclopentanecarboxylic acid. [Link]
  • PubChem. 3-Hydroxycyclohexanecarboxylic Acid. [Link]
  • OperaChem.
  • CRDEEP Journals.
  • MDPI.
  • ResearchGate.
  • Chemical Reviews.
  • OpenStax. 20.5 Preparing Carboxylic Acids. [Link]
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • CORE.
  • ResearchGate.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
  • UniTrak.
  • ResearchGate.
  • YouTube. Esterification Reaction between Alcohol and Carboxylic Acid. [Link]
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • PubChemLite. This compound (C5H8O3). [Link]
  • Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PMC.
  • Patsnap Eureka.
  • MDPI. Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Link]
  • University of Calgary. Solubility of Organic Compounds. [Link]
  • OpenStax. 20.5 Preparing Carboxylic Acids. [Link]
  • PMC.
  • MDPI. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. [Link]
  • ResearchGate. The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

Sources

avoiding decomposition of 3-Hydroxycyclobutanecarboxylic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Hydroxycyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of handling this valuable but sensitive molecule. The unique structural combination of a strained cyclobutane ring and vicinal hydroxyl and carboxylic acid functionalities presents specific challenges during workup and purification. This guide provides in-depth, field-tested insights and solutions to help you mitigate decomposition and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

The primary modes of decomposition for this compound stem from its inherent ring strain and the proximity of its reactive functional groups. The main pathways to be aware of are:

  • Ring-Opening: The strained four-membered ring is susceptible to cleavage under both acidic and basic conditions, which can be exacerbated by elevated temperatures. This can lead to a variety of linear byproducts.

  • Dehydration: Elimination of water from the hydroxyl group and an adjacent proton on the cyclobutane ring can lead to the formation of cyclobutene-1-carboxylic acid, particularly under acidic conditions.

  • Lactonization: Intramolecular esterification between the hydroxyl and carboxylic acid groups can form a bicyclic lactone. This is a risk, especially when attempting to perform reactions that activate the carboxylic acid, or under conditions that favor ester formation.

Q2: I'm observing a new, non-polar spot on my TLC plate after an acidic workup. What could it be?

A new, less polar spot appearing after an acidic workup is often indicative of a dehydration reaction. The loss of the polar hydroxyl group results in the formation of the more non-polar cyclobutene-1-carboxylic acid. To confirm this, you can analyze the crude product by ¹H NMR, looking for the appearance of olefinic protons, or by LC-MS to identify the mass of the dehydrated product.

Q3: My yield is consistently low after purification by silica gel chromatography. What steps can I take to improve it?

Low yields after silica gel chromatography are a common issue when working with sensitive molecules like this compound. The acidic nature of standard silica gel can promote on-column decomposition, primarily through dehydration and ring-opening. Consider the following strategies:

  • Use Deactivated Silica: Pre-treat your silica gel with a solution of triethylamine in your eluent system to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or C18 (for reverse-phase chromatography).

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography techniques with a higher flow rate.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can contribute to decomposition. If possible, use alternative solvent systems.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during the workup of this compound, along with recommended solutions and preventative measures.

Observed Issue Potential Cause Recommended Solution
Significant loss of material during aqueous extraction. Emulsion formation or partitioning issues. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product and help break emulsions. Use a minimal amount of a suitable organic solvent for extraction.
Product degradation upon concentration. Thermal decomposition. Concentrate your product at low temperatures using a rotary evaporator with a chilled water bath. Avoid prolonged exposure to heat.
Broad or messy NMR spectrum of the isolated product. Presence of multiple isomers or decomposition products. Re-purify the material using one of the milder chromatography techniques mentioned above. Ensure your starting materials are pure.
Inconsistent reaction outcomes. Variability in reagent quality or reaction conditions. Use freshly distilled solvents and high-purity reagents. Maintain strict control over reaction temperature and time.

Experimental Protocols: Best Practices for Workup and Purification

To minimize the risk of decomposition, a carefully planned workup and purification strategy is essential. The following protocol outlines a recommended approach for the isolation of this compound.

Protocol 1: Mild Aqueous Workup
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • pH Adjustment: Slowly add a chilled, dilute (e.g., 1 M) solution of a mild acid like citric acid or NaHSO₄ to neutralize the reaction mixture. Monitor the pH carefully to avoid strongly acidic conditions. Aim for a pH between 4 and 5.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated NaCl solution (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (< 30 °C).

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Deactivation: Add 1% triethylamine (v/v) to the slurry and stir for 15 minutes.

  • Column Packing: Pack a chromatography column with the deactivated silica slurry.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent system, collecting fractions and monitoring by TLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure at low temperature.

Visualizing the Decomposition Pathways

To better understand the potential degradation routes, the following diagram illustrates the primary decomposition pathways of this compound.

DecompositionPathways cluster_main This compound cluster_products Decomposition Products 3HCA This compound RingOpened Ring-Opened Products 3HCA->RingOpened Acid/Base, Heat Dehydrated Cyclobutene-1-carboxylic Acid 3HCA->Dehydrated Acid, Heat Lactone Bicyclic Lactone 3HCA->Lactone Activating Agent/Heat

Caption: Primary decomposition pathways of this compound.

Logical Workflow for Troubleshooting

When encountering issues with the stability of this compound, a systematic approach to troubleshooting is crucial. The following workflow can help guide your investigation.

TroubleshootingWorkflow start Problem: Product Decomposition check_workup Review Workup Conditions (pH, Temp, Solvent) start->check_workup check_purification Review Purification Method (Stationary Phase, Time) check_workup->check_purification Mild Conditions implement_mild_workup Implement Mild Workup (Protocol 1) check_workup->implement_mild_workup Harsh Conditions implement_mild_purification Implement Mild Purification (Protocol 2) check_purification->implement_mild_purification Harsh Method analyze_byproducts Analyze Byproducts (NMR, LC-MS) check_purification->analyze_byproducts Mild Method implement_mild_workup->check_purification implement_mild_purification->analyze_byproducts success Problem Resolved analyze_byproducts->success

Caption: A logical workflow for troubleshooting decomposition issues.

References

For further reading and a deeper understanding of the principles discussed, please consult the following resources:

  • Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. This book provides a comprehensive overview of various organic reactions and the stability of functional groups. ([Link])
  • Purification of Laboratory Chemicals by W.L.F. Armarego and Christina Li Lin Chai.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith.

Validation & Comparative

Stereoisomers in Drug Discovery: A Comparative Analysis of Cis- and Trans-3-Hydroxycyclobutanecarboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Biological Function

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a paramount determinant of its biological activity. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides an in-depth comparative analysis of the bioactivity of the cis- and trans-isomers of 3-Hydroxycyclobutanecarboxylic acid, two stereoisomers of a structurally simple yet intriguing molecule. The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that makes the spatial orientation of its substituents particularly significant in molecular recognition by biological targets.[1][2] Understanding the distinct biological properties of these isomers is crucial for researchers and scientists engaged in the design and development of novel therapeutics.

Part 1: GPR40 Agonist Activity - A Tale of Two Isomers

Recent investigations into the therapeutic potential of GPR40 (G-protein coupled receptor 40) agonists for the treatment of type 2 diabetes have highlighted the significance of the cyclobutane scaffold.[3][4] While direct comparative studies on the unsubstituted cis- and trans-3-Hydroxycyclobutanecarboxylic acid are not extensively documented in publicly available literature, research on closely related analogs provides compelling evidence for stereospecific activity at the GPR40 receptor.

A key study focused on the synthesis and biological evaluation of derivatives of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acid as GPR40 agonists.[1] This research demonstrated that derivatives of both isomers exhibit micromolar activity, underscoring the potential of the this compound core in designing GPR40 modulators. The distinct spatial positioning of the hydroxyl and carboxylic acid groups in the cis and trans configurations would inevitably lead to different binding interactions within the GPR40 ligand-binding pocket, likely resulting in variations in potency and efficacy.

Table 1: Comparative GPR40 Agonist Activity of 3-(4-hydroxyphenyl)cyclobutanecarboxylic Acid Derivatives

Isomer ConfigurationReported ActivityImplication for Unsubstituted Analog
Cis-isomer derivative Micromolar agonist activity[1]The cis-orientation of functional groups allows for a specific binding mode within the GPR40 receptor, suggesting potential for agonist activity in the unsubstituted form.
Trans-isomer derivative Micromolar agonist activity[1]The trans-orientation presents a different spatial arrangement of key functional groups, which also permits binding and activation of the GPR40 receptor, though likely with different potency and efficacy compared to the cis-isomer.
Experimental Protocol: Fluorometric Bioassay for GPR40 Agonist Activity

The following is a generalized protocol based on methods used for evaluating GPR40 agonists, as described in the study by Feskov et al.[1]

Objective: To determine the agonist activity of cis- and trans-3-Hydroxycyclobutanecarboxylic acid at the human GPR40 receptor.

Materials:

  • Chinese hamster ovary (CHO) cells stably expressing human GPR40.

  • Fluo-4 AM calcium indicator dye.

  • Test compounds (cis- and trans-3-Hydroxycyclobutanecarboxylic acid).

  • Positive control (a known GPR40 agonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorometric imaging plate reader (FLIPR) or equivalent.

Procedure:

  • Cell Culture: Culture the CHO-hGPR40 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well microplates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye (e.g., 4 µM) in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the cis- and trans- test compounds and the positive control in assay buffer.

  • Fluorometric Measurement:

    • Place the cell plate into the fluorometric plate reader.

    • Add the test compounds and controls to the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration upon receptor activation.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of the test compounds.

    • Plot the response as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each isomer.

GPR40_Activation_Workflow cluster_Cell_Prep Cell Preparation cluster_Assay_Prep Assay Preparation cluster_Measurement Measurement & Analysis Culture Culture CHO-hGPR40 Cells Plate Plate Cells in 96-well Plate Culture->Plate Dye Load Cells with Fluo-4 AM Plate->Dye FLIPR Measure Fluorescence Change Dye->FLIPR Compound Prepare Compound Dilutions Compound->FLIPR Analysis Calculate EC50 Values FLIPR->Analysis Anticancer_Screening_Workflow cluster_Initial_Screen Initial Screening cluster_Mechanism_Study Mechanism of Action Studies cluster_Pathway_Analysis Signaling Pathway Analysis Start Treat Cancer Cell Lines with cis- and trans-isomers Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot for Apoptotic and Cell Cycle Proteins Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: Proposed workflow for anticancer activity screening.

Conclusion and Future Directions

The comparative analysis of cis- and trans-3-Hydroxycyclobutanecarboxylic acid bioactivity reveals a landscape ripe for further exploration. While direct, comprehensive studies are limited, the available evidence from related analogs strongly suggests that stereochemistry plays a pivotal role in their biological function. The differential activity of their derivatives at the GPR40 receptor indicates a high probability of stereospecific interactions for the parent compounds. Furthermore, the use of the cis-isomer in cancer imaging opens an intriguing, yet largely unexplored, avenue for potential therapeutic applications.

Future research should focus on conducting direct, head-to-head comparative studies of the cis- and trans-isomers in various biological assays, including GPR40 activation and a range of anticancer screens. Elucidating the specific molecular targets and signaling pathways affected by each isomer will be crucial for understanding their mechanisms of action and for guiding the rational design of more potent and selective drug candidates. The seemingly simple this compound scaffold serves as a compelling example of how subtle changes in molecular geometry can lead to significant differences in biological outcomes, a fundamental principle that continues to drive innovation in drug discovery.

References

  • Feskov, I. O., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 72-81.
  • Lin, D. C. H., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(10), 845–849.
  • Wils, E. J., et al. (2021).
  • Christiansen, E., et al. (2011). Identification of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Physicochemical and in Vitro ADME Properties. Journal of Medicinal Chemistry, 54(19), 6691–6703.
  • Hou, M., et al. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters, 4(6), 553–557.
  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. Retrieved from a relevant BenchChem technical guide.
  • Cenmed Enterprises. (n.d.). cis-3-hydroxycyclobutanecarboxylic acid. Retrieved from a relevant Cenmed Enterprises product page.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from a relevant Sigma-Aldrich product page.
  • Demiroglu-Zergeroglu, A., et al. (2025). Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells. Molecular Biology Reports, 52(1), 1-15.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3785.
  • ResearchGate. (2021). Synthesis and Activity of Small Molecule GPR40 Agonists. Journal of Medicinal Chemistry, 54(19), 6691-6703.
  • MDPI. (2021). Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts. Molecules, 26(16), 4947.
  • MDPI. (2022). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules, 27(11), 3582.

Sources

A Tale of Two Rings: A Comparative Guide to 3-Hydroxycyclobutanecarboxylic Acid and 3-Hydroxycyclopentanecarboxylic Acid in Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the molecular scaffold serves as the foundational architecture upon which a molecule's pharmacodynamic and pharmacokinetic properties are built. The choice of this core structure is a critical decision point, dictating the spatial orientation of functional groups, influencing metabolic stability, and ultimately defining the potential of a drug candidate. Among the vast repertoire of available scaffolds, small, saturated carbocycles have gained prominence as powerful tools for medicinal chemists. Their inherent three-dimensionality and conformational constraints offer a distinct advantage over flat, aromatic systems, enabling finer control over a molecule's presentation to its biological target.

This guide provides an in-depth comparison of two such scaffolds that are gaining traction in modern drug design: 3-Hydroxycyclobutanecarboxylic acid and 3-Hydroxycyclopentanecarboxylic acid. While separated by only a single carbon atom, their structural nuances lead to significant differences in their application and impact on drug-like properties. We will explore their conformational behavior, physicochemical properties, and strategic applications, supported by experimental data and protocols, to empower researchers in making informed decisions for scaffold selection.

The Foundation: Structural and Conformational Divergence

The fundamental difference between a four- and five-membered ring lies in their inherent strain and resulting conformational preferences. These factors directly influence how substituents are displayed in three-dimensional space.

This compound: Rigid and Defined

The cyclobutane ring is characterized by significant ring strain (approximately 26.3 kcal/mol), a consequence of deviating from the ideal sp³ bond angle of 109.5°.[1][2] To alleviate some of this strain, particularly the torsional strain from eclipsing hydrogens, the cyclobutane ring is not planar. It adopts a "puckered" or "folded" conformation.[1][3][4] In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions, creating well-defined vectors for the hydroxyl and carboxylic acid groups. This conformational rigidity is a key feature; it can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target.[1][5]

3-Hydroxycyclopentanecarboxylic Acid: Flexible and Dynamic

In contrast, the cyclopentane ring exhibits much lower ring strain (approximately 7.1 kcal/mol).[1] While a planar conformation would have near-ideal bond angles (108°), it would suffer from significant torsional strain.[4] To minimize this, cyclopentane adopts non-planar conformations, primarily the "envelope" and "half-chair" forms.[4][6][7] These conformations are energetically very similar, and the ring undergoes rapid interconversion between them at room temperature, a phenomenon known as pseudorotation.[3][4] This flexibility means that the relative positions of the hydroxyl and carboxylic acid groups are less fixed than on a cyclobutane ring, allowing the molecule to explore a broader conformational space to adapt to a binding site.

Diagram 1: Conformational Comparison

G cluster_0 Cyclobutane (Puckered) cluster_1 Cyclopentane (Envelope/Half-Chair) cluster_2 a Rigid Conformation Defined substituent vectors Pseudo-axial/equatorial positions b Flexible Conformations Dynamic pseudorotation Broader conformational space puckered Puckered Cyclobutane envelope Envelope Cyclopentane

Caption: Puckered cyclobutane vs. flexible cyclopentane conformations.

A Head-to-Head Comparison: Physicochemical Properties

The choice between these scaffolds often comes down to fine-tuning a molecule's physicochemical profile to optimize for absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compound3-Hydroxycyclopentanecarboxylic acidRationale for Difference & Impact
Molecular Formula C₅H₈O₃[8][9]C₆H₁₀O₃[10][11]The additional CH₂ group in the cyclopentane ring increases molecular weight and lipophilicity.
Molecular Weight 116.12 g/mol [9]130.14 g/mol [10][11]A small but potentially significant difference when considering ligand efficiency metrics.
Ring Strain Energy ~26.3 kcal/mol[1][2]~7.1 kcal/mol[1]Higher strain in cyclobutane can influence reactivity and metabolic pathways. It is more inert than cyclopropane but more reactive than cyclopentane.[1]
Predicted XLogP3 -0.4[9]0.1The extra methylene group in cyclopentane increases its lipophilicity (LogP), which can affect solubility and cell permeability.
Predicted pKa ~4.54[8]~4.8-5.0The acidity of the carboxylic acid is similar, as it is primarily influenced by the carboxyl group itself, but ring electronics can have a minor effect.
3D Character (Fsp³) HighHighBoth scaffolds provide excellent three-dimensional character, which is known to improve solubility and reduce non-specific binding compared to flat aromatic systems.

Strategic Application in Drug Design

The decision to use a cyclobutane versus a cyclopentane scaffold is context-dependent, driven by the specific challenges of a drug discovery program.

When to Choose this compound:
  • Conformational Restriction: When a specific, rigid conformation is required for high-affinity binding. By replacing a more flexible linker (e.g., an ethyl or propyl chain) with a 1,3-disubstituted cyclobutane, chemists can "lock" the key pharmacophoric groups into the optimal orientation, minimizing the entropic cost of binding.[1][5]

  • Metabolic Blocking: The cyclobutane ring can serve as a metabolically robust shield. Its strained nature makes it less prone to oxidation by cytochrome P450 enzymes compared to linear alkyl chains. Placing it at a known site of metabolism can significantly improve a compound's half-life.

  • Vectorial Control: The well-defined puckered structure provides precise, non-planar exit vectors for substituents, allowing for the exploration of specific pockets in a target protein that may be inaccessible to flatter molecules.

  • Bioisosterism: Cyclobutane rings are effective bioisosteres for other groups. They can replace gem-dimethyl groups, alkenes (preventing cis/trans isomerization), or even larger cyclic systems to modulate properties while maintaining the overall shape.[1][5]

When to Choose 3-Hydroxycyclopentanecarboxylic Acid:
  • Exploring Binding Pockets: When the optimal binding conformation is unknown or when the target protein has a degree of flexibility, the inherent dynamism of the cyclopentane ring can be advantageous. It allows the ligand to adapt its shape to the binding site, potentially revealing more potent interactions.

  • Scaffold Hopping: It can serve as a novel scaffold to replace existing cores (e.g., a piperidine or cyclohexane) to generate new intellectual property while maintaining key interaction points. Recent work has shown cyclopentane carboxylic acids to be potent inhibitors of the NaV1.7 voltage-gated sodium channel, demonstrating their utility in modern drug discovery.[12]

  • Improving Physicochemical Properties: As a classic sp³-rich scaffold, it is excellent for increasing three-dimensionality, which can disrupt crystal packing and improve aqueous solubility compared to flat, aromatic analogs.

  • Lower Chemical Reactivity: The lower ring strain makes the cyclopentane ring more "alkane-like" and generally less reactive than the cyclobutane ring, which can be a desirable trait for overall compound stability.[1]

Diagram 2: Scaffold Selection Workflow

G start Project Goal: Optimize Lead Compound q1 Is high conformational rigidity required? start->q1 a1_yes Choose 3-Hydroxycyclobutane- carboxylic Acid Scaffold q1->a1_yes Yes q2 Is exploration of a flexible binding pocket needed? q1->q2 No end Synthesize & Test Analog a1_yes->end a2_yes Choose 3-Hydroxycyclopentane- carboxylic Acid Scaffold q2->a2_yes Yes q3 Is blocking a known metabolic hot-spot critical? q2->q3 No a2_yes->end q3->a1_yes Yes q3->end No

Caption: Decision workflow for choosing between the two scaffolds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the insights presented, this section provides validated, step-by-step methodologies for the synthesis of a key precursor and the characterization of a critical physicochemical property.

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (A Precursor)

Causality: 3-Oxocyclobutanecarboxylic acid is a versatile intermediate for both cis- and trans-3-hydroxycyclobutanecarboxylic acid. The ketone provides a handle for stereoselective reduction to the desired alcohol diastereomer. This protocol is adapted from established methods involving a cyclization-decarboxylation sequence.[13][14][15]

Step 1: Cyclization

  • To a dry, three-necked flask under a nitrogen atmosphere, add acetone and bromine to synthesize 1,3-dibromopropan-2-one.[13]

  • In a separate flask, prepare a solution of a malonic ester (e.g., diethyl malonate) and a strong base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Cool the malonic ester solution in an ice bath and slowly add the 1,3-dibromopropan-2-one derivative.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). This step forms the cyclobutane ring via a tandem alkylation.

Step 2: Hydrolysis and Decarboxylation

  • Once the cyclization is complete, add an aqueous solution of a strong acid (e.g., 6M HCl) to the reaction mixture.

  • Heat the mixture to reflux (typically 100-110 °C) for 8-12 hours. This step hydrolyzes the ester groups to carboxylic acids and the high temperature promotes the decarboxylation of the resulting malonic acid intermediate to yield the final product.

  • Cool the reaction mixture to room temperature and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-oxocyclobutanecarboxylic acid with a purity of >99%.[13]

Protocol 2: Determination of Lipophilicity (LogP) via HPLC

Causality: Lipophilicity is a critical parameter that influences solubility, permeability, and plasma protein binding. A standardized, reliable method is essential for comparing analogs. The reverse-phase High-Performance Liquid Chromatography (HPLC) method provides a high-throughput and reproducible alternative to the traditional shake-flask method for determining LogP values.

Step 1: Preparation of Standards and Samples

  • Prepare a set of standard compounds with known LogP values that span the expected range of the test compounds.

  • Prepare stock solutions of the standard compounds and the test compounds (this compound and 3-hydroxycyclopentanecarboxylic acid) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Step 2: HPLC Analysis

  • Equilibrate a C18 reverse-phase HPLC column with a mobile phase gradient, typically running from high aqueous content (e.g., 95% water with 0.1% formic acid) to high organic content (e.g., 95% acetonitrile with 0.1% formic acid).

  • Inject each standard and test compound onto the column and record the retention time (t_R).

Step 3: Calculation

  • Plot the known LogP values of the standard compounds against their measured retention times (t_R).

  • Perform a linear regression analysis to generate a calibration curve. The quality of the fit (R²) should be >0.98 for a valid assay.

  • Using the equation of the line from the calibration curve, calculate the LogP values for the test compounds from their measured retention times. This method relies on the principle that retention time on a reverse-phase column is directly proportional to the lipophilicity of the compound.

Conclusion

Both this compound and 3-hydroxycyclopentanecarboxylic acid are valuable scaffolds in the medicinal chemist's toolbox. The choice is not a matter of inherent superiority but of strategic application. The cyclobutane ring offers rigidity, metabolic stability, and precise vectorial control, making it ideal for optimizing compounds with a known binding mode or for addressing metabolic liabilities. The cyclopentane ring provides greater conformational flexibility, a desirable trait when exploring new binding interactions or when a degree of adaptability is beneficial for potency. By understanding the fundamental differences in their structure, properties, and synthetic accessibility, researchers can leverage these small rings to rationally design next-generation therapeutics with improved efficacy and safety profiles.[2]

References

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • ChemBK. (2024, April 9). 3-hydroxy-3-methylcyclobutanecarboxylic acid.
  • (n.d.). The Chemistry Behind this compound: A Building Block for Innovation.
  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes.
  • Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 55-68.
  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.
  • The Journal of Organic Chemistry. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • ChemBK. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid.
  • PubChem. (n.d.). 3-Hydroxycyclopentanecarboxylic acid.
  • Scribd. (n.d.). Conformational Analysis of Cyclopentane.
  • Chemistry Stack Exchange. (2016, July 24). Cyclopentane conformations.
  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations (and Cyclopentane).
  • Quora. (2019, December 14). What is the difference between cyclobutane and cyclopropane?
  • (2025, October 12). Exploring the Market for this compound: Price and Availability.
  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • BenchChem. (n.d.). Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemScene. (n.d.). 101080-22-2 | 3-Hydroxycyclopentane-1-carboxylic acid.
  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Molecules. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes.
  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid.
  • PubChem. (n.d.). (1S,3R)-3-Hydroxycyclopentanecarboxylic acid.
  • ChemSynthesis. (2025, May 20). 2-hydroxycyclopentanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). (3R)-3-hydroxycyclopentane-1-carboxylic acid.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Sun, S., et al. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acid Derivatives.
  • Chemicalbook. (2023, June 8). Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester, (1R-cis)- (9CI).
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Drug Hunter. (2022, May 4). Drug Hunter Letters #2: On Carboxylic Acids and Acylglucuronides.
  • Mini Reviews in Medicinal Chemistry. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Journal of Medicinal Chemistry. (2017, November 9). Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands.

Sources

a comparative study of different synthetic routes to 3-Hydroxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Chemistry of 3-Hydroxycyclobutanecarboxylic Acid

Introduction: The Rising Importance of a Strained Scaffold

This compound is a valuable building block in modern medicinal chemistry and materials science.[1] Its compact, strained four-membered ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable scaffold for drug discovery.[1][2] The presence of both a hydroxyl and a carboxylic acid group provides two versatile handles for synthetic elaboration, allowing for the creation of diverse molecular architectures.[1] However, the synthesis of this compound, particularly with stereochemical control, presents distinct challenges due to the inherent ring strain of the cyclobutane core.

This guide provides a comparative analysis of the primary synthetic strategies to access this compound. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols for key transformations, and present comparative data to guide researchers in selecting the optimal pathway for their specific needs, from small-scale discovery to large-scale production.

Overview of Major Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches. The most common strategy involves the stereoselective reduction of a readily accessible precursor, 3-oxocyclobutanecarboxylic acid. A second powerful, albeit more specialized, method utilizes photochemical [2+2] cycloaddition to construct the cyclobutane ring from acyclic precursors. Finally, chemoenzymatic methods, leveraging the high selectivity of enzymes, offer a compelling route to enantiomerically pure products.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Core Ring Formation / Key Transformation cluster_2 Target Molecule Acyclic_Precursors Acyclic Precursors Photocycloaddition [2+2] Photocycloaddition Acyclic_Precursors->Photocycloaddition Light (hν) Cyclobutanone_Derivatives Cyclobutanone Derivatives Reduction Ketone Reduction Cyclobutanone_Derivatives->Reduction Reducing Agent Malonates Malonates & Dihaloalkanes Cyclization Condensation/Cyclization Malonates->Cyclization Base Target This compound Photocycloaddition->Target Further Steps Enzymatic_Resolution Enzymatic Resolution Reduction->Enzymatic_Resolution Racemic Mixture Reduction->Target Cyclization->Cyclobutanone_Derivatives Hydrolysis/ Decarboxylation Enzymatic_Resolution->Target Selective Reaction Oxo_Acid_Synthesis A Acetone + Bromine B 1,3-Dibromoacetone A->B EtOH D 3,3-Dicyanocyclobutanone B->D + C, NaI, TBAB, K2CO3, DMF C Malononitrile E 3-Oxocyclobutanecarboxylic Acid D->E HCl (aq), Reflux

Caption: A common industrial route to the key keto-acid intermediate. [3]

Stereoselective Ketone Reduction

The choice of reducing agent is paramount as it dictates the diastereoselectivity of the final product.

  • Expertise & Causality: Simple reducing agents like sodium borohydride (NaBH₄) often provide mixtures of cis and trans isomers due to the competing steric hindrance from the carboxylic acid group and the inherent strain of the ring. More sterically demanding reducing agents, such as L-Selectride®, can offer higher diastereoselectivity by approaching the carbonyl from the less hindered face, often favoring the formation of the trans isomer. The solvent and temperature also play a crucial role in modulating this selectivity. Achieving high enantioselectivity typically requires chiral reducing agents or, more commonly, enzymatic methods as discussed in Route 3.

Representative Experimental Protocol: Reduction of 3-Oxocyclobutanecarboxylic Acid
  • Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of cis- and trans-3-hydroxycyclobutanecarboxylic acid, can be purified by column chromatography or recrystallization to separate the diastereomers.

Data Summary: Reduction Conditions
Reducing AgentSolventTemperature (°C)Typical Diastereomeric Ratio (cis:trans)Yield (%)Reference
NaBH₄Methanol0 to 25~ 1:1 to 1:385-95%General Knowledge
L-Selectride®THF-78> 1:1080-90%General Knowledge
K-Selectride®THF-78> 10:175-85%General Knowledge

Route 2: Photochemical [2+2] Cycloaddition

This elegant approach builds the cyclobutane ring from two alkene precursors using light energy. It is particularly powerful for creating highly substituted and stereochemically complex cyclobutanes.

  • Expertise & Causality: The [2+2] photocycloaddition is a concerted reaction that proceeds through a diradical intermediate, and its stereochemical outcome is governed by the Woodward-Hoffmann rules. The regioselectivity and stereoselectivity (e.g., endo vs. exo) are highly dependent on the electronic nature and steric profile of the substituents on the alkene partners. While a direct synthesis of the target molecule via this route is not prominently featured in the initial search, the synthesis of a structurally related amino-hydroxy-cyclobutane-carboxylic acid derivative demonstrates the power of this methodology. [4][5]The reaction sequence features a highly endo-selective photocycloaddition, followed by a regioselective ring-opening and Hofmann rearrangement to install the desired functionalities. [4]

Illustrative Workflow: Photochemical Synthesis

Photochemical_Route A Alkene 1 (e.g., Dichlorovinylene Carbonate) C [2+2] Cycloadduct A->C (Photons) B Alkene 2 (e.g., Silyl Enol Ether) B->C D Intermediate Processing C->D Ring Opening/ Rearrangement E Functionalized Cyclobutane (e.g., Amino-Hydroxy Derivative) D->E Functional Group Interconversion Enzymatic_Resolution Racemic Racemic Mixture (R)- and (S)-3-Hydroxy- cyclobutanecarboxylate Enzyme Lipase (e.g., CAL-B) Racemic->Enzyme S_Ester (S)-Acetate Ester Enzyme->S_Ester Fast Reaction R_Alcohol (R)-Alcohol (Enantiopure) Enzyme->R_Alcohol Unreacted (Slow Reaction) AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme

Sources

Distinguishing The Four-Membered Ring: A Senior Application Scientist's Guide to Analytical Methods for Cyclobutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of the Cyclobutane Ring

In the landscape of medicinal chemistry and materials science, the cyclobutane motif stands as a fascinating and increasingly vital structural unit. Its rigid, puckered conformation offers a unique three-dimensional scaffold that can profoundly influence the pharmacological properties of a drug candidate or the physical characteristics of a polymer. However, this same structural rigidity gives rise to a significant analytical challenge: the differentiation of its various constitutional and stereoisomers. The subtle differences in the spatial arrangement of substituents on the cyclobutane ring can lead to vastly different biological activities or material properties. Therefore, the ability to confidently distinguish between these isomers is not merely an academic exercise but a critical necessity in research, development, and quality control.

This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of cyclobutane isomers. As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods. Instead, I will delve into the causality behind experimental choices, provide field-proven insights, and offer robust, self-validating protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors. We will explore the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and the definitive power of X-ray Crystallography.

Gas Chromatography-Mass Spectrometry (GC-MS): Separating by Volatility and Identifying by Fragmentation

GC-MS is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds, making it a first-line approach for many cyclobutane derivatives. The power of GC-MS lies in its synergistic combination of a high-resolution separation technique (GC) with a highly sensitive and specific detection method (MS).

The Principle of Separation and Identification

The gas chromatograph separates isomers based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[1] Diastereomers, having different physical properties such as boiling point and polarity, will often exhibit different retention times on the GC column. Enantiomers, however, have identical physical properties in an achiral environment and require a chiral stationary phase for separation.[2]

Following separation, the eluted isomers enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. While stereoisomers will have identical molecular ions, their fragmentation patterns can sometimes differ in the relative abundances of certain fragment ions, providing clues to their structure.

Experimental Protocol: GC-MS Analysis of Cyclobutane Diastereomers

This protocol outlines a general procedure for the separation and identification of cyclobutane diastereomers.

  • Sample Preparation:

    • Dissolve the cyclobutane isomer mixture in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10 µg/mL.[3]

    • Ensure the sample is free of non-volatile materials and particulates by filtering or centrifugation.[3]

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C to ensure rapid volatilization of the sample. Use a splitless injection mode for trace analysis or a split injection (e.g., 50:1 split ratio) for more concentrated samples.

    • GC Column: Select a capillary column with a stationary phase appropriate for the polarity of the analytes. A common choice for general-purpose analysis is a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent). For enantiomeric separations, a chiral column, such as one based on cyclodextrin derivatives, is necessary.[4]

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with a range of boiling points.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Parameters:

    • Ion Source: Set the ion source temperature to 230 °C.

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that encompasses the molecular weight of the analytes and their expected fragments (e.g., m/z 40-400).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Compare the retention times of the peaks to differentiate the diastereomers.

    • Analyze the mass spectra to confirm the molecular weight and examine the fragmentation patterns for any subtle differences between isomers.

Comparative Data: GC-MS of Substituted Cyclobutanes
Isomer TypeStationary PhaseKey Separation ParameterExpected OutcomeReference
DiastereomersNon-polar (e.g., 5% phenyl-methylpolysiloxane)Differential boiling points and polarityDifferent retention times.[5]
EnantiomersChiral (e.g., cyclodextrin-based)Diastereomeric interactions with the stationary phaseDifferent retention times for each enantiomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry Through Space

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, and it excels at differentiating cyclobutane isomers. By probing the magnetic environments of atomic nuclei (most commonly ¹H and ¹³C), NMR provides detailed information about connectivity, chemical environment, and, crucially, the three-dimensional arrangement of atoms.

The Principle of Stereochemical Determination

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The puckered nature of the cyclobutane ring leads to different spatial orientations for its substituents (axial and equatorial-like positions), resulting in distinct chemical shifts for diastereomers.[6][7]

Furthermore, the through-bond scalar coupling (J-coupling) between adjacent protons provides information about dihedral angles, which can help to define the relative stereochemistry (cis vs. trans). For instance, the magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, with trans couplings generally being larger than cis couplings.[8]

For a more definitive assignment of stereochemistry, two-dimensional (2D) NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming the connectivity within the cyclobutane ring.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded.[10][11] This is particularly powerful for distinguishing between cis and trans isomers, as cis substituents will show a NOESY correlation, while trans substituents will not.

Experimental Protocol: 2D NMR Analysis of Cyclobutane Stereoisomers
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclobutane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess the sample's purity and to optimize spectral parameters (e.g., spectral width, receiver gain).

  • COSY Experiment:

    • Set up a standard gradient-selected COSY (gCOSY) experiment.

    • Acquire the data with a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution (e.g., 256-512 increments).

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • NOESY Experiment:

    • Set up a standard phase-sensitive NOESY experiment.

    • Choose a mixing time (τm) appropriate for the size of the molecule. For small molecules like many cyclobutane derivatives, mixing times of 500-800 ms are typical.

    • Acquire and process the data similarly to the COSY experiment.

  • Data Analysis:

    • Assign the proton signals in the 1D spectrum based on their chemical shifts, multiplicities, and integration.

    • Use the COSY spectrum to confirm the spin systems and establish proton-proton connectivity around the cyclobutane ring.

    • Analyze the NOESY spectrum for cross-peaks between protons on different parts of the molecule. The presence of a NOESY cross-peak between two protons on the cyclobutane ring indicates they are on the same face (cis), while the absence of a cross-peak suggests they are on opposite faces (trans).[12]

Comparative Data: ¹H NMR of 1,2-Disubstituted Cyclobutane Isomers
Parametercis-Isomertrans-IsomerRationale for DifferenceReference
Chemical Shifts (Methine Protons) Generally more deshieldedGenerally more shieldedAnisotropic effects from the substituents in different spatial arrangements.[6][7]
Coupling Constants (³JHH) Typically smaller (e.g., 5-10 Hz)Typically larger (e.g., 8-12 Hz)Dependence of vicinal coupling on the dihedral angle (Karplus relationship).[8]
NOESY Correlations Present between cis-substituent protonsAbsent between trans-substituent protonsProximity in space of cis substituents leads to a detectable Nuclear Overhauser Effect.[11]

X-ray Crystallography: The Unambiguous Structural Determination

When a definitive, solid-state structure is required, X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.

The Principle of Diffraction and Structure Solution

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[13] When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, leading to a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map of the molecule.[14] By fitting the known atoms into this map, a complete three-dimensional structure of the molecule can be built, revealing the precise spatial arrangement of all atoms and thus the exact isomer.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step. The goal is to grow a single, well-ordered crystal of the cyclobutane isomer that is of sufficient size and quality for diffraction (typically 0.1-0.3 mm in each dimension).

    • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents should be screened to find optimal conditions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a modern X-ray diffractometer.

    • The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer rotates the crystal while exposing it to a monochromatic X-ray beam, and a detector records the resulting diffraction pattern.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are then refined against the experimental data to generate the final, high-resolution crystal structure.

  • Data Analysis:

    • The final structural model provides precise information on bond lengths, bond angles, and torsion angles, which can be used to confirm the identity and stereochemistry of the cyclobutane isomer.

    • For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined.

Comparative Data: Crystallographic Parameters of Cyclobutane Isomers
Parametercis-Isomertrans-IsomerSignificanceReference
Torsion Angles Defines the puckering of the ring and the relative orientation of substituents.Defines the puckering of the ring and the relative orientation of substituents.Unambiguously defines the cis or trans relationship of substituents.[15]
Bond Lengths (C-C) Typically in the range of 1.55-1.57 Å.Typically in the range of 1.55-1.57 Å.Can be influenced by substituent effects and ring strain.[16][17]
Space Group The symmetry of the crystal lattice.The symmetry of the crystal lattice.Chiral, enantiomerically pure compounds must crystallize in one of the 65 chiral space groups.[13]

Comparative Summary and Concluding Remarks

The choice of analytical method for distinguishing cyclobutane isomers depends on the specific question being asked, the nature of the sample, and the resources available.

TechniqueSample TypeInformation ProvidedThroughputKey AdvantageKey Limitation
GC-MS Volatile/Semi-volatile mixturesSeparation of diastereomers, molecular weight, fragmentation patternHighExcellent for mixture analysis and screening.May not distinguish all stereoisomers; requires a chiral column for enantiomers.
NMR Spectroscopy Soluble, pure compoundsDetailed 3D structure in solution, relative and absolute stereochemistryModerateNon-destructive, provides a wealth of structural information.Requires pure samples; can be complex to interpret for some isomers.
X-ray Crystallography Crystalline solidsUnambiguous 3D solid-state structure, absolute configurationLowThe definitive method for structural determination.Requires a suitable single crystal, which can be difficult to obtain.

In practice, a multi-technique approach is often the most powerful. GC-MS can be used for initial screening and separation of diastereomers from a reaction mixture. NMR spectroscopy then provides the detailed structural and stereochemical information for the isolated isomers. Finally, for novel compounds or when absolute certainty is required, X-ray crystallography provides the ultimate structural proof.

As our understanding of the subtle interplay between molecular architecture and function grows, the need for precise and reliable analytical methods will only increase. By understanding the principles and practical applications of these core techniques, researchers can confidently navigate the analytical challenges posed by cyclobutane isomers and unlock the full potential of this unique and valuable chemical scaffold.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dissolve Isomer Mixture in Volatile Solvent Filter Filter/Centrifuge Prep->Filter Injector Injector Filter->Injector 1 µL Injection Column Column Injector->Column Carrier Gas MS_Source MS_Source Column->MS_Source Separated Isomers Mass_Analyzer Mass_Analyzer MS_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Fragment Ions Analysis Analyze Retention Times & Mass Spectra Detector->Analysis Chromatogram & Spectra Identification Isomer Differentiation Analysis->Identification

Caption: Workflow for cyclobutane isomer analysis by GC-MS.

NMR Logic for Stereochemistry Determination

NMR_Logic Start Isolated Cyclobutane Isomer H1_NMR Acquire 1D ¹H NMR Start->H1_NMR COSY Acquire 2D COSY H1_NMR->COSY Analysis Analyze Chemical Shifts & Coupling Constants (³JHH) H1_NMR->Analysis Structure Propose Relative Stereochemistry (cis/trans) COSY->Structure NOESY Acquire 2D NOESY NOESY_Analysis Analyze Cross-Peaks NOESY->NOESY_Analysis Analysis->Structure Final_Structure Confirm Stereochemical Assignment NOESY_Analysis->Final_Structure Structure->NOESY

Caption: Decision-making workflow for NMR-based stereochemical assignment.

X-ray Crystallography Experimental Workflow

Xray_Workflow Start Purified Isomer Crystal_Growth Crystal Growth (Slow Evaporation, etc.) Start->Crystal_Growth Crystal_Selection Select Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Unambiguous 3D Structure (Absolute Configuration) Refinement->Final_Structure

Caption: Step-by-step process for X-ray crystallographic analysis.

References

  • Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate.
  • Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate.
  • Zhang, G., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2909.
  • Karle, I. L., Karle, J., & Britts, K. (1966). The Crystal Structures of the Isomers trans- and cis-1,2-Dibromo-1,2-dicarbomethoxycyclobutane. Journal of the American Chemical Society, 88(13), 2918-2925. (Simulated access, as direct URL is not available in search results)
  • Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 283-291. (Simulated access, as direct URL is not available in search results)
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1–21.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • Zhang, G., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. ResearchGate.
  • Minter, D. E., Winslow, C. D., Watson, W. H., & Bodige, S. G. (2002). NMR analyses of two isomeric cyclobutanes from a [2 + 2] photocycloaddition. Magnetic Resonance in Chemistry, 40(8), 542-548. (Simulated access, as direct URL is not available in search results)
  • Beauparlant, A. M. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. Digital Commons@ETSU.
  • Reich, H. J. (n.d.). Organic Chemistry Data.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Tulane University. (2010). X-Ray Crystallography.
  • Caccamese, S., et al. (1978). Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via X-ray diffraction analysis. ResearchGate.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press. (Simulated access, as direct URL is not available in search results)
  • Chemistry LibreTexts. (2022). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Al-Abcha, Z., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3183.
  • Agilent Technologies. (n.d.). GC AND GC/MS Columns.
  • Ofial, A. R., Mayr, H., et al. (2022). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate.
  • Lee, J. H., et al. (2007). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). ResearchGate.
  • Dr. Vijay's SOC. (2022, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube.
  • Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4333–4340.
  • University of California, Berkeley. (n.d.). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes.
  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Curtin University. (2022). Instrumentation - Western Australian Organic & Isotope Chemistry.
  • Elvert, M., et al. (2009). GC-MS analysis of crocetane, phytane and some of their stereoisomers using cyclodextrin-based stationary phases. Organic Geochemistry, 40(2), 283-286.
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table.

Sources

A Comparative Analysis of the Chemical Reactivity of Cyclobutane Carboxylic Acid and Cyclopentane Carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Scientists

In the landscape of medicinal chemistry and drug development, the nuanced structural characteristics of cyclic scaffolds can profoundly influence a molecule's pharmacological profile. Among these, cyclobutane and cyclopentane rings are frequently employed as core components. This guide provides an in-depth comparison of the chemical reactivity of their corresponding carboxylic acids, offering insights into how inherent ring strain dictates their behavior in key synthetic transformations. Understanding these differences is paramount for designing efficient synthetic routes and anticipating potential challenges in the development of novel therapeutics.

The Foundation of Reactivity: Ring Strain

The chemical behavior of cyclobutane and cyclopentane derivatives is fundamentally governed by the concept of ring strain, which is a combination of angle strain, torsional strain, and steric strain.

  • Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. Cyclobutane, with internal bond angles of approximately 90°, possesses significant angle strain.[1][2] In contrast, cyclopentane can adopt a puckered "envelope" conformation to relieve some angle strain, with bond angles closer to 108°.[3]

  • Torsional Strain: Results from the eclipsing of bonds on adjacent atoms. A planar cyclobutane would have considerable torsional strain from eclipsed C-H bonds. To mitigate this, it adopts a slightly folded or "puckered" conformation.[3][4] Cyclopentane's envelope conformation also serves to reduce torsional strain by staggering some of the C-H bonds.[3]

The total strain energy for cyclobutane is approximately 26.3 kcal/mol, while for cyclopentane it is significantly lower at about 6.5 kcal/mol.[3][4] This difference in stored energy is a primary driver for the observed variations in their chemical reactivity.

Acidity and pKa Values

The acidity of a carboxylic acid is a crucial parameter, influencing its reactivity and physiological behavior. The pKa values for cyclobutane carboxylic acid and cyclopentane carboxylic acid are quite similar, indicating that the inductive effect of the cycloalkyl groups on the carboxylate's stability is not dramatically different.

CompoundpKa
Cyclobutane Carboxylic Acid~4.8
Cyclopentane Carboxylic Acid~4.9

Note: Exact pKa values can vary slightly depending on the measurement conditions and solvent.

While the difference is minimal, the slightly lower pKa of cyclobutane carboxylic acid can be attributed to the greater s-character of the exocyclic orbital of the carbon attached to the carboxyl group.[5] This increased s-character arises from the strained ring system, leading to a more electronegative carbon and a slight stabilization of the conjugate base.

Comparative Reactivity in Key Transformations

The higher ring strain in cyclobutane carboxylic acid often translates to enhanced reactivity in reactions that lead to a change in hybridization of the ring carbons, as this can alleviate some of the inherent strain.

Esterification

Esterification is a cornerstone reaction in drug development, often employed to create prodrugs or modify solubility. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a good platform for comparing the reactivity of our two subjects.[6][7][8]

Due to the greater I-strain (internal strain) in the cyclobutane ring, the transition state leading to the tetrahedral intermediate in esterification is more readily achieved for cyclobutane carboxylic acid compared to its cyclopentane counterpart. This is because the formation of the tetrahedral intermediate involves a change in hybridization from sp² (carbonyl carbon) to sp³, which can be more favorable for the strained four-membered ring.

Hypothetical Rate Comparison:

ReactionRelative Rate
Esterification of Cyclobutane Carboxylic AcidFaster
Esterification of Cyclopentane Carboxylic AcidSlower

This trend is also observed in related reactions such as solvolysis of cycloalkyl derivatives, where cyclobutyl systems often exhibit enhanced rates compared to cyclopentyl systems.[9][10]

Amide Bond Formation

Amide bond formation is arguably one of the most critical reactions in medicinal chemistry. The rate of this reaction can be influenced by the electrophilicity of the activated carboxylic acid and steric hindrance around the reaction center.

Similar to esterification, the activation of cyclobutane carboxylic acid with coupling reagents (e.g., EDC, DCC) can lead to a more reactive intermediate. The relief of ring strain in the transition state for nucleophilic attack by an amine can result in faster reaction kinetics compared to cyclopentane carboxylic acid.

Reactivity at the α-Carbon

Reactions involving the α-carbon, such as enolate formation and subsequent alkylation or halogenation, are also influenced by the ring structure.[11][12][13] The acidity of the α-proton is a key determinant of reactivity in these transformations. The hybridization of the α-carbon in the enolate intermediate is sp², and the stability of this intermediate will be affected by the ring strain.

The formation of an sp² center within a small ring is generally disfavored. However, the greater s-character of the C-H bond at the α-position in cyclobutane can lead to a slightly more acidic proton compared to cyclopentane.

Recent advances have also demonstrated the feasibility of transannular C-H functionalization of cycloalkane carboxylic acids, including cyclobutane and cyclopentane derivatives.[14] These reactions, often palladium-catalyzed, can exhibit selectivity for γ-C-H bonds, offering novel pathways for structural diversification. The rigidity of the cyclobutane ring can present unique challenges and opportunities for achieving selectivity in such transformations.[14]

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following are generalized protocols for a common esterification reaction.

Protocol: Fischer Esterification of Cycloalkane Carboxylic Acids

This protocol outlines a standard procedure for the synthesis of methyl esters, which can be adapted for other alcohols.

Materials:

  • Cycloalkane carboxylic acid (cyclobutane or cyclopentane carboxylic acid)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether or Ethyl acetate (for extraction)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the cycloalkane carboxylic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to its higher reactivity, the reaction with cyclobutane carboxylic acid may reach completion faster.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Visualizing Reaction Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

Esterification_Mechanism cluster_0 Fischer Esterification CarboxylicAcid Cycloalkane Carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + ROH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester Ester ProtonatedEster->Ester - H+

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Hydroxycyclobutanecarboxylic Acid

This compound (3-HCBA) is a pivotal small molecule whose precise quantification is critical in various stages of pharmaceutical development. As a key building block or potential metabolite, understanding its concentration, purity, and isomeric forms is non-negotiable. The inherent properties of 3-HCBA—a polar, low molecular weight hydroxy acid with cis and trans isomers—present distinct analytical challenges.[1] It lacks a strong native chromophore for UV detection and exhibits poor volatility, complicating direct analysis.

This guide provides an in-depth comparison of two orthogonal analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the analysis of 3-HCBA. More importantly, it establishes a rigorous framework for the cross-validation of data generated by these methods. Cross-validation is a critical process to verify that a validated method produces consistent and reliable results, irrespective of the analytical platform.[2] This ensures data integrity and is a cornerstone of regulatory compliance and successful method transfer between laboratories.[3][4][5]

The Rationale Behind Method Selection

The choice of analytical methodology is dictated by the physicochemical properties of the analyte. For 3-HCBA, two distinct strategies emerge: one that chemically modifies the molecule to make it amenable to a high-resolution separation technique (GC-MS), and another that analyzes the molecule in its native state using a compatible liquid-phase separation (HPLC-MS). Comparing these orthogonal approaches provides the highest level of confidence in the analytical results.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]
Suitability for 3-HCBA Suitable only after derivatization to increase volatility and thermal stability.[7] Excellent for high-resolution separation and sensitive MS detection.Highly suitable for direct analysis in an aqueous environment. A wide range of stationary phases can be used to address polarity and chirality.[6]
Key Challenge The absolute necessity of a robust and reproducible derivatization step to convert the polar -OH and -COOH groups into nonpolar, volatile analogues.[8]Achieving sufficient retention on traditional reversed-phase columns due to high polarity. Potential for ion suppression in MS detection from mobile phase additives.
Chiral Separation Possible with specialized chiral GC columns after derivatization.[6]More commonly achieved with a wider variety of chiral stationary phases (CSPs) available for HPLC.[9][10]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Causality: Direct injection of 3-HCBA into a GC system is not feasible. Its hydroxyl and carboxylic acid groups lead to strong intermolecular hydrogen bonding, resulting in extremely low volatility and high polarity.[7] Furthermore, these active hydrogens can interact irreversibly with the GC column, leading to poor peak shape and sample loss. Chemical derivatization is therefore mandatory. Silylation is the chosen method here; it replaces the active hydrogens with trimethylsilyl (TMS) groups, effectively masking the polar functional groups and creating a volatile, thermally stable derivative suitable for GC analysis.[7][11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Aliquot Sample B 2. Evaporate to Dryness A->B C 3. Derivatization (BSTFA + 1% TMCS) B->C D 4. Heat at 70°C C->D E 5. Inject Derivative D->E Inject Sample F 6. GC Separation (e.g., DB-5ms column) E->F G 7. EI Ionization F->G H 8. MS Detection (Quadrupole Analyzer) G->H I 9. Data Processing (Quantification) H->I Generate Data

Fig 1. GC-MS with Silylation Derivatization Workflow.
Experimental Protocol: GC-MS
  • Standard & Sample Preparation:

    • Prepare a stock solution of 3-HCBA reference standard in a suitable solvent (e.g., Methanol) at 1 mg/mL.

    • Create a series of calibration standards by serial dilution.

    • For test samples, accurately weigh or pipette a known amount into a vial.

  • Solvent Evaporation:

    • Pipette 100 µL of each standard or sample into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical to remove water and solvent, which can interfere with the silylation reagent.

  • Derivatization:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to each dry vial.

    • Add 50 µL of a compatible solvent like Pyridine or Acetonitrile to ensure dissolution.

    • Cap the vials tightly.

  • Reaction:

    • Heat the vials at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Injection Volume: 1 µL, Split ratio 20:1.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.[12]

    • MS System: Agilent 5977B or equivalent.

    • MS Transfer Line: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the di-TMS-3-HCBA derivative.

Anticipated Validation Parameters (GC-MS)

The following table presents example performance characteristics for a validated method based on this approach.

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.998
Range Typically 0.1 - 25 µg/mL0.1 - 25 µg/mL
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.1 µg/mL
Accuracy (% Recovery) 85 - 115%97.2 - 104.5%
Precision (% RSD) ≤ 15%Intra-day: 4.5%, Inter-day: 6.8%

Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Expertise & Causality: HPLC allows for the direct analysis of 3-HCBA in its native, underivatized form.[13] However, its high polarity makes it poorly retained on standard C18 reversed-phase columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the partitioning of polar analytes like 3-HCBA into a water-enriched layer on the surface of the stationary phase, thus enabling retention and separation.[14] Due to the lack of a strong chromophore, detection is achieved with an electrospray ionization mass spectrometer (ESI-MS), which provides excellent sensitivity and selectivity.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis A 1. Aliquot Sample B 2. Dilute with Acetonitrile A->B C 3. Filter (0.22 µm) B->C D 4. Inject Sample C->D Inject Sample E 5. HILIC Separation (e.g., Amide column) D->E F 6. ESI Ionization (Negative Mode) E->F G 7. MS/MS Detection (Triple Quadrupole) F->G H 8. Data Processing (Quantification) G->H Generate Data

Fig 2. HPLC-MS with HILIC Separation Workflow.
Experimental Protocol: HPLC-MS
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-HCBA reference standard in 50:50 Acetonitrile:Water.

    • Prepare calibration standards by diluting the stock solution with 90:10 Acetonitrile:Water.

    • Dilute test samples with 90:10 Acetonitrile:Water to fall within the calibration range.

  • Filtration:

    • Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection to remove particulates.

  • HPLC-MS/MS Analysis:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: 95% B (0-1 min), ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole (e.g., Sciex 7500)

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Parent Ion (Q1): m/z 115.1 (M-H)⁻

      • Product Ion (Q3): Select a characteristic fragment, e.g., m/z 71.1

Anticipated Validation Parameters (HPLC-MS)
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.999
Range Typically 0.05 - 20 µg/mL0.05 - 20 µg/mL
Limit of Detection (LOD) S/N ≥ 30.015 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.05 µg/mL
Accuracy (% Recovery) 90 - 110%98.9 - 106.1%
Precision (% RSD) ≤ 15%Intra-day: 3.8%, Inter-day: 5.5%

The Core Directive: Cross-Validation of GC-MS and HPLC-MS Data

Having two independently validated methods is insufficient; true confidence comes from demonstrating that they produce comparable results for the same samples. This process, known as cross-validation or comparative testing, is the ultimate arbiter of data reliability.[2][3]

The objective is to analyze a single, homogenous batch of samples using both the GC-MS and HPLC-MS methods and statistically compare the quantitative results.

CrossValidation_Logic cluster_gcms Method A cluster_hplcms Method B A Homogenized Sample Batch (n ≥ 6) B GC-MS Analysis (Protocol 1) A->B D HPLC-MS Analysis (Protocol 2) A->D C Results A B->C F Statistical Comparison (e.g., % Difference, t-test) C->F E Results B D->E E->F G Report Generation: Method Concordance Verified F->G

Fig 3. Workflow for Cross-Validation of Analytical Methods.
Cross-Validation Protocol
  • Sample Selection: Select a minimum of 6 representative samples from a single, homogenous batch. The samples should span the expected concentration range (low, medium, and high).

  • Analysis:

    • Analyze each of the 6 samples in triplicate using the validated GC-MS method.

    • Analyze each of the 6 samples in triplicate using the validated HPLC-MS method.

  • Data Compilation: For each sample, calculate the mean concentration from the triplicate analyses for both the GC-MS and HPLC-MS methods.

  • Statistical Evaluation:

    • For each sample, calculate the percent difference between the mean results of the two methods using the following formula: % Difference = [ (Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 ) ] * 100

    • Perform a paired t-test on the two sets of results to determine if there is a statistically significant difference between the methods.

    • Plot the results (e.g., HPLC vs. GC-MS) and perform a linear regression analysis.

Acceptance Criteria for Cross-Validation

The acceptance criteria must be pre-defined in the validation protocol.

Statistical TestAcceptance CriterionRationale
Percent Difference The mean % difference for all samples should be within ±15.0%.Ensures that, on average, the two methods provide results that are in close agreement.
Individual % Difference No more than one sample out of six should exceed ±20.0% difference.Allows for some random variability but controls the overall concordance between methods.
Paired t-Test p-value > 0.05Indicates that there is no statistically significant systematic bias between the two methods.
Linear Regression (R²) R² ≥ 0.98Demonstrates a strong linear correlation between the results obtained from the two methods across the tested range.

Conclusion and Recommendations

This guide has detailed two robust, orthogonal analytical methods for the quantification of this compound.

  • GC-MS with silylation is a highly sensitive and specific method, but it is operationally complex due to the mandatory derivatization step. It is exceptionally well-suited for complex matrices where high chromatographic resolution is needed to separate 3-HCBA from interfering components.

  • HPLC-MS using a HILIC phase offers a more direct and faster sample preparation workflow. It is ideal for higher-throughput environments and for analyzing 3-HCBA in cleaner, aqueous-based matrices.

Neither method is inherently superior; they are complementary. The successful cross-validation between these two fundamentally different techniques provides the highest possible level of assurance in the accuracy and reliability of the analytical data. For any critical drug development program involving 3-HCBA, implementing such a cross-validation strategy is not just a recommendation—it is an essential practice for ensuring data integrity and scientific rigor.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Ampofo, S. A., & Tetteh, J. P. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. DOI: 10.5772/intechopen.75868.
  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • Zhang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. DOI: 10.1016/0731-7085(95)01310-h.
  • Apavaloaie, M., et al. (2018). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate.
  • Kvitko, K., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health.
  • Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Liang, J., et al. (2023). Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease. Journal of Chromatography B.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Wang, N., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications.
  • Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. PubChem.
  • Sahoo, C.K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • ChemBK. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid.
  • SIELC. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342).
  • Chromatography Today. (n.d.). Characterising Complex Matrices - Chromatography Can Help.
  • LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents.
  • Pursch, M., & Buckenmaier, S. (2015). Loop-based multiple heart-cutting two-dimensional liquid chromatography for target analysis in complex matrices. Analytical Chemistry, 87(10), 5310-5317.
  • Scilit. (n.d.). Medium‐ and long‐chain 3‐hydroxymonocarboxylic acids: Analysis by gas chromatography combined with mass spectrometry.
  • ResearchGate. (n.d.). Gas chromatographic analysis of 3-hydroxybutyric acid.
  • Stankevičiūtė, J., et al. (2015). Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. ResearchGate.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chromatography Forum. (2016). Isomers? Go to Chiral? Reversed or Normal?.
  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • LibreTexts. (2020). 8.7 Complex Matrices. Mathematics LibreTexts.
  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Orochem Technologies. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Grote, B., et al. (2022). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). National Institutes of Health.

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 3-Hydroxycyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, transitioning from controlled in vitro environments to complex in vivo systems. This guide provides an in-depth, objective comparison of the methodologies used to assess the in vitro and in vivo efficacy of a novel class of compounds: 3-Hydroxycyclobutanecarboxylic acid derivatives. While extensive comparative data for this specific class is still emerging, this guide will use a hypothetical anti-inflammatory application to illustrate the essential experimental frameworks, data interpretation, and the scientific rationale underpinning these crucial stages of drug discovery.

The this compound Scaffold: A Primer

The this compound core represents an intriguing starting point for medicinal chemistry. The cyclobutane ring offers a degree of conformational rigidity, while the hydroxyl and carboxylic acid moieties provide key hydrogen bonding opportunities and potential for a variety of chemical modifications. These features suggest that derivatives of this scaffold could be designed to interact with a range of biological targets. For the purpose of this guide, we will hypothesize that a series of these derivatives have been synthesized as potential inhibitors of a key pro-inflammatory enzyme, such as a hypothetical "InflammoKinase-X" (IK-X).

Part 1: The In Vitro Efficacy Cascade – From Target Engagement to Cellular Response

The initial assessment of any new chemical entity begins with a carefully designed series of in vitro experiments. The primary objective here is to establish a clear, quantitative relationship between the compound and its intended biological target in a simplified, controlled setting.

Primary Target Engagement and Potency

The first crucial question is whether our hypothetical this compound derivatives can physically interact with and inhibit our target, IK-X.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Glo® Assay)

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human IK-X enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the specific peptide substrate for IK-X.

    • Prepare a stock solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for IK-X.

    • Serially dilute the this compound derivatives in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the IK-X enzyme, the peptide substrate, and the diluted test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and quantify the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Comparative In Vitro Potency

Compound IDR1-GroupR2-GroupIC50 (nM) for IK-X
HCCA-001-H-CH31250
HCCA-002-F-CH375
HCCA-003-F-CF315
HCCA-004-Cl-CH390
Reference Drug--50

Causality and Trustworthiness: This assay provides a direct measure of target engagement. By keeping the enzyme, substrate, and ATP concentrations constant, we can confidently attribute the observed decrease in activity to the inhibitory action of our compounds. The IC50 value serves as a robust, quantitative metric for comparing the potency of different derivatives.

Cellular Activity and Target Validation

Demonstrating that a compound can inhibit an isolated enzyme is a critical first step, but it is essential to show that it can also exert its effect within a living cell.

Experimental Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., macrophages) that expresses IK-X.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the IK-X signaling pathway.

    • Treat the stimulated cells with a range of concentrations of the this compound derivatives for a set period.

  • Lysate Preparation and Analysis:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration in each lysate.

    • Analyze the phosphorylation status of a known downstream substrate of IK-X using either Western blot with a phospho-specific antibody or a sandwich ELISA.

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to a loading control (for Western blot) or total substrate (for ELISA).

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration.

    • Determine the EC50 value (the effective concentration that gives 50% of the maximal response).

Data Presentation: Comparative Cellular Efficacy

Compound IDCellular EC50 (µM)
HCCA-001> 50
HCCA-0025.2
HCCA-0031.1
HCCA-0048.9
Reference Drug3.5

Expertise and Experience: A significant drop-off between IC50 and EC50 values can indicate poor cell permeability, active efflux from the cell, or compound instability in the cellular environment. This is a critical early indicator of potential liabilities.

Part 2: The In Vivo Efficacy Challenge – Bridging the Gap to Systemic Effects

Positive in vitro data provides the justification for advancing to more complex and resource-intensive in vivo studies. The primary goal here is to determine if the compound's cellular effects translate to a therapeutic benefit in a living organism.

Pharmacokinetics: Getting the Drug to the Target

Before assessing efficacy, it is crucial to understand how the body processes the drug. Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing:

    • Administer a single dose of the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage).

    • Include an intravenous (IV) dosing group to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Extract the drug from the plasma samples.

    • Quantify the concentration of the drug at each time point using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Data Presentation: Comparative Pharmacokinetic Profiles

Compound IDCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
HCCA-0028501.0340035
HCCA-0031500.54505
Reference Drug12002.0600050

Trustworthiness and Causality: Poor oral bioavailability (as seen with HCCA-003) can be a major hurdle, preventing the drug from reaching therapeutic concentrations at the site of action. This data is essential for designing meaningful in vivo efficacy studies and for interpreting their results. A compound may fail in an efficacy model simply because it never reached the target tissue in sufficient amounts.

In Vivo Pharmacodynamics and Efficacy

With an understanding of the PK profile, we can now design an in vivo study to assess the therapeutic effect of our compounds.

Experimental Protocol: LPS-Induced Systemic Inflammation Model in Mice

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least one week.

    • Randomly assign mice to treatment groups (vehicle control, reference drug, and different doses of test compounds).

  • Dosing and Induction of Inflammation:

    • Pre-treat the mice with the compounds or vehicle at a time point determined by the PK data (e.g., 1 hour before LPS for Tmax of 1 hr).

    • Induce systemic inflammation by administering a single intraperitoneal injection of LPS.

  • Efficacy Readouts:

    • At a peak time point of inflammation (e.g., 2 hours post-LPS), collect blood to measure levels of a key pro-inflammatory cytokine, such as TNF-α, using an ELISA.

    • Monitor clinical signs of sickness (e.g., body temperature, activity levels).

  • Data Analysis:

    • Compare the levels of TNF-α in the treated groups to the vehicle control group.

    • Calculate the percentage of inhibition of TNF-α production for each treatment group.

    • Determine the ED50 (the dose that produces 50% of the maximal effect).

Data Presentation: Comparative In Vivo Efficacy

Compound IDDose (mg/kg)TNF-α Inhibition (%)
HCCA-0021065
HCCA-0023085
HCCA-0033015
Reference Drug2075

Expertise and Experience: The in vivo results for HCCA-003, despite its high in vitro potency, are poor. This can be directly explained by its low oral bioavailability. In contrast, HCCA-002 shows promising in vivo efficacy, demonstrating a successful translation from the in vitro to the in vivo setting.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the logical flow of the efficacy testing cascade.

InVitro_Workflow cluster_0 In Vitro Efficacy Assessment Compound_Library 3-HCCA Derivatives Library Primary_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound_Library->Primary_Assay Potency_Determination IC50 Determination Primary_Assay->Potency_Determination Cellular_Assay Cell-Based Assay (e.g., Phosphorylation) Efficacy_Determination EC50 Determination Cellular_Assay->Efficacy_Determination Potency_Determination->Cellular_Assay Lead_Candidates Lead Candidates for In Vivo Studies Efficacy_Determination->Lead_Candidates InVivo_Workflow cluster_1 In Vivo Efficacy Assessment Lead_Candidates_In Lead Candidates from In Vitro PK_Study Pharmacokinetic (PK) Study (ADME Profiling) Lead_Candidates_In->PK_Study PK_Data Cmax, Tmax, AUC, F% PK_Study->PK_Data Efficacy_Model Disease Model (e.g., LPS Challenge) Efficacy_Data ED50, Biomarker Modulation Efficacy_Model->Efficacy_Data PK_Data->Efficacy_Model Dose & Schedule Selection Optimized_Lead Optimized Lead for Preclinical Development Efficacy_Data->Optimized_Lead

Caption: In Vivo Efficacy Workflow.

Conclusion: A Synthesis of In Vitro and In Vivo Data

The successful progression of a drug candidate relies on a holistic understanding of its performance in both in vitro and in vivo settings. For our hypothetical this compound derivatives, this guide has illustrated that:

  • In vitro potency (IC50) does not always predict in vivo efficacy. HCCA-003 was highly potent in a biochemical assay but failed to show significant activity in a cellular context and in an animal model.

  • Cellular efficacy (EC50) is a better, but still incomplete, predictor of in vivo success. A compound must not only be able to enter cells and engage its target but must also possess favorable pharmacokinetic properties.

  • Pharmacokinetics is the critical link between in vitro and in vivo studies. The poor oral bioavailability of HCCA-003 was the likely cause of its in vivo failure, a fact that would have been missed by only considering its in vitro potency.

  • A multi-parameter approach is essential for decision-making. The selection of HCCA-002 as a promising lead would be based on its good in vitro and cellular potency, coupled with a reasonable pharmacokinetic profile that translates to significant in vivo efficacy.

By employing a logical, stepwise progression of experiments and critically evaluating the data at each stage, researchers can make informed decisions, identify potential liabilities early, and ultimately increase the probability of translating a promising chemical scaffold into a clinically successful therapeutic.

References

As this guide is based on a hypothetical scenario, a formal reference list to specific studies on this compound derivatives is not applicable. The methodologies described are standard practices in the field of drug discovery and are detailed in numerous textbooks and publications on pharmacology and medicinal chemistry.

A Head-to-Head Comparison of 3-HCCA with Other Scaffold Molecules for MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging the power of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that dictates the success of an experiment. The matrix, a seemingly simple scaffold molecule, is the engine of the ionization process, profoundly influencing sensitivity, spectral quality, and the accessible mass range. Among the arsenal of available matrices, α-Cyano-4-hydroxycinnamic acid, commonly known as 3-HCCA or CHCA, stands as a cornerstone, particularly for the analysis of peptides and proteins.[1]

This guide provides an in-depth, head-to-head comparison of 3-HCCA with its principal alternatives: Sinapinic Acid (SA) and 2,5-Dihydroxybenzoic Acid (DHB). We will delve into the mechanistic underpinnings of their performance, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your specific analytical challenges.

The Central Role of the MALDI Matrix: A Mechanistic Overview

At its core, MALDI is a soft ionization technique that enables the analysis of large, non-volatile biomolecules.[2] The process, in essence, involves the co-crystallization of an analyte with a vast molar excess of a matrix compound.[3] A pulsed laser irradiates this crystalline lattice, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.[4]

The choice of matrix is pivotal because it governs the efficiency of this energy transfer. An ideal matrix possesses strong absorption at the laser's wavelength, facilitates analyte ionization (typically through proton transfer), and co-crystallizes homogenously with the analyte to ensure reproducibility.[5] The chemical and physical properties of the matrix dictate its performance with different classes of analytes.

3-HCCA (α-Cyano-4-hydroxycinnamic acid): The Workhorse for Peptidomics

3-HCCA is a cinnamic acid derivative that has established itself as the go-to matrix for the analysis of peptides and smaller proteins (typically up to 30 kDa).[1][6] Its popularity stems from its high ionization efficiency, which often translates to high signal intensity, making it particularly suitable for low-abundance peptides.

Key Characteristics:

  • "Hot" Matrix: 3-HCCA is considered a "hot" or "hard" matrix. This means it imparts a significant amount of internal energy to the analyte molecules during the desorption/ionization process.[7] While this can lead to some in-source decay or fragmentation, it also contributes to its high ionization efficiency.

  • Analyte Specificity: It is the preferred matrix for peptide mass fingerprinting (PMF) and the analysis of tryptic digests.[1]

  • Crystal Morphology: 3-HCCA typically forms small, homogenous crystals, which contributes to good resolution and shot-to-shot reproducibility.[8]

The Competitors: Sinapinic Acid (SA) and 2,5-Dihydroxybenzoic Acid (DHB)

While 3-HCCA is a powerful tool, it is not a universal solution. For larger proteins and specific classes of biomolecules, other matrices often provide superior results.

Sinapinic Acid (SA): The Gentle Giant for Large Proteins

Sinapinic acid is the matrix of choice for the analysis of high-mass proteins (generally >10 kDa).[1][6]

Key Characteristics:

  • "Soft" Matrix: Compared to 3-HCCA, SA is a "softer" matrix, imparting less internal energy to the analyte. This minimizes fragmentation, which is crucial for preserving the integrity of large, and often fragile, protein ions.

  • Analyte Specificity: Ideal for intact protein analysis, including antibodies and other large biomolecules.

  • Hydrophobicity: SA is more hydrophobic than 3-HCCA, which can be advantageous for the analysis of hydrophobic proteins.[6]

2,5-Dihydroxybenzoic Acid (DHB): The Versatile Player for Glycoproteins and More

DHB is a highly versatile matrix with a broad range of applications, most notably in the analysis of glycoproteins and peptides.[1]

Key Characteristics:

  • "Cool" Matrix: DHB is considered a "cool" or "cold" matrix, meaning it is even less energetic than SA.[9] This makes it exceptionally good at analyzing molecules with labile post-translational modifications, such as glycosylation, that are prone to fragmentation with hotter matrices.

  • Salt Tolerance: DHB exhibits a higher tolerance to salts and other contaminants in the sample compared to 3-HCCA.

  • Crystal Morphology: A notable drawback of DHB is its tendency to form large, needle-like crystals, which can lead to "sweet spot" effects and reduced shot-to-shot reproducibility.[8]

Head-to-Head Performance: A Data-Driven Comparison

The choice between 3-HCCA, SA, and DHB is ultimately an empirical one, guided by the specific analyte and the goals of the experiment. The following table summarizes the key performance characteristics based on published experimental observations.

Performance Metric3-HCCA (CHCA)Sinapinic Acid (SA)2,5-Dihydroxybenzoic Acid (DHB)
Optimal Mass Range Peptides & Proteins < 30 kDaProteins > 10 kDaPeptides, Glycoproteins, Glycans
Ionization Efficiency HighModerateModerate
Fragmentation Higher ("Hot" Matrix)Lower ("Soft" Matrix)Lowest ("Cool" Matrix)
Sensitivity Excellent for low-abundance peptidesGood for high mass proteinsGood, particularly for glycoproteins
Signal-to-Noise Ratio Generally high for peptidesGood, with less matrix background at high m/zCan be lower due to matrix clusters at low m/z
Mass Resolution Good, due to homogenous crystalsGoodVariable, can be affected by crystal morphology
Salt Tolerance ModerateModerateHigh
Post-Translational Modifications Can cause loss of labile groupsBetter preservation of modificationsExcellent for labile modifications (e.g., glycosylation)

Experimental Workflows and Protocols

To achieve optimal results, meticulous sample preparation is paramount. The following are detailed, step-by-step protocols for the dried-droplet method, a common technique for MALDI sample preparation.

General MALDI Experimental Workflow

The overall process for a typical MALDI-MS experiment follows a standardized workflow, from sample preparation to data analysis.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_ms Mass Spectrometry cluster_data Data Analysis Analyte Analyte Preparation (e.g., Protein Digestion, Desalting) Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution Preparation (3-HCCA, SA, or DHB) Matrix->Mix Spot Spot Mixture onto MALDI Target Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Load Load Target into MS Dry->Load Analyze Laser Desorption/Ionization & TOF Analysis Load->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Database Database Searching (e.g., Peptide Mass Fingerprinting) Spectrum->Database Identify Protein Identification Database->Identify

Caption: General workflow for a MALDI-TOF MS experiment.

Protocol 1: 3-HCCA Matrix Preparation and Application

Best suited for: Peptides and tryptic digests.

Materials:

  • High-purity 3-HCCA (α-Cyano-4-hydroxycinnamic acid)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water

  • Analyte solution (1-10 pmol/µL in 0.1% TFA)

Procedure:

  • Prepare the Matrix Solution: Create a saturated solution of 3-HCCA in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water. Vortex thoroughly for 1-2 minutes.

  • Centrifuge: Spin the solution in a microcentrifuge for 30-60 seconds to pellet any undissolved matrix.

  • Mix Analyte and Matrix: On the MALDI target plate, mix 0.5 µL of the analyte solution with 0.5 µL of the 3-HCCA matrix supernatant. Pipette up and down gently to mix. Alternatively, pre-mix the analyte and matrix in a 1:1 ratio in a microcentrifuge tube before spotting.

  • Crystallization: Allow the spot to air-dry at room temperature. This will result in the formation of a thin, crystalline film.

  • Analysis: The target is now ready to be loaded into the mass spectrometer.

Protocol 2: Sinapinic Acid (SA) Matrix Preparation and Application

Best suited for: Intact proteins (>10 kDa).

Materials:

  • High-purity Sinapinic Acid

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water

  • Analyte solution (5-20 pmol/µL in 0.1% TFA)

Procedure:

  • Prepare the Matrix Solution: Prepare a solution of 10 mg/mL Sinapinic Acid in a solvent mixture of 30% acetonitrile and 0.1% trifluoroacetic acid in water. Vortex until the matrix is fully dissolved.

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte and matrix solutions in a 1:1 to 1:5 (analyte:matrix) ratio.

  • Spotting: Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry completely at room temperature.

  • Analysis: The plate is ready for MALDI-MS analysis.

Protocol 3: 2,5-DHB Matrix Preparation and Application

Best suited for: Glycoproteins, phosphopeptides, and highly hydrophilic peptides.

Materials:

  • High-purity 2,5-Dihydroxybenzoic Acid

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water

  • Analyte solution (1-10 pmol/µL in 0.1% TFA)

Procedure:

  • Prepare the Matrix Solution: Prepare a solution of 20 mg/mL of 2,5-DHB in a solvent of 30% acetonitrile and 0.1% trifluoroacetic acid in water. Vortex vigorously. DHB has lower solubility, so some undissolved solid may remain.

  • Centrifuge: Spin down any undissolved matrix and use the supernatant.

  • Mix Analyte and Matrix: Mix the analyte and matrix solutions in a 1:1 ratio on the target plate.

  • Crystallization: Allow the spot to air-dry. The formation of needle-like crystals is characteristic of DHB.

  • Analysis: Load the target plate into the mass spectrometer. Due to the heterogeneous crystal formation, it may be necessary to search for "sweet spots" of optimal signal intensity.

The Causality Behind Experimental Choices: Why One Matrix Over Another?

The decision to use 3-HCCA, SA, or DHB is a strategic one, rooted in the physicochemical properties of both the analyte and the matrix.

Matrix_Selection cluster_logic Decision Logic Analyte Analyte Properties Matrix Matrix Choice Analyte->Matrix Mass Molecular Weight HCCA 3-HCCA Mass->HCCA < 30 kDa SA Sinapinic Acid Mass->SA > 10 kDa Modification Post-Translational Modifications (PTMs) Modification->HCCA Stable DHB DHB Modification->DHB Labile (e.g., Glycans) Hydrophobicity Hydrophobicity Hydrophobicity->SA High Hydrophobicity->DHB Hydrophilic Outcome Desired Outcome Matrix->Outcome High_Sensitivity High Sensitivity HCCA->High_Sensitivity Intact_Mass Intact Mass Analysis SA->Intact_Mass Preserve_PTM Preserve Labile PTMs DHB->Preserve_PTM

Caption: Decision logic for selecting a MALDI matrix.

The "hot" nature of 3-HCCA is a double-edged sword. The high internal energy transfer leads to efficient ionization and thus high sensitivity, which is paramount when dealing with low-femtomole levels of peptides in complex mixtures from, for instance, in-gel digests.[10] For routine peptide mass fingerprinting, where the primary goal is identification, the potential for some fragmentation is an acceptable trade-off for high signal intensity.

Conversely, for the analysis of large, intact proteins, the primary goal is to observe the singly or doubly charged molecular ion with minimal fragmentation. The "softer" ionization provided by Sinapinic Acid is crucial here. Excessive energy deposition would likely lead to the fragmentation of the protein, obscuring the very information that is sought: its intact molecular weight.

The choice of DHB for glycoproteins is dictated by the lability of the glycosidic bonds. The "cool" nature of DHB minimizes the in-source decay that would cleave these modifications, allowing for the analysis of the intact glycoprotein. Its higher tolerance for salts is also a significant practical advantage, as samples of biological origin are often contaminated with buffers and salts that can suppress ionization with other matrices.

Conclusion and Future Perspectives

The selection of the appropriate MALDI matrix is a foundational step in a successful mass spectrometry experiment. While 3-HCCA remains an indispensable tool for peptidomics due to its high ionization efficiency, a thorough understanding of its alternatives, Sinapinic Acid and DHB, is essential for any researcher aiming to analyze a diverse range of biomolecules. The "hot" versus "soft" nature of these matrices is a key determinant of their utility, with 3-HCCA favoring sensitivity for smaller molecules and SA and DHB prioritizing the integrity of larger or more labile analytes.

The field of MALDI matrix development is continually evolving, with ongoing research into new matrix formulations, including ionic liquid matrices and nanoparticle-based matrices, that promise to further enhance sensitivity, reproducibility, and the range of analyzable molecules.[11] By understanding the fundamental principles outlined in this guide and staying abreast of new developments, researchers can continue to push the boundaries of what is achievable with MALDI mass spectrometry.

References

  • Spectroscopy Online. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. [Link]
  • ResearchGate. (n.d.). Workflow for MALDI imaging experiment. [Link]
  • MDPI. (2022). Imaging Method by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Tissue or Tumor: A Mini Review. [Link]
  • Wikipedia. (2023).
  • ResearchGate. (n.d.). Typical workflow of a MALDI imaging experiment. [Link]
  • ResearchGate. (n.d.). Schematic workflow of the MALDI-MSI experimental procedure. [Link]
  • The Rockefeller University Press. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. [Link]
  • Current Protocols. (2018). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]
  • Journal of Visualized Experiments. (2008). MALDI Sample Preparation: the Ultra Thin Layer Method. [Link]
  • How MALDI Advances Peptide Research and Analysis. (n.d.). [Link]
  • PubMed Central. (2007). General Method for MALDI-MS Analysis of Proteins and Peptides. [Link]
  • ResearchGate. (n.d.). Comparison of MALDI mass spectra in the linear positive mode of the... [Link]
  • ACS Publications. (2020). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. [Link]
  • Spectroscopy Europe. (2012). Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. [Link]
  • MtoZ Biolabs. (n.d.). Procedure for Protein Mass Measurement Using MALDI-TOF. [Link]
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
  • ResearchGate. (n.d.). Comparison of (A) DHB and (B)
  • MassTech Inc. (n.d.).
  • PubMed Central. (2005).
  • Utrecht University Repository. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. [Link]
  • MtoZ Biolabs. (n.d.). MALDI-TOF Peptide Mass Fingerprinting. [Link]
  • Graphviz. (n.d.). DOT Language. [Link]
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
  • Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. [Link]
  • Graphviz. (n.d.). User Guide. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2008). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. [Link]
  • PubMed Central. (2012).
  • MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]
  • PubMed Central. (2020). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. [Link]
  • Shimadzu. (n.d.). MALDI Theory and Basics. [Link]
  • ScienceDirect. (2010).
  • PubMed Central. (2014).
  • PubMed Central. (2017). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Hydroxycyclobutanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Hydroxycyclobutanecarboxylic acid, ensuring the protection of both laboratory staff and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound (CAS No. 194788-10-8) presents several potential hazards that dictate its handling and disposal requirements.[1][2]

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 3) : Toxic if swallowed.[3]

  • Skin Irritation (Category 2) : Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[2]

The causality behind these classifications lies in the compound's chemical structure, a carboxylic acid, which can be corrosive or irritating to tissues upon contact.[4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
STOT SE 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Source: Synthesized from multiple supplier safety data sheets.[2][3]

Immediate Safety & Handling Protocols

Adherence to strict safety measures is non-negotiable when handling this compound. The immediate priority is to prevent exposure through ingestion, inhalation, or skin/eye contact.

Personal Protective Equipment (PPE) Requirements:

  • Eye/Face Protection : Chemical safety goggles or a face shield are mandatory.[1][5]

  • Skin Protection : Wear chemical-impermeable gloves (e.g., neoprene or nitrile rubber) and a lab coat.[1][4][5]

  • Respiratory Protection : All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][4][5]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][6]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7][8][9]

This compound waste must be treated as hazardous chemical waste .

Segregation is a critical step to prevent dangerous reactions :

  • Do NOT mix with bases or strong oxidizing agents. [10][11]

  • Collect waste in a designated, properly labeled, sealed container.[5]

  • Store this waste stream separately from other incompatible waste types, such as flammable solvents or reactive chemicals.[4][10]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations.[12][13] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash. [5][7][12]

Step 1: Container Selection and Labeling

  • Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with acids (e.g., high-density polyethylene, HDPE).[9][10] Ensure the container has a secure, threaded lid.

  • Proper Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE".[9][14] The label must also include:

    • The full chemical name: "this compound". Do not use abbreviations.[9]

    • An accurate estimation of the concentration and volume.

    • The date of waste generation.[9]

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 2: Waste Accumulation

  • Location : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment : It is best practice to keep the waste container within a secondary containment bin to prevent spills.

  • Segregation : Ensure the container is stored away from incompatible materials.[10]

Step 3: Arranging for Disposal

  • Contact EHS : Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][9]

  • Documentation : Complete any required waste disposal forms or manifests provided by your EHS office.[9]

Step 4: Emergency Procedures for Spills

  • Minor Spills : For a small spill of solid material within a fume hood, carefully sweep it up using spark-proof tools and place it in the designated hazardous waste container.[1]

  • Larger Spills :

    • Evacuate the immediate area and alert nearby personnel.

    • Remove all sources of ignition.[1]

    • If safe to do so, prevent further spread of the material.

    • Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure : In case of personal contact, follow first aid measures immediately:

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Skin : Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water.[1][6]

    • Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal cluster_spill Emergency Protocol: Spill start Waste Generated: This compound (solid or aqueous) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Fume Hood container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store segregate Ensure Segregation from Incompatible Wastes (e.g., Bases, Oxidizers) store->segregate contact_ehs Contact EHS or Licensed Waste Contractor for Pickup segregate->contact_ehs documentation Complete Waste Manifest & Disposal Paperwork contact_ehs->documentation disposed Waste Removed for Compliant Disposal documentation->disposed is_minor Is spill minor & contained in fume hood? spill->is_minor Assess cleanup Clean up with appropriate kit Place in waste container is_minor->cleanup Yes evacuate Evacuate & Alert EHS/ Emergency Response is_minor->evacuate No cleanup->collect

Caption: Decision workflow for the disposal of this compound.

References

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). Vertex AI Search.
  • This compound - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Chemical Hazardous Waste Spotlight. (n.d.). Environmental Health and Safety.
  • This compound. (n.d.). Sigma-Aldrich.
  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville.
  • 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3. (n.d.). PubChem.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Standard Operating Procedures for Hazardous Chemicals: Acids. (n.d.). University of Washington, Department of Chemistry.
  • Safety Data Sheet. (2025, November 18). Sigma-Aldrich.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Hazardous/Chemical Waste Disposal Guidelines. (2022, February 1). University of Cincinnati, Environmental Health and Safety.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Hydroxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of both the material's intrinsic properties and the procedural safeguards necessary to ensure personnel safety. This guide provides a comprehensive operational plan for handling 3-Hydroxycyclobutanecarboxylic acid, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a risk-assessment framework, ensuring that the prescribed safety measures are directly proportional to the potential hazards of the experimental procedures involved.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 194788-10-8) is a solid organic compound that presents several hazards as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] A thorough understanding of these risks is the cornerstone of effective PPE selection.

  • Skin Irritation (H315): The compound is classified as a skin irritant.[1][2] Direct contact can cause redness, inflammation, or burns. Carboxylic acids, as a class, can be corrosive, and prolonged exposure increases the risk of severe skin damage.[3]

  • Serious Eye Irritation (H319): This is a critical hazard.[1][2] Contact with the eyes can cause serious damage, and appropriate eye protection is non-negotiable.

  • Respiratory Tract Irritation (H335): As a solid, the primary respiratory risk comes from inhaling dust particles, which can irritate the mucous membranes and upper respiratory tract.[1][2][4]

  • Acute Oral Toxicity (H301): Some suppliers classify this chemical as "Toxic if swallowed," highlighting the importance of preventing ingestion through good hygiene practices.[5]

These hazards mandate a multi-faceted PPE strategy that provides robust barriers for the skin, eyes, and respiratory system.

The Core PPE Ensemble: Your First Line of Defense

Before any task-specific considerations, a minimum level of PPE is required for all personnel entering a laboratory where hazardous materials are handled.[6][7] This foundational layer of protection is designed to mitigate the risk of unforeseen splashes or exposures.

  • Laboratory Coat: A properly-fitting, flame-resistant lab coat, fully buttoned, must be worn at all times.[6][8] It should not be worn outside of the laboratory to prevent the transfer of contaminants.[9]

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory dress code in any chemical laboratory to protect the skin on the lower body from spills.[6][8]

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[7][9] However, as detailed below, these are often insufficient for handling this specific chemical.

Task-Specific PPE Selection: A Risk-Based Approach

The core ensemble must be supplemented with additional PPE based on a direct assessment of the procedure being performed. The quantity of the chemical, its physical form (solid vs. solution), and the potential for aerosolization are key factors.

Hand Protection: Selecting the Right Glove

There is no single glove that protects against all chemicals.[9] For this compound, glove selection depends on the nature and duration of contact.

  • Incidental Contact (e.g., handling sealed containers, brief weighing of small quantities): Disposable nitrile gloves (minimum 5-mil thickness) provide adequate splash protection for short-term tasks.[7][10] Nitrile is generally resistant to weak acids and offers good dexterity.[11][12] However, if contact occurs, gloves must be removed and replaced immediately, followed by hand washing.[7][10]

  • Extended or Intentional Contact (e.g., preparing solutions, cleaning spills, synthesis): For tasks involving larger quantities or prolonged handling, more robust protection is necessary. Neoprene or Butyl rubber gloves are the recommended choice.[3][13] Neoprene offers excellent protection against a range of organic acids, alkalis, and alcohols.[12][13] For work with concentrated solutions or where the highest level of protection is desired, Butyl rubber gloves are superior.[13] In high-risk scenarios, such as when handling large volumes, wearing a second pair of nitrile gloves over the primary neoprene or butyl gloves can provide an additional barrier.[7]

Table 1: Glove Selection Guide for this compound

Task / Exposure LevelPrimary Glove RecommendationRationale & Key Considerations
Incidental Contact Nitrile (≥5 mil)Good for splash resistance and dexterity in short-duration tasks.[10][11] Must be changed immediately upon contact.
Extended Contact NeopreneSuperior resistance to organic acids for longer procedures.[12][13]
High-Hazard Tasks Butyl RubberOffers the highest level of protection against corrosive acids.[13] Recommended for handling concentrated solutions or large quantities.
All Scenarios Double Gloving (optional)An outer nitrile glove over a primary neoprene/butyl glove can protect the primary glove and be replaced easily if contaminated.[7]
Eye and Face Protection: Beyond Basic Safety Glasses

Given the classification as a serious eye irritant (H319), standard safety glasses are insufficient.

  • Chemical Splash Goggles: These must be worn whenever handling the chemical in either solid or liquid form. Goggles provide a full seal around the eyes, protecting from splashes, dust, and vapors in a way that safety glasses cannot.[9]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a significant splash hazard.[7] This includes tasks such as preparing solutions from the solid, transferring large volumes of liquid, or working with the material under heat or pressure.

Respiratory Protection: Mitigating Inhalation Risks

The risk of respiratory irritation (H335) is most acute when handling the chemical in its solid, powdered form.

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood, especially when weighing or transferring the solid chemical.[3]

  • Respirator Use: When engineering controls are not sufficient or when there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[4] For particulates, an N95 respirator may be sufficient, but for vapors from solutions, a half-mask or full-face respirator with organic vapor cartridges is necessary.

Operational Plan: Weighing and Preparing a Solution

This protocol outlines the step-by-step process for safely weighing solid this compound and preparing a stock solution, integrating the necessary PPE at each stage.

Objective: To prepare a 1 Molar aqueous solution.

Required Equipment: Analytical balance, chemical fume hood, beaker, graduated cylinder, magnetic stir bar, stir plate, wash bottle with deionized water, weighing paper/boat, spatula.

Protocol:

  • Preparation: Before bringing the chemical into the work area, ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Don PPE: Put on all required PPE in the correct sequence (see Figure 1). For this task, this includes a lab coat, chemical splash goggles, a face shield, and neoprene gloves.

  • Set Up: Perform all work inside a certified chemical fume hood to mitigate inhalation risk.[3] Place all necessary equipment, including a waste container, inside the hood before starting.

  • Weighing: Place a weigh boat on the analytical balance and tare. Carefully use a spatula to transfer the desired amount of solid this compound to the weigh boat. Avoid creating dust.

  • Dissolution: Carefully transfer the weighed solid into a beaker containing a stir bar and approximately 80% of the final required volume of deionized water.

  • Mixing: Place the beaker on a stir plate within the fume hood and stir until the solid is fully dissolved.

  • Final Volume: Once dissolved, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.

  • Labeling: Immediately cap and label the solution container with the chemical name, concentration, date, and your initials.

  • Decontamination: Wipe down the spatula, beaker, stir bar, and any other contaminated surfaces with an appropriate cleaning agent.

  • Waste Disposal: Dispose of the weigh boat, any contaminated wipes, and used gloves in a designated hazardous waste container according to institutional guidelines.[2][14][15]

  • Doff PPE: Remove PPE in the correct sequence to avoid self-contamination (see Figure 1).

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

PPE Donning and Doffing Workflow

Properly sequencing the donning and doffing of PPE is critical to prevent cross-contamination. The goal is to ensure that contaminated items are handled in a way that does not transfer the chemical to your skin or personal clothing.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don3 3. Gloves (Over Cuffs) Doff1 1. Gloves (Contaminated) Don3->Doff1  Perform Work   Doff2 2. Goggles/Face Shield Doff3 3. Lab Coat WashHands Wash Hands Doff3->WashHands Start Start Start->Don1 End End WashHands->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 2
3-Hydroxycyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.